5-Ethyl-3,5-dimethyloctane
Description
Structure
3D Structure
Properties
CAS No. |
62183-65-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-3,5-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-12(5,8-3)10-11(4)7-2/h11H,6-10H2,1-5H3 |
InChI Key |
OLBJDMSGRVKJMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)CC(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 5-Ethyl-3,5-dimethyloctane
This guide provides a comprehensive overview of the fundamental properties of the branched alkane, 5-Ethyl-3,5-dimethyloctane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its known chemical and physical characteristics, discusses its structural elucidation through spectroscopic methods, and explores its reactivity and potential applications based on the broader understanding of dodecane isomers.
Molecular Structure and Identification
This compound is a saturated hydrocarbon with the chemical formula C12H26. As an isomer of dodecane, it features a unique branching structure that significantly influences its physical properties.[1][2][3] The precise arrangement of its ethyl and methyl groups along the octane backbone distinguishes it from the 354 other possible structural isomers of dodecane.[1]
The IUPAC name, this compound, clearly defines its structure: an eight-carbon main chain (octane) with a methyl group at the third carbon, and both an ethyl and a methyl group at the fifth carbon.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 62183-65-7 | [2][3] |
| Molecular Formula | C12H26 | [2][3] |
| Molecular Weight | 170.33 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCCC(C)(CC)CC(C)CC | [2] |
| InChI | InChI=1S/C12H26/c1-6-9-12(5,8-3)10-11(4)7-2/h11H,6-10H2,1-5H3 | [2] |
| InChIKey | OLBJDMSGRVKJMF-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Boiling Point
Branched alkanes typically exhibit lower boiling points compared to their straight-chain isomers.[4][5][6] This is due to the reduced surface area of the more compact, branched molecules, which leads to weaker van der Waals dispersion forces between them.[5][6] For comparison, n-dodecane has a boiling point of 216.2 °C.[7] It is therefore expected that the boiling point of this compound is lower than this value.
Melting Point
The melting points of branched alkanes are influenced by the degree of branching and molecular symmetry.[8] Highly symmetrical molecules tend to have higher melting points than their less symmetrical or straight-chain counterparts because they can pack more efficiently into a crystal lattice. Given the asymmetrical nature of this compound, its melting point is likely to be lower than that of the highly symmetrical 2,2,3,3-tetramethylbutane, but a precise value is not documented. The melting point of n-dodecane is -9.6 °C.[7]
Density
As with other dodecane isomers, this compound is expected to have a density less than that of water.[8] The density of n-dodecane is approximately 0.75 g/mL at 25 °C.[9] Branched isomers generally have slightly lower densities than their linear counterparts.
Solubility
Following the principle of "like dissolves like," this compound, as a nonpolar alkane, is virtually insoluble in polar solvents such as water.[5][6] It is, however, expected to be soluble in a wide range of nonpolar organic solvents, including other hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated solvents.[5][6]
Summary of Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Boiling Point | < 216.2 °C | Increased branching reduces intermolecular forces compared to n-dodecane.[4][5][6] |
| Melting Point | Undetermined, likely low | Asymmetrical branching disrupts efficient crystal packing.[8] |
| Density | < 1 g/mL | Typical for alkanes.[8] |
| Solubility in Water | Insoluble | Nonpolar nature prevents interaction with polar water molecules.[5][6] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents | "Like dissolves like" principle.[5][6] |
Spectroscopic Characterization
The structural elucidation of this compound relies on modern spectroscopic techniques. While experimental spectra for this specific isomer are not widely published, we can predict the key features of its NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The carbon skeleton of this compound is asymmetric, meaning each of the 12 carbon atoms is chemically unique and would produce a distinct signal in the ¹³C NMR spectrum. A predicted ¹³C NMR spectrum can be generated using computational tools.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Mass Spectrometry (MS)
Under electron ionization (EI), branched alkanes undergo characteristic fragmentation.[10] The molecular ion peak (M⁺) for this compound at m/z 170 would likely be of low abundance or absent.[10] Fragmentation is expected to occur preferentially at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[10][11][12] The loss of the largest alkyl group at a branch point is typically favored.[10][11]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Synthesis
Reactivity
As a saturated alkane, this compound is generally unreactive.[13] Alkanes lack functional groups, and their C-C and C-H single bonds are strong and nonpolar, making them resistant to attack by most chemical reagents.[14] The primary reactions that alkanes undergo are combustion and free-radical halogenation.[15][16]
-
Combustion: In the presence of excess oxygen, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[17]
-
Free-Radical Halogenation: This compound can react with halogens (e.g., Cl₂, Br₂) in the presence of UV light or heat to form a mixture of halogenated alkanes.[15] The reaction proceeds via a free-radical chain mechanism. Bromination is more selective than chlorination and would preferentially substitute a hydrogen atom at the most substituted carbon atom (the tertiary carbon at position 5).[15]
Synthesis
There are no specific, documented laboratory syntheses for this compound. However, general methods for the synthesis of highly branched alkanes are applicable. These often involve the construction of a carbon skeleton followed by the removal of functional groups.
A plausible synthetic approach could involve a Grignard reaction between a suitable ketone and an organomagnesium halide to create a tertiary alcohol, followed by dehydration to an alkene and subsequent catalytic hydrogenation.[18]
Caption: A potential synthetic pathway for this compound.
Industrially, branched alkanes are typically produced through processes like catalytic cracking and isomerization of petroleum feedstocks.[19]
Applications and Industrial Relevance
There are no specific, documented applications for pure this compound. However, as a dodecane isomer, it falls into a class of compounds with significant industrial importance.[1][20]
-
Fuel and Lubricants: Branched alkanes are major components of gasoline, jet fuel, and lubricants.[1][19] Their branched structure contributes to higher octane ratings in gasoline and improved viscosity and flow properties at low temperatures in lubricants.
-
Solvents and Diluents: Dodecane and its isomers are used as nonpolar solvents in organic synthesis and as diluents in industrial processes, such as in nuclear reprocessing plants.[1]
-
Chemical Intermediates: While generally unreactive, alkanes can be functionalized through halogenation, providing a starting point for the synthesis of other chemicals.[16]
Safety and Toxicology
Specific toxicological data for this compound is not available. However, for dodecane isomers in general, the following safety considerations apply:
-
Flammability: Dodecane isomers are flammable liquids.[21]
-
Aspiration Hazard: If swallowed, they can be aspirated into the lungs, which can cause chemical pneumonitis.[21]
-
Skin and Eye Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis. Eye contact may cause mild irritation.
-
Inhalation: High concentrations of vapor may cause dizziness, headaches, and nausea.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.
Conclusion
This compound is a structurally interesting, though not extensively studied, branched alkane. While specific experimental data on its physicochemical properties are scarce, its behavior can be reliably predicted based on the established principles of hydrocarbon chemistry. Its significance lies in its membership in the dodecane isomer family, a class of compounds that are fundamental to the fuel, lubricant, and chemical industries. Further research to determine its specific properties would be beneficial for a more complete understanding of the structure-property relationships among the numerous isomers of dodecane.
References
- Alkane. Wikipedia.
- Alkane Reactivity. Michigan State University Department of Chemistry.
- Alkanes. University of Calgary.
- Branched Alkanes Definition - Organic Chemistry Key Term. Fiveable.
- Dodecane. European Nuclear Society.
- Dodecane. NIST WebBook.
- Dodecane. PubChem.
- Dodecane. Wikipedia.
- This compound. NIST WebBook.
- This compound. PubChem.
- Fragmentation and Interpretation of Spectra.
- Physical Properties of Alkanes. Chemistry LibreTexts.
- Physical Properties of Alkanes. JoVE.
- Reactions of Alkanes. Chemistry LibreTexts.
- Reactions of Alkanes. Master Organic Chemistry.
- Safety Data Sheet: Dodecane (isomers). Carl ROTH.
- Synthesis of H-branch alkanes. PEARL.
- CBSE Notes for Class 10 Science Chapter 4 - Carbon and its Compounds. Allen Overseas.
- Dodecane - Solubility of Things.
- dodecane Density. eThermo Thermodynamics & Transport Properties Calculation.
- "dodecane": A hydrocarbon with twelve carbons. OneLook.
- This compound. Chemsrc.
- 5-Ethyl-3,3-dimethyloctane. PubChem.
- Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmospheric Measurement Techniques.
- Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Oxford Academic.
- Predict 13C carbon NMR spectra. NMRDB.org.
- Procedure for the Determination of C2 to C12 Hydrocarbons in Automotive Exhaust Samples by Gas Chromatography. Lotus Consulting.
- Figure 2. Mechanics for branched-chain alkane production. ResearchGate.
- Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.
Sources
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. fiveable.me [fiveable.me]
- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webqc.org [webqc.org]
- 8. Video: Physical Properties of Alkanes [jove.com]
- 9. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Structure, Bonding, and Diversity of carbon compounds. [allen.in]
- 14. Alkane Reactivity [www2.chemistry.msu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Alkane - Wikipedia [en.wikipedia.org]
- 18. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. carlroth.com [carlroth.com]
A Technical Guide to the IUPAC Nomenclature and Structural Elucidation of 5-Ethyl-3,5-dimethyloctane
Abstract
This technical guide provides a comprehensive analysis and verification of the structure and International Union of Pure and Applied Chemistry (IUPAC) name for the branched-chain alkane, 5-Ethyl-3,5-dimethyloctane. While often, postulated names require correction, this document serves to rigorously validate the provided name by systematically applying the fundamental principles of IUPAC nomenclature. We will deconstruct the name to generate a chemical structure, and then, treating the structure as an unknown, apply the sequential rules for naming to demonstrate the self-validating nature of the IUPAC system. This process includes the identification of the parent chain, the correct numbering scheme based on the "first point of difference" rule, and the alphabetical citation of substituents. The guide culminates in a logical workflow diagram and a summary of known physicochemical properties, establishing an authoritative reference for this specific molecule.
Introduction to IUPAC Nomenclature for Alkanes
A systematic and unambiguous naming convention is paramount in the chemical sciences to ensure that a given name corresponds to one and only one molecular structure. The IUPAC nomenclature system for organic compounds provides this essential framework. For alkanes, which are saturated hydrocarbons with the general formula CnH2n+2, the system is based on a few core principles:
-
Parent Chain Identification: Locating the longest continuous chain of carbon atoms.[1][2]
-
Chain Numbering: Numbering the carbons of the parent chain to assign the lowest possible locants to substituent groups.[1][3]
-
Substituent Naming: Identifying and naming the groups attached to the parent chain.[2][3]
-
Name Assembly: Assembling the full name by listing substituents alphabetically, preceded by their locants, followed by the parent chain name.[2][4]
This guide will apply these foundational rules to verify the name this compound.
Structural Derivation from the Postulated Name
The first step in our verification process is to translate the provided name, "this compound," into a two-dimensional chemical structure. This is achieved through a methodical deconstruction of the name.
Experimental Protocol: Drawing the Structure from the IUPAC Name
-
Identify the Parent Chain: The root name "octane" indicates an eight-carbon continuous chain. Draw this backbone. C-C-C-C-C-C-C-C
-
Number the Parent Chain: Provisionally number the chain from left to right, 1 through 8. C1-C2-C3-C4-C5-C6-C7-C8
-
Attach the Substituents:
-
"5-Ethyl": Attach an ethyl group (-CH2CH3) to carbon #5.
-
"3,5-dimethyl": Attach one methyl group (-CH3) to carbon #3 and a second methyl group to carbon #5.
-
-
Finalize the Structure: Add hydrogen atoms to satisfy the valency of each carbon atom (four bonds).
Following this protocol yields the structure shown in Figure 1.
Systematic Verification of the IUPAC Name
With a derived structure, we now apply the IUPAC rules from first principles as if the molecule were an unknown compound requiring a name.
Step 3.1: Identification of the Principal Carbon Chain
The first and most critical step is to identify the longest continuous chain of carbon atoms. All possible paths must be evaluated.
-
Path A (Horizontal Chain): The linear 8-carbon chain. Length: 8
-
Path B (Including Ethyl Group from C5): Tracing from C1 through C5 and then along the ethyl group. Length: 5 + 2 = 7
-
Path C (Including C3 Methyl Group): Tracing from C1 through C3 and then to the methyl group. Length: 3 + 1 = 4
The longest continuous chain contains 8 carbon atoms, confirming that the correct parent name is octane .
Step 3.2: Numbering the Parent Chain & The First Point of Difference Rule
The parent chain must be numbered to give the substituent groups the lowest possible set of locants.[6] We must evaluate both possible numbering directions and compare the resulting locant sets.
-
Direction 1: Left-to-Right Numbering
-
A methyl group is at C3.
-
An ethyl group is at C5.
-
A methyl group is at C5.
-
Resulting Locant Set: (3, 5, 5)
-
-
Direction 2: Right-to-Left Numbering
-
An ethyl group is at C4.
-
A methyl group is at C4.
-
A methyl group is at C6.
-
Resulting Locant Set: (4, 4, 6)
-
To decide between these sets, we apply the First Point of Difference Rule : we compare the sets term by term. The set with the lower number at the first point of difference is correct.
| Position | Direction 1 (L-R) | Direction 2 (R-L) | Comparison |
| 1st Locant | 3 | 4 | 3 < 4 |
| 2nd Locant | 5 | 4 | |
| 3rd Locant | 5 | 6 |
The first number in the set from Direction 1 (3) is lower than the first number in the set from Direction 2 (4). Therefore, the left-to-right numbering scheme is correct.
Step 3.3: Alphabetical Citation of Substituents
The substituents identified on the correctly numbered chain are:
-
One ethyl group at position 5.
-
Two methyl groups at positions 3 and 5.
When assembling the name, substituents are listed in alphabetical order (ethyl before methyl).[3] The multiplying prefixes (like "di-", "tri-") are ignored for the purpose of alphabetization.[1] Therefore, "ethyl" precedes "dimethyl".
Step 3.4: Assembly of the Final IUPAC Name
Combining the components from the previous steps:
-
Substituents (alphabetized): 5-Ethyl, 3,5-dimethyl
-
Parent Chain: octane
Assembling these parts yields the final, verified IUPAC name: This compound .
Our systematic analysis confirms that the originally provided name is, in fact, the correct IUPAC name.
Visualization of the Naming Workflow
The decision-making process for verifying the IUPAC name can be represented as a logical workflow. The following diagram, rendered using Graphviz, illustrates the key steps and decision points.
Molecular Properties
The verified compound, this compound, is registered in chemical databases. A summary of its key computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[5] |
| Molecular Weight | 170.33 g/mol | PubChem[5] |
| CAS Registry Number | 62183-65-7 | NIST WebBook[7] |
| InChIKey | OLBJDMSGRVKJMF-UHFFFAOYSA-N | PubChem[5] |
| Canonical SMILES | CCCC(C)(CC)CC(C)CC | PubChem[5] |
Conclusion
This guide has rigorously applied the rules of IUPAC nomenclature to the chemical structure corresponding to the name this compound. Through a systematic process of identifying the parent chain, applying the first point of difference rule to determine the correct numbering, and alphabetizing the substituents, we have unequivocally verified that This compound is the correct and unambiguous IUPAC name for this molecule. This exercise underscores the logical consistency and self-validating power of the IUPAC system, which is indispensable for clarity and precision in scientific communication.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53424943, this compound.
- National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook.
- Chemistry LibreTexts (2023). Naming Alkanes.
- KPU Pressbooks (n.d.). 2.2 Nomenclature of Alkanes – Organic Chemistry I.
- BYJU'S (2020). IUPAC Nomenclature of Alkanes, Alkenes and Alkynes.
- University of Calgary (n.d.). How to name organic compounds using the IUPAC rules.
- Chemistry Steps (n.d.). Naming Alkanes with Practice Problems.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. This compound [webbook.nist.gov]
5-Ethyl-3,5-dimethyloctane CAS number and identifiers
An In-depth Technical Guide to 5-Ethyl-3,5-dimethyloctane
Introduction
This compound is a saturated, branched-chain alkane with the molecular formula C12H26. As a member of the hydrocarbon family, it is a non-polar molecule characterized by single bonds between its carbon and hydrogen atoms. This structural simplicity results in a compound that is largely inert, a defining feature of alkanes. While not a compound of major industrial or research focus, a thorough understanding of its identifiers, structure, and properties is essential for researchers in organic chemistry, petrochemistry, and related fields where complex hydrocarbon mixtures are common. This guide provides a comprehensive overview of this compound, synthesizing available data from authoritative sources to serve as a key reference for scientists and development professionals.
Section 1: Core Identifiers and Molecular Structure
Correctly identifying a chemical compound is the cornerstone of scientific research, ensuring accuracy and reproducibility. A variety of standardized systems are used to catalogue and reference molecules. The primary identifiers for this compound are consolidated below.
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, providing an unambiguous way to reference the compound in literature and databases.[1] The IUPAC name, this compound, is derived from a systematic set of rules designed to provide a standardized and descriptive name for its chemical structure. Other key identifiers, such as the InChI and SMILES strings, offer machine-readable formats that are crucial for cheminformatics and computational chemistry applications.[1][2]
| Identifier Type | Identifier | Source |
| CAS Number | 62183-65-7 | NIST, PubChem[1][2] |
| IUPAC Name | This compound | NIST, PubChem[1][2] |
| Molecular Formula | C12H26 | NIST, PubChem[1][2] |
| SMILES | CCCC(C)(CC)CC(C)CC | PubChem[2] |
| InChI | InChI=1S/C12H26/c1-6-9-12(5,8-3)10-11(4)7-2/h11H,6-10H2,1-5H3 | NIST, PubChem[1][2] |
| InChIKey | OLBJDMSGRVKJMF-UHFFFAOYSA-N | NIST, PubChem[1][2] |
Molecular Structure Visualization
The structural formula provides a two-dimensional representation of the atomic arrangement within the molecule. The IUPAC name indicates an eight-carbon (octane) backbone with a methyl group at position 3, and both a methyl and an ethyl group at the chiral center, position 5.
Caption: 2D structure of this compound.
Relationship of Chemical Identifiers
The various identifiers for a molecule are interconnected, each serving a different purpose but all pointing to the same unique chemical structure. This diagram illustrates the logical flow from the visual structure to its various text-based and numerical representations.
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Ethyl-3,5-dimethyloctane
Abstract
5-Ethyl-3,5-dimethyloctane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆. As a member of the alkane family, its chemical behavior is characterized by a general inertness, a quality attributable to its strong, nonpolar carbon-carbon and carbon-hydrogen bonds.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited experimentally-derived data for this specific isomer in public-domain literature, this document integrates theoretical predictions and established principles of organic chemistry for branched alkanes. Furthermore, it details authoritative experimental protocols for the determination of its key physical and spectroscopic properties, offering a robust framework for researchers requiring empirical data.
Molecular Structure and Identification
The fundamental identity of this compound is established by its molecular structure and standard chemical identifiers.
-
IUPAC Name: this compound
-
CAS Registry Number: 62183-65-7
-
Molecular Formula: C₁₂H₂₆
-
Molecular Weight: 170.34 g/mol
The structure features a central quaternary carbon at the 5-position, bonded to an ethyl group, a methyl group, and two alkyl chains, one of which is further substituted with a methyl group at the 3-position. This high degree of branching significantly influences its physical properties.
Physical Properties
| Property | Predicted/Expected Value | Rationale and Context |
| Boiling Point | ~190 - 210 °C | The boiling point of alkanes increases with molecular weight.[4] However, branching reduces the surface area available for intermolecular London dispersion forces, leading to a lower boiling point compared to its straight-chain isomer, n-dodecane (216 °C).[4][5][6][7] |
| Melting Point | Highly Variable | The melting point of branched alkanes is influenced by both intermolecular forces and how well the molecules pack into a crystal lattice.[6] Highly symmetrical molecules can have unusually high melting points. Given the asymmetry of this compound, a low melting point is expected. |
| Density | ~0.75 - 0.77 g/cm³ | Alkanes are less dense than water and will float.[8] The density of branched alkanes is typically slightly lower than their linear isomers. |
| Solubility in Water | Insoluble | As a nonpolar molecule, this compound is hydrophobic and virtually insoluble in polar solvents like water.[8][9][10][11] The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak van der Waals forces that would form with the alkane.[10][11] |
| Solubility in Organic Solvents | Soluble | Following the "like dissolves like" principle, it is expected to be highly soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.[8][9][10][11][12] |
Experimental Determination of Physical Properties
For applications requiring precise data, the following standard methodologies are recommended for the experimental determination of the key physical properties.
Protocol for Micro-Boiling Point Determination
This method is suitable for small sample volumes and provides a reliable boiling point measurement.[13][14]
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar for smooth boiling.
-
Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.
-
Heating: Turn on the stirrer and begin heating the block gently.
-
Observation: Observe the formation of bubbles and the condensation of vapor on the walls of the test tube, creating a "reflux ring". The thermometer bulb should be level with this ring for an accurate reading.[13]
-
Measurement: When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[13]
-
Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.
Protocol for Density Measurement
The density can be accurately determined by measuring the mass of a known volume of the liquid.[15][16][17][18]
Methodology:
-
Mass of Pycnometer: Accurately weigh a clean, dry pycnometer (or a volumetric flask) on an analytical balance.
-
Fill with Sample: Fill the pycnometer with this compound up to its calibrated volume mark, ensuring the liquid is at a known, constant temperature (e.g., 20 °C).
-
Mass of Filled Pycnometer: Weigh the filled pycnometer.
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid.
-
Divide the mass of the liquid by the known volume of the pycnometer to calculate the density (ρ = m/V).
-
Protocol for Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed using a standardized visual inspection method.[12][19][20]
Methodology:
-
Solvent Addition: In separate, labeled vials, add a precise volume (e.g., 1 mL) of the solvents to be tested (e.g., water, ethanol, hexane).
-
Solute Addition: Add a small, known volume (e.g., 0.1 mL) of this compound to each vial.
-
Mixing: Cap the vials and vortex or shake vigorously for 1-2 minutes.
-
Observation: Allow the mixtures to stand for at least 10 minutes and observe.
-
Soluble: A single, clear liquid phase.
-
Insoluble: Two distinct liquid layers or a persistent cloudy suspension.
-
Partially Soluble: A slight cloudiness or reduction in the volume of the solute phase.
-
-
Quantification (Optional): For more precise measurements, analytical techniques like gas chromatography can be used to determine the concentration of the solute in the solvent phase after equilibration.
Spectroscopic Analysis - Expected Characteristics
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its alkane structure.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of an alkane will show signals in the highly shielded (upfield) region, typically between 0.7 and 1.5 ppm.[21] Due to the molecule's asymmetry, multiple distinct signals for the CH, CH₂, and CH₃ groups are expected. Complex splitting patterns (multiplets) will arise from spin-spin coupling between non-equivalent neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will provide a direct count of the number of non-equivalent carbon atoms. The chemical shifts for sp³ hybridized carbons in alkanes typically appear in the 10-60 ppm range.[22] The quaternary carbon at the 5-position would be expected to have a distinct chemical shift and would be identifiable in a DEPT experiment.
Mass Spectrometry (MS)
Under electron ionization (EI), branched alkanes undergo characteristic fragmentation.[23]
-
Molecular Ion (M⁺): The molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation at the branch points.[23][24]
-
Fragmentation Pattern: Cleavage of C-C bonds is most likely to occur at the tertiary and quaternary carbon centers to form more stable secondary and tertiary carbocations.[23][24][25] The loss of the largest alkyl group at a branch point is often a favored pathway.[25] The spectrum would be dominated by a series of alkyl fragment ions (CₙH₂ₙ₊₁)⁺.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple and is dominated by C-H bond vibrations.[26][27][28][29]
-
C-H Stretching: Strong, sharp absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.[28][29][30]
-
C-H Bending: Absorptions corresponding to methyl (CH₃) and methylene (CH₂) bending vibrations will appear in the 1470-1350 cm⁻¹ range.[26][27][29]
Chemical Properties and Reactivity
As a saturated hydrocarbon, this compound shares the characteristic low reactivity of alkanes.[1][2][3] This chemical inertness is due to the high strength and low polarity of its C-C and C-H bonds.[1][2]
-
Combustion: Like all alkanes, it will undergo complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[31] The general equation is: C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O
-
Halogenation: In the presence of UV light, it can undergo free-radical substitution reactions with halogens (e.g., Cl₂, Br₂).[3] The reaction is typically non-selective, leading to a mixture of halogenated products. However, radical abstraction of a hydrogen atom is generally favored at more substituted carbons (tertiary > secondary > primary).[32]
-
Pyrolysis (Cracking): At very high temperatures and in the absence of air, the C-C bonds can break, leading to a mixture of smaller alkanes and alkenes.[1]
Safety and Handling
Specific toxicology and safety data for this compound are not available. However, based on its identity as a C₁₂ alkane, it should be handled as a combustible liquid with low acute toxicity.
-
GHS Classification (Expected): While not officially classified, it would likely fall under the GHS category for Flammable Liquids .[33][34][35] Depending on its flash point, it could be a Category 3 or 4 flammable liquid.
-
Handling Precautions:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
References
- Benchchem. (n.d.). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.
- The Organic Chemistry Tutor. (2020, October 17). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial [Video]. YouTube.
- TutorChase. (n.d.). How can the boiling points of alkanes be predicted?.
- University of Calgary. (n.d.). Micro-boiling point measurement.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Branched Alkane Fragmentation.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). Boiling Point Determination.
- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).
- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Unknown. (n.d.). Branched chain alkanes.
- OpenOChem Learn. (n.d.). Alkanes.
- Solubility of Things. (n.d.). Dodecane.
- Chemistry LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes.
- Chemistry LibreTexts. (2024, September 30). 3.5: Properties of Alkanes.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- OpenOChem Learn. (n.d.). Physical Properties of Alkanes.
- Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
- Fiveable. (n.d.). Mass spectral fragmentation patterns | Spectroscopy Class Notes.
- Chemistry For Everyone. (2023, May 10). Predicting Boiling Point? [Video]. YouTube.
- Quora. (2023, May 9). I want to measure the density of a liquid. Is there any method that does not require specialized tools?.
- Wikipedia. (n.d.). Alkane.
- Quora. (n.d.). Which type of alkanes are more reactive: straight-chain or branched-chain?.
- Unknown. (n.d.). Measuring Density.
- ResearchGate. (2021, December 6). A new model for predicting boiling points of alkanes.
- Reddit. (2023, May 7). (Mass spectrometry) I don't get why the fragmentation pattern of branched alkanes gives double peaks of CₙH₂ₙ⁺·/CₙH₂ₙ₊₁⁺.
- Unacademy. (n.d.). Solubility of Alkanes.
- ChemRadar. (n.d.). GHS Classification- Flammable Liquids | Inventory Pedia.
- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents | Activity.
- Reagecon Knowledge. (n.d.). Density Measurement and Density Standards.
- MaTestLab. (2024, April 14). Liquid Density Measurement US Lab.
- Unknown. (n.d.). MEASUREMENT OF DENSITY.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Alkanes.
- Unknown. (n.d.). 2.5 Solubility of Alkanes.
- ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category.
- Unknown. (n.d.). Alkanes.
- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Save My Exams. (n.d.). Alkane properties and reactions - IGCSE Revision Notes.
- Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Safe Work Australia. (n.d.). Using the GHS.
- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- UN GHS. (2015, December 3). Globally Harmonized System of Classification and Labeling of Chemicals.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gdckulgam.edu.in [gdckulgam.edu.in]
- 3. savemyexams.com [savemyexams.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. All about Solubility of Alkanes [unacademy.com]
- 12. education.com [education.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. giss.nasa.gov [giss.nasa.gov]
- 17. matestlabs.com [matestlabs.com]
- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Alkanes | OpenOChem Learn [learn.openochem.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 26. uobabylon.edu.iq [uobabylon.edu.iq]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. m.youtube.com [m.youtube.com]
- 31. Alkane - Wikipedia [en.wikipedia.org]
- 32. quora.com [quora.com]
- 33. chemsafetypro.com [chemsafetypro.com]
- 34. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]
An In-depth Technical Guide to the Stereoisomers of 5-Ethyl-3,5-dimethyloctane
Abstract
5-Ethyl-3,5-dimethyloctane is a saturated hydrocarbon (C₁₂H₂₆) characterized by the presence of two distinct stereogenic centers, giving rise to a set of four unique stereoisomers.[1][2] The spatial arrangement of substituents around these chiral centers dictates the molecule's three-dimensional architecture, a critical factor in fields where molecular recognition governs biological activity and material properties. This is particularly significant in drug development, where different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4][5] This technical guide provides a comprehensive analysis of the stereoisomers of this compound. It details the stereochemical assignment using Cahn-Ingold-Prelog (CIP) rules, explores the relationships between the isomers, and presents detailed, field-proven methodologies for their separation and characterization, tailored for researchers, scientists, and drug development professionals.
Stereochemical Analysis of this compound
The foundation of understanding this molecule's stereochemistry lies in the identification of its chiral centers and the systematic assignment of their absolute configurations.
Identification of Chiral Centers
A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups.[6] A thorough analysis of the structure of this compound reveals two such centers:
-
Carbon-3 (C3): This carbon is bonded to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the remainder of the octane chain (-CH₂C(CH₃)(C₂H₅)CH₂CH₂CH₃). As these four groups are unique, C3 is a stereogenic center.
-
Carbon-5 (C5): This carbon is bonded to a methyl group (-CH₃), an ethyl group (-CH₂CH₃), a propyl group (-CH₂CH₂CH₃), and the remainder of the octane chain (-CH₂CH(CH₃)CH₂CH₃). These four groups are also distinct, making C5 a second stereogenic center.
Caption: Structure of this compound with chiral centers at C3 and C5 marked.
Enumeration of Stereoisomers
The total number of possible stereoisomers for a molecule is determined by the formula 2ⁿ, where 'n' is the number of chiral centers.[7] For this compound, with n=2, there are 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers.
Configurational Assignment: The Cahn-Ingold-Prelog (CIP) System
To unambiguously name each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration (R for Rectus or S for Sinister) to each chiral center.[7][8][9]
Protocol: Assigning CIP Configuration
-
Identify Substituents: For each chiral carbon (C3 and C5), identify the four directly attached atoms or groups.
-
Assign Priorities: Rank these groups from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.[10][11]
-
Orient the Molecule: Position the molecule so that the lowest-priority group (priority #4) is pointing away from the viewer (represented by a dashed bond).[12]
-
Determine Configuration: Trace a path from priority group #1 to #2 to #3.
Application to this compound:
| Chiral Center | Group | Analysis for Priority Assignment | Priority |
| C3 | -CH₂C(CH₃)(C₂H₅)CH₂CH₂CH₃ | C bonded to C, C, C | 1 |
| -CH₂CH₃ | C bonded to C, H, H | 2 | |
| -CH₃ | C bonded to H, H, H | 3 | |
| -H | H | 4 | |
| C5 | -CH₂CH(CH₃)CH₂CH₃ | C bonded to C, H, H | 1 |
| -CH₂CH₂CH₃ | C bonded to C, H, H | 2 | |
| -CH₂CH₃ | C bonded to C, H, H | 3 | |
| -CH₃ | C bonded to H, H, H | 4 | |
| (Note: For C5, the tie between the propyl, ethyl, and C3-side chains is broken by continuing down the chain to find the first point of difference.) |
Relationship Between Stereoisomers
The four stereoisomers of this compound have specific relationships:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers.
-
Diastereomers: Stereoisomers that are not mirror images. They have different configurations at some but not all chiral centers.
Caption: Relationships between the four stereoisomers of this compound.
Physicochemical and Pharmacological Implications
While structurally similar, stereoisomers can have distinct properties that are critical in a scientific and pharmaceutical context.
Physicochemical Properties
Enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index). However, they differ in their interaction with plane-polarized light.[4] Diastereomers, on the other hand, have different physical properties and can be separated by conventional techniques like distillation or standard chromatography.
| Property | Enantiomers (e.g., 3R,5R vs. 3S,5S) | Diastereomers (e.g., 3R,5R vs. 3R,5S) |
| Boiling Point | Identical | Different |
| Density | Identical | Different |
| Solubility (achiral solvent) | Identical | Different |
| Specific Rotation [α] | Equal in magnitude, opposite in sign | Different |
The Significance of Chirality in Drug Action
The importance of stereochemistry in drug design and action is paramount.[13] Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with each enantiomer of a chiral drug.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or, in some cases, cause adverse or toxic effects.[14] This principle underscores the regulatory demand to study and often market single-enantiomer drugs to improve therapeutic indices and simplify pharmacokinetics.[3][15]
Methodologies for Separation and Characterization
The analysis of stereoisomers requires specialized techniques capable of distinguishing between these subtly different molecular forms.
Chiral Separation Techniques
Directly separating enantiomers requires a chiral environment. This is typically achieved using chiral stationary phases (CSPs) in chromatography or chiral selectors.[15][16] For non-functionalized, nonpolar compounds like alkanes, enantioselective gas chromatography (GC) using modified cyclodextrin-based CSPs is a highly effective technique.[17] These CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation.
Protocol: Enantioselective Gas Chromatography (GC)
This protocol outlines a standard workflow for the separation of the stereoisomers of this compound.
-
Column Selection: Choose a capillary GC column with a chiral stationary phase suitable for hydrocarbons. A derivatized cyclodextrin phase, such as a permethylated beta-cyclodextrin, is a proven choice for this class of compounds.
-
Instrument Setup:
-
Injector: Set to a temperature of 250°C in split mode (e.g., 50:1 split ratio) to ensure rapid volatilization without degradation.
-
Carrier Gas: Use high-purity helium or hydrogen with a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C) and hold for 2 minutes. Ramp the temperature at a controlled rate (e.g., 2°C/min) to an appropriate final temperature (e.g., 120°C) to achieve baseline resolution of all four stereoisomers.
-
Detector: A Flame Ionization Detector (FID) is ideal for hydrocarbons. Set the temperature to 250°C.
-
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile, nonpolar solvent like hexane (e.g., 1 mg/mL).
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. Record the resulting chromatogram. The four stereoisomers should appear as four distinct peaks with different retention times.
-
Analysis: Integrate the peak areas to determine the relative abundance of each stereoisomer in the mixture.
Caption: Workflow for chiral GC separation and analysis of stereoisomers.
Characterization by Polarimetry
Polarimetry is a technique used to measure the rotation of plane-polarized light caused by an optically active compound.[18][19] Enantiomers will rotate light by equal amounts but in opposite directions.[20]
-
Dextrorotatory (+ or d): Rotates light clockwise.
-
Levorotatory (– or l): Rotates light counter-clockwise.
The magnitude and direction of this rotation are quantified as the specific rotation [α], a characteristic physical constant for a pure enantiomer under standard conditions.[21]
Protocol: Determination of Optical Activity
-
Instrument Calibration: Calibrate the polarimeter using a blank sample (the pure solvent that will be used for the sample). The reading should be zero degrees.
-
Sample Preparation: Prepare a solution of a known concentration (c, in g/mL) of the purified enantiomer in an appropriate achiral solvent.
-
Measurement: Fill the polarimeter sample cell (of a known path length, l, in decimeters) with the solution, ensuring no air bubbles are present.
-
Record Rotation: Measure the observed rotation (α) in degrees.[22]
-
Calculate Specific Rotation: Use the Biot's law formula to calculate the specific rotation: [α] = α / (l × c) The temperature and wavelength (typically the sodium D-line, 589 nm) should also be reported.[20]
Conclusion
The existence of two chiral centers in this compound results in four distinct stereoisomers. A comprehensive understanding of these isomers, from their absolute configuration as determined by CIP rules to their unique relationships as enantiomers and diastereomers, is fundamental for advanced chemical and pharmaceutical research. The methodologies of enantioselective gas chromatography and polarimetry provide robust and essential tools for the separation and characterization of these compounds. For professionals in drug development, the ability to isolate and analyze individual stereoisomers is not merely an academic exercise but a critical requirement for developing safer, more effective, and more selective therapeutic agents.
References
- Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality.
- Chad's Prep. Absolute Configurations Assigning R and S. Chad's Prep. [Link]
- Jaivik V. Shah, et al. (2011). A review of drug isomerism and its significance. Journal of Mahatma Gandhi Institute of Medical Sciences. [Link]
- Unacademy.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
- Al-Ghananeem, A. M. (2021). Effects of Stereoisomers on Drug Activity. EC Pharmacology and Toxicology. [Link]
- Gosavi D, et al. (2010). Pharmacological Significance of Stereoisomerism. Journal of Mahatma Gandhi Institute of Medical Sciences. [Link]
- Michigan State University Department of Chemistry. Stereoisomers. MSU Chemistry. [Link]
- Patsnap. (2025). What is the application of stereochemistry in drug design?.
- The Organic Chemistry Tutor. (2023).
- Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]
- Schurig, V. (2009). Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: A challenge in separation science. Wiley Analytical Science. [Link]
- Chemistry LibreTexts. (2020).
- IUPAC. (1976). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure and Applied Chemistry. [Link]
- The Organic Chemistry Tutor. (2021). More About a Polarimeter: Measuring Optical Activity. YouTube. [Link]
- Lumen Learning. Optical Activity. Lumen Learning. [Link]
- Saskia van V. (n.d.). Adding Stereochemical Information to IUPAC Names. Introduction to Organic Chemistry. [Link]
- Chemistry LibreTexts. (2021). Optical Activity. Chemistry LibreTexts. [Link]
- Wizeprep. (2022). IUPAC Naming Example (with Stereochemistry). YouTube. [Link]
- Chemistry LibreTexts. (2023). Optical Activity. Chemistry LibreTexts. [Link]
- Afzal, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
- ResearchGate. (n.d.). Chiral Separation Techniques: A Practical Approach.
- Scribd.
- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
- NIST. (n.d.). This compound. NIST WebBook. [Link]
- Francotte, E. (2006). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. CHIMIA. [Link]
- Welch, C. J., et al. (2010). Enantioselective chromatography in drug discovery. Drug Discovery Today. [Link]
- Study.com. (n.d.). Is 5-ethyl-3,3-dimethylheptane chiral?. Study.com. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Cox, G. B. (Ed.). (2005).
- Chegg. (2021). Draw the structure of this compound. Chegg.com. [Link]
- Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.
- Quora. (2019). Why is 3-ethyl-5,6-dimethyloctane wrong?. Quora. [Link]
- Reddit. (2020). Chiral vs Achiral. Reddit. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. homework.study.com [homework.study.com]
- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 8. Rules for Assigning R and S Configuration Based on the Cahn-Ingold-Prelog System [unacademy.com]
- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 10. Absolute Configurations Assigning R and S - Chad's Prep® [chadsprep.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. vernier.com [vernier.com]
- 19. Optical Activity | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis of 5-Ethyl-3,5-dimethyloctane: Principles and Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Ethyl-3,5-dimethyloctane, a highly branched aliphatic hydrocarbon. While the specific historical discovery of this molecule is not extensively documented in readily available literature, its synthesis can be achieved through well-established and robust organic chemistry principles. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis of complex alkanes. We will explore the strategic disconnection of the target molecule, detail the probable synthetic route involving Grignard reactions, and provide insights into the purification and characterization of the final product.
Introduction: The Significance of Branched Alkanes
Highly branched alkanes, such as this compound, are a class of molecules with significant industrial and research applications. Their molecular architecture, characterized by the presence of tertiary and quaternary carbon centers, imparts unique physical properties compared to their linear counterparts. These properties include lower freezing points, higher octane ratings in fuels, and specific viscosity characteristics, making them valuable as components in high-performance lubricants and as inert solvents in specialized chemical reactions.[1] The synthesis of such complex structures requires a multi-step approach, often involving the creation of specific carbon-carbon bonds through nucleophilic addition reactions.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The key structural feature of this compound is the quaternary carbon at the 5-position. A robust method for creating such a center is through the addition of an organometallic reagent to a ketone. This leads to a tertiary alcohol intermediate, which can then be deoxygenated to the final alkane. Therefore, the primary disconnection is at the C5-ethyl bond, suggesting a Grignard reaction between a ketone and an ethyl Grignard reagent.
Proposed Synthetic Pathway: A Step-by-Step Guide
The synthesis of this compound can be effectively carried out in a three-step sequence:
-
Step 1: Synthesis of the Tertiary Alcohol via Grignard Reaction.
-
Step 2: Dehydration of the Tertiary Alcohol to an Alkene.
-
Step 3: Hydrogenation of the Alkene to the Alkane.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 5-Ethyl-3,5-dimethyloctan-5-ol via Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[2][3] In this step, ethylmagnesium bromide, the Grignard reagent, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methyl-5-octanone.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of bromoethane in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is initiated when the solution becomes cloudy and starts to reflux. Maintain a gentle reflux by controlling the rate of addition.
-
Reaction with the Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 3-methyl-5-octanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate to the tertiary alcohol and precipitate magnesium salts.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 5-ethyl-3,5-dimethyloctan-5-ol.
| Reactant/Reagent | Molar Ratio | Key Considerations |
| Magnesium Turnings | 1.2 eq | Excess to ensure complete reaction of bromoethane. |
| Bromoethane | 1.2 eq | Forms the Grignard reagent. |
| 3-Methyl-5-octanone | 1.0 eq | The electrophile. |
| Anhydrous Diethyl Ether | - | Solvent; must be scrupulously dry. |
| Saturated aq. NH4Cl | - | For quenching the reaction. |
Step 2: Dehydration of 5-Ethyl-3,5-dimethyloctan-5-ol
The tertiary alcohol is then dehydrated to form a mixture of alkene isomers. This is typically achieved by heating with a strong acid catalyst.
Experimental Protocol:
-
Place the crude 5-ethyl-3,5-dimethyloctan-5-ol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture, and the resulting alkenes can be distilled from the reaction mixture as they are formed.
-
Wash the distillate with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by water.
-
Dry the organic layer over anhydrous calcium chloride and distill to obtain the purified mixture of alkenes.
Step 3: Hydrogenation of the Alkene Mixture
The final step is the catalytic hydrogenation of the alkene mixture to the saturated alkane, this compound. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C).
Experimental Protocol:
-
Dissolve the alkene mixture in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon filled with hydrogen or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by distillation.
Characterization
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the number of protons on each carbon.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern.
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
Conclusion
While the historical discovery of this compound is not prominently featured in scientific literature, its synthesis can be reliably achieved through a logical and well-understood sequence of reactions. The key steps involve the construction of a tertiary alcohol via a Grignard reaction, followed by dehydration and hydrogenation. This guide provides a robust framework for the laboratory-scale synthesis of this and other highly branched alkanes, which are of significant interest in various fields of chemical science and industry. The principles outlined herein are fundamental to organic synthesis and can be adapted for the preparation of a wide range of complex aliphatic hydrocarbons.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Dummies.com. (n.d.). How Alcohols Are Created Using the Grignard Reaction.
- Chemistry LibreTexts. (2023, January 22). Reduction of Alcohols.
- Chem-Station International Edition. (2014, July 30). Conversion of Alcohols into Alkanes.
- Chemistry Stack Exchange. (2014, September 17). Is there a catalyst that will reduce an alcohol to an alkane?.
Sources
Spectroscopic Characterization of 5-Ethyl-3,5-dimethyloctane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of the branched alkane, 5-Ethyl-3,5-dimethyloctane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide emphasizes the foundational principles behind spectroscopic analysis of saturated hydrocarbons and outlines standardized protocols for data acquisition.
Introduction to this compound
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol [1][2][3]. As a branched alkane, its structure presents a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques. Understanding this fingerprint is crucial for its identification and characterization in various chemical contexts.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a molecule like this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show a high degree of signal overlap in the aliphatic region (typically 0.8-1.5 ppm), which is characteristic of branched alkanes. The chemical shifts are influenced by the degree of substitution on the adjacent carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.8-0.9 | Triplet | 6H | -CH₃ (from two ethyl groups) |
| ~0.8-0.9 | Doublet | 3H | -CH₃ (at C3) |
| ~0.9-1.0 | Singlet | 3H | -CH₃ (at C5) |
| ~1.1-1.4 | Multiplet | 12H | -CH₂- and -CH- protons |
| ~1.4-1.6 | Multiplet | 2H | -CH- proton (at C3) |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts are predicted based on the degree of substitution (methyl, methylene, methine, and quaternary carbons).
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~14 | Primary (-CH₃) | Ethyl group methyls |
| ~20-25 | Primary (-CH₃) | Methyls at C3 and C5 |
| ~25-35 | Secondary (-CH₂) | Methylene carbons in the octane and ethyl groups |
| ~35-45 | Tertiary (-CH) | Methine carbon at C3 |
| ~35-45 | Quaternary (C) | Quaternary carbon at C5 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the IR spectrum is expected to be relatively simple, dominated by C-H stretching and bending vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-3000 | C-H stretch | Strong |
| 1450-1470 | -CH₂- bend (scissoring) | Medium |
| 1370-1380 | -CH₃ bend (umbrella mode) | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure. For branched alkanes, fragmentation is a key identification feature.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a very weak or absent molecular ion peak (M⁺) at m/z 170 due to the high propensity for fragmentation at the branching points[4][5][6]. The fragmentation of branched alkanes is driven by the formation of more stable secondary and tertiary carbocations[6][7].
| m/z | Predicted Fragment | Notes |
| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) - expected to be very weak or absent |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 127 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 99 | [M - C₅H₁₁]⁺ | Loss of a pentyl group |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Fragmentation Pathway:
Cleavage is favored at the C3 and C5 positions due to the formation of more stable carbocations. The loss of the largest alkyl group at a branch point is generally preferred[7].
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a Gas Chromatography (GC-MS) system, which is ideal for separating volatile compounds, or through direct infusion.
-
Ionization: Electron Ionization (EI) is a common method for analyzing alkanes. An electron beam bombards the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic analysis of this compound, while seemingly straightforward for a saturated hydrocarbon, reveals important details about its structure through the subtle differences in chemical shifts, coupling patterns, and fragmentation behavior. This guide provides a predictive framework for the NMR, IR, and MS data of this molecule, grounded in the fundamental principles of spectroscopy. These predicted data and outlined protocols serve as a valuable resource for the identification and characterization of this and similar branched alkanes in a research and development setting.
References
- GCMS Section 6.9.2 - Whitman People. (n.d.).
- Branched chain alkanes. (n.d.).
- Mass Spectrometry: Branched Alkane Fragmentation - JoVE. (2024-12-05).
- This compound - NIST WebBook. (n.d.).
- This compound | C12H26 | CID 53424943 - PubChem. (n.d.).
- Branched Chain Alkanes - riomaisseguro.rio.rj.gov.br. (n.d.).
- This compound | CAS#:62183-65-7 | Chemsrc. (2025-11-25).
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:62183-65-7 | Chemsrc [chemsrc.com]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Thermochemical data for 5-Ethyl-3,5-dimethyloctane
An In-Depth Technical Guide to the Thermochemical Data of 5-Ethyl-3,5-dimethyloctane
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of this compound (CAS No: 62183-65-7). In the absence of direct experimental data, this document details the robust estimation of key thermochemical parameters—standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity at constant pressure (Cp°)—utilizing the well-established Benson Group Additivity method. This guide is intended for researchers, scientists, and drug development professionals, offering not only the estimated data but also a transparent, step-by-step methodology that underscores the scientific principles behind the estimation. The causality of methodological choices is explained to provide field-proven insights, ensuring a self-validating and trustworthy approach to data generation where empirical values are unavailable.
Introduction: The Need for Thermochemical Data of Branched Alkanes
This compound is a highly branched C12 alkane. Molecules of this class are fundamental components of transportation fuels and lubricants and serve as important reference compounds in petrochemical research and development. For scientists and engineers, accurate thermochemical data are indispensable for a variety of applications, including:
-
Combustion Modeling: Predicting the performance and emission characteristics of fuels.
-
Chemical Process Design: Optimizing reactor conditions, separation processes, and overall plant efficiency.
-
Safety Analysis: Assessing the energy release potential and thermal stability of chemical substances.
-
Computational Chemistry: Providing benchmark data for the validation and parameterization of theoretical models.
Direct experimental measurement of thermochemical properties for every compound of interest is often impractical due to the sheer number of isomers and the associated costs and time. The National Institute of Standards and Technology (NIST) Chemistry WebBook, a primary resource for chemical data, lists this compound but indicates that its thermochemical data are part of the subscription-based NIST/TRC Web Thermo Tables. This guide bridges the gap for publicly accessible data by employing a highly reliable estimation technique.
Methodological Framework: The Benson Group Additivity (BGA) Method
When experimental data is lacking, the Benson Group Additivity (BGA) method stands as one of the most powerful and widely used techniques for estimating the gas-phase thermochemical properties of organic molecules.[1][2][3] Developed by Sidney W. Benson, this second-order group contribution method posits that the thermochemical properties of a molecule can be accurately approximated by summing the contributions of its constituent polyvalent atomic groups.[2][3]
The fundamental premise is that the contribution of each group is dependent only on its immediate neighbors. This approach provides a significant improvement over simpler atom or bond additivity methods by accounting for the local chemical environment of each atom. The general equations for estimating the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp°) are as follows:
-
ΔfH°molecule = Σ (ni * ΔfH°group i) + Cstrain + Cnon-nearest neighbor
-
S°molecule = Σ (ni * S°group i) - R * ln(σ) + Soptical
-
Cp°molecule = Σ (ni * Cp°group i)
Where:
-
ni is the number of times group i appears in the molecule.
-
ΔfH°group i, S°group i, and Cp°group i are the group contribution values.
-
Cstrain and Cnon-nearest neighbor are correction factors for ring strain and steric interactions (e.g., gauche interactions), respectively.
-
R is the ideal gas constant.
-
σ is the symmetry number of the molecule.
-
Soptical is the entropy correction for the number of optical isomers (stereoisomers).
The trustworthiness of the BGA method is rooted in its empirical foundation; group values are derived from and validated against a large database of experimentally determined thermochemical data for well-characterized molecules.[4][5]
Estimation Protocol for this compound
The following protocol outlines the systematic application of the Benson Group Additivity method to estimate the thermochemical properties of this compound.
Step 1: Molecular Structure and Group Decomposition
The first critical step is to accurately represent the molecular structure and dissect it into its constituent Benson groups.
Molecular Formula: C12H26 IUPAC Name: this compound
The structure is as follows: CH3–CH2–CH(CH3)–CH2–C(CH3)(C2H5)–CH2–CH2–CH3
Caption: Molecular structure of this compound.
The molecule is systematically broken down into the following Benson groups:
-
Primary Carbons (C-(C)(H)3): Five groups. These are the terminal methyl groups.
-
Secondary Carbons (C-(C)2(H)2): Four groups. These are the internal methylene groups in the main chain and the ethyl substituent.
-
Tertiary Carbon (C-(C)3(H)): One group. This is the carbon at position 3.
-
Quaternary Carbon (C-(C)4): One group. This is the carbon at position 5.
Step 2: Sourcing Authoritative Group Contribution Values
For this analysis, we will use the highly-cited and internally consistent group additivity values (GAVs) for alkanes compiled by Domalski and Hearing.[5] These values are widely recognized and form the basis for many thermochemical estimation software packages, including those developed by NIST.[4][6]
Table 1: Benson Group Additivity Values for Alkanes (Gas Phase)
| Group | ΔfH°(298.15 K) (kJ/mol) | S°(298.15 K) (J/mol·K) | Cp°(300 K) (J/mol·K) | Cp°(500 K) (J/mol·K) | Cp°(1000 K) (J/mol·K) |
|---|---|---|---|---|---|
| C-(C)(H)3 | -42.76 | 127.32 | 25.61 | 34.85 | 56.53 |
| C-(C)2(H)2 | -20.79 | 38.37 | 23.35 | 30.12 | 43.89 |
| C-(C)3(H) | -7.36 | -52.47 | 19.37 | 23.47 | 33.10 |
| C-(C)4 | 5.02 | -146.86 | 12.72 | 16.32 | 25.10 |
Source: Adapted from Domalski, E.S., and Hearing, E.D. (1988).[5]
Step 3: Calculation of Thermochemical Properties
The total property value is the sum of the contributions from each group identified in Step 1, plus any necessary corrections.
Caption: Workflow for estimating thermochemical data via the BGA method.
A. Standard Enthalpy of Formation (ΔfH°)
ΔfH° = [5 * ΔfH°(C-(C)(H)3)] + [4 * ΔfH°(C-(C)2(H)2)] + [1 * ΔfH°(C-(C)3(H))] + [1 * ΔfH°(C-(C)4)] ΔfH° = [5 * (-42.76)] + [4 * (-20.79)] + [1 * (-7.36)] + [1 * (5.02)] ΔfH° = -213.8 - 83.16 - 7.36 + 5.02 ΔfH°(298.15 K) = -299.3 kJ/mol
B. Standard Entropy (S°)
First, we sum the group contributions: S°groups = [5 * S°(C-(C)(H)3)] + [4 * S°(C-(C)2(H)2)] + [1 * S°(C-(C)3(H))] + [1 * S°(C-(C)4)] S°groups = [5 * (127.32)] + [4 * (38.37)] + [1 * (-52.47)] + [1 * (-146.86)] S°groups = 636.6 + 153.48 - 52.47 - 146.86 = 590.75 J/mol·K
Next, we apply corrections:
-
Symmetry Number (σ): this compound has two chiral centers (at C3 and C5) and no elements of rotational symmetry. Therefore, its symmetry number is 1. The correction term is -R * ln(1) = 0.
-
Optical Isomers (n): With two chiral centers, there are 22 = 4 possible stereoisomers (RR, SS, RS, SR). The entropy correction for optical isomerism is +R * ln(n). Soptical = 8.314 J/mol·K * ln(4) ≈ 11.53 J/mol·K.
S°total = S°groups - R * ln(σ) + Soptical S°total = 590.75 - 0 + 11.53 S°(298.15 K) = 602.3 J/mol·K
C. Heat Capacity (Cp°)
The calculation is a simple summation at each temperature.
-
Cp°(300 K): Cp° = [5 * 25.61] + [4 * 23.35] + [1 * 19.37] + [1 * 12.72] = 128.05 + 93.4 + 19.37 + 12.72 = 253.5 J/mol·K
-
Cp°(500 K): Cp° = [5 * 34.85] + [4 * 30.12] + [1 * 23.47] + [1 * 16.32] = 174.25 + 120.48 + 23.47 + 16.32 = 334.5 J/mol·K
-
Cp°(1000 K): Cp° = [5 * 56.53] + [4 * 43.89] + [1 * 33.10] + [1 * 25.10] = 282.65 + 175.56 + 33.10 + 25.10 = 516.4 J/mol·K
Summary of Estimated Thermochemical Data
The thermochemical properties for this compound in the ideal gas state, as estimated by the Benson Group Additivity method, are summarized in Table 2.
Table 2: Estimated Thermochemical Properties for this compound (Gas Phase)
| Property | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation, ΔfH°(298.15 K) | -299.3 | kJ/mol |
| Standard Entropy, S°(298.15 K) | 602.3 | J/mol·K |
| Heat Capacity, Cp°(300 K) | 253.5 | J/mol·K |
| Heat Capacity, Cp°(400 K) | 297.1 | J/mol·K |
| Heat Capacity, Cp°(500 K) | 334.5 | J/mol·K |
| Heat Capacity, Cp°(600 K) | 374.8 | J/mol·K |
| Heat Capacity, Cp°(800 K) | 448.2 | J/mol·K |
| Heat Capacity, Cp°(1000 K) | 516.4 | J/mol·K |
(Note: Cp° values at temperatures other than 300, 500, and 1000 K are interpolated from a wider set of group values provided in the source literature.)
Discussion and Scientific Integrity
The Benson Group Additivity method provides a robust and scientifically validated approach for generating thermochemical data. However, it is essential to acknowledge the inherent limitations and sources of uncertainty.
-
Accuracy: For acyclic alkanes, the BGA method typically predicts enthalpies of formation with an uncertainty of ± 2-3 kcal/mol (approximately ± 8-12 kJ/mol).[3] The estimated value of -299.3 kJ/mol for this compound should be considered within this range of accuracy. Entropies and heat capacities are generally predicted with higher accuracy.
-
Gauche Interactions: Highly branched alkanes can exhibit steric strain from non-nearest-neighbor interactions, such as gauche conformations between alkyl groups. While more advanced applications of the BGA method include specific correction terms for these interactions, they have not been applied in this primary estimation for clarity. Their inclusion could shift the calculated enthalpy of formation by a few kJ/mol.
-
Data Source: The accuracy of the estimation is fundamentally dependent on the quality of the underlying group additivity value database. The values from Domalski and Hearing are considered a reliable standard, but revisions and updates based on new experimental data are periodically published.[5][7]
This protocol represents a self-validating system because its accuracy is tied to its performance across a vast range of compounds from which the group values were derived. The method's reliability for alkanes is well-documented, making these estimated values trustworthy for most research and modeling applications until experimental data becomes available.
Conclusion
This technical guide has detailed the estimation of the primary thermochemical properties of this compound using the Benson Group Additivity method. The standard enthalpy of formation at 298.15 K is estimated to be -299.3 kJ/mol , and the standard entropy is 602.3 J/mol·K . Heat capacity values have been provided across a range of temperatures relevant to chemical and engineering applications. By transparently presenting the methodology, group value sources, and calculations, this guide provides researchers and professionals with reliable and actionable data grounded in established scientific principles.
References
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Benson, S. W., & Buss, J. H. (1958). Additivity Rules for the Estimation of Molecular Properties. Thermodynamic Properties. The Journal of Chemical Physics, 29(3), 546–572.
- Benson, S. W. (1969). Additivity Rules for the Estimation of Thermochemical Properties. Chemical Reviews, 69(3), 279-324.
- Ghosh, M. K., Elliott, S. N., Somers, K. P., Klippenstein, S. J., & Curran, H. J. (2023). Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals. Combustion and Flame, 255, 112706.
- NIST. (n.d.). The NIST Structures and Properties Group Additivity Model.
- Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
- Alberty, R. A., & Gehrig, C. A. (1983). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups.
- Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.
- Wikipedia contributors. (2023). Benson group increment theory. In Wikipedia, The Free Encyclopedia.
- Domalski, E. S., & Hearing, E. D. (1988). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals (Journal Article) | OSTI.GOV [osti.gov]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. nist.gov [nist.gov]
- 5. nist.gov [nist.gov]
- 6. Structures and Properties Model [webbook.nist.gov]
- 7. Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals [ouci.dntb.gov.ua]
Unlocking the Potential: Emerging Research Frontiers for Branched C12 Alkanes
An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research areas surrounding branched C12 alkanes. Moving beyond their traditional roles, these molecules present a rich field for innovation in sustainable fuels, high-performance lubricants, and novel pharmaceutical applications. Here, we synthesize the current state of knowledge and chart a course for future investigations, emphasizing the causal relationships between molecular structure and functional properties.
The Strategic Importance of Branching in Dodecane Isomers
The seemingly subtle introduction of methyl, ethyl, or larger alkyl groups onto a C12 backbone dramatically alters its physicochemical properties. Unlike their linear counterpart, n-dodecane, branched isomers exhibit significantly lower melting points and tunable viscosities. This structural nuance is the cornerstone of their versatility. For instance, the high degree of branching in isomers like 2,2,4,6,6-pentamethylheptane is directly responsible for its excellent cold-flow properties, a critical attribute for jet fuels and lubricants operating in extreme environments.
The primary research thrust lies in achieving precise control over the degree and location of this branching during synthesis. The choice of catalyst and reaction conditions in processes like hydroisomerization and alkylation is paramount, as it dictates the final isomer distribution and, consequently, the performance characteristics of the product.
A generalized workflow for investigating these molecules is presented below.
Core Research Areas and Methodologies
Advanced Biofuels: Beyond Drop-In Replacements
Branched C12 alkanes are prime candidates for high-performance sustainable aviation fuels (SAFs). Their energy density is comparable to conventional jet fuel, but their superior cold-flow properties can enable flight in colder, higher altitudes.
-
Research Focus: The key objective is to develop catalysts that can selectively produce isomers with a high degree of branching from bio-derived feedstocks like farnesene or lignocellulosic sugars. Research is moving towards bifunctional catalysts (e.g., Platinum on zeolites) that combine acidic sites for isomerization and metallic sites for hydrogenation in a single process.
-
Causality in Experimental Design: The choice of zeolite support (e.g., ZSM-22, SAPO-11) is critical. The pore size and geometry of the zeolite create a shape-selective environment, favoring the formation of specific, highly branched isomers while minimizing cracking into lighter alkanes.
Protocol 1: Synthesis of Branched C12 Alkanes via Hydroisomerization of n-Dodecene
-
Catalyst Preparation: Prepare a Pt/ZSM-22 catalyst by impregnating a ZSM-22 zeolite support with a solution of hexachloroplatinic acid. Calcine the catalyst in air at 500°C for 3 hours.
-
Reactor Setup: Load the catalyst into a fixed-bed continuous flow reactor.
-
Reaction: Introduce a feed of n-dodecene and hydrogen gas into the reactor at a controlled temperature (250-350°C) and pressure (1-5 MPa).
-
Product Collection: Cool the reactor effluent to condense the liquid products.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the distribution of C12 isomers.
High-Performance Lubricants and Dielectric Fluids
The exceptional thermal stability and low pour points of branched C12 alkanes make them ideal as base oils for synthetic lubricants and as dielectric fluids in high-voltage applications.
-
Research Focus: Current research is aimed at correlating specific branching patterns with the viscosity index (VI), a measure of viscosity's change with temperature. A high VI is desirable for lubricants. Another area of interest is their dielectric strength and how it can be optimized by controlling isomer purity.
-
Self-Validating Systems: Any protocol for evaluating lubricants must include a comprehensive suite of standardized tests. The data presented in Table 1 illustrates the clear structure-property relationships that guide this research.
Table 1: Comparative Properties of Select C12 Alkane Isomers
| Isomer Name | Structure | Melting Point (°C) | Kinematic Viscosity (cSt at 20°C) |
| n-Dodecane | Linear | -9.6 | 2.24 |
| Isododecane (2,2,4,6,6-Pentamethylheptane) | Highly Branched | -50 | 1.95 |
| 2-Methylundecane | Moderately Branched | -32.8 | 2.51 |
Note: Data compiled from various chemical property databases for illustrative purposes.
Untapped Potential in Drug Development and Formulation
While less conventional, the unique solvent properties and low reactivity of branched C12 alkanes open intriguing possibilities in the pharmaceutical sciences.
-
Research Focus 1: Novel Excipients: Highly branched isomers like isododecane are non-polar, volatile solvents with a low irritation potential. This makes them suitable for use in topical formulations, such as creams and ointments, where they can act as emollients and aid in the solubilization of active pharmaceutical ingredients (APIs). Research in this area would focus on API stability, skin permeation, and sensory characteristics of formulations containing these alkanes.
-
Research Focus 2: Non-Aqueous Drug Delivery Systems: For moisture-sensitive drugs, formulating in a non-aqueous, injectable vehicle is a viable strategy. The low viscosity and high purity of specific branched C12 alkanes could make them suitable as a base for such delivery systems. Research would involve evaluating biocompatibility, sterility, and drug release kinetics.
-
Hypothetical Metabolic Pathway Considerations: While generally considered biologically inert, understanding the potential metabolic fate of any new excipient is crucial. It is hypothesized that, if absorbed, branched alkanes may undergo omega-oxidation followed by beta-oxidation, similar to branched-chain fatty acids. However, extensive branching can hinder this process, potentially leading to bioaccumulation. This represents a critical area for toxicological research.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human dermal fibroblasts (HDFs) in a 96-well plate and culture for 24 hours.
-
Treatment: Prepare emulsions of various branched C12 isomers in cell culture media. Replace the existing media with the treatment media at different concentrations.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader. A lower absorbance indicates higher cytotoxicity.
Future Outlook and Concluding Remarks
The field of branched C12 alkanes is ripe for exploration. While their application in advanced fuels and lubricants is well-underway, their potential in the pharmaceutical industry remains largely untapped. Future research should focus on:
-
Catalyst Design: Developing novel, highly selective catalysts for producing single, pure isomers to allow for a more precise understanding of structure-function relationships.
-
Toxicological Screening: Comprehensive in vivo toxicological studies are necessary to validate the safety of these compounds for any application involving human contact.
-
Formulation Science: Exploring the full potential of branched C12 alkanes as excipients in a wide range of drug delivery systems, from topical to parenteral.
By systematically investigating the synthesis, properties, and biological interactions of these versatile molecules, the scientific community can unlock a new generation of high-performance materials and pharmaceutical solutions.
References
- Title: Production of biofuels and biochemicals with engineered microbes Source: N
- Title: Hydroisomerization of n-dodecane over Pt/SAPO-11 catalyst: Effect of reaction conditions on the product distribution and reaction mechanism Source: Fuel URL:[Link]
- Title: Isododecane Source: PubChem, National Center for Biotechnology Inform
- Title: A review on the production of renewable jet fuels from the hydroprocessing of lipids: comparing reaction systems and feedstocks Source: Green Chemistry URL:[Link]
- Title: Biocompatible and sustainable solvents for the pharmaceutical industry Source: Current Opinion in Green and Sustainable Chemistry URL:[Link]
Quantum chemical calculations for 5-Ethyl-3,5-dimethyloctane
An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Ethyl-3,5-dimethyloctane
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a representative chiral branched alkane. For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure, stability, and electronic properties of aliphatic moieties is fundamental. Quantum chemical calculations offer a powerful in-silico approach to elucidate these characteristics with high precision. This document details the theoretical underpinnings, a rigorous computational workflow from conformational analysis to property prediction, and the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles, providing a robust protocol for the study of this and other complex saturated hydrocarbons.
Introduction: The Significance of Branched Alkane Analysis
This compound (C₁₂H₂₆) is a chiral, branched alkane that, while not pharmacologically active itself, serves as an excellent model for the complex saturated hydrocarbon chains found in numerous pharmaceutical compounds and biological molecules.[1][2] The specific three-dimensional arrangement of atoms—its conformation and configuration—can profoundly influence a molecule's physical properties and its interactions with biological targets like enzymes and receptors.
Due to the free rotation around carbon-carbon single bonds, molecules like this compound exist as a dynamic ensemble of conformational isomers, or conformers.[3][4] Experimentally observed properties are a Boltzmann-weighted average of all accessible conformations. Therefore, a simple 2D representation is insufficient. Quantum chemical calculations are indispensable for:
-
Identifying the most stable, low-energy conformers.
-
Quantifying the energetic differences between them.
-
Calculating a wide range of molecular properties, including thermodynamic data, electronic structure, and spectroscopic parameters.[5][6]
This guide will walk through the necessary steps to build a comprehensive computational model of this compound, providing insights that are critical for fields reliant on molecular structure and function.
Theoretical Foundations: Choosing the Right Tools
The foundation of our calculations is the time-independent Schrödinger equation, which describes the electronic structure of a molecule. However, solving it exactly is computationally intractable for all but the simplest systems. Therefore, we rely on well-established approximations and methods.
Hartree-Fock (HF) Theory
Hartree-Fock is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7] It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. While computationally efficient, this omission means HF theory often fails to capture subtle energetic effects, such as the dispersion forces that are critical for accurately describing alkane conformations.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost.[8][9] DFT methods calculate the total energy of a system based on its electron density rather than its complex wavefunction. The core of DFT is the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects that HF theory neglects.
For alkanes, the choice of XC functional is critical. Branched alkanes are stabilized by a combination of electrostatic and electron correlation effects.[8] Furthermore, intramolecular non-covalent interactions (van der Waals and dispersion forces) dictate the relative stability of different conformers. Therefore, functionals that are specifically designed to handle these interactions are required.
-
Hybrid Functionals: Functionals like B3LYP incorporate a portion of exact Hartree-Fock exchange and are a common starting point.
-
Dispersion-Corrected Functionals: To properly account for long-range electron correlation (dispersion), empirical corrections can be added, such as in B3LYP-D3.
-
Minnesota Functionals: Functionals from the M06 suite (e.g., M06-2X) are specifically parameterized to perform well for non-covalent interactions and thermochemistry, making them an excellent choice for alkane conformational analysis.[8]
Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and cost of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d)): These are computationally efficient and provide a good balance for geometry optimizations and frequency calculations of organic molecules. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing bonding accurately.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed for systematically converging towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.
Comprehensive Computational Workflow
The following protocol outlines a self-validating system for the complete quantum chemical characterization of this compound. This workflow can be implemented using standard quantum chemistry software packages like Gaussian, GAMESS, or Q-Chem.[10][11][12]
Caption: A validated workflow for quantum chemical analysis.
Protocol 1: Conformational Analysis and Geometry Optimization
Objective: To identify all relevant low-energy conformers of this compound and find their exact minimum-energy structures.
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular editor. Since the molecule is chiral (at the C5 position), an arbitrary stereoisomer (e.g., the R-isomer) can be chosen for this initial analysis. The analysis would be identical for the enantiomer.
-
-
Conformational Search:
-
Due to the molecule's flexibility, a thorough conformational search is the most critical step. A low-level, computationally inexpensive method like molecular mechanics (MMFF94 force field) is often sufficient for an initial scan.
-
Causality: The goal is to explore the potential energy surface by systematically rotating all relevant dihedral angles (C-C bonds) to identify a pool of unique, low-energy candidate structures.[3] This prevents missing a crucial conformer that might be the true global minimum.
-
-
DFT Geometry Optimization:
-
Take the unique conformers identified in the previous step (typically those within 10-15 kcal/mol of the lowest energy structure) and perform a full geometry optimization using DFT.
-
Recommended Level of Theory: M06-2X functional with the 6-31G(d) basis set.
-
Rationale: The M06-2X functional is well-suited for capturing the medium-range electron correlation that is important for the stability of branched alkanes.[8] The 6-31G(d) basis set offers a good compromise between accuracy and computational cost for this step.
-
Protocol 2: Frequency Calculation and Thermochemical Analysis
Objective: To verify that each optimized structure is a true energy minimum and to calculate thermal corrections for determining relative populations.
-
Frequency Calculation:
-
For each optimized geometry from Protocol 1, perform a frequency calculation at the exact same level of theory (M06-2X/6-31G(d)).
-
Causality: This is a self-validating step. A true minimum on the potential energy surface will have zero imaginary frequencies.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable conformer and must be repeated or discarded.
-
-
Data Extraction:
-
From the output of the frequency calculation, extract the electronic energy (E) and the Gibbs free energy correction (G_corr). The total Gibbs free energy is G = E + G_corr.
-
-
Boltzmann Analysis:
-
Identify the conformer with the lowest Gibbs free energy (G_min). This is the global minimum.
-
Calculate the relative free energy (ΔG) for every other conformer: ΔGᵢ = Gᵢ - G_min.
-
Use the Boltzmann distribution equation to calculate the equilibrium population percentage of each conformer i at a given temperature T (e.g., 298.15 K): Population(i) = (exp(-ΔG(i)/RT) / Σexp(-ΔG(j)/RT)) * 100% where R is the gas constant and the sum is over all conformers.[5]
-
Results and Data Interpretation
The output of these calculations provides a wealth of quantitative data. The results should be organized logically for clear interpretation.
Energetic and Geometric Data
Summarize the energies and populations of the most significant conformers in a table.
Table 1: Calculated Energies and Populations of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population at 298.15 K (%) |
| Conf-01 | 0.00 | 0.00 | 45.7 |
| Conf-02 | 0.25 | 0.18 | 31.5 |
| Conf-03 | 0.89 | 0.95 | 8.2 |
| Conf-04 | 1.21 | 1.15 | 5.5 |
| ... | ... | ... | ... |
(Note: Data is illustrative and represents typical results for a flexible alkane.)
Discussion: The data in Table 1 would reveal that at room temperature, the molecule exists predominantly as a mixture of a few low-energy conformers. Any experimentally measured property would be dominated by contributions from Conf-01 and Conf-02.[5] Analysis of the geometries of these conformers would likely show that the bulky alkyl groups are arranged to minimize steric hindrance, adopting staggered and anti arrangements where possible.[4][13]
Electronic Structure Analysis
Analysis of the molecular orbitals (MOs) and the molecular electrostatic potential (MEP) provides insight into the molecule's electronic character.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an alkane, the HOMO-LUMO gap is expected to be large, reflecting its low reactivity. The HOMO is typically located along the C-C sigma bond framework.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. For a nonpolar alkane, the MEP will be largely neutral (green), with slightly negative potential (red/yellow) near the C-H bonds and slightly positive potential (blue) away from the nuclei, reflecting the overall charge distribution.
Prediction of Spectroscopic Properties
Quantum chemistry can be used to predict spectroscopic data, such as NMR chemical shifts, which is invaluable for structure verification.[14][15]
Protocol 3: NMR Chemical Shift Calculation
-
Shielding Tensor Calculation: Using the optimized geometry of the most stable conformer (or a Boltzmann-averaged geometry), perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. A larger basis set (e.g., 6-311+G(2d,p)) is often recommended for higher accuracy.
-
Reference Calculation: Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS).
-
Chemical Shift Prediction: The predicted chemical shift (δ) is calculated relative to the reference: δ_calc = σ_ref - σ_calc, where σ is the isotropic shielding value from the output.[15] These predicted shifts can be compared directly with experimental data to confirm the structure.
Caption: Workflow for predicting NMR chemical shifts.
Conclusion and Future Outlook
This guide has established a rigorous and scientifically sound protocol for the quantum chemical analysis of this compound. By employing a systematic conformational search followed by accurate DFT calculations, it is possible to determine the equilibrium structure, relative stabilities, and key electronic and spectroscopic properties of this complex branched alkane. The causality behind each methodological choice, from the DFT functional to the verification of energy minima, ensures a trustworthy and reproducible computational model.
The insights gained from these calculations are directly applicable to drug development and materials science, where the conformation of aliphatic linkers and side chains can dictate binding affinity, solubility, and other critical properties. Future work could extend this analysis to include solvent effects using implicit (e.g., PCM) or explicit solvent models, or explore the dynamics of conformational interconversion using ab initio molecular dynamics simulations.
References
- GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory.
- Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952–12957.
- Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem.
- Allinger, N. L., Sakakibara, K., & Labanowski, J. (1995). Heats of Formation of Alkanes Calculated by Density Functional Theory. The Journal of Physical Chemistry, 99(23), 9603–9604.
- Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. (2025). ChemRxiv.
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Schrödinger.
- Quantum Chemistry Toolbox from RDMChem. (n.d.). Maplesoft.
- GAMESS-US - MSU HPCC User Documentation. (n.d.). Michigan State University.
- Gaussian 16 User Guide. (n.d.). Scribd.
- List of quantum chemistry and solid-state physics software. (n.d.). In Wikipedia.
- Samultsev, D. O., et al. (2018). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC - NIH.
- Documents - Gordon Group/GAMESS Homepage. (n.d.). Iowa State University.
- Johnson, E. R., & O'Brien, P. N. (2014). Density-Functional Errors in Alkanes: A Real-Space Perspective. Journal of Chemical Theory and Computation, 10(12), 5482–5488.
- Chen, P. T., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation.
- Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties (Supplementary Data). (2025). ChemRxiv.
- Rusakov, Y. Y., & Krivdin, L. B. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 26(15), 4434.
- Parikh, D., et al. (2020). Rapid prediction of NMR spectral properties with quantified uncertainty. Chemical Science, 11(43), 11713–11726.
- Recent Advances in Computational NMR Spectrum Prediction. (2020). In Royal Society of Chemistry Books.
- gamess - Maxwell Documentation. (n.d.). DESY.
- Manuals G16. (n.d.). Aptech.
- Introduction to GAMESS calculations. (n.d.). QM Tutorial Documentation.
- Gaussian 16 Users Reference. (2019). Gaussian, Inc.
- GAMESS Manual. (n.d.). Iowa State University.
- This compound. (n.d.). PubChem.
- Conformational Analysis of Alkanes. (n.d.). Maricopa Open Digital Press.
- Conformation Analysis of Alkanes. (n.d.). KPU Pressbooks.
- Allinger, N. L., et al. (2009). On the Heats of Formation of Alkanes. ResearchGate.
- Conformational analysis. (n.d.). In Organic Chemistry 1: An open textbook.
- Gaussian Documentation. (n.d.). Gaussian, Inc.
- This compound. (n.d.). NIST WebBook.
- Rincon, A. M., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(10), 5967–6017.
Sources
- 1. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 8. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 11. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 12. scribd.com [scribd.com]
- 13. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Solubility of 5-Ethyl-3,5-dimethyloctane in organic solvents
An In-depth Technical Guide to the Solubility of 5-Ethyl-3,5-dimethyloctane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] In the absence of specific published quantitative solubility data for this compound, this document synthesizes foundational principles of physical chemistry and draws parallels with structurally similar hydrocarbons to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers in drug development and chemical sciences to generate the specific data required for their applications.
Introduction: Understanding the Solute - this compound
This compound is a saturated hydrocarbon, a member of the alkane family. Its structure, characterized by a high degree of branching, influences its physical properties, including its intermolecular forces and, consequently, its solubility.
Physicochemical Properties:
As an alkane, this compound is a nonpolar molecule. The primary intermolecular forces at play are the relatively weak London dispersion forces (an instance of van der Waals forces).[3][4][5] The solubility of any substance is governed by the principle of "like dissolves like," which implies that nonpolar solutes will readily dissolve in nonpolar solvents, while they will be poorly soluble in polar solvents.
Theoretical Framework for Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. The process involves:
-
Breaking Solute-Solute Interactions: In the case of this compound, this involves overcoming the van der Waals forces between the alkane molecules.
-
Breaking Solvent-Solvent Interactions: This requires energy to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Interactions: New van der Waals forces are established between the this compound and the solvent molecules.
When an alkane is dissolved in a nonpolar organic solvent, the energy required to break the existing van der Waals forces is compensated by the energy released upon forming new, similar interactions.[3][4][5] This results in a minimal enthalpy change, and the dissolution is driven by an increase in entropy.
Conversely, when attempting to dissolve an alkane in a polar solvent like water, the strong hydrogen bonds between water molecules must be disrupted.[3][4][5] The weak van der Waals interactions formed between the alkane and water molecules do not release sufficient energy to compensate for the disruption of these strong hydrogen bonds, resulting in very low solubility.
Predicted Solubility Profile of this compound
Based on the principles outlined above, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like." The intermolecular forces (London dispersion) are of the same type and similar magnitude for both solute and solvent.[3][4] |
| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | While aromatic solvents have pi-stacking potential, they are predominantly nonpolar and interact favorably with alkanes via van der Waals forces. |
| Slightly Polar Ethers | Diethyl ether, THF | High | The ether oxygen introduces a slight dipole, but the bulk of the molecule is nonpolar. The energy barrier for dissolution is low. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are weakly polar and are effective at dissolving nonpolar compounds. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Low | The dipole-dipole interactions in these solvents are stronger than the London dispersion forces, making the formation of a solution less favorable. |
| Polar Protic | Ethanol, Methanol | Low | The hydrogen bonding network of the alcohol is significant. While there is an alkyl portion to the alcohol, the polar hydroxyl group dominates. |
| Highly Polar Protic | Water | Very Low / Immiscible | The strong hydrogen bonding network of water is not favorably disrupted by the weak van der Waals interactions offered by the alkane.[3][4][5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated positive displacement pipettes
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks and appropriate glassware for standard preparation
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add a precisely known volume (e.g., 5.00 mL) of the chosen organic solvent to several glass vials. b. Add an excess amount of this compound to each vial to create a two-phase system. An undissolved liquid phase of the alkane should be clearly visible. c. Securely cap the vials to prevent any evaporation of the solvent.
-
Equilibration: a. Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium. A preliminary kinetic study can determine the minimum time required to reach a stable concentration.
-
Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for complete phase separation. b. Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pipette, ensuring not to disturb the undissolved solute phase. c. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any micro-droplets of the undissolved alkane. d. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the GC-FID calibration curve. e. Analyze the diluted sample by GC-FID to determine the concentration of this compound.
-
Calibration and Quantification: a. Prepare a series of calibration standards by accurately weighing this compound and dissolving it in a known volume of the solvent. b. Inject the standards into the GC-FID to generate a calibration curve of peak area versus concentration. c. Use the calibration curve to determine the concentration of this compound in the diluted experimental samples. d. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- Chemistry LibreTexts. (2019). 3.2: Physical Properties of Alkanes. [Link]
- Unacademy. (n.d.). Solubility of Alkanes. [Link]
- McAuliffe, C. (1966). A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions.
- Lazzús, J. A. (2016). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]
- PubChem. (n.d.). This compound. [Link]
- University of the West Indies. (n.d.).
- Chemistry LibreTexts. (2022). 1.2.8: Properties of Alkanes. [Link]
- Unacademy. (n.d.). Solubility of Alkanes. [Link]
- Chemsrc. (n.d.). This compound. [Link]
- NIST. (n.d.). This compound. [Link]
- ResearchGate. (2008).
- ResearchGate. (2012).
- University of the West Indies. (n.d.).
Sources
The Case of the Elusive Alkane: A Technical Guide to the Putative Natural Occurrence of 5-Ethyl-3,5-dimethyloctane
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of 5-Ethyl-3,5-dimethyloctane, a branched alkane whose presence in natural sources remains unconfirmed. While the molecular structure is well-defined in chemical literature, a thorough examination of biosynthetic pathways and analytical methodologies suggests that its reported natural occurrence may be a case of mistaken identity. This document provides an in-depth analysis of the evidence, or lack thereof, for its natural origins and offers a rigorous framework for the accurate identification of complex branched alkanes, a critical aspect of natural product chemistry and drug discovery.
Introduction: An Unsubstantiated Presence in Nature
This compound (C₁₂H₂₆) is a saturated hydrocarbon with a specific arrangement of ethyl and methyl branches.[1][2] Its chemical properties and structure are cataloged in extensive chemical databases.[1][2][3] However, a comprehensive survey of natural product databases and the scientific literature reveals a conspicuous absence of this compound from any verified natural source, be it plant, insect, or microorganism. This lack of evidence prompts a critical evaluation of any claims of its natural occurrence and necessitates a deeper look into the established mechanisms of branched-alkane biosynthesis.
Biosynthesis of Branched Alkanes: A Plausible but Improbable Route
Nature produces a vast array of branched-chain alkanes, which play crucial roles in chemical signaling, waterproofing, and other biological functions, particularly in insects.[4][5] The biosynthesis of these compounds typically involves the fatty acid synthase (FAS) system, with modifications that introduce methyl branches.[6][7][8]
The common mechanism for generating methyl branches is the substitution of malonyl-CoA with methylmalonyl-CoA during fatty acid elongation.[8] The precursors for methylmalonyl-CoA are often derived from the catabolism of amino acids such as valine, isoleucine, and leucine, leading to characteristic iso- and anteiso- branching patterns.
While the biosynthesis of ethyl-branched alkanes is less common, it is not unprecedented. It is theorized to occur through the incorporation of ethylmalonyl-CoA. However, the specific enzymatic machinery and metabolic pathways that would lead to the precise 5-ethyl and 3,5-dimethyl substitution pattern of the target molecule have not been elucidated. The complexity and specific arrangement of branches in this compound make its formation through known biosynthetic routes highly improbable, though not entirely impossible.
The Analytical Challenge: Isomeric Complexity and the Perils of Misidentification
The primary challenge in identifying this compound in a complex natural extract lies in the inherent difficulty of distinguishing between numerous structural isomers of C₁₂H₂₆. Gas chromatography-mass spectrometry (GC-MS) is the workhorse for analyzing volatile and semi-volatile organic compounds, but its application to branched alkanes is fraught with potential for misinterpretation.
Gas Chromatography: The Retention Index Imperative
Due to their similar boiling points and polarities, many branched alkane isomers co-elute or have very similar retention times on standard GC columns.[9][10] Relying solely on retention time for identification is unreliable. The use of Kovats retention indices (RI) provides a more robust method for chromatographic characterization.[10][11] The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, making it less dependent on variations in chromatographic conditions.
Mass Spectrometry: Deconvoluting Fragmentation Patterns
Electron ionization (EI) mass spectrometry of branched alkanes results in extensive fragmentation, often leading to a weak or absent molecular ion peak.[12] The fragmentation patterns are dominated by the formation of stable carbocations resulting from cleavage at the branching points.[11][12] While characteristic ions can provide clues to the structure, many isomers of this compound will produce very similar mass spectra, making definitive identification based on MS data alone a significant challenge.[9]
The following table summarizes the key analytical challenges and the recommended best practices for overcoming them.
| Analytical Challenge | Best Practice | Rationale |
| Co-elution of Isomers | High-resolution capillary GC columns (e.g., >50 m) | Enhances separation of closely related isomers. |
| Retention Time Variability | Calculation and use of Kovats Retention Indices (RI) | Provides a more stable and transferable chromatographic parameter for comparison with databases and literature values.[10][11] |
| Ambiguous Mass Spectra | Careful analysis of fragment ions and comparison with authentic standards | While many fragments are common, the relative abundances of key ions can provide diagnostic information when compared to a known standard. |
| Weak/Absent Molecular Ion | Use of "soft" ionization techniques (e.g., Chemical Ionization - CI) | CI can help to confirm the molecular weight of the analyte, which is often not possible with EI.[9] |
| Lack of Reference Spectra | Synthesis of the authentic compound for comparison | The most definitive way to confirm the identity of a compound is to compare its GC-MS data (retention index and mass spectrum) with that of a synthesized, pure standard. |
A Validated Protocol for the Identification of Branched Alkanes
To mitigate the risk of misidentification, the following step-by-step protocol is recommended for researchers investigating the presence of this compound or other complex branched alkanes in natural samples.
Experimental Protocol
-
Sample Preparation:
-
Extract the volatile/semi-volatile components from the natural source using an appropriate solvent (e.g., hexane, dichloromethane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
If necessary, perform a preliminary fractionation using solid-phase extraction (SPE) to isolate the hydrocarbon fraction.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: Use a long (e.g., 60 m) non-polar capillary column (e.g., DB-1ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Program: A slow temperature ramp (e.g., 2-5 °C/min) to maximize separation.
-
Injection: Splitless or split injection, depending on the sample concentration.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.
-
-
Data Analysis:
-
Retention Index Calculation: Co-inject the sample with a series of n-alkanes (e.g., C₈-C₂₀) to calculate the Kovats Retention Index for all peaks of interest.
-
Mass Spectral Interpretation:
-
Examine the mass spectrum of the peak of interest.
-
Look for characteristic fragment ions of branched alkanes.
-
Compare the obtained mass spectrum with libraries (e.g., NIST, Wiley). Be aware that library matches for branched alkanes can be ambiguous.
-
-
Comparison with Authentic Standard:
-
Obtain or synthesize an authentic standard of this compound.
-
Analyze the standard under the identical GC-MS conditions.
-
A definitive identification requires a match of both the Kovats Retention Index and the mass spectrum.
-
-
Conclusion: A Call for Rigorous Scientific Scrutiny
This guide serves as a call for heightened scientific rigor in the identification of novel natural products. By employing a systematic approach that combines high-resolution chromatography, retention index mapping, and careful mass spectral analysis, ideally validated with an authentic standard, the scientific community can avoid the pitfalls of misidentification and build a more accurate and reliable understanding of the chemical diversity of the natural world.
Visualizations
Logical Workflow for Branched Alkane Identification
Caption: A logical workflow for the accurate identification of branched alkanes.
Mass Spectral Fragmentation of Branched Alkanes
Caption: General fragmentation pathway of a branched alkane in EI-MS.
References
- ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.
- Summons, R. E. (1987). Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring. Organic Geochemistry, 11(4), 281-289. [Link]
- Blomquist, G. J., & Jackson, L. L. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1864. [Link]
- ResearchGate. (n.d.). Biosynthesis in Insects.
- Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304-312. [Link]
- Blomquist, G. J., & Dillwith, J. W. (1985). Chemical ecology and biochemistry of insect hydrocarbons. In Comprehensive Insect Physiology, Biochemistry and Pharmacology (Vol. 3, pp. 117-154). Pergamon Press. [Link]
- Mori, K. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(5), 1304-1309. [Link]
- PubChem. (n.d.). This compound.
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- ResearchGate. (n.d.). Mechanics for branched-chain alkane production.
- ChemSrc. (2025). This compound. [Link]
Sources
- 1. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CAS#:62183-65-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Introduction: The Environmental Significance of Dodecane Isomers
An in-depth technical guide on the environmental fate of C12H26 isomers, designed for researchers, scientists, and drug development professionals.
Dodecane (C12H26) and its numerous isomers are significant components of many commercial and industrial products, including diesel fuel, jet fuel, lubricating oils, and solvents. Their widespread use results in their inevitable release into the environment through various pathways, including industrial discharge, accidental spills, and incomplete combustion. Understanding the environmental fate of these compounds—how they move, transform, and persist in air, water, and soil—is critical for accurate environmental risk assessment and the development of effective remediation strategies.
This guide provides a detailed examination of the key processes governing the environmental behavior of C12H26 isomers. It moves beyond general principles to explore how molecular structure, specifically the degree and position of branching, profoundly influences physicochemical properties and, consequently, the environmental partitioning, degradation, and ultimate fate of these compounds.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of a C12H26 isomer is dictated by its inherent physical and chemical properties. These properties determine its tendency to volatilize into the atmosphere, dissolve in water, or sorb to soil and sediment particles. While all C12H26 isomers share the same molecular weight, their structural differences lead to significant variations in these key parameters.
| Property | n-Dodecane (Linear) | 2,2,4,6,6-Pentamethylheptane (Highly Branched) | Significance |
| Vapor Pressure | 14.7 Pa at 25°C | 130 Pa at 25°C | Higher vapor pressure indicates a greater tendency to volatilize into the atmosphere. |
| Water Solubility | 0.0037 mg/L at 25°C | 0.011 mg/L at 25°C | Low solubility limits the concentration in the aqueous phase but is a key factor for aquatic bioavailability. |
| Log Kow (Octanol-Water Partition Coefficient) | 6.10 - 6.63 | ~6.8 | A high Log Kow value signifies a strong tendency to partition into organic matter (soil, sediment) and lipids (bioaccumulation). |
| Henry's Law Constant | 289 Pa·m³/mol at 25°C | 1,400 Pa·m³/mol at 25°C | This value quantifies the partitioning between air and water. Higher values favor distribution into the air. |
As a general rule, increasing the degree of branching in an alkane tends to lower its boiling point and increase its vapor pressure and water solubility compared to its linear counterpart. However, the octanol-water partition coefficient (Kow) can be more complex, though it remains high for all dodecane isomers, indicating a strong affinity for organic phases.
Environmental Compartmentalization and Transport
Upon release, C12H26 isomers partition between the primary environmental compartments: air, water, and soil/sediment. The ultimate distribution is a direct consequence of their physicochemical properties.
Atmospheric Fate
Due to their relatively high vapor pressures and Henry's Law constants, volatilization is a major transport pathway, particularly for more branched isomers. Once in the atmosphere, the dominant degradation process is photo-oxidation, primarily through reactions with hydroxyl (•OH) radicals. The estimated atmospheric half-life for n-dodecane is approximately 1.5 days, indicating that it does not persist long in the gas phase.
Aquatic Fate
In water, the extremely low solubility of dodecane isomers means they are most likely to be found adsorbed to suspended particulate matter or as a non-aqueous phase liquid (NAPL). Volatilization from the water surface is also a significant removal mechanism. Dissolved isomers are subject to biodegradation, although this process is often limited by their low bioavailability.
Terrestrial Fate
In soil and sediment, the high Log Kow values of C12H26 isomers cause them to bind strongly to organic matter. This sorption process reduces their mobility, bioavailability, and volatilization rate. While this binding can be seen as a form of natural attenuation, it also leads to the long-term persistence of these compounds in the terrestrial environment, creating a reservoir for potential future release.
Caption: Environmental partitioning of C12H26 isomers.
Biotransformation and Degradation
Biodegradation is the primary mechanism for the ultimate removal of dodecane isomers from the environment. The process is highly dependent on the molecular structure of the isomer and the presence of suitable microorganisms and environmental conditions (e.g., oxygen, nutrients).
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of alkanes is typically initiated by oxygenase enzymes, which introduce an oxygen atom into the hydrocarbon chain.
-
Terminal Oxidation: The most common pathway for n-alkanes is initiated by an alkane monooxygenase (AlkB) enzyme, which hydroxylates a terminal methyl group to form the corresponding primary alcohol (1-dodecanol).
-
Sub-terminal Oxidation: Some microorganisms can oxidize internal carbon atoms, forming secondary alcohols.
-
Beta-Oxidation: Following the initial oxidation, the resulting fatty alcohol is oxidized to an aldehyde and then to a fatty acid (dodecanoic acid). This fatty acid then enters the beta-oxidation cycle, where it is sequentially shortened by two-carbon units, generating acetyl-CoA, which can be used for cell growth and energy.
Structural Effects on Biodegradation:
-
Linear Isomers (n-Dodecane): Are generally the most readily biodegradable of the C12H26 isomers. Their simple, unbranched structure makes them easily accessible to the active sites of degradative enzymes.
-
Branched Isomers: The presence of branching significantly hinders biodegradation. Methyl groups can cause steric hindrance, blocking the access of enzymes to the alkane chain. Quaternary carbon atoms (a carbon atom bonded to four other carbon atoms) are particularly recalcitrant as they block the beta-oxidation pathway. As a result, highly branched isomers like 2,2,4,6,6-pentamethylheptane degrade much more slowly than n-dodecane and are considered persistent in the environment.
Caption: Aerobic biodegradation of linear vs. branched alkanes.
Experimental Methodologies
Assessing the environmental fate of C12H26 isomers requires standardized and reproducible experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals.
Protocol: Ready Biodegradability (OECD 301F, Manometric Respirometry Test)
This test provides a stringent evaluation of a substance's potential for rapid and ultimate biodegradation in an aerobic aqueous medium.
Objective: To determine if a C12H26 isomer will undergo rapid biodegradation, which serves as a screen for persistence.
Methodology:
-
Preparation: A defined concentration of the test substance (e.g., n-dodecane, typically 100 mg/L) is added as the sole source of organic carbon to a mineral salt medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubation: The mixture is incubated in sealed vessels with a headspace of air at a constant temperature (20-24°C) in the dark for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a pressure sensor (respirometer). This oxygen uptake is a direct measure of the mineralization of the test substance to CO2.
-
Control: Parallel blanks are run with only the inoculum (to measure endogenous respiration) and reference standards (e.g., sodium benzoate) are used to verify the viability of the microbial population.
-
Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Expected Outcome for C12H26 Isomers:
-
n-Dodecane: Expected to pass the test and be classified as readily biodegradable.
-
Highly Branched Isomers: Unlikely to pass the test, indicating persistence.
Methodological & Application
Application Note: Advanced Strategies for the Synthesis of Tertiary Alkanes Using Grignard Reagents
Abstract
The construction of sterically hindered C(sp³)–C(sp³) bonds to form tertiary and quaternary carbon centers is a foundational challenge in organic synthesis, crucial for the development of novel pharmaceuticals and complex materials. While Grignard reagents are workhorses for carbon-carbon bond formation, their direct application for synthesizing tertiary alkanes via coupling with tertiary alkyl halides is notoriously inefficient due to competing elimination reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on practical and robust methodologies for synthesizing tertiary alkanes, leveraging the reactivity of Grignard reagents through indirect, multi-step pathways and advanced cross-coupling techniques. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss troubleshooting strategies to overcome common experimental hurdles.
The Challenge: Why Direct Synthesis Fails
The direct coupling of a Grignard reagent (R-MgX) with a tertiary alkyl halide (R'₃C-X) to form a tertiary alkane (R-CR'₃) is generally not a viable synthetic route. The core of this limitation lies in the dual nature of Grignard reagents as both potent nucleophiles and strong bases.[1][2]
-
Steric Hindrance: The tertiary carbon center of the alkyl halide is sterically congested, effectively shielding it from the backside attack required for a standard Sₙ2 reaction.
-
Competing Elimination (E2): The strong basicity of the Grignard reagent dominates. It readily abstracts a β-hydrogen from the tertiary alkyl halide, leading to the formation of an alkene via an E2 elimination pathway as the major product.[3]
Therefore, successful synthesis of tertiary alkanes requires circumventing this direct coupling problem. The most reliable and widely adopted strategy involves a two-stage approach: the formation of a tertiary alcohol via Grignard addition to a ketone, followed by the deoxygenation of the alcohol.
The Primary Pathway: Grignard Addition to Ketones and Subsequent Reduction
This two-step sequence is the most practical and versatile method for constructing tertiary alkanes. It involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol, which is then reduced to the target alkane.
Principle and Mechanism of Tertiary Alcohol Formation
The first step is the classic Grignard reaction with a ketone.[4][5] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[6][7] This addition breaks the C=O π-bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol.[8]
Scope and Competing Reactions
While robust, the reaction's efficiency can be impacted by steric hindrance. As the bulk of the ketone's substituents or the Grignard reagent increases, two side reactions become more prominent: reduction and enolization .[3][9]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a hydride donor, reducing the ketone to a secondary alcohol via a six-membered cyclic transition state.[3]
-
Enolization: A bulky Grignard reagent can act as a base, abstracting an α-proton from the ketone to form an enolate. Upon workup, this regenerates the starting ketone.[9]
The choice of Grignard reagent is therefore critical when reacting with a sterically hindered ketone.
| Grignard Reagent | Substrate | Addition Product Yield (%) | Reduction Product Yield (%) | Enolization Product Yield (%) |
| Methylmagnesium bromide | Diisopropyl ketone | 95 | 0 | 5 |
| Ethylmagnesium bromide | Diisopropyl ketone | 77 | 21 | 2 |
| n-Propylmagnesium bromide | Diisopropyl ketone | 60 | 33 | 7 |
| Isopropylmagnesium bromide | Diisopropyl ketone | 8 | 85 | 7 |
| tert-Butylmagnesium chloride | Diisopropyl ketone | 0 | 15 | 85 |
| Data adapted from reference[10]. This table illustrates the increasing prevalence of reduction and enolization with more sterically demanding Grignard reagents. |
Protocol 1: Synthesis of 2,3,3-Trimethyl-2-butanol
This protocol details the synthesis of a tertiary alcohol from a moderately hindered ketone (pinacolone) and a simple Grignard reagent (methylmagnesium bromide).
Materials:
-
Magnesium turnings (1.22 g, 50 mmol)
-
Iodine (1 crystal)
-
Bromomethane solution (3.0 M in diethyl ether, 16.7 mL, 50 mmol)
-
Anhydrous diethyl ether (Et₂O, 75 mL)
-
Pinacolone (3,3-dimethyl-2-butanone) (4.26 g, 42.5 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[11]
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently heat with a heat gun under inert atmosphere until violet iodine vapor is observed. This activates the magnesium surface.[12]
-
Allow the flask to cool, then add 20 mL of anhydrous Et₂O.
-
Add ~1 mL of the bromomethane solution to the flask. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it does not start, gentle warming may be required.
-
Once initiated, dilute the remaining bromomethane solution with 25 mL of anhydrous Et₂O in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting gray-black solution for an additional 30 minutes at room temperature.
-
-
Addition to Ketone:
-
Dissolve the pinacolone in 30 mL of anhydrous Et₂O and place it in the dropping funnel.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add the pinacolone solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A viscous precipitate will form.
-
After addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of 50 mL of saturated aqueous NH₄Cl. This is a safer alternative to water or strong acid for hydrolyzing the magnesium alkoxide and unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et₂O (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography as needed.
-
Protocol 2: Reductive Deoxygenation of the Tertiary Alcohol
Several methods exist to reduce the tertiary alcohol to the corresponding alkane. A common laboratory-scale method involves converting the alcohol to a tosylate, followed by reduction with a strong hydride source like lithium aluminum hydride (LiAlH₄).
Materials:
-
2,3,3-Trimethyl-2-butanol (from Protocol 1) (10 mmol)
-
Anhydrous pyridine or triethylamine (15 mL)
-
p-Toluenesulfonyl chloride (TsCl) (12 mmol)
-
Lithium aluminum hydride (LiAlH₄) (20 mmol)
-
Anhydrous tetrahydrofuran (THF) (50 mL)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Procedure:
-
Tosylate Formation:
-
Dissolve the tertiary alcohol in anhydrous pyridine in a flask cooled in an ice bath.
-
Add TsCl portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Stir the mixture at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the crude tosylate.
-
-
Reduction to Alkane:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
-
In a separate flask, suspend LiAlH₄ in 20 mL of anhydrous THF.
-
Dissolve the crude tosylate in 30 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A granular precipitate should form.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the THF by distillation to obtain the crude tertiary alkane, 2,2,3-trimethylbutane. Purify by fractional distillation.
-
Advanced Methods: Grignard Reagents in Cross-Coupling
For certain substrates, transition metal-catalyzed cross-coupling reactions offer a more direct route. The Kumada coupling, which utilizes a Grignard reagent, is a powerful tool for this purpose.
The Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide (including some alkyl halides) in the presence of a nickel or palladium catalyst.[13] While originally developed for aryl and vinyl halides, modern advancements have extended its utility.
The catalytic cycle involves:
-
Oxidative Addition: The Ni(0) or Pd(0) catalyst inserts into the organic halide bond.
-
Transmetalation: The organic group from the Grignard reagent is transferred to the metal center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the new C-C bond and regenerating the catalyst.[14][15]
This method is particularly advantageous as it uses the Grignard reagent directly.[16] However, its application for creating tertiary C(sp³)–C(sp³) bonds can be challenging and often requires specialized ligands and conditions to prevent side reactions like β-hydride elimination.
Comparison with Corey-House Synthesis
The Corey-House synthesis is a classic alternative that often provides better yields for preparing complex alkanes.[17] It uses a lithium dialkylcuprate (a Gilman reagent, R₂CuLi) instead of a Grignard reagent.[18][19] Gilman reagents are generally softer and less basic than Grignard reagents, making them less prone to inducing elimination reactions with sensitive substrates.[20][21] For the synthesis of a tertiary alkane, one would typically react a lithium di(tert-alkyl)cuprate with a primary alkyl halide.
General Workflow and Troubleshooting
Troubleshooting Common Issues:
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[10] 2. Passivated magnesium surface.[12] | 1. Rigorously dry all glassware and use freshly distilled anhydrous solvents. 2. Use an activating agent (iodine crystal, 1,2-dibromoethane) or crush Mg turnings in situ. |
| Low yield of tertiary alcohol; starting ketone recovered. | 1. Grignard reagent was not formed or was quenched. 2. Enolization of the ketone by a bulky Grignard reagent.[9] | 1. Re-verify anhydrous conditions; titrate a small aliquot of the Grignard reagent to confirm its concentration. 2. Use a less sterically hindered Grignard reagent (e.g., MeMgBr instead of t-BuMgCl). |
| Significant amount of secondary alcohol byproduct. | Reduction of the ketone by a Grignard reagent with β-hydrogens.[3] | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) if possible. Alternatively, use an organolithium reagent which is less prone to reduction. |
| Formation of a white precipitate during reaction/workup. | Formation of magnesium hydroxides or alkoxides.[10] | This is normal. Ensure sufficient aqueous solution (NH₄Cl or dilute acid) is used during workup to dissolve all magnesium salts. |
Conclusion
The synthesis of tertiary alkanes using Grignard reagents is a prime example of how a classic reaction can be adapted through strategic planning to overcome inherent reactivity limitations. The indirect, two-step pathway involving the formation and subsequent reduction of a tertiary alcohol remains the most reliable and versatile method for a broad range of substrates. For specialized applications, advanced transition metal-catalyzed methods like the Kumada coupling provide a more direct, albeit more complex, alternative. A thorough understanding of the competing side reactions—enolization and reduction—is paramount for optimizing reaction conditions and achieving high yields. By employing rigorous anhydrous techniques and carefully selecting reagents based on steric factors, researchers can successfully construct these challenging and valuable molecular architectures.
References
- Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps.
- 3.4.2 – Grignard Reactions with Carbonyls - eCampusOntario Pressbooks. (n.d.). eCampusOntario.
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry.
- Grignard reagent - Wikipedia. (n.d.). Wikipedia.
- Using the Grignard Reaction to Make Tertiary alcohols - NurdRage. (2018, February 17). YouTube.
- Corey–House synthesis - Wikipedia. (n.d.). Wikipedia.
- Corey-House synthesis - chemeurope.com. (n.d.). chemeurope.com.
- Corey House Reaction - BYJU'S. (2020, June 20). BYJU'S.
- A Grignard reagent is an organomagnesium compound... - BYJU'S. (n.d.). BYJU'S.
- Grignard Reagent Synthesis Reaction Mechanism - The Organic Chemistry Tutor. (2015, November 11). YouTube.
- Grignard Reagent and Aldehyde (or Ketone) (Mechanism) - ChemistNATE. (2014, September 15). YouTube.
- Corey House Reaction: Mechanism, Steps & Applications - Vedantu. (n.d.). Vedantu.
- The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. (n.d.). Study.com.
- A Short On Preparation Of Alkanes By Corey- House Synthesis - Unacademy. (n.d.). Unacademy.
- Recent advances of the Grignard-type reactions without involving organohalides. (n.d.). Wiley Online Library.
- Synthesis of Alcohols; Grignard Addition - Chad's Prep®. (n.d.). Chad's Prep.
- Kumada Coupling - OpenOChem Learn. (n.d.). OpenOChem Learn.
- Kumada Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Kumada coupling - Wikipedia. (n.d.). Wikipedia.
- Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16). LinkedIn.
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- Can Grignard Reagents React With Alkyl Halides? - Next LVL Programming. (2025, May 15). YouTube.
- How can alkane prepare by grignard reagent? - Quora. (2018, October 15). Quora.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Mettler Toledo.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. leah4sci.com [leah4sci.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. study.com [study.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 16. Kumada Coupling [organic-chemistry.org]
- 17. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 18. Corey-House_synthesis [chemeurope.com]
- 19. byjus.com [byjus.com]
- 20. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 21. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
Topic: Advanced Purification Strategies for 5-Ethyl-3,5-dimethyloctane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-3,5-dimethyloctane is a C12 highly branched alkane of interest in various fields, including materials science and as a non-polar solvent or high-octane fuel component.[1][2] Achieving high purity of this compound is critical for its application, as isomeric and other hydrocarbon impurities can significantly alter its physicochemical properties. This guide provides a detailed, multi-step strategy for the purification of this compound, emphasizing the rationale behind each methodological choice. We present a primary bulk purification protocol using fractional vacuum distillation, followed by a high-resolution polishing step using preparative gas chromatography (Prep-GC) for the removal of close-boiling isomers. Finally, we detail a robust gas chromatography-mass spectrometry (GC-MS) method for purity validation.
Introduction: The Purification Challenge
This compound (C12H26) is a non-polar, saturated hydrocarbon.[1][2][3] Due to its branched structure, it possesses a lower boiling point than its linear counterpart, n-dodecane.[3] The primary challenge in its purification arises from impurities with very similar physical properties, which are often introduced during synthesis.[4] These impurities typically include:
-
Structural Isomers: Other C12 alkanes (e.g., 5-Ethyl-3,4-dimethyloctane, 5-Ethyl-3,3-dimethyloctane) with nearly identical molecular weights and polarities, and often very close boiling points.[5][6]
-
Homologous Alkanes: Shorter or longer chain alkanes from side reactions.
-
Unreacted Starting Materials & Solvents: Residual chemicals from the synthetic process.
A successful purification strategy must therefore be capable of separating compounds based on subtle differences in their boiling points and volatility.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [2] |
| CAS Number | 62183-65-7 | [1][2][7] |
| Polarity | Non-polar | [3] |
| Estimated Boiling Point | ~200-220 °C (at atmospheric pressure) | Inferred from similar C12 alkanes[8] |
Primary Purification: Fractional Vacuum Distillation
Causality: For bulk purification and the removal of impurities with significantly different boiling points (e.g., residual solvents or alkanes with different carbon numbers), fractional distillation is the most effective and economical first step.[3] Given the estimated atmospheric boiling point exceeds 150-180 °C, vacuum distillation is mandatory to prevent thermal decomposition of the compound.[9][10] A fractionating column increases the separation efficiency by providing multiple theoretical plates for vaporization-condensation cycles, which is crucial when boiling points are close.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a column packed with Raschig rings or metal sponge for higher efficiency). Ensure all glassware is free of star cracks.[9] Use a short-path distillation head to minimize product loss.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound, not exceeding two-thirds of its volume. Add boiling chips or a magnetic stir bar.
-
System Evacuation: Seal the system and slowly apply a vacuum using a vacuum pump. Aim for a pressure where the target compound will boil between 60 °C and 150 °C to ensure thermal stability.
-
Heating: Begin heating the distillation flask using a heating mantle set approximately 20-30 °C higher than the target boiling point at the working pressure.[10]
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents and lower molecular weight alkanes.
-
Heart Cut: As the temperature stabilizes at the boiling point of the target compound, switch to a new receiving flask to collect the main fraction containing the purified this compound.
-
Tailings: Collect the final, high-boiling fraction separately.
-
-
Analysis: Analyze all collected fractions using the GC-MS protocol outlined in Section 4 to determine purity and guide the pooling of appropriate fractions.
Workflow for Fractional Vacuum Distillation
Caption: Workflow for primary purification via fractional vacuum distillation.
High-Resolution Purification: Preparative Gas Chromatography (Prep-GC)
Causality: While distillation is effective for bulk separation, it often fails to resolve compounds with very close boiling points, such as structural isomers.[10] Preparative Gas Chromatography (Prep-GC) offers significantly higher separation power, making it the ideal technique for obtaining highly pure (>99.5%) material for analytical standards or sensitive applications.[11] The principle involves injecting the partially purified sample onto a column where components are separated based on their differential partitioning between a stationary phase and a mobile gas phase.
Experimental Protocol: Preparative Gas Chromatography
-
System Preparation: Use a preparative gas chromatograph equipped with a non-polar stationary phase column (e.g., DB-1, DB-5, or similar dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane phase), as these separate compounds primarily by boiling point.
-
Method Development (Analytical Scale): First, develop an optimal separation method on an analytical scale GC. Program the oven temperature to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) to ensure good resolution between the target peak and any adjacent impurities.
-
Sample Injection: Inject an appropriate volume of the enriched fraction from the distillation step. The injection volume will be significantly larger than in analytical GC and depends on the column dimensions.
-
Fraction Collection: Use an automated fraction collector or manually collect the effluent corresponding to the target peak as it elutes from the detector. The collection is often done by passing the gas stream through a cold trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath) to condense the compound.[11]
-
Repetitive Cycles: Repeat the injection and collection cycle until the desired amount of purified material is obtained.
-
Purity Confirmation: Analyze the collected fraction using the GC-MS protocol in Section 4 to confirm its purity.
Workflow for Preparative Gas Chromatography
Caption: Workflow for high-resolution purification via preparative GC.
Purity Assessment: Quality Control by GC-MS
Causality: Rigorous analytical validation is essential to confirm the purity of the final product and to guide the purification process. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this purpose.[12][13] GC provides high-resolution separation of volatile compounds, while MS provides identification based on mass-to-charge ratio and fragmentation patterns, allowing for unambiguous confirmation of the target compound and the identity of any remaining impurities.[14][15]
Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the purified fraction in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Column: Use a high-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Split Ratio: 50:1 (or adjust as needed).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the target compound divided by the total area of all peaks. Confirm the identity of the main peak by comparing its mass spectrum to a reference library.
Critical Evaluation of Alternative Techniques
-
Liquid Chromatography (LC): For separating non-polar alkanes from other non-polar alkanes, LC is generally unsuitable.
-
Normal-Phase LC: The non-polar target compound would have virtually no interaction with the polar stationary phase (e.g., silica) and would elute immediately with the non-polar solvent, providing no separation.[16]
-
Reversed-Phase HPLC: The highly non-polar alkane would be extremely strongly retained on the non-polar stationary phase (e.g., C18).[17] This would require a mobile phase of nearly 100% strong organic solvent (e.g., acetonitrile or THF) to elute it, which minimizes the differential interactions needed for separation from other similar non-polar impurities.[17]
-
-
Solvent Extraction: This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous and organic).[18][19] It is ineffective for separating a mixture of non-polar hydrocarbons but can be a useful preliminary step to remove polar or ionic impurities from a crude reaction mixture.[20]
References
- Benchchem. (2025, December 3). Technical Support Center: HPLC Purification of Non-Polar Compounds. Benchchem.
- Root Sciences. (2025, May 4). Hydrocarbon Extraction: Complete Guide to Process, Methods, and Benefits. Root Sciences.
- BVV. (n.d.). Hydrocarbon Extraction. BVV.
- ACS Publications. (n.d.). Hydrocarbon Extraction with Ionic Liquids | Chemical Reviews. ACS Publications.
- Google Patents. (n.d.). US3556991A - Method for the solvent extraction of aromatic hydrocarbons. Google Patents.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- USA Lab. (2021, May 12). What is Hydrocarbon Extraction. USA Lab.
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Alkanes. Benchchem.
- PubChem. (n.d.). This compound | C12H26 | CID 53424943. PubChem.
- Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry, 55(18), 7301–7307.
- Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. PubMed.
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, June 22). 8.8: Properties of Alkanes. Chemistry LibreTexts.
- Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Pragolab.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes. Benchchem.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry.
- A-Star Research. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. A-Star Research.
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry). Study Mind.
- ResearchGate. (n.d.). Preparative gas chromatography | Request PDF. ResearchGate.
- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures. Google Patents.
- Chemistry LibreTexts. (2023, August 29). Liquid Chromatography. Chemistry LibreTexts.
- University of Colorado Boulder. (n.d.). Distillation. Organic Chemistry at CU Boulder.
- Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. ResearchGate.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
- Chemsrc. (2025, November 25). This compound | CAS#:62183-65-7. Chemsrc.
- ResearchGate. (n.d.). GC-MS-fractionation of n-alkane test mixture. (A) On-line recorded MS.... ResearchGate.
- PennState. (n.d.). Distillation and Boiling Points | FSC 432: Petroleum Refining. PennState.
- NIST. (n.d.). This compound. NIST WebBook.
- Sigma-Aldrich. (n.d.). How to Purify by Distillation. Sigma-Aldrich.
- ResearchGate. (2025, August 8). Preparative Gas Chromatography and Its Applications. ResearchGate.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. Thermo Fisher Scientific.
- PubChem. (n.d.). 5-Ethyl-3,4-dimethyloctane | C12H26 | CID 53424906. PubChem.
- Khan Academy. (n.d.). Gas chromatography (video). Khan Academy.
- PubChem. (n.d.). 5-Ethyl-3,3-dimethyloctane | C12H26 | CID 17962108. PubChem.
Sources
- 1. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Ethyl-3,4-dimethyloctane | C12H26 | CID 53424906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Ethyl-3,3-dimethyloctane | C12H26 | CID 17962108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:62183-65-7 | Chemsrc [chemsrc.com]
- 8. Distillation and Boiling Points | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pragolab.cz [pragolab.cz]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rootsciences.com [rootsciences.com]
- 19. US3556991A - Method for the solvent extraction of aromatic hydrocarbons - Google Patents [patents.google.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Structural Elucidation of 5-Ethyl-3,5-dimethyloctane using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: Deciphering Complex Branched Alkanes with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural determination of organic molecules. For highly branched alkanes such as 5-Ethyl-3,5-dimethyloctane, which lack chromophores for UV-Vis spectroscopy and can be challenging to differentiate from isomers by mass spectrometry alone, NMR provides unparalleled insight into the carbon skeleton and proton environments. The ¹H NMR spectra of such compounds are often characterized by significant signal overlap in the upfield region (typically 0.5-2.0 ppm), making a comprehensive analysis reliant on a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.[1]
This guide provides a detailed framework for the complete NMR-based structural elucidation of this compound. We will delve into the theoretical prediction of its NMR spectra, present detailed protocols for data acquisition, and offer a systematic approach to spectral interpretation that confirms the molecule's precise connectivity and stereochemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who are seeking to leverage advanced NMR techniques for the characterization of complex saturated hydrocarbons.
Molecular Structure and Predicted NMR Data
A thorough understanding of the target molecule's structure is paramount for predicting and interpreting its NMR spectra. This compound possesses a chiral center at C3 and a quaternary carbon at C5, leading to a complex and unique set of NMR signals.
Structure of this compound:
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of protons and carbons in alkanes are influenced by the degree of substitution and steric effects. Protons on aliphatic groups are highly shielded and typically appear between 0.7 and 1.5 ppm.[2] Similarly, alkane carbons resonate in the upfield region of the ¹³C spectrum.[3] Based on established empirical rules and additivity effects, the predicted chemical shifts for this compound are summarized below.
| Carbon Atom | Multiplicity | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Multiplicity |
| C1 | CH₃ | ~14.1 | H1 | ~0.88 | t |
| C2 | CH₂ | ~22.9 | H2 | ~1.25 | m |
| C3 | CH | ~31.9 | H3 | ~1.55 | m |
| C4 | CH₂ | ~42.0 | H4 | ~1.35 | m |
| C5 | C | ~36.5 | - | - | - |
| C6 | CH₂ | ~30.0 | H6 | ~1.40 | m |
| C7 | CH₂ | ~23.2 | H7 | ~1.25 | m |
| C8 | CH₃ | ~14.1 | H8 | ~0.88 | t |
| C3-Me | CH₃ | ~19.5 | H3-Me | ~0.85 | d |
| C5-Me | CH₃ | ~25.0 | H5-Me | ~0.83 | s |
| C5-Et (CH₂) | CH₂ | ~34.0 | H5-Et (CH₂) | ~1.45 | q |
| C5-Et (CH₃) | CH₃ | ~8.5 | H5-Et (CH₃) | ~0.86 | t |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Experimental Protocols
A systematic approach combining various NMR experiments is crucial for resolving the complex structure of branched alkanes. The following workflow outlines the recommended experimental sequence.
Caption: A typical workflow for NMR-based structure elucidation of branched alkanes.
Protocol 1: Sample Preparation
-
Compound: this compound
-
Solvent Selection: Due to the non-polar nature of alkanes, deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and is easily evaporated for sample recovery. Other suitable solvents include deuterated benzene (C₆D₆) or acetone-d₆.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Sample Tube: Use a high-quality 5 mm NMR tube.
-
Dissolution: Add the solvent to the sample vial and gently vortex until the sample is completely dissolved.[1] Transfer the solution to the NMR tube.
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)
These experiments provide the foundational data for the analysis.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the appropriate probe channels (e.g., ¹H and ¹³C).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (centered around 5-6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans (adjust for concentration).[1]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
DEPT-135: This experiment differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) groups.[4] Quaternary carbons are not observed.
-
DEPT-90: This experiment only shows signals for CH (methine) groups.[5]
-
Parameters: Use standard DEPT pulse programs with parameters similar to the ¹³C experiment.
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
These experiments reveal the connectivity within the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other, typically through two or three bonds.[6][7]
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Set F1 and F2 dimensions to the same width as the ¹H spectrum.
-
Data Points: 2048 points in F2, 256-512 increments in F1.
-
Number of Scans per Increment: 2-8.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[8][9]
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: F2 (¹H) as in the ¹H spectrum; F1 (¹³C) should cover the expected carbon chemical shift range (~0-60 ppm for this alkane).
-
Data Points: 2048 points in F2, 128-256 increments in F1.
-
Number of Scans per Increment: 4-16.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Reveals correlations between protons and carbons over two to three bonds (long-range C-H correlations).[8][9] This is key for connecting fragments across quaternary carbons.
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: Set F2 (¹H) and F1 (¹³C) dimensions as in the HSQC experiment.
-
Long-Range Coupling Delay: This is a critical parameter. For alkanes, a value optimized for 8-10 Hz is a good starting point.[1]
-
Data Points: 2048 points in F2, 256-512 increments in F1.
-
Number of Scans per Increment: 8-64 (HMBC is less sensitive and often requires more scans).[1]
-
Data Interpretation and Structure Elucidation
The following diagram illustrates the logical relationships of the information provided by the key 2D NMR experiments.
Caption: Logical relationships of correlations provided by 2D NMR experiments.
-
Initial Analysis (1D Spectra):
-
From the ¹H NMR , identify the number of unique proton signals, their integrations (relative number of protons), chemical shifts, and multiplicities (splitting patterns). For this compound, expect complex multiplets in the 1.2-1.6 ppm range and distinct triplets and doublets for the terminal methyl groups.[10]
-
The ¹³C NMR will show the number of unique carbon environments.
-
The DEPT-135 and DEPT-90 spectra will allow for the assignment of each carbon signal to a CH₃, CH₂, CH, or quaternary (C) carbon.[11] For our target molecule, we expect four CH₃ signals, four CH₂ signals, one CH signal, and one quaternary carbon signal.
-
-
Building Spin Systems (COSY):
-
The COSY spectrum is used to trace out the proton-proton coupling networks.
-
Start with a well-resolved signal, for example, the triplet for the H8 protons (~0.88 ppm). A cross-peak will connect it to the H7 protons.
-
Follow the chain: H7 will show a correlation to H6. This process can be continued to connect H8-H7-H6.
-
Similarly, the H1-H2-H3-H4 chain and the H3 to H3-Me spin system can be identified. The ethyl group at C5 will also show a distinct H5-Et(CH₂) to H5-Et(CH₃) correlation.
-
-
Connecting Protons to Carbons (HSQC):
-
The HSQC spectrum provides a direct link between each proton and its attached carbon.
-
Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of the chemical shift of each carbon that has attached protons. For example, the proton signal at ~0.85 ppm (d) will correlate with the carbon signal at ~19.5 ppm, assigning them as H3-Me and C3-Me, respectively.
-
-
Assembling the Full Structure (HMBC):
-
The HMBC spectrum is the final piece of the puzzle, connecting the spin systems identified from the COSY spectrum, especially across the quaternary C5 carbon.
-
Key expected correlations for this compound include:
-
H4 protons showing a correlation to C5 .
-
H6 protons showing a correlation to C5 .
-
H5-Me protons (singlet) showing correlations to C5 , C4 , and C6 , and the ethyl carbon C5-Et(CH₂).
-
H3 proton showing correlations to C4 and C5 .
-
-
These long-range correlations definitively establish the connectivity around the quaternary center and link all the fragments together, confirming the structure of this compound.
-
Conclusion
The structural elucidation of complex, non-functionalized molecules like this compound is a testament to the power of modern NMR spectroscopy. While 1D ¹H NMR spectra of such compounds can be congested and difficult to interpret in isolation, a systematic approach employing a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments allows for a complete and unambiguous assignment of all proton and carbon signals. The methodologies and protocols outlined in this guide provide a robust framework for researchers to confidently tackle the structural characterization of highly branched alkanes and other challenging molecules.
References
- Alkanes | OpenOChem Learn.
- 1H NMR Chemical Shifts of Alkanes | PDF | Proton Nuclear Magnetic Resonance. Scribd.
- 1H NMR Chemical Shift. Oregon State University.
- 13C NMR Chemical Shifts. Oregon State University.
- Alkane - Wikipedia.
- NMR 5: Coupling Constants - YouTube.
- Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds | The Journal of Physical Chemistry. ACS Publications.
- 1H NMR Chemical Shifts - YouTube.
- 13C chemical shifts - Steffen's Chemistry Pages.
- Calculation of 13 C chemical shift values #nmr #cmr - YouTube.
- 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube.
- Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable.
- NMR Chemical Shift Values Table - Chemistry Steps.
- What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy.
- HSQC and HMBC | NMR Core Facility - Columbia University.
- NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.
- DEPT NMR: Signals and Problem Solving - Chemistry Steps.
- Difference between HSQC and HMBC NMR spectroscopy ? | ResearchGate.
- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts.
- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
- A structure elucidation system using 1H-NMR and H-H COSY spectra - ResearchGate.
- Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF - ResearchGate.
- DEPT: A tool for 13C peak assignments - Nanalysis.
- Carbon-13 Magnetic Resonance of Some Branched Alkanes | Macromolecules - ACS Publications.
- NMR Coupling Constants - Chemical Instrumentation Facility.
- Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts.
- Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts.
- 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.
- (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.
- 13.13: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.
- High-Resolution NMR for Complex Molecule Analysis - Creative Biostructure.
- 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.
- NMR Techniques in Organic Chemistry: a quick guide.
- Chemistry 843 "Advanced NMR Spectroscopy" - Wiley Analytical Science.
- This compound | C12H26 | CID 53424943 - PubChem.
- This compound - the NIST WebBook.
- 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts.
- 5-Ethyl-3,3-dimethyloctane | C12H26 | CID 17962108 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Comprehensive 1D and 2D NMR Structural Elucidation of 5-Ethyl-3,5-dimethyloctane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of the branched alkane, 5-Ethyl-3,5-dimethyloctane. We will delve into the theoretical prediction of chemical shifts and coupling patterns, present detailed protocols for sample preparation and data acquisition, and demonstrate a systematic approach to spectral interpretation using a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments. This guide is intended for researchers and scientists in organic chemistry and drug development, offering field-proven insights into the practical application of NMR for structural characterization.
Introduction: The Challenge of Branched Alkanes
Branched alkanes, such as this compound, present a common challenge for structural elucidation. Their ¹H NMR spectra are often characterized by significant signal overlap in the aliphatic region (typically 0.7-1.8 ppm), making direct interpretation difficult.[3][4] Similarly, while ¹³C NMR offers better signal dispersion, definitive assignment requires further information. To overcome these challenges, a multi-faceted approach employing advanced NMR techniques is essential. This note will demonstrate how the synergistic use of one- and two-dimensional NMR experiments allows for a confident and complete assignment of every proton and carbon atom in the molecule.
Below is the structure of this compound with a systematic numbering scheme that will be used for all subsequent assignments.
Caption: Structure of this compound with atom numbering.
Theoretical Spectral Prediction
A preliminary analysis of the molecular structure allows us to predict the key features of its NMR spectra. The molecule lacks any element of symmetry, meaning all 12 carbon atoms and all 26 protons are chemically non-equivalent. We therefore expect to see 12 distinct signals in the ¹³C NMR spectrum and a complex array of signals in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum
Based on standard chemical shift ranges for alkanes, we can anticipate the following proton environments.[3][4][5] The multiplicity is predicted using the n+1 rule, where 'n' is the number of adjacent protons.[6]
| Assignment | Proton Type | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupled To |
| H-1 | CH₃ | 3H | ~0.9 | Triplet (t) | H-2 (2H) |
| H-8 | CH₃ | 3H | ~0.9 | Triplet (t) | H-7 (2H) |
| H-3a | CH₃ | 3H | ~0.9 | Doublet (d) | H-3 (1H) |
| H-5a | CH₃ | 3H | ~0.9 | Singlet (s) | C-5 (Quaternary) |
| H-5c | CH₃ | 3H | ~0.9 | Triplet (t) | H-5b (2H) |
| H-3 | CH | 1H | ~1.5 - 1.8 | Multiplet (m) | H-2 (2H), H-4 (2H), H-3a (3H) |
| H-2 | CH₂ | 2H | ~1.2 - 1.4 | Multiplet (m) | H-1 (3H), H-3 (1H) |
| H-4 | CH₂ | 2H | ~1.2 - 1.4 | Multiplet (m) | H-3 (1H), C-5 (Quaternary) |
| H-5b | CH₂ | 2H | ~1.2 - 1.4 | Quartet (q) | H-5c (3H) |
| H-6 | CH₂ | 2H | ~1.2 - 1.4 | Multiplet (m) | C-5 (Quaternary), H-7 (2H) |
| H-7 | CH₂ | 2H | ~1.2 - 1.4 | Multiplet (m) | H-6 (2H), H-8 (3H) |
Note: Due to the complexity and potential for overlapping signals, many methylene (CH₂) and the methine (CH) protons are predicted as multiplets.
Predicted ¹³C and DEPT-135 NMR Spectra
The ¹³C spectrum is expected to show 12 distinct signals. The DEPT-135 experiment is crucial for differentiating carbon types.[7][8][9] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[10][11]
| Assignment | Carbon Type | Predicted δ (ppm) | DEPT-135 Phase |
| C-1 | CH₃ | ~14 | Positive |
| C-8 | CH₃ | ~14 | Positive |
| C-3a | CH₃ | ~20 | Positive |
| C-5a | CH₃ | ~25-30 | Positive |
| C-5c | CH₃ | ~10 | Positive |
| C-2 | CH₂ | ~20-30 | Negative |
| C-4 | CH₂ | ~35-45 | Negative |
| C-6 | CH₂ | ~35-45 | Negative |
| C-7 | CH₂ | ~20-30 | Negative |
| C-5b | CH₂ | ~30-40 | Negative |
| C-3 | CH | ~30-35 | Positive |
| C-5 | C (Quaternary) | ~35-45 | Absent |
Experimental Protocols
Sample Preparation Protocol
Scientific integrity begins with meticulous sample preparation. The quality of the NMR spectrum is profoundly affected by the quality of the sample.[12]
-
Weighing: Accurately weigh 15-25 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for non-polar compounds like alkanes.[14] Add approximately 0.6-0.7 mL of CDCl₃ to the sample in a small vial.[13]
-
Dissolution & Referencing: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13] Agitate the vial gently to ensure complete dissolution.
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution directly into a clean, dry 5 mm NMR tube.[14] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping & Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition Protocol (Illustrative Example: Bruker 400 MHz)
The following is a generalized protocol for acquiring a standard suite of NMR experiments on a Bruker spectrometer running TopSpin software.[15][16] Modern spectrometers automate many of these steps, such as locking and shimming.[17]
-
Instrument Login & Sample Insertion: Log into the spectrometer software. Eject the previous sample and carefully insert the prepared NMR tube into the spinner, ensuring the correct depth using a depth gauge.[18][19] Place the sample into the magnet.
-
Experiment Setup:
-
Create a new dataset.
-
Load standard parameters for each experiment.
-
Lock & Shim: The instrument uses the deuterium signal from the solvent (CDCl₃) to "lock" the magnetic field.[13] An automated shimming routine is then performed to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Acquire the spectrum.
-
-
¹³C {¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024 (or more, depending on concentration)
-
Acquire the spectrum.
-
-
DEPT-135 Acquisition:
-
Pulse Program: dept135
-
Number of Scans (NS): 256
-
Acquire the spectrum.
-
-
2D ¹H-¹H COSY Acquisition:
-
2D ¹H-¹³C HSQC Acquisition:
-
Data Processing: Process each spectrum using the software (e.g., Mnova, TopSpin).[23][24] This involves Fourier transformation, phase correction, baseline correction, and calibration to the TMS signal at 0.00 ppm.
Data Analysis and Structural Assignment
The power of this methodology lies in integrating the information from all experiments to build a complete picture of the molecule's connectivity.
Caption: Logic flow for NMR-based structure elucidation.
Step-by-Step Assignment Strategy:
-
Identify Methyl Groups: Use the ¹H NMR to locate signals integrating to 3H.
-
A doublet corresponds to a -CH-CH₃ unit (H-3a).
-
Triplets correspond to -CH₂-CH₃ units (H-1, H-8, H-5c).
-
A singlet corresponds to a C-CH₃ unit (H-5a).
-
-
Carbon Type Identification: Use the DEPT-135 spectrum to classify all 12 carbon signals from the ¹³C spectrum into CH₃, CH₂, CH, or C categories.
-
Connect Protons to Carbons (HSQC): The HSQC spectrum is the cornerstone of the assignment. Each cross-peak directly links a proton signal on one axis to its attached carbon signal on the other axis. For example, the proton signal for H-3a will show a correlation to the carbon signal for C-3a. This allows for the unambiguous pairing of every proton with its parent carbon.
-
Build the Carbon Skeleton (COSY): The COSY spectrum reveals the proton-proton connectivity.
-
A cross-peak between the H-1 triplet and the H-2 multiplet confirms the C1-C2 bond.
-
Following the chain, H-2 will show a correlation to H-3, which in turn correlates to H-4.
-
Crucially, H-4 will not show a COSY correlation to any proton on C-6, because they are separated by the quaternary C-5. This break in the COSY chain is a key piece of evidence for the location of the quaternary carbon.
-
Similarly, the H-5b quartet will show a strong correlation only to the H-5c triplet, confirming the ethyl group.
-
-
Final Verification: Cross-reference all assignments. For instance, after assigning H-1 and C-1 via HSQC, and confirming the H-1/H-2 connection via COSY, you can then use the H-2 HSQC cross-peak to definitively assign C-2. By systematically moving along the chains, every atom can be assigned.
Conclusion
The structural elucidation of complex aliphatic molecules like this compound is a tractable problem when a systematic, multi-technique NMR approach is employed. By combining the fundamental information from 1D ¹H and ¹³C experiments with the powerful connectivity data from DEPT-135, COSY, and HSQC spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved with high confidence. The protocols and logical workflow presented in this note provide a robust framework for researchers tackling similar structural challenges.
References
- Mnova NMR Software for 1D and 2D NMR D
- NMRium - The next-gener
- NMR Sample Prepar
- NMR Sample Preparation.
- NMR Data Processing Software. University of Delaware. [Link]
- SOP for Bruker NMR spectrometer.
- How to Prepare Samples for NMR.
- DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
- DEPT 13C NMR Spectroscopy. Fiveable. [Link]
- NMR Sample Preparation: The Complete Guide.
- Bruker NEO 400/500 MHz Standard Operating Procedure.
- Recommended Software for NMR Data Process. Georgia Institute of Technology. [Link]
- Sample Prepar
- DEPT 13C NMR Spectroscopy. Organic Chemistry | OpenStax. [Link]
- 1H and 13C NMR spectroscopy. Fiveable. [Link]
- NMR Software. Bruker. [Link]
- Video: ¹³C NMR: Distortionless Enhancement by Polariz
- DEPT. Columbia University NMR Core Facility. [Link]
- BRG Guideline: Basic NMR Spectrometer Operation.
- Applying 2D NMR methods to the structural elucidation of complex n
- This compound. PubChem. [Link]
- This compound. NIST WebBook. [Link]
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Basic 1H- and 13C-NMR Spectroscopy Oper
- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anachem. [Link]
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
- Alkanes NMR. OpenOChem Learn. [Link]
- Typical Proton NMR Chemical Shifts. University of Puget Sound. [Link]
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 16. NMR Software | NMR Technologies | Bruker [bruker.com]
- 17. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 18. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 19. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. anuchem.weebly.com [anuchem.weebly.com]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 23. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 24. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
Application Note: Investigating 5-Ethyl-3,5-dimethyloctane as a Novel High-Octane Component for Spark-Ignition Fuels
Abstract
Modern spark-ignition (SI) engines demand high-performance fuels that resist autoignition, a phenomenon known as engine knock, to enable higher compression ratios, leading to improved thermal efficiency and power output. The octane number of a fuel is the standard measure of its anti-knock performance. Highly branched alkanes are known to be superior high-octane components compared to their straight-chain counterparts.[1][2][3] This document presents a theoretical framework and detailed experimental protocols for the evaluation of 5-Ethyl-3,5-dimethyloctane, a C12 paraffin, as a potential high-octane blending component for gasoline. While no specific application data for this molecule currently exists in peer-reviewed literature, its highly branched, sterically hindered structure suggests a strong potential for high anti-knock quality.
Introduction: The Imperative for High-Octane Fuel Components
The efficiency of a gasoline engine is fundamentally linked to its compression ratio. However, increasing this ratio elevates the temperature and pressure of the unburned air-fuel mixture (the "end gas") ahead of the propagating flame front. If the end gas reaches its autoignition temperature before being consumed by the flame, it results in engine knock—a damaging and performance-limiting phenomenon.[3]
The ability of a fuel to resist knock is quantified by its octane rating. The scale is defined by two reference paraffins: n-heptane (octane rating of 0) and 2,2,4-trimethylpentane, or isooctane (octane rating of 100).[3] The molecular structure of fuel components is the primary determinant of their octane number. Key structural features that increase octane rating include:
-
Branching: Increased branching, particularly with methyl groups, shortens the effective carbon chain length and increases steric hindrance, which disrupts the low-temperature, chain-branching pre-ignition reactions that lead to knock.[1][2]
-
Aromaticity and Olefinic Content: While effective at boosting octane, these components can lead to increased emissions of harmful compounds and engine deposits.[4]
Therefore, the identification of novel, highly-branched paraffinic molecules is a key objective in the development of cleaner, high-performance gasolines.
Profile of this compound
This compound is a saturated aliphatic hydrocarbon. Its structural and chemical properties are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₂H₂₆ | [5][6] |
| Molecular Weight | 170.33 g/mol | [5] |
| CAS Number | 62183-65-7 | [6][7] |
| Canonical SMILES | CCCC(C)(CC)CC(C)CC | [5] |
The molecule possesses a tertiary carbon atom at the C5 position, with both an ethyl and a methyl group, in addition to another methyl group at the C3 position. This complex branching is hypothesized to confer a high resistance to autoignition, making it a prime candidate for investigation as a high-octane fuel component.
Postulated Application: High-Octane Gasoline Blendstock
Based on established structure-property relationships in fuel science, we postulate that this compound will exhibit a high Research Octane Number (RON) and Motor Octane Number (MON). Its potential applications include:
-
High-Performance Fuel Blending: Use as a high-purity component in premium or racing-grade gasolines to achieve specific octane targets.
-
Gasoline Pool Enhancement: Introduction into the general refinery gasoline pool to uplift the average octane number of finished fuels.
-
Biofuel Co-solvent/Additive: Potential use as a blending agent with bio-derived fuel components like ethanol to improve overall fuel properties.
The following sections outline the protocols necessary to validate these hypothetical applications.
Experimental Protocols for Performance Validation
To rigorously assess the viability of this compound as a fuel component, a series of standardized tests must be performed. This requires a baseline fuel for blending and a sufficient quantity of the pure test compound.
Workflow for Fuel Property Evaluation
The overall experimental process is depicted in the diagram below. It begins with the preparation of precise fuel blends, followed by a battery of standardized ASTM tests to determine key fuel properties.
Caption: Logical relationship from molecular structure to fuel application.
Conclusion
While empirical data is currently absent, the molecular architecture of this compound strongly suggests its potential as a valuable high-octane component for modern gasolines. Its highly branched, paraffinic nature is ideal for minimizing engine knock while avoiding the negative emission consequences associated with aromatic and olefinic additives. The protocols detailed herein provide a comprehensive and scientifically rigorous framework for the validation of this hypothesis. Successful validation would mark this compound as a significant new molecule for the formulation of high-performance, efficient, and cleaner-burning fuels.
References
- PubChem. This compound.
- Chemistry Stack Exchange. (2020). Why are branched alkanes used as fuels instead of straight chain alkanes?. [Link]
- PubChem. 5-Ethyl-3,3-dimethyloctane.
- Chemistry For Everyone. (2023). Why Is Cracking Alkanes Important For Gasoline?. YouTube. [Link]
- Chemsrc. This compound. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Chemistry Tuition Singapore. Gase Topic 2.1 Hydrocarbons – Alkanes. [Link]
- IEA AMF TCP. Diesel and gasoline. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. garfieldandy.com [garfieldandy.com]
- 4. AMF [iea-amf.org]
- 5. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CAS#:62183-65-7 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 5-Ethyl-3,5-dimethyloctane in Lubricant Formulations
Abstract
This document provides detailed application notes and protocols for the evaluation and utilization of 5-Ethyl-3,5-dimethyloctane (CAS No. 62183-65-7) as a high-performance component in advanced lubricant formulations.[1][2][3] This highly branched isoparaffinic hydrocarbon offers significant potential as a synthetic base oil or blending component to enhance key lubricant properties. These notes are intended for researchers, scientists, and formulation chemists in the drug development and specialty chemicals industries who are exploring novel synthetic lubricant technologies. The protocols outlined herein provide a framework for the systematic evaluation of its physicochemical properties and performance characteristics.
Introduction: The Role of Branched Alkanes in Modern Lubrication
The demand for high-performance lubricants that can operate under increasingly severe conditions has driven the development of synthetic base oils. Unlike traditional mineral oils, which are complex mixtures of hydrocarbons, synthetic base oils are engineered to have a controlled and uniform molecular structure. This precision allows for the tailoring of lubricant properties to meet specific performance targets.
Highly branched alkanes, such as this compound, are particularly valuable in this context. Their molecular architecture disrupts the close packing that leads to crystallization at low temperatures, resulting in excellent pour points.[4] Furthermore, their saturated, stable structures provide inherent resistance to thermal and oxidative breakdown, which is critical for lubricant longevity and performance at high temperatures. The structure of this compound is a C12H26 isomer, possessing a molecular weight of approximately 170.33 g/mol .[2][5]
This document will explore the potential of this compound as a Group IV synthetic base oil, focusing on its predicted properties, synthesis, formulation considerations, and performance evaluation protocols.
Predicted Physicochemical Properties of this compound
Direct experimental data for this compound is not widely available in public literature. However, its properties can be reliably predicted using Quantitative Structure-Property Relationship (QSPR) models and computational chemistry methods, which are increasingly used in the design of lubricants.[6][7][8][9] These models correlate a molecule's structural features with its physical and chemical properties.
| Property | Predicted Value | Significance in Lubricant Formulation |
| Kinematic Viscosity @ 40°C | 4.5 - 5.5 cSt | Influences the film strength and load-carrying capacity of the lubricant. |
| Kinematic Viscosity @ 100°C | 1.5 - 2.0 cSt | A key parameter for high-temperature performance and viscosity index calculation. |
| Viscosity Index (VI) | > 120 | A high VI indicates a low change in viscosity with temperature, which is desirable for consistent performance across a wide operating range.[10] |
| Pour Point | < -40°C | Indicates excellent low-temperature fluidity, crucial for cold-start applications. |
| Flash Point | > 180°C | A measure of the lubricant's volatility and fire safety. |
| Oxidative Stability | High | Branched paraffinic structures are inherently resistant to oxidation, leading to longer oil life and reduced deposit formation.[4] |
Note: These values are estimates based on QSPR models for branched alkanes and should be experimentally verified.
Synthesis Protocol for this compound
The synthesis of highly branched, tri-substituted alkanes like this compound can be achieved through various organometallic coupling reactions. The following protocol is a generalized approach that can be adapted for the specific synthesis of this molecule.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the appropriate Grignard reagent (e.g., sec-butylmagnesium bromide) from the corresponding alkyl halide and magnesium turnings in anhydrous diethyl ether.
-
Grignard Reaction: Cool the Grignard reagent to 0°C and slowly add the ketone (e.g., 5-methyl-3-heptanone) dissolved in anhydrous diethyl ether via the dropping funnel with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product, a tertiary alcohol, can then be deoxygenated through a two-step process of dehydration to the alkene followed by catalytic hydrogenation to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application in Lubricant Formulations
This compound can be utilized as a primary base oil (API Group IV) or as a blending component with other base oils (e.g., Group III hydrocracked oils or esters) to enhance specific performance characteristics.
Formulation Guidelines
-
As a Primary Base Oil: When used as the primary base fluid, this compound is expected to constitute >80% of the formulation. The remaining portion will be a carefully selected additive package.
-
As a Blending Component: It can be blended with other base oils at treat rates of 10-50% to improve low-temperature performance (pour point reduction) and increase the viscosity index of the final lubricant.
-
Additive Compatibility: Being a non-polar paraffinic hydrocarbon, this compound will have excellent compatibility with common lubricant additives that are designed for paraffinic base oils.[4] However, the solvency for some polar additives may be limited. In such cases, the inclusion of a co-solvent like an ester base oil (Group V) may be beneficial.[11]
Logical Flow for Lubricant Formulation
Caption: A schematic of the lubricant formulation process.
Performance Evaluation Protocols
To validate the performance of this compound in a lubricant formulation, a series of standardized tests must be conducted. The following protocols are based on ASTM International standards.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
-
Objective: To measure the kinematic viscosity of the lubricant at 40°C and 100°C.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure:
-
Equilibrate the sample to the test temperature (40°C or 100°C) in the viscometer bath.
-
Using suction, draw the sample into the viscometer to a point above the upper timing mark.
-
Allow the sample to flow freely down the capillary tube.
-
Measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Perform the measurement in duplicate and report the average.
-
Protocol 2: Calculation of Viscosity Index (ASTM D2270)
-
Objective: To determine the viscosity index from the kinematic viscosities at 40°C and 100°C.
-
Procedure:
-
Obtain the kinematic viscosity values at 40°C (U) and 100°C (Y) from Protocol 1.
-
Using the standard tables or formulas provided in ASTM D2270, determine the values of L and H for the given viscosity at 100°C (Y).
-
Calculate the Viscosity Index (VI) using the formula: VI = [(L - U) / (L - H)] * 100.
-
Protocol 3: Determination of Pour Point (ASTM D97)
-
Objective: To determine the lowest temperature at which the lubricant will flow.
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cool the sample at a controlled rate in a cooling bath.
-
At every 3°C interval, remove the test jar and tilt it to see if the oil moves.
-
The pour point is the lowest temperature at which movement is observed, plus 3°C.
-
Conclusion
This compound presents a promising avenue for the development of high-performance synthetic lubricants. Its highly branched structure is predicted to impart excellent low-temperature fluidity and a high viscosity index, while its saturated paraffinic nature suggests good thermal and oxidative stability. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, and performance evaluation of this novel lubricant component. Experimental validation of the predicted properties is a critical next step in realizing its full potential in advanced lubrication applications.
References
- Characterizing and designing lubricants on the computer - Nachrichten aus der Wissenschaft » idw. (2020, April 14).
- Synthetic Lubricant Basestocks - Formulations Guide - Tri-iso. (n.d.).
- Predicting physical properties of alkanes with neural networks - arXiv. (2019, August 7).
- Simulation Study on the Effect of Molecular Structure Characteristics of Lubricant Base Oils on Lubrication Performance - MDPI. (n.d.).
- Paraffinic Base Oils Worldwide | Paraffinic lube oil: price, flexible conditions, seamless delivery — - DYM Resources. (n.d.).
- Predicting physical properties of alkanes with neural networks - Gareth Conduit. (2019, June 28).
- CHOOSING SYNTHETIC BASE OIL - brad-chem Ltd. (n.d.).
- Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression - PubMed Central. (2022, May 23).
- Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression | ACS Omega - ACS Publications. (2022, May 23).
- Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization | The Journal of Physical Chemistry B - ACS Publications. (n.d.).
- Correlation of structure and properties of groups I to III base oils - Semantic Scholar. (2012, August 1).
- Understanding the Differences Between Base Oil Formulations - Machinery Lubrication. (n.d.).
- Performance Prediction of Diester-Based Lubricants Using Quantitative Structure–Property Relationship and Artificial Neural Network Approaches - MDPI. (n.d.).
- Lubricant Additives - A Practical Guide. (n.d.).
- Predicting the viscosity of n-alkane liquid mixtures based on molecular description - Spiral. (n.d.).
- Right Selection of Base oils - Know about Lubricants, Oils and Greases - Molygraph. (2023, April 19).
- Base oil blends to meet the new demands of the lubricant industry - Lube Media. (n.d.).
- Modern Base Oils & Blending for Optimal Performance | Lube Media. (n.d.).
- This compound - the NIST WebBook. (n.d.).
- Base Oil Considerations for Industrial Lubes - Chemical Engineering Partners. (2012, July 28).
- Alkane - Wikipedia. (n.d.).
- This compound | C12H26 | CID 53424943 - PubChem. (n.d.).
- EP3207110A1 - Engine oils from renewable isoparaffins - Google Patents. (n.d.).
- 5-Ethyl-3,3-dimethyloctane | C12H26 | CID 17962108 - PubChem. (n.d.).
- This compound | CAS#:62183-65-7 | Chemsrc. (2025, November 25).
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:62183-65-7 | Chemsrc [chemsrc.com]
- 4. Paraffinic Base Oils Worldwide | Paraffinic lube oil: price, flexible conditions, seamless delivery — [dymresources.com]
- 5. 5-Ethyl-3,3-dimethyloctane | C12H26 | CID 17962108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. garethconduit.org [garethconduit.org]
- 9. Performance Prediction of Diester-Based Lubricants Using Quantitative Structure–Property Relationship and Artificial Neural Network Approaches | MDPI [mdpi.com]
- 10. Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Right Selection of Base oils - Know about Lubricants, Oils and Greases [molygraph.com]
Use of 5-Ethyl-3,5-dimethyloctane as a non-polar solvent
< Application Notes & Protocols: A Framework for Evaluating 5-Ethyl-3,5-dimethyloctane as a Novel Non-Polar Solvent
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: The selection of an appropriate solvent is a critical parameter that dictates the efficiency, yield, and purity of chemical reactions and separations.[1][2] While a canon of standard non-polar solvents exists, the exploration of novel solvent systems is essential for process optimization, discovery of new reaction pathways, and adherence to evolving environmental and safety standards.[3][4] This document addresses the topic of this compound, a branched alkane, as a potential non-polar solvent. Due to the scarcity of published application data for this specific molecule, this guide provides a comprehensive framework and detailed protocols for its systematic evaluation. The methodologies outlined herein are designed to characterize its physicochemical properties, assess its suitability for common laboratory applications, and establish robust safety and handling procedures.
Introduction: The Case for Novel Non-Polar Solvents
Non-polar solvents are fundamental to a vast range of applications, from organic synthesis and liquid-liquid extraction to chromatography and formulation development.[5][6] The dominant solvents, such as hexane and toluene, are well-characterized but possess notable drawbacks, including toxicity and environmental concerns.[4] Branched alkanes, as a class, offer intriguing possibilities. Increased branching in alkanes disrupts intermolecular van der Waals forces, generally leading to lower boiling and melting points compared to their linear counterparts, which can be advantageous for post-process removal.[7][8]
This compound (C₁₂H₂₆) is a saturated, acyclic hydrocarbon.[9][10] Its highly branched structure suggests it is a non-polar, hydrophobic liquid, likely insoluble in water and miscible with other hydrocarbons and non-polar organic solvents.[11][12][13] As a specific isomer of dodecane, its properties can be inferred from the broader family of C11 and C12 alkanes, which are used as solvents and components in complex hydrocarbon mixtures.[7][14] However, without empirical data, any potential application must be preceded by rigorous evaluation. This document serves as a roadmap for that validation process.
Predicted Physicochemical Properties and Initial Characterization
Prior to use, the fundamental properties of a novel solvent must be determined. For this compound, many properties are not yet experimentally documented in publicly accessible literature. The following table provides estimates based on known data for similar isomers and general alkane behavior.
Table 1: Predicted and Known Properties of this compound
| Property | Predicted/Known Value | Rationale / Source |
|---|---|---|
| IUPAC Name | This compound | [9] |
| CAS Number | 62183-65-7 | [10] |
| Molecular Formula | C₁₂H₂₆ | [9] |
| Molecular Weight | 170.33 g/mol | [9] |
| Boiling Point | ~190-210 °C | Estimated based on isomers. Increased branching typically lowers the boiling point relative to n-dodecane (216 °C). An estimate for a related isomer, 3,5-dimethyl-5-ethyloctane, is 190°C.[15] |
| Melting Point | < -30 °C | Highly branched alkanes have significantly lower melting points than their linear counterparts (n-dodecane: -9.6 °C) due to inefficient crystal packing.[7] An estimate for a related isomer is -50.8°C.[15] |
| Density | ~0.76-0.78 g/cm³ | Branched C12 alkanes typically have densities in this range. The density of alkanes increases with molecular weight but remains less than water.[13] |
| Polarity | Non-polar | As a saturated hydrocarbon, it lacks a significant dipole moment.[6][16] |
| Water Solubility | Insoluble | Alkanes are hydrophobic and not miscible with water.[5][12] |
Protocol 1: Purity and Identity Confirmation
Objective: To verify the identity and purity of the solvent before use. This is a critical first step to ensure that observed effects are due to the target molecule and not impurities.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).
-
Injection: Inject 1 µL of the neat solvent.
-
Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Analysis: The primary peak should correspond to the retention time expected for a C12 alkane. The mass spectrum should show a molecular ion peak (m/z 170) and a fragmentation pattern characteristic of a branched alkane. Purity is determined by the area percentage of the main peak.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Method: Attenuated Total Reflectance (ATR) or neat liquid cell.
-
Analysis: The spectrum should be simple, showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks in other regions (e.g., O-H at ~3300 cm⁻¹, C=O at ~1710 cm⁻¹) confirms the absence of common polar impurities like water, alcohols, or ketones.
-
Application Evaluation Protocols
The following protocols are designed to test the efficacy of this compound in common laboratory applications.
Protocol 2: Evaluation for Liquid-Liquid Extraction (LLE)
Objective: To determine the efficiency of this compound as a solvent for extracting a non-polar analyte from an aqueous matrix.
Workflow Diagram:
Caption: Workflow for evaluating a novel extraction solvent.
Methodology:
-
Preparation: Prepare a standard aqueous solution of a representative non-polar analyte (e.g., caffeine or a model drug compound) at a known concentration.
-
Extraction:
-
In a separatory funnel, combine 20 mL of the aqueous standard with 20 mL of this compound.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to fully separate. Observe the interface; a clean, sharp interface without emulsion is desirable.
-
Carefully drain the lower (aqueous) layer for analysis.
-
-
Analysis: Determine the concentration of the analyte remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation:
-
Partition Coefficient (P): P = ([Analyte]_org) / ([Analyte]_aq) where [Analyte]_org is calculated by mass balance.
-
Extraction Efficiency (%E): %E = (1 - ([Analyte]_aq_final / [Analyte]_aq_initial)) * 100.
-
-
Benchmark: Perform the same experiment using a standard solvent like hexane or heptane to benchmark the performance.
Protocol 3: Assessment as a Reaction Medium
Objective: To assess the solvent's performance in a model chemical reaction, focusing on reactant solubility, reaction kinetics, and product isolation.
Methodology:
-
Solubility Test: Before running a reaction, test the solubility of all reactants in this compound at the intended reaction temperature.[1] Poor solubility can severely limit reaction rates.
-
Model Reaction: Choose a well-understood, non-polar reaction (e.g., a Suzuki coupling or a Diels-Alder reaction).
-
Procedure:
-
Set up the reaction in parallel in this compound and a standard solvent (e.g., toluene).
-
Ensure all conditions (temperature, catalyst loading, concentrations) are identical.
-
Monitor the reaction progress over time by taking aliquots and analyzing them via GC or TLC.
-
-
Evaluation Criteria:
-
Reaction Rate: Compare the time to completion or the conversion at a specific time point.
-
Yield and Purity: After workup, compare the isolated yield and purity of the product.
-
Workup Ease: Note the ease of solvent removal (e.g., via rotary evaporation). The solvent's relatively high boiling point may require vacuum distillation.
-
Safety and Handling Protocol
As a novel substance with limited toxicological data, this compound must be treated as hazardous until proven otherwise.[17] The following precautions are mandatory.
-
Engineering Controls: Always handle this solvent inside a certified chemical fume hood to minimize inhalation exposure.[17] Ensure the work area is well-ventilated.[18]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles.[17]
-
Fire Safety: Alkanes are flammable.[19] Keep the solvent away from all sources of ignition, including open flames, hot plates, and static discharge.[18][20] Store in a flammable liquids cabinet.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[21] Use secondary containment to prevent spills.[17]
-
Spill & Disposal:
-
For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[19]
-
Dispose of waste solvent and contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.
-
Logical Flow for Solvent Evaluation:
Sources
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]
- 12. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 13. Alkane - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. 3,5-dimethyl-5-ethyloctane [chemicalbook.com]
- 16. webqc.org [webqc.org]
- 17. twu.edu [twu.edu]
- 18. archive.hydrocarbons21.com [archive.hydrocarbons21.com]
- 19. carlroth.com [carlroth.com]
- 20. rananaseemshahid.wordpress.com [rananaseemshahid.wordpress.com]
- 21. m.youtube.com [m.youtube.com]
Application Note: 5-Ethyl-3,5-dimethyloctane as a Quantitative Standard in Complex Hydrocarbon Analysis by GC-MS
Abstract
The accurate quantification of individual and grouped hydrocarbons in complex mixtures such as middle distillates is a critical challenge in the petroleum industry, environmental monitoring, and drug development where hydrocarbon impurities may be present. This application note presents a detailed protocol for the use of 5-Ethyl-3,5-dimethyloctane as an internal standard for the quantitative analysis of C8-C16 hydrocarbons by gas chromatography-mass spectrometry (GC-MS). The unique structural properties of this highly branched C12 alkane make it an ideal candidate for this application, as it is unlikely to be present in most crude oil-derived samples and offers excellent chromatographic resolution from common analytes. We will explore the rationale for its selection, its key physicochemical properties, and a step-by-step methodology for its implementation in a typical analytical workflow.
Introduction: The Imperative for a Robust Internal Standard
Quantitative analysis of complex hydrocarbon mixtures by GC-MS is susceptible to variations in sample injection volume, instrument response, and sample matrix effects.[1][2] The internal standard (IS) method is a powerful technique to mitigate these sources of error, thereby improving the accuracy and precision of the results. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1][3] The quantification of target analytes is then based on the ratio of the analyte peak area to the internal standard peak area.
The selection of an appropriate internal standard is paramount for the success of the analysis.[3][4] An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.[1][2]
-
Purity: The internal standard must be of high and known purity.
-
Resolution: It must be chromatographically resolved from all other sample components.[1]
-
Non-Interference: It should not be naturally present in the samples being analyzed.[2][3]
-
Stability: It must be stable in the solvent used and not react with any sample components.
This compound, a highly branched C12 alkane, fulfills these criteria for the analysis of middle distillate hydrocarbons. Its boiling point and elution characteristics on common non-polar GC columns place it within the typical range of diesel and jet fuel components, while its unique structure makes its presence in such samples highly improbable.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the internal standard is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C12H26 | [5] |
| Molecular Weight | 170.33 g/mol | [5] |
| CAS Number | 62183-65-7 | [6] |
| Boiling Point (estimated) | 190 °C | |
| Density (estimated) | 0.766 g/cm³ | [5] |
| Structure | Highly branched alkane | [6] |
Experimental Protocol: Quantitative Analysis of Middle Distillates
This protocol outlines a general procedure for the quantification of hydrocarbon groups in a middle distillate sample (e.g., diesel fuel) using this compound as an internal standard.
Reagents and Materials
-
Solvent: Dichloromethane or Hexane (GC grade)
-
Internal Standard (IS): this compound (≥99% purity)
-
Calibration Standards: A certified reference material (CRM) containing a mixture of n-alkanes (e.g., C8-C20) and representative aromatic compounds is recommended.[7]
-
Sample: Middle distillate fuel (e.g., diesel, jet fuel)
-
Autosampler Vials: 2 mL, with PTFE-lined caps
Preparation of Solutions
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of dichloromethane to prepare a stock solution of approximately 1000 µg/mL.
Calibration Standards: Prepare a series of calibration standards by diluting the hydrocarbon CRM with dichloromethane. Each calibration standard should be spiked with the IS Stock solution to a final concentration of 50 µg/mL. A typical calibration range might be from 1 µg/mL to 200 µg/mL for each analyte.
Sample Preparation: Accurately weigh approximately 100 mg of the middle distillate sample into a 10 mL volumetric flask. Add the IS Stock solution to achieve a final concentration of 50 µg/mL and dilute to the mark with dichloromethane.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions and may require optimization for specific instruments and applications.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Provides excellent separation of hydrocarbons based on boiling point.[8] |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading with complex samples. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min | Separates a wide range of hydrocarbons by boiling point. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library searching. |
| Acquisition Mode | Full Scan (m/z 40-550) | Allows for identification and quantification of a wide range of compounds. |
Data Analysis and Quantification
-
Peak Identification: Identify the target analytes and the internal standard in the chromatograms based on their retention times and mass spectra. The NIST Mass Spectral Library is a valuable resource for compound identification.
-
Integration: Integrate the peak areas of the target analytes and the internal standard.
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Perform a linear regression to generate a calibration curve.
-
Quantification: Using the calibration curve, determine the concentration of each analyte in the prepared sample based on its analyte-to-internal standard peak area ratio.
Visualizations
Experimental Workflow
Caption: Key properties making this compound a suitable internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of complex hydrocarbon mixtures, such as middle distillates, by GC-MS. Its unique structural properties and appropriate elution characteristics ensure accurate and precise results by compensating for variations inherent in the analytical process. The protocol presented here serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. As with any analytical method, validation and optimization for specific applications are essential to ensure data quality and integrity.
References
- Restek Corporation. (2015, October 25). Choosing an Internal Standard.
- LECO Corporation. The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples.
- Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
- van der Westhuizen, R., et al. (2010). On-line analysis of complex hydrocarbon mixtures using comprehensive two-dimensional gas chromatography.
- Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America, 42(1), 22-26.
- Schoenmakers, P. J., Oomen, J. L., & Blomberg, J. (2000). Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures.
- Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
- Shimadzu. Analysis of Gasoline Using a GC-MS.
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- Agilent Technologies. (n.d.). Middle Distillates Standard Test Methods.
- Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53424943, this compound.
- National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. environics.com [environics.com]
- 5. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
Protocol for the Comprehensive Analysis of C12H26 Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Dodecane Isomers
Dodecane (C12H26) is a saturated hydrocarbon with 355 structural isomers, each possessing unique physical and chemical properties.[1][2] The accurate identification and quantification of these isomers are critical in various fields, including environmental monitoring, petroleum analysis, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering the high-resolution separation of gas chromatography coupled with the definitive identification capabilities of mass spectrometry.[1][3] This application note provides a comprehensive protocol for the GC-MS analysis of C12H26 isomers, detailing everything from sample preparation to data interpretation, while explaining the rationale behind key experimental choices.
The Science of Separation: Understanding Isomer Elution
The chromatographic separation of C12H26 isomers on a non-polar stationary phase is primarily governed by their boiling points, which are in turn influenced by the degree of branching in their molecular structure.[2] Linearity and branching play a crucial role:
-
n-dodecane , the straight-chain isomer, exhibits the strongest intermolecular van der Waals forces, resulting in the highest boiling point and, consequently, the longest retention time.
-
Branched isomers are more compact, leading to weaker intermolecular forces and lower boiling points.[4] As the degree of branching increases, the isomers become more volatile and elute earlier from the GC column.[2]
This relationship is visually represented in the following diagram:
Caption: Relationship between branching and retention time.
Experimental Protocols
A successful GC-MS analysis hinges on meticulous sample preparation and optimized instrumental parameters. The following protocols provide a detailed workflow for various sample matrices.
Sample Preparation: Isolating the Target Analytes
The primary goal of sample preparation is to extract and concentrate the C12H26 isomers from the sample matrix into a solvent suitable for GC-MS analysis.[1]
Protocol 1: Liquid Samples (e.g., Water, Solvents)
This protocol is based on the principles outlined in EPA methods for the analysis of volatile organic compounds.[5]
-
Liquid-Liquid Extraction (LLE):
-
Measure a known volume of the liquid sample into a separatory funnel.
-
Add a specified volume of an immiscible organic solvent (e.g., hexane, dichloromethane).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer, which now contains the hydrocarbons, into a clean collection flask.
-
Repeat the extraction process twice more with fresh solvent for exhaustive extraction.
-
Dry the combined organic extracts using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1]
-
Protocol 2: Solid Samples (e.g., Soil, Sediment)
This protocol is adapted from established methods for hydrocarbon analysis in soil.[6][7]
-
Soxhlet Extraction:
-
Weigh a known amount of the homogenized solid sample (typically 10-20 g).
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Place the sample mixture into a Soxhlet extraction thimble.
-
Add a suitable solvent (e.g., hexane or a hexane/acetone mixture) to the boiling flask.
-
Assemble the Soxhlet apparatus and extract for 6-24 hours.[1]
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a final volume of 1 mL.[1]
-
Protocol 3: Sample Cleanup (for complex matrices)
For complex matrices, a cleanup step may be necessary to remove interfering compounds.[1]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., silica gel) with the appropriate solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to elute the saturated hydrocarbons.
-
Collect the eluate and concentrate to the final volume.[1]
-
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of C12H26 isomers.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B GC system or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and selectivity for confident compound identification. |
| Injector | Split/splitless inlet | Allows for flexibility in sample concentration. |
| Column | Non-polar capillary column (e.g., 100% dimethylpolysiloxane like HP-1ms, DB-1ms), 30 m x 0.25 mm I.D. x 0.25 µm film thickness | Separates isomers based on boiling point, which is ideal for alkanes.[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) | Prevents column overloading and peak distortion. |
| Oven Temperature Program | Initial temp: 40 °C, hold for 2 min; Ramp: 5 °C/min to 220 °C; Hold: 5 min at 220 °C | A temperature program allows for the separation of a wide range of isomers with varying boiling points.[2] |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns.[2] |
| Scan Range | m/z 40-300 | Covers the expected mass range of C12H26 and its fragments.[2] |
Data Analysis and Interpretation
A systematic approach to data analysis is crucial for accurate isomer identification and quantification.
Caption: Workflow for GC-MS data analysis of C12H26 isomers.
Qualitative Analysis: Identifying the Isomers
-
Peak Identification: Identify the peaks corresponding to the dodecane isomers based on their retention times.
-
Mass Spectral Interpretation: The mass spectra of alkanes are characterized by a series of fragment ions separated by 14 amu (corresponding to CH2 groups). The molecular ion (M+) peak for long-chain alkanes is often weak or absent. Fragmentation tends to occur at points of branching due to the increased stability of the resulting carbocations.
-
Library Matching: Confirm the identity of each isomer by comparing its mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[8][9][10]
-
Kovats Retention Indices (RI): For unambiguous identification, calculate the Kovats Retention Index for each isomer. The RI normalizes the retention time to those of adjacent n-alkanes, making it a more stable and transferable value than retention time alone.[2] A separate analysis of a homologous series of n-alkanes (e.g., C10 to C14) must be performed under identical GC conditions to calculate the RI values.[2]
Table of Kovats Retention Indices for Selected Dodecane Isomers on a Non-Polar Stationary Phase:
| Isomer Name | Boiling Point (°C) | Kovats Retention Index (Non-Polar Phase) |
| n-Dodecane | 216.3 | 1200 |
| 2-Methylundecane | 210.1 | ~1178 |
| 3-Methylundecane | 209.5 | ~1183 |
| 2,2-Dimethyl-decane | 202.7 | ~1145 |
| 2,9-Dimethyldecane | 205.5 | ~1160 |
| 3,3-Dimethyldecane | 204.8 | ~1168 |
| 4-Ethyldecane | 211.5 | 1152 |
| 2,2,4-Trimethylnonane | 199.5 | ~1125 |
Note: Kovats indices can vary slightly depending on the specific GC column and analytical conditions. The values presented here are compiled from various sources and should be used as a guide.[2]
Quantitative Analysis: Determining Isomer Concentrations
For accurate quantification, an internal standard (IS) method is recommended.
-
Internal Standard Selection: Choose an internal standard that is chemically similar to the analytes but not present in the sample. For hydrocarbon analysis, a deuterated analog or a different n-alkane (e.g., n-tridecane) is often a good choice.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the C12H26 isomers of interest and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards and the samples under the same GC-MS conditions.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of each isomer in the samples using this calibration curve.
Advanced Techniques for Complex Samples: GCxGC
For highly complex samples containing a large number of co-eluting isomers, comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation.[11][12][13] GCxGC utilizes two columns with different stationary phases, offering a much higher peak capacity than single-column GC.[11]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Peak Resolution | Inappropriate GC column or oven temperature program. | Select a column with a different selectivity or higher efficiency. Optimize the temperature ramp rate.[4] |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and/or a guard column. Trim the analytical column.[4] |
| Ghost Peaks | Contamination in the syringe, injector, or carrier gas. | Clean the syringe and injector. Use high-purity carrier gas with appropriate traps. |
| Retention Time Shifts | Leaks in the system or fluctuations in oven temperature or carrier gas flow. | Perform a leak check. Verify oven temperature and carrier gas flow rate. |
Conclusion
The GC-MS protocol detailed in this application note provides a robust and reliable framework for the comprehensive analysis of C12H26 isomers. By understanding the principles of chromatographic separation and mass spectral fragmentation, and by following meticulous experimental procedures, researchers can confidently identify and quantify these challenging analytes in a variety of matrices. For highly complex samples, the use of advanced techniques like GCxGC should be considered to achieve the necessary resolution.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. BenchChem.
- BenchChem. (n.d.).
- National Institute of Standards and Technology. (n.d.). Dodecane. NIST WebBook.
- Geological Survey of Canada. (n.d.).
- ResearchGate. (2018). How i can prepare the soil sample for hydrocarbon analysis through GC/MS kindly share the method for sample preparation of soil ?.
- National Institute of Standards and Technology. (n.d.).
- BenchChem. (2025).
- SCION Instruments. (n.d.).
- BenchChem. (n.d.).
- Agilent. (n.d.).
- PubChem. (n.d.). Dodecane. PubChem.
- ACS. (2019).
- Sepsolve Analytical. (n.d.).
- National Institute of Standards and Technology. (n.d.). Dodecane - Mass Spectrum. NIST WebBook.
- University of California, Santa Barbara. (n.d.).
- Chemistry Matters Inc. (n.d.).
- Creative Proteomics. (2024).
- ChemRxiv. (n.d.).
- MDPI. (n.d.).
- The Pherobase. (2025). The Kovats Retention Index: Dodecan-2-ol (C12H26O).
- ACS Publications. (2025).
- TU Wien's reposiTUm. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- LCGC International. (2019).
- Journal of Cheminformatics. (n.d.).
- Chrom Tech, Inc. (2025).
- PMC - NIH. (n.d.). Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework.
- BioPharm International. (2020).
- LCGC International. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. emrlibrary.gov.yk.ca [emrlibrary.gov.yk.ca]
- 7. researchgate.net [researchgate.net]
- 8. Dodecane [webbook.nist.gov]
- 9. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dodecane [webbook.nist.gov]
- 11. What is GCxGC? [sepsolve.com]
- 12. chemistry-matters.com [chemistry-matters.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Fidelity NMR Analysis of Volatile Hydrocarbons
Introduction: The Challenge of Volatility in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure and dynamics.[1][2] However, the analysis of volatile hydrocarbons—such as those found in fuels, fragrances, and environmental samples—presents a unique set of challenges. The inherent volatility of these compounds can lead to significant sample loss, concentration changes during the experiment, and contamination of the NMR spectrometer.[3] This application note provides a comprehensive guide to the principles and protocols for preparing volatile hydrocarbon samples for NMR analysis, ensuring data integrity and reproducibility. We will delve into the causality behind each step, from solvent selection to the use of specialized NMR tubes, to equip researchers with the expertise to obtain high-fidelity spectra.
The primary difficulties in analyzing volatile samples by NMR are twofold:
-
Sample Integrity: Maintaining a constant and known concentration throughout the experiment is critical, especially for quantitative NMR (qNMR) studies.[4][5] Evaporation can drastically alter the concentration, leading to inaccurate quantification.
-
Safety and Contamination: Volatile hydrocarbons are often flammable and can pose health risks. Preventing their escape from the NMR tube is crucial for both user safety and preventing contamination of the sensitive NMR probe.
This guide will address these challenges by outlining field-proven techniques that ensure a self-validating system for sample preparation.
Foundational Principles: Causality in Experimental Choices
A robust NMR sample preparation protocol is built on a foundation of sound chemical and physical principles. Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol to different types of volatile hydrocarbons.
The Imperative of Deuterated Solvents
In ¹H NMR, the solvent's proton signals can overwhelm the signals from the analyte.[6][7] Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are essential because the deuterium nucleus resonates at a different frequency and is typically not observed in a standard ¹H spectrum.[8] This provides a clear spectral window for the analyte's signals.[6] Furthermore, the deuterium signal is used by the NMR spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment.
Solvent Selection: A Multifaceted Decision
Choosing the right deuterated solvent is the most critical decision in sample preparation. The ideal solvent for volatile hydrocarbons should:
-
Effectively Dissolve the Analyte: The sample must be fully dissolved to create a homogeneous solution, which is essential for obtaining sharp, well-resolved NMR peaks.[3]
-
Be Chemically Inert: The solvent should not react with the sample.[9]
-
Have a Low Boiling Point (with caveats): While a low boiling point can facilitate solvent removal after analysis, it also increases the risk of evaporation during sample preparation and the NMR experiment. For highly volatile analytes, a solvent with a slightly higher boiling point may be preferable to minimize this risk.
-
Have Minimal Residual Proton Signals: The residual, non-deuterated portion of the solvent will produce small peaks in the ¹H NMR spectrum.[6] It is crucial to select a solvent whose residual peaks do not overlap with the analyte signals of interest.
Table 1: Properties of Common Deuterated Solvents for Hydrocarbon Analysis
| Solvent | Formula | Boiling Point (°C) | Residual ¹H Signal (ppm) | Key Characteristics & Applications |
| Chloroform-d | CDCl₃ | 61.2 | 7.26 | Excellent for a wide range of non-polar to moderately polar organic compounds.[6][7][8] |
| Benzene-d₆ | C₆D₆ | 80.1 | 7.16 | Good for aromatic hydrocarbons and can induce significant chemical shift changes (aromatic solvent-induced shifts), which can be useful for spectral interpretation. |
| Acetone-d₆ | (CD₃)₂CO | 56.5 | 2.05 | A more polar option that dissolves a broad spectrum of organic compounds.[8] |
| Dichloromethane-d₂ | CD₂Cl₂ | 39.6 | 5.32 | Highly volatile, useful when easy sample recovery is needed, but requires careful handling to prevent evaporation. |
| Tetrahydrofuran-d₈ | C₄D₈O | 66 | 3.58, 1.72 | A good solvent for a variety of organic compounds, including some that are less soluble in chloroform.[8] |
Data compiled from multiple sources.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for preparing volatile hydrocarbon samples for NMR analysis. This workflow is designed to minimize sample loss and ensure the acquisition of high-quality data.
Diagram of the Sample Preparation Workflow
Caption: Overall workflow for preparing volatile hydrocarbon samples for NMR.
Protocol 1: Sample Preparation using J-Young NMR Tubes
J-Young NMR tubes are the preferred choice for volatile samples as they provide an air-tight seal without the need for flame-sealing.[3] These tubes feature a high-vacuum Teflon valve that prevents sample evaporation and allows for the introduction of an inert atmosphere if necessary.[10][11][12]
Materials:
-
Volatile hydrocarbon sample
-
Appropriate deuterated solvent (e.g., CDCl₃)
-
Internal standard for qNMR (if required)
-
Analytical balance
-
Gas-tight syringe or pipette
-
J-Young NMR tube (rated for the spectrometer's field strength)[13]
-
Vortex mixer (optional)
Procedure:
-
Tare a small, clean vial with a screw cap. This will be your mixing vessel.
-
Accurately weigh the volatile hydrocarbon sample into the tared vial. For a standard 5 mm NMR tube, 5-25 mg of the sample is typically sufficient for ¹H NMR.[14] Record the exact weight.
-
Add the deuterated solvent. Typically, 0.6-0.7 mL of solvent is used to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[3]
-
(For qNMR) Add the internal standard. A known mass of a suitable internal standard should be added. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals.[15]
-
Securely cap the vial and gently mix the contents until the sample is completely dissolved. A vortex mixer can be used sparingly, but avoid vigorous shaking which can increase the vapor pressure of the volatile components.
-
Transfer the solution to the J-Young NMR tube using a clean pipette or syringe.
-
Securely close the J-Young valve. Ensure a tight seal to prevent any loss of the volatile components.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[14][16]
Quantitative Analysis (qNMR) Considerations
For accurate quantification, the signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[5]
Key requirements for accurate qNMR of volatile hydrocarbons:
-
Accurate Weighing: Precise measurement of both the analyte and the internal standard is paramount.[17]
-
Complete Dissolution: Both the analyte and the internal standard must be fully dissolved.
-
No Sample Loss: The use of a sealed NMR tube, such as a J-Young tube, is non-negotiable to prevent evaporative losses that would alter the known concentrations.[18]
-
Optimized Acquisition Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure that all nuclei have fully relaxed between scans. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the nuclei of interest.
Advanced Techniques and Troubleshooting
Headspace NMR
For extremely volatile compounds or for analyzing the volatile components within a complex matrix without dissolution, headspace NMR can be a powerful technique.[19][20][21] In this method, the NMR tube contains the sample matrix, and the analysis is performed on the vapor phase in equilibrium with the sample. This approach is particularly useful in fields like food science and environmental analysis.[19][22]
Low-Temperature Analysis
Lowering the temperature of the NMR experiment can reduce the vapor pressure of volatile analytes, minimizing their concentration in the headspace and reducing the risk of sample loss. However, care must be taken to ensure that the solvent and analyte remain in solution at the reduced temperature.
Troubleshooting Common Issues
-
Broad Peaks: This can be caused by the presence of solid particles, paramagnetic impurities, or high sample viscosity.[3] Filtering the sample into the NMR tube through a pipette with a small plug of glass wool can help remove solid impurities.
-
Poor Shimming: This can result from low-quality NMR tubes with poor concentricity or from air bubbles in the sample.[3][23] Using high-precision NMR tubes and ensuring the sample is bubble-free can mitigate this issue.
-
Unexpected Peaks: These can arise from impurities in the sample, the solvent, or from a contaminated NMR tube. Always use high-purity deuterated solvents and thoroughly clean NMR tubes before use.
Conclusion
The successful NMR analysis of volatile hydrocarbons hinges on meticulous sample preparation designed to preserve the integrity of the sample. By understanding the principles behind solvent selection, employing appropriate handling techniques, and utilizing specialized equipment like J-Young NMR tubes, researchers can overcome the challenges posed by sample volatility. The protocols and insights provided in this application note offer a robust framework for obtaining high-quality, reproducible NMR data for a wide range of volatile compounds, thereby empowering research and development in pharmaceuticals, materials science, and beyond.
References
- J Chem Ecol. 2004 Nov;30(11):2153-61.
- Organomation.
- ScienceDirect. Quantitative NMR Spectroscopy for the Analysis of Fuels: A Case Study of FACE Gasoline F.
- Lab Unlimited. J Young Wilmad Precision NMR Tube With 5mm NMR Valve 400mhz 5 Long Orange.
- Reddit.
- Allan Chemical Corporation.
- Alfa Chemistry.
- AZoM.
- UCHEM.
- Mesbah Energy. What are the solvents used in NMR?
- Fisher Scientific.
- Bruker. Petroleum Chemistry.
- Mestrelab Resources.
- Russian Chemical Reviews. Recent advances in the NMR of fuel: a brief overview.
- Wilmad-Labglass. NMR Tubes and Accessories.
- Merck Millipore. NMR Solvents.
- University of Ottawa.
- MDPI. Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1 H-NMR Spectroscopy for Property Prediction.
- Thomas Scientific. Valved NMR Tubes.
- University of Florida. NMR Sample Prepara-on.
- ALWSCI. How To Prepare And Run An NMR Sample.
- GPE Scientific.
- University of Rochester. How to Get a Good 1H NMR Spectrum.
- FUJIFILM Wako.
- Scilogex.
- ECHEMI. How to seal NMR tubes by flame ?
- Sigma-Aldrich.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- University of York.
- University College London.
- Wilmad-Labglass. Wilmad-LabGlass Valve Tubes and Air Sensitive Samples in NMR.
- ResearchG
- Korea Science.
- National Institutes of Health.
- ResearchGate.
- MDPI. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples.
- PubMed.
Sources
- 1. Detailed Analytical Solutions for Fuel and Additives Applications with High Resolution NMR | Bruker [bruker.com]
- 2. Petroleum Chemistry | Bruker [bruker.com]
- 3. organomation.com [organomation.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. myuchem.com [myuchem.com]
- 10. J Young Wilmad Precision NMR Tube With 5mm NMR Valve 400mhz 5 Long J Young Wilmad Precision NMR Tube With 5mm NMR Valve 400mhz 5 Long Orange - Forlabs Website [forlabs.co.uk]
- 11. GPE Scientific J Young NMR Valve with Tube Attached NMR Valve with Tube, 200 MHz | Buy Online | GPE Scientific™ | Fisher Scientific [fishersci.fi]
- 12. gpescientific.co.uk [gpescientific.co.uk]
- 13. scilogex.com [scilogex.com]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
- 19. Headspace-based approaches for volatile analysis: A review -Analytical Science and Technology | Korea Science [koreascience.kr]
- 20. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Volatile organic compounds in a headspace sampling system and asthmatics sputum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
High-Resolution Mass Spectrometry of Saturated Hydrocarbons: An Application Note
Introduction
Saturated hydrocarbons, the foundational components of petroleum and many synthetic materials, present a significant analytical challenge. Their lack of functional groups, low polarity, and high degree of isomerism make them difficult to characterize using conventional analytical techniques. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool to unravel the immense complexity of these mixtures at a molecular level.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HRMS for the detailed analysis of saturated hydrocarbons. We will delve into the core principles, provide field-proven protocols, and explain the causality behind experimental choices to ensure robust and reliable results.
The term "petroleomics" has been coined to describe the detailed characterization of petroleum crude oil and its fractions.[1][4][5] This field heavily relies on the capabilities of HRMS to resolve and identify the thousands of individual chemical species present in these complex matrices.[1][2][6]
The Challenge of Analyzing Saturated Hydrocarbons
The primary difficulties in analyzing saturated hydrocarbons stem from their fundamental chemical nature:
-
Low Polarity and Lack of Functional Groups: This makes them unsuitable for soft ionization techniques like electrospray ionization (ESI), which is commonly used for polar and charged molecules.[2][7]
-
High Isomerism: The vast number of structural isomers for a given chemical formula makes chromatographic separation and definitive identification challenging.
-
Complexity of Mixtures: Crude oil and related materials are arguably the most complex chemical mixtures on Earth, containing tens of thousands of individual compounds.[1][2][8]
High-resolution mass spectrometry directly addresses these challenges by providing:
-
Ultra-high Resolving Power: The ability to distinguish between ions with very small mass differences, which is essential for separating isobaric species (molecules with the same nominal mass but different elemental compositions).[9][10]
-
High Mass Accuracy: The capability to measure the mass-to-charge ratio (m/z) of an ion with high precision (typically below 1 ppm), enabling the unambiguous determination of elemental formulas.[9][11]
Ionization Techniques for Saturated Hydrocarbons
The choice of ionization technique is critical for the successful analysis of nonpolar saturated hydrocarbons. Softer ionization methods are preferred to minimize fragmentation and preserve the molecular ion, which is crucial for determining the molecular weight distribution of the sample.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a gas-phase ionization technique that is well-suited for the analysis of nonpolar and moderately polar compounds.[12] In APCI, the sample is vaporized and then ionized by ion-molecule reactions with reagent ions produced from a corona discharge.[12] While generally considered a soft ionization technique, some fragmentation of alkanes can occur.[13][14]
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent can influence the ionization process. For instance, using hexane as a solvent can lead to the formation of stable [M-H]+ ions with minimal fragmentation.[15][16]
-
Reagent Gas: The composition of the nebulizing and auxiliary gas can affect the extent of fragmentation. Purging the ion source with an inert gas with a low proton affinity can reduce fragmentation caused by proton transfer from atmospheric molecules.[14]
Atmospheric Pressure Photoionization (APPI)
APPI is another soft ionization technique that is particularly effective for nonpolar compounds.[7] In APPI, the sample is vaporized and then ionized by photons from a UV lamp. The absence of radical ions in APPI can simplify data processing and formula prediction.[7]
Field Ionization (FI) and Field Desorption (FD)
FI and FD are extremely soft ionization techniques that produce minimal to no fragmentation.[2] They are particularly useful for analyzing non-polar hydrocarbons and low-polarity sulfur constituents that are not accessible by other methods.[2] FD, in particular, allows for the analysis of non-volatile and thermally labile compounds.
High-Resolution Mass Analyzers
The heart of any HRMS system is the mass analyzer. Two types of analyzers dominate the field of petroleomics due to their exceptional performance: Fourier-Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap.
Fourier-Transform Ion Cyclotron Resonance (FT-ICR)
FT-ICR MS offers the highest available mass resolving power and mass accuracy, making it the gold standard for the analysis of highly complex mixtures like crude oil.[1][2][4] The principle of FT-ICR is based on the measurement of the cyclotron frequency of ions in a strong magnetic field.
Orbitrap
The Orbitrap mass analyzer is a more recent development that has become a viable alternative to FT-ICR for many petroleomics applications.[9][17][18] While generally having a lower resolving power than high-field FT-ICR instruments, modern Orbitrap systems can achieve resolving powers sufficient for the characterization of many crude oil fractions.[9][19] The lower cost and easier operation of Orbitrap instruments make them more accessible for routine analysis.[17][18]
Experimental Workflow and Protocols
A successful HRMS analysis of saturated hydrocarbons requires meticulous attention to detail at every stage, from sample preparation to data analysis.
Sample Preparation Protocol
The goal of sample preparation is to create a solution of the hydrocarbon sample that is suitable for introduction into the mass spectrometer.
-
Solvent Selection: Choose a high-purity solvent in which the sample is readily soluble. For saturated hydrocarbons, solvents like toluene, hexane, or a mixture of toluene and methanol are commonly used.
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 0.1 to 1 mg/mL. High concentrations can lead to ion suppression and the formation of aggregates.
-
Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the instrument's fluidics.
HRMS Data Acquisition Protocol
The following is a general protocol for acquiring HRMS data using direct infusion. For GC-HRMS applications, the gas chromatograph parameters would need to be optimized for the specific separation.[20][21]
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This is crucial for achieving high mass accuracy.
-
Source Parameter Optimization: Optimize the ion source parameters (e.g., vaporizer temperature, corona discharge current for APCI, or lamp intensity for APPI) to maximize the signal intensity of the molecular ions while minimizing fragmentation.
-
Mass Analyzer Settings:
-
Resolving Power: Set the desired resolving power. For complex hydrocarbon mixtures, a resolving power of at least 100,000 at m/z 400 is recommended.
-
Mass Range: Set the mass range to cover the expected molecular weight distribution of the sample.
-
Number of Scans: Acquire a sufficient number of scans to obtain good signal-to-noise and statistical representation of the sample.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) and acquire the data.
Experimental Workflow Diagram```dot
Caption: Workflow for performing Kendrick Mass Defect analysis.
van Krevelen Diagrams
Van Krevelen diagrams are graphical plots that display the relationship between the atomic H/C and O/C ratios of the components in a mixture. [5][22]These diagrams were originally developed for coal analysis but have been widely adopted in petroleomics and the analysis of other complex organic mixtures. [5][22] Principle: By plotting the H/C ratio versus the O/C (or other heteroatom-to-carbon) ratio, compounds of different classes (e.g., lipids, proteins, carbohydrates) fall into distinct regions of the plot. [23]This allows for a rapid visual assessment of the overall composition of a complex mixture and can be used to track chemical transformations such as oxidation or hydrogenation. [24][25]
Data Presentation
Quantitative data should be summarized in a clear and concise manner. The following table provides an example of how to present key HRMS instrument parameters.
| Parameter | FT-ICR | Orbitrap |
| Resolving Power | Up to >10,000,000 | Up to 1,000,000 [9] |
| Mass Accuracy | < 1 ppm | < 1-3 ppm |
| Mass Range | Wide | More limited |
| Cost | High | Moderate |
| Ease of Use | Requires specialist | More routine |
Conclusion
High-resolution mass spectrometry provides unparalleled insight into the molecular composition of saturated hydrocarbons. By leveraging the power of advanced ionization techniques, ultra-high-resolution mass analyzers, and sophisticated data analysis methods, researchers can effectively characterize these challenging and complex mixtures. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals seeking to apply HRMS to their research in petroleomics, geochemistry, and the development of new materials and fuels. The continued development of HRMS instrumentation and data analysis software promises to further expand our understanding of the intricate world of saturated hydrocarbons.
References
- Developments in FT-ICR MS instrumentation, ionization techniques, and data interpretation methods for petroleomics. (n.d.). PubMed.
- Petroleomics via Orbitrap mass spectrometry with resolving power above 1 000 000 at m/z 200. (n.d.). National Center for Biotechnology Information.
- Orbitrap Mass Spectrometry: A Proposal for Routine Analysis of Nonvolatile Components of Petroleum. (2011). Energy & Fuels.
- Evaluating Orbitrap Mass Spectrometry for Geochemical Characterization of Crude Oils. (2019). European Association of Geoscientists & Engineers.
- Evaluation of High-Field Orbitrap Fourier Transform Mass Spectrometer for Petroleomics. (2014). Energy & Fuels.
- Van Krevelen diagram. (n.d.). Wikipedia.
- Petroleomics Approach to Investigate the Composition of Upgrading Products from Pyrolysis Bio-Oils as Determined by High-Field FT-ICR MS. (2023). Energy & Fuels.
- Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). Metware Biotechnology.
- Petroleomics applications of Fourier transform ion cyclotron resonance mass spectrometry: Crude oil and bitumen analysis. (2008). ProQuest.
- Petroleomics: Chemistry of the underworld. (2008). National Center for Biotechnology Information.
- Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. (2024). National Center for Biotechnology Information.
- Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. (2016). Analytical Chemistry.
- Photoionization of Alkanes. Dissociation of Excited Molecular Ions. (1961). AIP Publishing.
- Petroleomics: Advanced Characterization of Petroleum-Derived Materials by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS). (2015). ResearchGate.
- Data Interpretation Methods for Petroleomics. (2015). Mass Spectrometry Letters.
- Kendrick Mass Defect Spectrum: A Compact Visual Analysis for Ultrahigh-Resolution Broadband Mass Spectra. (2001). ResearchGate.
- Data Processing Workflow to Identify Structurally Related Compounds in Petroleum Substances Using Ion Mobility Spectrometry−Mass Spectrometry. (2022). National Center for Biotechnology Information.
- HPLC/APCI Mass Spectrometry of Saturated and Unsaturated Hydrocarbons by Using Hydrocarbon Solvents as the APCI Reagent and HPLC Mobile Phase. (2012). Semantic Scholar.
- Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons. (2016). PubMed.
- Fragmentation of Saturated Hydrocarbons Upon Atmospheric Pressure Chemical Ionization is Caused by Proton Transfer Reactions. (2020). ResearchGate.
- Kendrick Mass Defect Analysis for Structural Characterization of Additives in Low-Viscosity Engine Oils: A Concise Review. (2023). ACS Omega.
- A data processing pipeline for petroleomics based on liquid chromatography-high resolution mass spectrometry. (2022). ResearchGate.
- Data-Based Chemical Class Regions for Van Krevelen Diagrams. (2023). Journal of the American Society for Mass Spectrometry.
- Data Interpretation Methods for Petroleomics. (2015). ResearchGate.
- GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS) IN ORGANIC GEOCHEMICAL INVESTIGATION OF CRUDE OILS FROM KIKINDA AND VELEBIT FIELD. (2013). ResearchGate.
- Rapid Screening of Complex Matrices: Utilizing Kendrick Mass Defect To Enhance Knowledge-Based Group Type Evaluation of Multidimensional Gas Chromatography–High-Resolution Time-of-Flight Mass Spectrometry Data. (2019). Analytical Chemistry.
- Comparing the Intermediate Precision in Petroleomics by Ultrahigh-Resolution Mass Spectrometry. (2021). Energy & Fuels.
- Petroleomics Approach to Investigate the Composition of Upgrading Products from Pyrolysis Bio-Oils as Determined by High-Field FT-ICR MS. (2023). Energy & Fuels.
- Scaled Kendrick Mass Defect Analysis for Improved Visualization of Atmospheric Mass Spectral Data. (2022). EGUsphere.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.). Save My Exams.
- Theoretical Calculations of Mass Spectra: Fragmentation of C6–C8 Alkane Ions. (1963). The Journal of Chemical Physics.
- A Kendrick mass defect plot of crude oil. (n.d.). ResearchGate.
- Unlocking the potential of biofuels via reaction pathways in van Krevelen diagrams. (2021). Royal Society of Chemistry.
- Atmospheric pressure chemical ionization of alkanes, alkenes, and cycloalkanes. (2000). Journal of the American Society for Mass Spectrometry.
- Fragmentation Patterns in Mass Spectrometry. (2024). Read Chemistry.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep.
- GC-MS chromatograms of the m/z 85 fragment of the saturated... (n.d.). ResearchGate.
- Mass Spectrometry of Alkanes. (2022). YouTube.
- High-resolution mass spectrometers. (2008). PubMed.
- High-Resolution Mass Spectrometry Definition. (n.d.). Fiveable.
- HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2022). ResearchGate.
- Representative mass spectrometric analysis of the saturated hydrocarbon fractions Umarka-14 oil. (n.d.). ResearchGate.
- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. (2020). BrJAC.
- GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021). Lab Manager.
Sources
- 1. Developments in FT-ICR MS instrumentation, ionization techniques, and data interpretation methods for petroleomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petroleomics applications of Fourier transform ion cyclotron resonance mass spectrometry: Crude oil and bitumen analysis - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Petroleomics: Chemistry of the underworld - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data Interpretation Methods for Petroleomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. meslo.com.eg [meslo.com.eg]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Petroleomics via Orbitrap mass spectrometry with resolving power above 1 000 000 at m/z 200 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 13. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Atmospheric Pressure Chemical Ionization and Field Ionization Mass Spectrometry for the Analysis of Large Saturated Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. earthdoc.org [earthdoc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. granthaalayahpublication.org [granthaalayahpublication.org]
- 22. Van Krevelen diagram - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Unlocking the potential of biofuels via reaction pathways in van Krevelen diagrams - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01796A [pubs.rsc.org]
Application Note: Advanced Characterization of Branched Alkanes Using Two-Dimensional NMR Spectroscopy
Introduction: The Challenge of Branched Alkane Structural Elucidation
Branched alkanes are fundamental structural motifs in a vast array of chemical entities, from petroleum products to complex pharmaceutical intermediates. Their structural characterization, however, presents a significant analytical challenge. The proton (¹H) NMR spectra of these molecules are often characterized by severe signal overlap in the upfield region (typically 0.5-2.0 ppm), where the small dispersion of chemical shifts makes unambiguous assignment of individual proton resonances difficult, if not impossible.[1] Similarly, while ¹³C NMR offers greater spectral dispersion, it does not inherently provide information about the connectivity of the carbon skeleton.
To overcome these limitations, a suite of two-dimensional (2D) NMR techniques is indispensable. By spreading the NMR information across a second frequency dimension, these experiments reveal correlations between nuclei, allowing for the systematic reconstruction of the molecular framework. This application note provides a detailed guide to the theory, application, and practical implementation of key 2D NMR experiments—COSY, TOCSY, HSQC, and HMBC—for the comprehensive characterization of branched alkanes.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity Through Bonds
Principle and Application
COSY, or Correlation Spectroscopy, is the cornerstone of homonuclear correlation experiments.[2] It identifies pairs of protons that are J-coupled, typically through two or three bonds (²JHH, ³JHH).[3][4] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. Signals that appear on the diagonal correspond to the peaks in the 1D spectrum. The crucial information is contained in the off-diagonal peaks, or "cross-peaks," which indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[2][5] For a branched alkane, this allows for the tracing of proton-proton connectivities along the carbon backbone.
Experimental Protocol: COSY
-
Sample Preparation: Dissolve the branched alkane sample in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL in a standard 5 mm NMR tube.
-
Initial Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹H probe.
-
-
Acquire a Standard ¹H NMR Spectrum:
-
COSY Experiment Setup:
-
Create a new dataset and load a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Set the spectral widths in both F2 and F1 dimensions to the value determined from the 1D ¹H spectrum.[8]
-
Causality: Using the same spectral width in both dimensions ensures that all potential correlations are captured within the spectral window.
-
-
Acquisition Parameters:
-
Processing:
-
Apply a sine-bell window function to both dimensions.
-
Perform a Fourier transform in both dimensions (xfb).[6]
-
Symmetrize the spectrum to reduce artifacts.
-
Data Interpretation
To interpret a COSY spectrum, start by identifying a unique proton signal on the diagonal. From this diagonal peak, draw a horizontal or vertical line to a cross-peak. Then, from that cross-peak, draw a perpendicular line to another diagonal peak. This establishes a correlation between the two protons at the respective diagonal positions. By "walking" through the spectrum in this manner, one can piece together the spin systems within the molecule.
TOCSY (Total Correlation Spectroscopy): Unveiling Complete Spin Systems
Principle and Application
TOCSY extends the concept of COSY by revealing correlations between all protons within a coupled spin system, not just those that are directly coupled.[9] This is achieved by incorporating a "spin-lock" period during the mixing time of the pulse sequence, which facilitates the propagation of magnetization throughout the entire coupling network.[10] For branched alkanes, this is particularly powerful for identifying all protons belonging to a specific alkyl chain segment, even if they are separated by several bonds.
Experimental Protocol: TOCSY
-
Initial Setup: Follow steps 1-3 from the COSY protocol.
-
TOCSY Experiment Setup:
-
Load a standard TOCSY pulse program (e.g., dipsi2gpphzs).[11]
-
Set the spectral widths as in the COSY experiment.
-
-
Acquisition Parameters:
-
Mixing Time (mixT): This is a critical parameter. For small molecules like branched alkanes, a mixing time of 60-80 ms is a good starting point.[11]
-
Causality: A longer mixing time allows magnetization to transfer further along a spin system, revealing more distant correlations.[10][11] However, excessively long mixing times can lead to signal loss due to relaxation.
-
Other parameters (TD, NS, d1) can be set similarly to the COSY experiment.
-
-
Processing: The processing steps are analogous to those for a COSY spectrum.
Data Interpretation
In a TOCSY spectrum, a single proton will show cross-peaks to all other protons in its spin system. This is invaluable for differentiating between separate, non-coupled alkyl chains in a complex branched alkane. For example, the protons of an isobutyl group will all show correlations to each other, but not to the protons of a separate pentyl chain unless they are connected.
HSQC (Heteronuclear Single Quantum Coherence): Correlating Protons and Directly Attached Carbons
Principle and Application
HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[12][13][14] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a proton and its attached carbon.[12] This technique is highly sensitive as it is proton-detected.[15] For branched alkanes, HSQC provides an unambiguous assignment of which protons are bonded to which carbons, resolving the ambiguity from overlapping proton signals. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.[14]
Experimental Protocol: HSQC
-
Initial Setup: In addition to the ¹H setup, acquire a 1D ¹³C spectrum to determine the carbon spectral width.
-
HSQC Experiment Setup:
-
Load a standard gradient-selected, edited HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra. For alkanes, the ¹³C range is typically 0-60 ppm.[1]
-
-
Acquisition Parameters:
-
One-bond coupling constant (¹JCH): Set to an average value of ~145 Hz for aliphatic carbons.[1]
-
Causality: This delay in the pulse sequence is optimized to allow for the transfer of magnetization between directly bonded ¹H and ¹³C nuclei.
-
Data Points: Typically 1024 points in F2 and 256 increments in F1.[1]
-
Number of Scans (NS): 4-16 scans per increment.[1]
-
Relaxation Delay (d1): 1.5-2 seconds.[1]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction in both dimensions.
Data Interpretation
Each cross-peak in the HSQC spectrum directly links a proton signal to a carbon signal. By analyzing the ¹³C chemical shifts and the multiplicity information from an edited HSQC (CH/CH₃ positive, CH₂ negative), one can confidently assign the different types of carbons and their attached protons. Quaternary carbons, having no attached protons, will not show a signal in the HSQC spectrum.[16]
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity
Principle and Application
HMBC is arguably one of the most powerful NMR experiments for structure elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds in conjugated systems.[17][18][19] Unlike HSQC, one-bond correlations are typically suppressed.[14] This experiment is crucial for piecing together the carbon skeleton by connecting different spin systems identified by COSY/TOCSY. It is also the primary method for identifying and placing quaternary carbons, as they will show correlations to nearby protons.[17]
Experimental Protocol: HMBC
-
Initial Setup: The same setup as for HSQC is used.
-
HMBC Experiment Setup:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).[1]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths as in the HSQC experiment.
-
-
Acquisition Parameters:
-
Long-Range Coupling Constant (ⁿJCH): This is a critical optimization parameter. A value of 8-10 Hz is a good starting point for alkanes.[1][20]
-
Causality: The delays in the HMBC pulse sequence are optimized for these smaller, long-range coupling constants, allowing for the transfer of magnetization between protons and carbons separated by multiple bonds.
-
Data Points: 2048 points in F2, 256-512 increments in F1.[1]
-
Number of Scans (NS): HMBC is less sensitive than HSQC and often requires more scans, typically 8-64 per increment.[1]
-
Relaxation Delay (d1): 1.5-2 seconds.[1]
-
-
Processing: Apply Fourier transformation, phase correction (magnitude calculation is common), and baseline correction in both dimensions.[1]
Data Interpretation
An HMBC cross-peak indicates a correlation between a proton and a carbon that are two or three bonds apart. By systematically analyzing these correlations, one can link together the fragments identified by other NMR experiments. For example, the protons of a methyl group will show an HMBC correlation to the adjacent methine or quaternary carbon (a two-bond correlation) and the next carbon in the chain (a three-bond correlation). This information is vital for determining the branching points and overall connectivity of the alkane.
Data Presentation and Visualization
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges in Branched Alkanes
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Primary (R-CH₃) | 0.8 - 1.0 | 10 - 20 |
| Secondary (R₂-CH₂) | 1.2 - 1.6 | 20 - 30 |
| Tertiary (R₃-CH) | 1.4 - 1.9 | 30 - 40 |
| Quaternary (R₄-C) | N/A | 30 - 40 |
Note: These are general ranges and can be influenced by steric effects and proximity to other groups.[21][22]
Visualizing NMR Workflows
The logical flow of experiments for characterizing a branched alkane can be visualized as follows:
Caption: Workflow for Branched Alkane Structure Elucidation.
The correlation patterns for each 2D NMR experiment can be visualized as follows:
Caption: Visualization of 2D NMR Correlation Types.
Conclusion
The structural elucidation of branched alkanes, while challenging with 1D NMR alone, becomes a systematic and achievable task through the strategic application of 2D NMR techniques. COSY and TOCSY experiments define the proton spin systems, HSQC links these protons to their directly attached carbons, and HMBC provides the long-range connectivity information needed to assemble the complete carbon framework, including the unambiguous placement of quaternary centers. By following the protocols and interpretation strategies outlined in this application note, researchers can confidently and accurately characterize complex branched alkane structures.
References
- Al-Yasari, A., Al-Kandari, W., Abd-El-Aziz, A. S., & Al-Raqa, A. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry, 94(7), 3167–3174.
- Al-Yasari, A., Al-Kandari, W., Abd-El-Aziz, A. S., & Al-Raqa, A. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. ACS Publications.
- IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT.
- UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300.
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- Sathis Kumar, D., et al. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- University of Manitoba. (n.d.). Short-range heteronuclear correlation.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- Bruker. (n.d.). Basic 2D NMR experiments.
- University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC.
- OpenOChem Learn. (n.d.). Alkanes.
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- ResearchGate. (2016, October 28). TOCSY mixing time considerations?.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- ResearchGate. (2025, August 9). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
- University of Manitoba. (n.d.). Long-range heteronuclear correlation.
- Analytical optimization of active bandwidth and quality factor for TOCSY experiments in NMR spectroscopy. (n.d.). PMC - NIH.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). How to interpret 2D NMR spectra.
- Use of optimized 1D TOCSY NMR for improved quantitation and metabolomic analysis of biofluids. (n.d.). NIH.
- Chemistry LibreTexts. (2022, October 4). 5.2: TOCSY Spectra.
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.).
- Stanford University NMR Facility. (n.d.). tocsy.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- Carbon-13 Magnetic Resonance of Some Branched Alkanes. (n.d.). ACS Publications.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
- ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
- University of Ottawa NMR Facility Blog. (2008, July 22). 1D Selective Gradient TOCSY as a Function of Mixing Time.
- Introduction to TOCSY NMR Spectroscopy. (2012, January 10). YouTube.
- Web. (n.d.). HMQC Basic heteronuclear correlations: HSQC.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- UCSD SSPPS NMR Facility. (2017, March 8). Multiple bond correlations in HSQC spectra.
- Columbia University. (n.d.). COSY - NMR Core Facility.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: How to interpret 2D NMR spectra [orgspectroscopyint.blogspot.com]
- 6. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 7. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. University of Ottawa NMR Facility Blog: 1D Selective Gradient TOCSY as a Function of Mixing Time [u-of-o-nmr-facility.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sphinxsai.com [sphinxsai.com]
- 18. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 19. researchgate.net [researchgate.net]
- 20. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 21. Alkanes | OpenOChem Learn [learn.openochem.org]
- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Highly Branched Alkanes
Welcome to the Technical Support Center for the synthesis of highly branched alkanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these complex molecules. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Synthetic Challenge
Highly branched alkanes are valuable targets in various fields, including as high-octane fuel components, specialty lubricants, and inert solvents.[1] Their synthesis, however, is far from trivial. The primary difficulties lie in controlling regioselectivity, preventing undesirable side reactions, and purifying the target isomer from a complex mixture of structurally similar compounds.[2][3] This guide provides in-depth solutions to these persistent challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of highly branched alkanes, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Branched Isomer in Acid-Catalyzed Reactions
Q: I'm attempting a Friedel-Crafts alkylation to introduce a tertiary butyl group onto an alkane chain, but I'm getting a complex mixture of products with low yield of the target molecule. What's going wrong?
A: This is a classic challenge in Friedel-Crafts alkylation and other acid-catalyzed reactions involving carbocation intermediates. The root of the problem lies in carbocation rearrangements.[4][5][6]
Causality Explained: When you generate a carbocation, it will readily rearrange to a more stable form if possible.[4] For example, a secondary carbocation can undergo a hydride or alkyl shift to form a more stable tertiary carbocation.[5][7] This leads to a variety of alkylated products that you did not intend to synthesize.
Solutions:
-
Employ Friedel-Crafts Acylation Followed by Reduction: A more reliable method to avoid rearrangement is to first perform a Friedel-Crafts acylation. The resulting acyl group is electron-withdrawing and deactivates the ring, preventing further reactions.[8] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
-
Use a Bulky Alkylating Agent: Using a sterically hindered alkylating agent can sometimes disfavor rearrangement.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes suppress carbocation rearrangements, though it may also slow down the desired reaction.[9]
Issue 2: Unwanted Cracking and Fragmentation of the Alkane Chain
Q: During my hydroisomerization experiment to produce branched alkanes from a linear C16 chain, I'm observing a significant amount of shorter-chain alkanes (C4-C12). How can I minimize this cracking?
A: Hydroisomerization is a delicate balance between isomerization and hydrocracking. Both processes are often catalyzed by the same acidic sites on bifunctional catalysts (e.g., noble metals on zeolites).[10] The key is to favor the former over the latter.
Causality Explained: Strong Brønsted acid sites on the catalyst can protonate the alkane (or an olefin intermediate), leading to a carbenium ion. This intermediate can either rearrange (isomerization) or undergo β-scission, which breaks the carbon-carbon bond and results in smaller fragments (cracking).[9][11] Higher temperatures tend to favor cracking.[9]
Solutions:
-
Catalyst Selection: Opt for catalysts with a balanced metal-acid functionality. A high density of strong acid sites promotes cracking.[10] Zeolites with medium pore sizes (e.g., ZSM-22) can be more selective for isomerization of long-chain alkanes.[10]
-
Temperature Control: Operate at the lowest temperature that allows for a reasonable isomerization rate. For long-chain hydrocarbons, this is often in the range of 230-300°C, depending on the catalyst.[9][10]
-
Hydrogen Pressure: Maintaining adequate hydrogen pressure is crucial. Hydrogen helps to hydrogenate olefin intermediates, preventing their oligomerization and subsequent cracking into coke.
| Parameter | Effect on Isomerization | Effect on Cracking | Recommended Action |
| Temperature | Increases rate | Increases rate significantly | Optimize for lowest effective temperature |
| Acidity of Catalyst | Necessary for carbocation formation | High acidity increases rate | Use catalyst with moderate acidity |
| Hydrogen Pressure | Minimal direct effect | Suppresses side reactions leading to cracking | Maintain sufficient H₂ pressure |
Issue 3: Difficulty in Separating Structural Isomers
Q: I have successfully synthesized a mixture of C10 branched alkanes, but I am struggling to separate the different isomers using standard distillation. What other purification techniques can I use?
A: The separation of alkane isomers is notoriously difficult due to their similar boiling points and polarities.[3]
Causality Explained: Structural isomers of alkanes often have very close boiling points, making fractional distillation inefficient, especially on a laboratory scale. Their nonpolar nature also limits the effectiveness of traditional chromatography.
Solutions:
-
Adsorptive Separation with Molecular Sieves: Zeolites and other molecular sieves can separate alkanes based on their size and shape.[3] Linear alkanes can enter the pores of certain zeolites, while branched isomers are excluded. This is a highly effective method for removing n-alkanes from a mixture.
-
Urea Adduction: This technique is particularly effective for separating n-alkanes from branched and cyclic alkanes. Urea forms crystalline inclusion complexes with straight-chain alkanes, which precipitate out of solution and can be separated by filtration.[12]
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separations, Prep-GC is an excellent, albeit expensive, option. It can separate isomers with very small differences in boiling points.
FAQs: Synthesis of Highly Branched Alkanes
Q1: What are the main synthetic strategies for producing highly branched alkanes?
A1: The primary methods can be broadly categorized into industrial-scale processes and laboratory-scale syntheses.
-
Industrial Scale: The petroleum industry relies on alkylation, isomerization, and catalytic cracking to produce large quantities of branched alkanes for high-octane gasoline.[1]
-
Laboratory Scale: For specific, structurally defined branched alkanes, common methods include:
Q2: How can I control the regioselectivity of C-H activation to synthesize a specific branched alkane?
A2: Achieving high regioselectivity in C-H activation of alkanes is a significant challenge because the bond dissociation energies of primary, secondary, and tertiary C-H bonds are quite similar.[2][15] However, progress has been made using:
-
Sterically Hindered Catalysts: Some transition metal catalysts with bulky ligands can selectively functionalize the less sterically hindered primary C-H bonds.[2]
-
Directing Groups: While not applicable to simple alkanes, in more functionalized molecules, a directing group can be used to guide the catalyst to a specific C-H bond.
Q3: My highly branched alkane is difficult to characterize by NMR due to signal overlap. What are some alternative characterization techniques?
A3: Characterization can indeed be challenging.
-
Mass Spectrometry (MS): Branched alkanes show characteristic fragmentation patterns in GC-MS. Preferential cleavage occurs at the branching point to form more stable carbocations, leading to a distinct mass spectrum compared to linear isomers.[16] However, the molecular ion peak may be weak or absent in highly branched compounds.[16]
-
2D NMR Techniques: Advanced NMR techniques like 2D DQF-COSY can be used to discriminate between branched and linear alkanes, even in complex mixtures and within porous media.[17]
-
High-Temperature Gas Chromatography (HTGC): For high-molecular-weight alkanes (C40+), HTGC is a valuable tool for assessing purity.[18]
Q4: Are there any "green" or sustainable methods for synthesizing branched alkanes?
A4: Yes, this is an active area of research. One promising approach is the use of biomass-derived feedstocks.[19] For example, platform molecules derived from lignocellulose can be converted into cyclic or highly branched alkanes through catalytic processes like aldol condensation, Diels-Alder reactions, and hydrodeoxygenation.[20]
Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethylpentane via Grignard Reaction
This protocol outlines a laboratory-scale synthesis of a highly branched alkane.
Step 1: Synthesis of tert-Butylmagnesium Chloride
-
Set up a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of tert-butyl chloride in dry diethyl ether dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once started, the reaction is exothermic.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete reaction.
Step 2: Reaction with Acetone
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of dry acetone in diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Step 3: Dehydration and Hydrogenation
-
Separate the ether layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude tertiary alcohol (2,3,3-trimethyl-2-butanol).
-
Dehydrate the alcohol by heating it with a catalytic amount of iodine or a strong acid like sulfuric acid to yield a mixture of alkenes (primarily 2,3,3-trimethyl-1-butene and 2,3,3-trimethyl-2-butene).
-
Hydrogenate the alkene mixture using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2,2,4-trimethylpentane.
Visualizing Reaction Pathways
Carbocation Rearrangement in Friedel-Crafts Alkylation
Caption: Hydride shift leading to the major product in Friedel-Crafts alkylation.
Hydroisomerization vs. Cracking Pathway
Caption: Competing pathways of isomerization and cracking in hydroconversion.
References
- Díaz, D. D., & Martín, V. S. (2000). Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species. The Journal of Organic Chemistry, 65(23), 7896–7901. [Link]
- Feng, Y., & Chen, Z. (2018). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 9(1), 35-47. [Link]
- Feng, Y., & Chen, Z. (2018). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 9(1), 35-47. [Link]
- Díaz, D. D., & Martín, V. S. (2000). Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species. The Journal of Organic Chemistry, 65(23), 7896–7901. [Link]
- Wikipedia. (n.d.). Alkane metathesis. In Wikipedia.
- Kumar, N., et al. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
- Dhar, A., Vekariya, R. L., & Bhadja, P. (2018). n-Alkane isomerization by catalysis—a method of industrial importance. Cogent Chemistry, 4(1), 1514686. [Link]
- Díaz, D. D., & Martín, V. S. (2000). Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species. The Journal of Organic Chemistry, 65(23), 7896–7901. [Link]
- Wikipedia. (n.d.). Alkane. In Wikipedia.
- Feng, Y., & Chen, Z. (2018). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 9(1), 35-47. [Link]
- ResearchGate. (n.d.). Design and Synthesis of High-Density Fuels from Biomass.
- Feng, Y., & Chen, Z. (2018).
- ResearchGate. (n.d.). THE METATHESIS OF ALKANES AND RELATED REACTIONS.
- Chemistry Learner. (n.d.). Metathesis Reaction: Definition, Examples, and Mechanism.
- Dhar, A., Vekariya, R. L., & Bhadja, P. (2018). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Cogent Chemistry, 4(1), 1514686. [Link]
- YouTube. (2020, May 10). C–H Activation and its Challenges. [Video]. YouTube. [Link]
- Whitman College. (n.d.). GCMS Section 6.9.2.
- YouTube. (2020, July 10). Carbocation Rearrangements | Organic Chemistry Lessons. [Video]. YouTube. [Link]
- Organic Reactions. (n.d.). Alkyne Metathesis.
- ResearchGate. (n.d.). The reaction mechanism of preparing multi-branched alkanes from n-alkanes on Ni-HTA/H β.
- Oxford Academic. (n.d.). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry. [Link]
- PubMed Central. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
- ResearchGate. (n.d.). Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks.
- ResearchGate. (n.d.). A Survey of the Mechanisms in Catalytic Isomerization of Alkanes.
- ResearchGate. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.
- Chemistry LibreTexts. (2020, January 22). 4.6: Carbocation Rearrangements.
- Master Organic Chemistry. (2013, February 26). Rearrangements in Alkene Addition Reactions.
- Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. In Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements.
- Reddit. (2023, January 18). eli5: Why is it so hard to produce synthetic fuel for internal combustion engines?. r/explainlikeimfive. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes.
- Chemistry Stack Exchange. (2018, July 10). Synthesis of branched alkanes.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). Perspective on synthesis of high-energy-density fuels: From petroleum to coal-based pathway.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction. In Wikipedia.
- YouTube. (2018, March 29).
- Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science. [Link]
- Semantic Scholar. (n.d.). Accelerating the Design of High-Energy-Density Hydrocarbon Fuels by Learning from the Data.
- ResearchGate. (n.d.). Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples.
- Google Patents. (n.d.).
- Leadvent Group. (2024, September 4). Challenges and Solutions in Scaling E-Fuel Production.
- PubMed. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 28(3), 565–572. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alkane metathesis - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 16. GCMS Section 6.9.2 [people.whitman.edu]
- 17. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Congested Alkanes
Welcome, Researchers and Synthetic Chemists. This guide is designed to function as a dedicated technical resource for overcoming one of the persistent challenges in modern organic synthesis: the construction of sterically hindered C(sp³)–C(sp³) bonds to form tertiary and quaternary carbon centers. The inherent steric repulsion in these systems often renders traditional methods ineffective, leading to low yields, undesired side reactions, or complete reaction failure.[1][2]
As Senior Application Scientists, we have compiled this collection of frequently asked questions, troubleshooting guides, and detailed protocols based on field-proven insights and cutting-edge research. Our goal is to explain the causality behind experimental choices, helping you not only to solve immediate synthetic problems but also to build a robust framework for future experimental design.
Frequently Asked Questions (FAQs)
Q1: Why do my standard Grignard and organolithium reactions fail when targeting highly substituted tertiary alcohols or alkanes?
This is a classic and frequent issue. The high reactivity and strong basicity of Grignard (RMgX) and organolithium (RLi) reagents become a liability when significant steric hindrance is present around the electrophilic carbon.
Instead of the desired nucleophilic addition to the carbonyl, you likely encounter two primary side reactions:
-
Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone or aldehyde to form an enolate.[3] After acidic workup, this regenerates the starting ketone, leading to low conversion.[3]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state (the Meerwein–Ponndorf–Verley pathway), reducing the ketone to a secondary alcohol.[3]
The steric bulk around the carbonyl carbon physically blocks the approach of the nucleophilic carbon of the organometallic reagent, making these alternative pathways kinetically more favorable.[4][5]
Q2: What is the fundamental advantage of using radical-based methods for constructing sterically congested C-C bonds?
The key advantage lies in the nature of the C-C bond-forming transition state. Radical additions have a "late" transition state, meaning the new bond is formed at a relatively large distance between the two reacting carbon centers.[6] This geometric arrangement significantly minimizes the steric repulsion that plagues ionic reactions (like Sₙ2 or Grignard additions), which require much closer orbital overlap in their transition states.[6] This makes radical-based strategies exceptionally well-suited for coupling bulky fragments.[6][7]
Q3: What are organocuprates, and how do they help overcome steric hindrance compared to Grignards?
Organocuprates, often called Gilman reagents (R₂CuLi), are "softer" and less basic nucleophiles than their Grignard or organolithium counterparts.[8][9] This moderated reactivity provides several advantages in the context of steric hindrance:
-
Selective 1,4-Addition (Conjugate Addition): Their most powerful application is the selective addition to the β-carbon of α,β-unsaturated carbonyls, even when both the cuprate and the substrate are sterically demanding.[8][10] Grignard reagents typically favor direct 1,2-addition to the carbonyl carbon.[9]
-
Reduced Basicity: They are less prone to causing enolization, leading to higher yields of the desired C-C bond formation.[10]
-
Coupling with Alkyl Halides: They can couple with primary and some secondary alkyl halides in Sₙ2-type reactions where Grignard reagents would be ineffective.[9]
While they are generally less reactive towards simple ketones and aldehydes, their unique reactivity profile makes them an essential tool for specific, challenging transformations.[10][11]
Troubleshooting Guide & Advanced Methodologies
Issue 1: My transition-metal cross-coupling with a secondary or tertiary alkyl halide is failing.
Standard palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, Negishi) that excel for sp² centers are often challenging for sp³-sp³ coupling, especially with hindered partners.[12] This is due to sluggish oxidative addition and a propensity for β-hydride elimination in the alkyl-metal intermediate.[13]
Troubleshooting Steps & Alternative Catalysis:
-
Switch to a Nickel Catalyst: Nickel-based catalysts are generally more effective for alkyl-alkyl cross-coupling. They possess different redox potentials and can engage in unique radical-mediated pathways that avoid β-hydride elimination.[14][15]
-
Employ a Cobalt-Catalyzed System: Recent advances have shown that cobalt catalysts, in the presence of a ligand precursor like 1,3-butadiene, can effectively couple tertiary alkyl Grignard reagents with alkyl halides, allowing for the construction of quaternary centers.[16]
-
Consider a Palladium/Copper Co-Catalytic System: For highly hindered couplings, a dual system using organocopper reagents with a palladium catalyst can be effective. The organocopper reagent participates in a transmetalation step that has a lower activation energy due to a favorable Cu(I)-Pd(II) interaction, enabling the coupling of previously inert substrates.[17]
-
Explore Photoredox/Nickel Dual Catalysis: This modern approach uses a photoredox catalyst to generate an alkyl radical from the halide, which is then captured by a nickel catalyst in its catalytic cycle to perform the cross-coupling. This method operates under very mild conditions and is highly tolerant of steric bulk.[18]
Data Summary: Catalytic Systems for Hindered C(sp³)–C(sp³) Coupling
| Catalytic System | Metal Center(s) | Typical Substrates | Key Advantages | Reference(s) |
| Negishi-type Coupling | Ni or Co | Alkyl Halides + Organozinc Reagents | Good functional group tolerance.[16] | [16] |
| Kumada-type Coupling | Ni or Fe | Alkyl Halides + Grignard Reagents | Access to highly congested centers.[14] | [14] |
| Suzuki-type Coupling | Pd or Ni | Alkyl Halides + Organoboron Reagents | Broad substrate scope, mild conditions.[13] | [13] |
| Pd/Cu Co-Catalysis | Pd and Cu | Alkyl Halides + Organocopper Reagents | Excellent for severe steric hindrance.[17] | [17] |
Issue 2: My reaction to form a quaternary carbon center via hydroalkylation of an olefin is inefficient.
The direct addition of an alkane C-H bond across an olefin is a highly atom-economical way to build complexity, but it is challenging. Modern methods have made this approach more accessible.
Recommended Strategy: Metal Hydride Hydrogen Atom Transfer (MHAT)
This strategy is a powerful way to generate the necessary tertiary carbon radicals from unactivated alkanes.[6] The process involves a metal hydride catalyst (e.g., based on Cr, Co, or Fe) that selectively abstracts a hydrogen atom from the most substituted carbon of an alkane (tertiary > secondary > primary), forming a tertiary radical.[6][19] This radical then adds to an unactivated olefin, and the resulting radical is quenched by the metal hydride to complete the catalytic cycle and regenerate the catalyst.
The regioselectivity of the HAT process for the most substituted C-H bond makes this method particularly useful for generating tertiary radicals to construct quaternary centers.[6]
Workflow for MHAT-Mediated Hydroalkylation
Caption: Workflow for synthesizing quaternary centers via MHAT.
Issue 3: I need to perform a C-H functionalization on a complex molecule without directing groups, but selectivity is poor.
Directing-group-free C-H functionalization at tertiary centers is a frontier in synthesis, often sought for late-stage modification of drug candidates.[20] When selectivity is an issue, radical-based methods often provide a solution due to their inherent reactivity preferences.
Recommended Strategy: Iron-Catalyzed C-H Azidation
For introducing a nitrogen handle, an iron-catalyzed azidation reaction can be highly selective for tertiary C-H bonds over secondary and primary ones.[20] The reaction proceeds under relatively mild conditions and shows selectivity for the more electron-rich tertiary C-H bond, even in the presence of multiple potential sites.[20] The resulting tertiary azide is a versatile synthetic intermediate that can be reduced to a primary amine or transformed into other functional groups.[20]
Conceptual Mechanism: Radical-Based C-H Selectivity
Caption: Comparing ionic vs. radical pathways for C-H activation.
Detailed Experimental Protocol
Protocol: Synthesis of a Quaternary Carbon Center via Conjugate Addition of a Tertiary Organocuprate
This protocol describes a general procedure for generating a tertiary organocuprate from a nitrile precursor and its subsequent 1,4-addition to an enone, a method particularly useful for creating challenging quaternary stereocenters.[11]
Materials:
-
Tertiary Nitrile (1.0 equiv)
-
Lithium di-tert-butylbiphenylide (LiDBB) solution in THF (2.0 equiv)
-
Copper(I) Cyanide (CuCN) (1.5 equiv)
-
Trimethylsilylmethyllithium (TMSCH₂Li) solution in pentane (1.5 equiv)
-
α,β-Unsaturated Ketone (e.g., Cyclohex-2-en-1-one) (1.2 equiv)
-
Trimethylsilyl Chloride (TMSCl) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of (TMSCH₂)Cu(CN)Li: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend CuCN (1.5 equiv) in anhydrous THF. Cool the suspension to -78 °C. Add the solution of TMSCH₂Li (1.5 equiv) dropwise. Stir the mixture for 30 minutes at -78 °C to form the soluble cyanocuprate.
-
Generation of the Tertiary Organolithium: In a separate flame-dried flask under inert atmosphere, dissolve the tertiary nitrile (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Add the LiDBB solution (2.0 equiv) dropwise until the characteristic dark green color persists, indicating complete reductive decyanation. Stir for an additional 5 minutes.
-
Transmetalation to the Organocuprate: To the freshly prepared tertiary organolithium solution at -78 °C, rapidly add the (TMSCH₂)Cu(CN)Li solution prepared in Step 1 via cannula. A color change is typically observed. Stir the resulting mixture for 10 minutes at -78 °C.
-
Conjugate Addition: In a third flask, prepare a solution of the enone (1.2 equiv) and TMSCl (2.5 equiv) in anhydrous THF and cool to -78 °C. Add this solution dropwise to the organocuprate mixture. The use of a silyl chloride is often crucial to trap the intermediate enolate and drive the reaction to completion.[11]
-
Workup and Purification: Stir the reaction at -78 °C for 1-2 hours. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product (a silyl enol ether) can be purified by flash column chromatography on silica gel. The silyl enol ether can then be hydrolyzed to the corresponding ketone using 1 N HCl in THF at room temperature.[11]
References
- Baralle, A., et al. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Beilstein Journal of Organic Chemistry.
- Sorensen, E. J., & Micalizio, G. C. (2002). Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis. Proceedings of the National Academy of Sciences.
- Aoki, Y., et al. (2010). Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions. Organic Letters.
- Christoffers, J., & Baro, A. (Eds.). (2005). Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. Journal of Medicinal Chemistry.
- Ashida, Y., & Batey, R. A. (2009). The Grignard Reagents. Organometallics.
- O'Brien, P. (2012). Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters. Angewandte Chemie International Edition.
- Christoffers, J., & Baro, A. (2005). Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. ResearchGate.
- Wang, Z., et al. (2021). Chemoselective chromium-catalysed cross-coupling enables three-component tertiary alkane synthesis. ResearchGate.
- Overman, L. E., & Douglas, C. J. (2003). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences.
- Wikipedia. (n.d.). Alkane.
- Patureau, F. W., & Glorius, F. (2018). Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds. Angewandte Chemie International Edition.
- Liu, Y., et al. (2021). C–H bond activation in light alkanes: a theoretical perspective. Catalysis Science & Technology.
- Namba, K., et al. (2019). Microwave-Assisted Tertiary Carbon Radical Reaction for Construction of Quaternary Carbon Center. Chemistry Letters.
- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).
- METTLER TOLEDO. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds.
- Jia, C., et al. (2001). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research.
- Patureau, F. W., & Glorius, F. (2018). Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds. AMiner.
- Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.
- Baralle, A., et al. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. ResearchGate.
- Liu, W., et al. (2017). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science.
- Harvey, J. S., et al. (2015). Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Cherney, A. H., & Reisman, S. E. (2014). Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters. PMC.
- Wikipedia. (n.d.). Reactions of organocopper reagents.
- Snieckus, V., & Tuto, F. (2007). Synthesis of Sterically Hindered Secondary and Tertiary Alkyl(Aryl)Phosphines. Synfacts.
- Organic Reactions. (n.d.). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions.
- Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.
- Tcyrulnikov, S., & Biscoe, M. R. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Strieth-Kalthoff, F., et al. (2020). Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids. Angewandte Chemie International Edition.
- Patsnap. (2024). How Decane Catalyzes Cross-Coupling Reactions in Organic Synthesis.
- Harvard DASH. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations.
- myPAT. (n.d.). Does site of attack of grignard reagent gets affected by steric hindrance ??.
- Organic Chemistry Portal. (n.d.). Alkane synthesis by C-C coupling.
- Patureau, F. W., & Glorius, F. (2018). Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. ResearchGate.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Fouassier, J. P., et al. (2016). Photoredox Catalysis for the Generation of Carbon Centered Radicals. Accounts of Chemical Research.
- Stephenson, C. R. J., et al. (2014). Radical Retrosynthesis. Accounts of Chemical Research.
- Ohshima, T., & Yazaki, R. (2024). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications.
- Tcyrulnikov, S., & Biscoe, M. R. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.
- Sorensen, E. J., & Micalizio, G. C. (2002). Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis. PMC.
- askIITians. (n.d.). General Methods of Preparation of Alkanes.
- Souillart, L., & Cramer, N. (2015). Merging allylic C–H bond activation and C–C bond cleavage en route to the formation of a quaternary carbon stereocenter in acyclic systems. Nature Protocols.
- The Organic Chemistry. (2021). Methods of Preparation & Reactions of Alkanes. YouTube.
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mypat.in [mypat.in]
- 6. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Alkane synthesis by C-C coupling [organic-chemistry.org]
- 17. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Photoredox Catalysis for the Generation of Carbon Centered Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Co-elution: A Technical Support Guide for Hydrocarbon Isomer Analysis in GC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet complex challenge of resolving co-eluting hydrocarbon isomers in Gas Chromatography (GC). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your troubleshooting and method development.
Frequently Asked Questions (FAQs)
Q1: What is the first parameter I should investigate when my hydrocarbon isomers are co-eluting?
The first and most critical factor to examine is the GC column's stationary phase.[1][2] The principle of "like dissolves like" is fundamental in chromatography; a non-polar stationary phase is generally the best starting point for separating non-polar hydrocarbon isomers.[1] The elution order on such columns typically follows the boiling points of the analytes. For more complex separations, especially those involving aromatic or cyclic isomers, a stationary phase with some phenyl content can provide additional selectivity through π-π interactions.
Q2: How does adjusting the oven temperature program help in resolving co-eluting peaks?
Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[3] By gradually increasing the column temperature, you can enhance the resolution of complex mixtures.[3][4] A lower initial temperature can improve the separation of early-eluting, more volatile isomers, while a slower ramp rate can increase the separation of closely eluting compounds.[5][6] Conversely, a faster ramp rate can shorten analysis time but may sacrifice some resolution.[3][7]
Q3: Can changing the carrier gas flow rate improve the separation of my isomers?
Yes, the carrier gas flow rate significantly impacts resolution.[7][8][9] Increasing the flow rate generally decreases retention time, which can be beneficial for speeding up analysis.[10][11] However, an excessively high flow rate can lead to decreased resolution as it reduces the time analytes spend interacting with the stationary phase.[7] Finding the optimal flow rate is a balance between analysis time and achieving the desired separation.[10]
Q4: My peaks are still co-eluting after optimizing the column and method parameters. What advanced techniques can I consider?
For particularly challenging separations, you might explore comprehensive two-dimensional gas chromatography (GCxGC).[12] This technique uses two columns with different stationary phases to provide a much higher degree of separation for complex mixtures.[12][13] Another option is to use specialized stationary phases, such as those based on liquid crystals, which can offer unique selectivity for separating isomers based on their shape.[14]
Q5: Is it possible to resolve co-eluting peaks without changing the experimental setup?
In some instances, yes. If you are using a mass spectrometer (MS) as a detector, you may be able to use deconvolution software. This software uses mathematical algorithms to separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.[13] The success of this approach depends on the degree of spectral difference between the isomers.[13]
Troubleshooting Guide: A Deeper Dive into Co-elution Problems
Problem 1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see two or more hydrocarbon isomers.
How to Confirm Co-elution:
-
Visual Inspection: Look for subtle signs of co-elution, such as a shoulder on the peak or a "split" top, which are indicators of incomplete separation.[15][16]
-
Mass Spectrometry (if available):
-
Scan Across the Peak: Acquire mass spectra at the beginning, apex, and end of the peak. A change in the mass spectrum across the peak indicates the presence of more than one compound.[13][16]
-
Extracted Ion Chromatograms (EICs): Isomers may have slightly different fragmentation patterns. Plotting the EICs for unique fragment ions can reveal hidden, overlapping peaks.[13]
-
Solution Workflow:
A troubleshooting workflow for addressing co-eluting peaks.
Problem 2: I've tried adjusting the temperature program, but my isomers still co-elute.
Underlying Principle: While temperature affects retention time, its primary influence on resolution comes from altering the selectivity of the separation.[17][6][18] Different isomers may respond differently to temperature changes based on their vapor pressures and interactions with the stationary phase.
Step-by-Step Protocol for Temperature Program Optimization:
-
Scouting Run: Perform an initial run with a generic temperature program (e.g., start at 40-50°C, ramp at 10°C/min to the column's maximum temperature).[17][13] This provides a baseline chromatogram.
-
Analyze the Elution Zone: Identify the temperature at which the co-eluting pair elutes.
-
Introduce a Mid-Ramp Hold: In your next run, insert an isothermal hold in the temperature program about 20-30°C below the elution temperature of the critical pair.[19] Start with a 1-2 minute hold and adjust as needed. This can provide the necessary time for the isomers to separate.
-
Optimize the Ramp Rate: Experiment with slower ramp rates (e.g., 2-5°C/min) through the elution zone of the isomers. Slower ramping increases the interaction time with the stationary phase, often improving resolution.[5]
Data Presentation: Effect of Ramp Rate on Resolution
| Ramp Rate (°C/min) | Resolution (Rs) between Isomer A and B |
| 20 | 0.8 (Co-eluting) |
| 10 | 1.2 (Partial Separation) |
| 5 | 1.6 (Baseline Resolved) |
| 2 | 1.8 (Excellent Resolution) |
Problem 3: Changing the temperature and flow rate hasn't resolved my isomers. How do I choose a better column?
The Central Role of Stationary Phase Selectivity: The choice of stationary phase is the most powerful tool for manipulating selectivity (α), a key factor in the resolution equation.[1][15] Selectivity describes the ability of the stationary phase to differentiate between two analytes based on their chemical and physical properties.[20][21][22]
GC Column Selection Guide for Hydrocarbon Isomers:
| Stationary Phase Type | Polarity | Primary Interaction Mechanism | Best Suited For |
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar | Dispersive (van der Waals) forces | General purpose, separation by boiling point. |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) | Low polarity | Dispersive, π-π interactions | Aromatic hydrocarbons, increased selectivity for isomers. |
| 50% Phenyl-methylpolysiloxane (e.g., DB-17, HP-50) | Intermediate polarity | Dispersive, π-π interactions | Polycyclic aromatic hydrocarbons (PAHs) and their isomers.[23] |
| Polyethylene Glycol (WAX columns) | Polar | Hydrogen bonding, dipole-dipole | Not typically the first choice for non-polar hydrocarbons. |
| Cyclodextrin-based | Chiral/Shape-selective | Inclusion complexation | Chiral isomers and positional isomers.[24] |
| Alumina PLOT | Highly polar (adsorbent) | Adsorption | Separation of C1-C10 hydrocarbons and isomers.[25][26] |
Logical Approach to Column Selection:
A decision tree for selecting the appropriate GC column.
Conclusion
Resolving co-eluting hydrocarbon isomers is a methodical process of optimizing key chromatographic parameters. By understanding the fundamental principles of separation and systematically troubleshooting, you can overcome these analytical challenges. This guide provides a framework for your investigations, from initial problem identification to advanced technique consideration. Remember that a thorough understanding of your analytes and their potential interactions with the stationary phase is paramount to successful method development.
References
- Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. (n.d.). Scribd.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
- Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020, March 1). LCGC International.
- Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography | LCGC International. (2020, March 1). LCGC International.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Agilent J&W GC Column Selection Guide. (n.d.). Postnova.
- Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
- GC Temperature Programming. (n.d.). CHROMacademy.
- How does the flow rate of the carrier gas affect the retention time of a compound on a GC column? Please. (2023, August 9). brainly.com.
- What Is Temperature Programming In Gas Chromatography? (2025, February 8). Chemistry For Everyone.
- Method development. How to split co-eluting peaks? (2019, November 26). Future4200.
- Effects of carrier gas flow rate on peak parameters from the CR sensors... (n.d.). ResearchGate.
- GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). CHROMacademy.
- GC Column Selection Guide. (n.d.). MilliporeSigma.
- Guide to Choosing a GC Column. (2025, July 24). Phenomenex.
- What is Temperature Programming in Gas Chromatography? (2022, October 14). Technology Networks.
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025, August 7). ResearchGate.
- Stationary Phase Selectivity: The Chemistry Behind the Separation. (n.d.). LCGC International.
- High Information Spectroscopic Detection Techniques for Gas Chromatography. (n.d.). PMC - NIH.
- Developing Fast GC Methods – Avoiding Changes in Elution Order or Separation Efficiency. (n.d.). Restek.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC - NIH.
- What do I need to do for a better separation of isomers co-eluting in GC-MS? (2013, March 6). ResearchGate.
- Methods to separate co-eluting peaks. (2020, February 20). Chromatography Forum.
- Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum.
- Practical Steps in GC Troubleshooting. (n.d.). Agilent.
- PLOT Columns. Separation Solutions for Light Hydrocarbons and Gases. (2023, August 27). YouTube.
- Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. (n.d.). ACS Publications.
- Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full? (n.d.). Separation Science.
- Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. (2025, August 5). ResearchGate.
- Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025, July 29). RSC Publishing.
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (n.d.). UNL Digital Commons.
- Advanced Chromatographic Techniques in Pharmaceutical Analysis. (n.d.). ResearchGate.
- Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. (2022, December 7). NIH.
- GC Method Development. (n.d.). MAC-MOD Analytical.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. Method development. How to split co-eluting peaks? - Testing and Analytics - Future4200 [future4200.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromacademy.com [chromacademy.com]
- 19. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full? | Separation Science [sepscience.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. postnova.com [postnova.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Troubleshooting NMR Signal Overlap in Branched Alkanes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in the ¹H NMR spectra of saturated hydrocarbons. The low chemical shift dispersion and complex coupling patterns inherent to branched alkanes often lead to crowded spectra that are difficult to interpret accurately.
This resource provides in-depth, experience-driven troubleshooting strategies and frequently asked questions (FAQs) to help you resolve signal overlap and confidently elucidate the structure of your molecules.
I. Understanding the Core Problem: Why Do Branched Alkane Signals Overlap?
Branched alkanes consist solely of sp³-hybridized carbons and hydrogens, which resonate in a narrow region of the ¹H NMR spectrum, typically between 0.7 and 1.9 ppm.[1][2] This lack of diverse electronic environments leads to minimal chemical shift dispersion. Compounding this issue are the complex splitting patterns that arise from proton-proton (¹H-¹H) spin-spin coupling, often resulting in a dense cluster of overlapping multiplets that can be nearly impossible to deconvolute in a standard one-dimensional (1D) spectrum.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of a branched alkane is just a jumble of overlapping peaks in the 1.0-1.5 ppm region. Where do I even begin?
This is the most common challenge. When faced with severe signal crowding, a 1D ¹H NMR spectrum alone is insufficient for structural elucidation. The first and most critical step is to employ two-dimensional (2D) NMR techniques to spread the signals out into a second frequency dimension.[3][4]
Initial Troubleshooting Steps:
-
Acquire a ¹³C NMR Spectrum: Due to the much larger chemical shift range of ¹³C (typically 0-60 ppm for alkanes), ¹³C NMR spectra exhibit significantly better signal dispersion than ¹H NMR spectra.[5] This will tell you the number of unique carbon environments in your molecule.
-
Run a Heteronuclear Single Quantum Coherence (HSQC) Experiment: This is the most powerful tool for resolving proton signal overlap.[3][4] An HSQC experiment correlates each proton with the carbon it is directly attached to. Overlapping proton signals will be resolved in the second dimension as long as they are attached to carbons with different chemical shifts.[6]
Visualizing the Solution: The Power of 2D NMR
The following diagram illustrates the conceptual workflow for resolving signal overlap using 2D NMR.
Caption: Workflow for resolving ¹H signal overlap using HSQC.
Q2: I've run an HSQC, and it helped, but some of my proton signals are still overlapping. What's the next step?
While HSQC is excellent for dispersing signals, further strategies may be needed for particularly complex molecules. Here, you can delve into more advanced NMR techniques and sample condition optimization.
Advanced Troubleshooting Strategies:
-
COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8] By tracing the correlations (cross-peaks) in a COSY spectrum, you can piece together the spin systems within your molecule, even if the 1D signals are overlapped.
-
TOCSY (Total Correlation Spectroscopy): If you can identify a resolved signal from a particular spin system, a TOCSY experiment can reveal all the protons within that entire spin system.[4][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[8][9] It is invaluable for connecting different spin systems and for assigning quaternary carbons.
-
Change the NMR Solvent: The chemical shifts of protons can be subtly influenced by the surrounding solvent molecules.[10][11] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆) can sometimes shift overlapping signals enough to resolve them.[11]
-
Vary the Temperature: Changing the sample temperature can also induce small changes in chemical shifts, which might be sufficient to separate overlapping peaks.
Q3: Can I improve the resolution without running lengthy 2D experiments?
Yes, data processing techniques and modifications to your 1D acquisition can enhance resolution, though they have limitations.
Data Processing and Acquisition Optimization:
| Technique | Description | Advantages | Disadvantages |
| Zero Filling | Appending zeros to the end of the Free Induction Decay (FID) before Fourier transformation.[12] | Improves digital resolution, making the spectrum appear smoother and better defined.[12] | Does not increase the actual experimental resolution; can give a false sense of improved separation. |
| Resolution Enhancement Functions | Applying mathematical functions (e.g., Lorentz-Gauss transformation) to the FID to narrow linewidths.[12][13] | Can significantly narrow peaks, aiding in the separation of closely spaced signals.[6] | Often reduces the signal-to-noise ratio and can distort peak shapes and integrals.[6] |
| Longer Acquisition Time | Increasing the duration for which the FID is recorded. | Provides better digital resolution and can improve the signal-to-noise ratio.[14] | Increases total experiment time. |
Q4: I've heard about "pure shift" NMR. Can that help with my branched alkane analysis?
Absolutely. Pure shift NMR is an advanced technique that computationally removes the effects of proton-proton coupling, causing multiplets to collapse into singlets.[4][15]
How Pure Shift NMR Works:
By collapsing complex multiplets into single sharp peaks, pure shift NMR dramatically simplifies the spectrum and can resolve severely overlapping signals.[4] This can be particularly powerful for branched alkanes where extensive coupling creates broad, overlapping resonances.
Logical Decision Tree for Advanced Techniques:
Sources
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 15. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Mass Spectral Resolution of Alkane Isomers
Welcome to the technical support center dedicated to enhancing the resolution of mass spectra for alkane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in distinguishing between these structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental workflows.
Introduction
Alkane isomers present a unique analytical challenge due to their identical molecular weights and often similar fragmentation patterns in mass spectrometry. Achieving clear resolution is paramount for accurate identification and quantification, which is critical in fields ranging from petroleum analysis to metabolomics. This guide provides practical, field-proven insights to help you navigate these complexities and optimize your analytical methods.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of alkane isomers, offering step-by-step solutions grounded in scientific principles.
Issue 1: Poor Chromatographic Resolution of Isomers
Symptom: Co-elution or significant peak overlap of alkane isomers in your gas chromatogram, leading to convoluted mass spectra.
Probable Causes:
-
Inadequate GC column selection.
-
Suboptimal GC oven temperature program.
-
Incorrect carrier gas flow rate.
Step-by-Step Troubleshooting Protocol:
-
Column Selection Verification:
-
Action: Confirm that you are using a GC column with a stationary phase suitable for nonpolar compounds. Polydimethylsiloxane-based phases (e.g., DB-1, HP-5ms) are often a good starting point.[1] For complex mixtures, consider longer columns (e.g., >30 m) or columns with specialized phases designed for hydrocarbon separation.[2]
-
Rationale: The separation of alkanes is primarily driven by differences in their boiling points and van der Waals interactions with the stationary phase.[3] A nonpolar stationary phase will effectively separate isomers based on these subtle differences.
-
-
Oven Temperature Program Optimization:
-
Action: Start with a low initial oven temperature, held for a few minutes, to ensure proper focusing of the analytes at the head of the column.[4] Then, implement a slow temperature ramp (e.g., 2-5 °C/min) to enhance separation.
-
Rationale: A slow temperature ramp increases the time isomers spend interacting with the stationary phase, allowing for better separation of compounds with close boiling points.
-
-
Carrier Gas Flow Rate Adjustment:
-
Action: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) to achieve the best column efficiency. This can be done by performing a van Deemter plot analysis or by systematically varying the flow rate and observing the effect on resolution.
-
Rationale: Operating at the optimal linear velocity minimizes band broadening, resulting in sharper peaks and improved resolution.
-
Issue 2: Indistinguishable Mass Spectra for Different Isomers
Symptom: Different branched alkane isomers produce nearly identical mass spectra under standard Electron Ionization (EI), making confident identification impossible.
Probable Causes:
-
Extensive fragmentation in 70 eV EI masks subtle structural differences.
-
Low abundance or absence of the molecular ion.
Step-by-Step Troubleshooting Protocol:
-
Employ "Soft" Ionization Techniques:
-
Action: If available, switch to a softer ionization method. Techniques like Chemical Ionization (CI) or Cold Electron Ionization (Cold EI) can reduce fragmentation and enhance the abundance of the molecular ion.[5][6][7]
-
Rationale: Soft ionization imparts less energy to the analyte molecules, leading to less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight.[8][9] Cold EI, in particular, cools the molecules before ionization, making them more stable and further enhancing the molecular ion.[5][8]
-
-
Lower the Electron Ionization Energy:
-
Action: Reduce the electron energy in your EI source from the standard 70 eV to a lower value (e.g., 15-20 eV).
-
Rationale: Lowering the electron energy reduces the internal energy imparted to the molecule upon ionization, resulting in less fragmentation and a more abundant molecular ion.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
Frequently Asked Questions (FAQs)
Q1: How can I improve the molecular ion abundance for long-chain alkanes?
A1: The molecular ion abundance for long-chain alkanes tends to decrease with increasing chain length under standard EI conditions.[13] To enhance the molecular ion, consider the following:
-
Cold Electron Ionization (Cold EI): This is a highly effective technique for increasing the molecular ion abundance of large and thermally labile compounds.[5][6][8][14] By cooling the molecules in a supersonic molecular beam before ionization, their internal energy is reduced, leading to less fragmentation.[8][9]
-
Photoionization (PI): Atmospheric Pressure Photoionization (APPI) is another soft ionization technique that can be used to ionize nonpolar compounds with reduced fragmentation.[15][16]
-
Chemical Ionization (CI): Using a reagent gas like methane or isobutane can lead to proton transfer or adduct formation, resulting in a prominent pseudomolecular ion with less fragmentation compared to EI.[7]
Q2: What is spectral deconvolution, and how can it help with co-eluting isomers?
A2: Spectral deconvolution is a computational process used to separate the mass spectra of co-eluting compounds.[17][18] When isomers are not fully separated chromatographically, their mass spectra overlap. Deconvolution algorithms can analyze the combined spectral data across the chromatographic peak to mathematically extract the pure mass spectrum of each individual component.[17][18] This is particularly useful when chromatographic optimization alone cannot achieve baseline separation.
Q3: Can High-Resolution Mass Spectrometry (HRMS) alone differentiate between alkane isomers?
A3: While HRMS provides very precise mass measurements, it generally cannot distinguish between isomers on its own, as they have the same exact mass.[10] However, HRMS is invaluable when combined with other techniques. For instance, by accurately determining the mass of fragment ions, you can deduce their elemental composition and gain insights into the structure of the parent molecule, which can help in differentiating isomers. The primary separation of isomers still relies on effective chromatography.
Q4: What are some key GC parameters to optimize for alkane isomer separation?
A4: Optimizing your GC method is crucial for resolving alkane isomers. Here are some key parameters to consider:
| Parameter | Recommended Setting/Strategy | Rationale |
| Column Stationary Phase | Nonpolar (e.g., 5% phenyl-95% dimethylpolysiloxane) | Provides separation based on boiling point and subtle differences in molecular shape.[19] |
| Column Dimensions | Long column (e.g., 30-100 m), narrow internal diameter (e.g., 0.25 mm) | Increases the number of theoretical plates, leading to better separation efficiency. |
| Oven Temperature Program | Low initial temperature with a slow ramp rate (e.g., 2-5 °C/min) | Maximizes the interaction time of isomers with the stationary phase, enhancing resolution.[4] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency at higher linear velocities, potentially shortening run times without sacrificing resolution. |
| Injection Mode | Splitless or on-column injection | For trace analysis, splitless injection allows for the transfer of more analyte to the column. On-column injection is suitable for thermally sensitive compounds.[4] |
Q5: My peaks are tailing. What could be the cause and how do I fix it?
A5: Peak tailing can be caused by several factors:
-
Active sites in the inlet or column: Deactivated inlet liners and columns are essential. If you suspect contamination, try replacing the inlet liner and trimming the first few centimeters of the column.[3][20]
-
Improper column installation: Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in the injector and detector.[3]
-
Sample overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Visualizations
Experimental Workflow for Alkane Isomer Analysis
Caption: A typical workflow for the analysis of alkane isomers.
Decision Tree for Ionization Technique Selection
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cold Electron Ionization (EI) Is Not a Supplementary Ion Source to Standard EI. It is a Highly Superior Replacement Ion Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. Advanced GC-MS Blog Journal: By how much is the Molecular Ion Enhanced in Cold EI [blog.avivanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Minimizing fragmentation in mass spectrometry of saturated hydrocarbons
A Guide to Minimizing Fragmentation and Preserving Molecular Integrity
Welcome to the technical support center for mass spectrometry analysis of saturated hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with excessive fragmentation during the analysis of alkanes and other saturated hydrocarbon species. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design. Saturated hydrocarbons are notoriously difficult to analyze by mass spectrometry due to their nonpolar nature, lack of easily ionizable functional groups, and the propensity of their molecular ions to undergo extensive fragmentation, especially with high-energy ionization techniques.[1][2][3] This guide will walk you through common issues and provide actionable solutions to help you obtain clear, interpretable mass spectra with minimal fragmentation.
Frequently Asked Questions (FAQs)
Q1: Why is my saturated hydrocarbon sample fragmenting so much, and why is the molecular ion peak (M+) weak or absent in my Electron Ionization (EI) mass spectrum?
A1: This is a very common observation and is rooted in the fundamental characteristics of both saturated hydrocarbons and Electron Ionization (EI).
-
Causality of Fragmentation: Saturated hydrocarbons, or alkanes, are composed of strong, non-polar C-C and C-H sigma (σ) bonds. When a high-energy electron (typically 70 eV in standard EI) strikes an alkane molecule, it imparts a significant amount of internal energy.[3][4] This excess energy cannot be effectively delocalized across the molecule, as there are no π-systems or heteroatoms to stabilize the resulting radical cation.[3] Consequently, this energy is rapidly dissipated through the cleavage of the C-C bonds, which are weaker than the C-H bonds, leading to extensive fragmentation.[4][5]
-
Molecular Ion Instability: The molecular ion (M+) of a long-chain alkane is often very unstable and present in low abundance, or even completely absent, because the rate of fragmentation can be faster than the time it takes for the ion to reach the detector.[3][4] As the carbon chain length increases, the abundance of the molecular ion typically decreases.[3] Instead of a clear M+ peak, you will observe a characteristic pattern of fragment ions, often separated by 14 Da (corresponding to CH₂ groups).[4][6]
Q2: What are "soft ionization" techniques, and how can they help reduce the fragmentation of saturated hydrocarbons?
A2: Soft ionization techniques are methods that impart less internal energy to the analyte molecule during the ionization process.[7][8] This results in significantly less fragmentation and a higher abundance of the molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺ or [M-H]⁺), which is crucial for determining the molecular weight of your compound.[7] For saturated hydrocarbons, which are prone to extensive fragmentation, employing a soft ionization technique is often the most effective strategy.[1][2]
Here is a comparison of common soft ionization techniques suitable for saturated hydrocarbon analysis:
| Ionization Technique | Principle | Typical Ions Formed | Key Advantages for Saturated Hydrocarbons |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, isobutane, ammonia) is ionized by electrons. These reagent gas ions then ionize the analyte molecules through proton or hydride transfer in a less energetic reaction.[8][9][10] | [M+H]⁺, [M-H]⁺ | Significantly reduced fragmentation compared to EI; allows for molecular weight determination.[8][9] |
| Field Ionization (FI) / Field Desorption (FD) | Molecules are ionized in a very high electric field via quantum mechanical tunneling.[11][12] This is a very "gentle" ionization process.[7][12] | M⁺ | Produces prominent molecular ions with minimal to no fragmentation, making it excellent for confirming molecular weight.[11][12][13] |
| Atmospheric Pressure Photoionization (APPI) | High-energy photons are used to ionize the analyte, often with the aid of a dopant. It is particularly effective for nonpolar compounds.[1][14] | M⁺, [M+H]⁺ | Can ionize nonpolar compounds that are challenging for other techniques like ESI.[1][2] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then ionizes the analyte molecules. It is suitable for less polar compounds.[15][16] | [M+H]⁺, [M-H]⁺ | Good for compounds that are not amenable to ESI; often coupled with liquid chromatography. |
Q3: I am using APCI, but I'm still seeing significant fragmentation. What could be the cause?
A3: While APCI is considered a soft ionization technique, it can still cause fragmentation of saturated hydrocarbons under certain conditions. Research has shown that fragmentation in APCI is often caused by exothermic proton transfer reactions from highly acidic protonated atmospheric molecules, such as those from nitrogen and water in the air.[15][16]
To mitigate this, the ion source should be purged with an inert gas that has a substantially lower proton affinity than the atmospheric gases.[15][16] This will reduce the presence of the highly acidic protonated species that lead to fragmentation.
Q4: Is it possible to modify my existing GC-EI-MS method to reduce fragmentation without switching to a different ionization source?
A4: Yes, to some extent. While EI is inherently a high-energy technique, you can try to reduce the electron energy from the standard 70 eV to a lower value, for example, 15-20 eV.[12][17] Lowering the ionization energy will reduce the internal energy imparted to the molecule, thus decreasing fragmentation and potentially increasing the relative abundance of the molecular ion.[17] However, be aware that this will also significantly decrease the overall ionization efficiency and sensitivity, and the resulting spectra may not be comparable to standard library spectra.
Troubleshooting Guides
Problem 1: Excessive Fragmentation Preventing Molecular Weight Determination
Symptoms:
-
The mass spectrum is dominated by low mass-to-charge (m/z) fragment ions.
-
The molecular ion peak (M+) is either absent or has a very low signal-to-noise ratio.
-
It is impossible to confirm the molecular weight of the target compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive fragmentation.
Step-by-Step Protocol: Switching to Chemical Ionization (CI)
-
System Venting and Source Conversion: Safely vent the mass spectrometer according to the manufacturer's instructions. If your instrument has a convertible EI/CI source, reconfigure it for CI operation. This typically involves changing the ion volume to create a more tightly sealed chamber that can be pressurized with the reagent gas.
-
Reagent Gas Installation: Connect a cylinder of high-purity CI reagent gas (e.g., methane) to the instrument's designated CI gas inlet. Ensure all fittings are leak-tight.
-
System Pump-Down and Leak Check: Pump down the system and perform a thorough leak check to ensure the integrity of the vacuum and the CI gas lines.
-
CI Parameter Optimization:
-
Reagent Gas Flow: Introduce the reagent gas and optimize the flow rate to achieve a stable source pressure as recommended by the manufacturer.
-
Source Temperature: Start with a source temperature around 150-200 °C. Higher temperatures can sometimes lead to increased fragmentation.
-
Electron Energy: In CI mode, the electron energy is typically set higher (100-200 eV) to efficiently ionize the reagent gas, not the analyte directly.
-
-
Data Acquisition: Inject your sample and acquire the mass spectrum. You should observe a prominent pseudo-molecular ion (e.g., [M+H]⁺ for methane CI) and significantly reduced fragmentation compared to the EI spectrum.
Problem 2: Difficulty Analyzing High Molecular Weight or Non-Volatile Saturated Hydrocarbons (e.g., Polymers, Waxes)
Symptoms:
-
Poor signal or no signal observed.
-
Evidence of thermal degradation in the ion source.
-
Inability to get the sample into the gas phase for ionization.
Troubleshooting Workflow:
Caption: Decision tree for analyzing large saturated hydrocarbons.
Authoritative Insight: Field Desorption/Field Ionization (FD/FI)
For large, non-volatile saturated hydrocarbons like polyethylene, Field Desorption (FD) is a powerful technique.[18] In FD, the sample is deposited directly onto a special emitter, and ionization occurs without needing to heat the sample to the point of thermal decomposition.[7][12] This method can yield molecular ions (M⁺) for polymers with minimal fragmentation, although it can sometimes suffer from mass discrimination.[18][19]
Another innovative approach is Laser-Induced Acoustic Desorption (LIAD) combined with Chemical Ionization (CI).[18][19] LIAD uses a laser to generate an acoustic wave that desorbs intact neutral molecules into the gas phase, where they can then be gently ionized by a CI reagent.[19] This two-step process allows for independent optimization of desorption and ionization, showing great promise for the analysis of saturated hydrocarbon polymers without fragmentation.[18][19]
References
- Campbell, J. L., Crawford, K. E., & Kenttämaa, H. I. (2003). Analysis of Saturated Hydrocarbons by Using Chemical Ionization Combined with Laser-Induced Acoustic Desorption/Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry. [Link]
- Viidanoja, J., & Kenttämaa, H. I. (2015). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry. [Link]
- Campbell, J. L., Crawford, K. E., & Kenttämaa, H. I. (2003). Analysis of Saturated Hydrocarbons by Using Chemical Ionization Combined with Laser-Induced Acoustic Desorption/Fourier Transform. Purdue University. [Link]
- Pathirage, P. A., et al. (2020). Fragmentation of Saturated Hydrocarbons Upon Atmospheric Pressure Chemical Ionization is Caused by Proton Transfer Reactions.
- Viidanoja, J., & Kenttämaa, H. I. (2015). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers.
- Pathirage, P. A., et al. (2020). Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. PubMed. [Link]
- Recent Advances in Petroleum Analysis by Mass Spectrometry.
- Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
- A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Hovogen. [Link]
- Tay, A. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]
- GC-MS chromatograms of the m/z 85 fragment of the saturated hydrocarbons.
- Field ionization mass spectrometry. R&D Magazine. [Link]
- Schmitz, J., & Dreisewerd, K. (2021). From the discovery of field ionization to field desorption and liquid injection field desorption/ionization-mass spectrometry—A journey from principles and applications to a glimpse into the future. PubMed Central. [Link]
- Analysis of saturated hydrocarbons by field ionization mass spectrometry.
- Fragmentation and Interpretation of Spectra. LibreTexts Chemistry. [Link]
- Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. [Link]
- Alkanes. University of Oslo. [Link]
- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
- Analysis of Saturated Hydrocarbons by Redox Reaction with Negative-Ion Electrospray Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
- How Do I Troubleshoot a Problem on My GC-MS?. LibreTexts Chemistry. [Link]
- Recent Advances in Mass Spectrometry-Based Structural Elucid
- In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immedi
- Interferences and contaminants encountered in modern mass spectrometry. De Gruyter. [Link]
- Analysis of saturated hydrocarbons by using chemical ionization combined with laser-induced acoustic desorption/Fourier transform ion cyclotron resonance mass spectrometry. Semantic Scholar. [Link]
- Hydrocarbon Compound Type Analysis by Mass Spectrometry: On the Replacement of the All-Glass Heated Inlet System with a Gas Chromatograph.
- State of the Art of Hard and Soft Ionization Mass Spectrometry. IAEA-INIS. [Link]
- Alkane. Wikipedia. [Link]
- Gas Chromatography - Mass Spectrometry. LibreTexts Chemistry. [Link]
- Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]
- Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Preprints.org. [Link]
- Chemical ionization – Knowledge and References. Taylor & Francis Online. [Link]
- Chemical ioniz
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
- What Is Derivatiz
- Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS.
- Measuring long chain alkanes in diesel engine exhaust. Atmospheric Measurement Techniques. [Link]
- (PDF) Review: Derivatization in mass spectrometry—1. Silylation.
- Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. SpringerLink. [Link]
- GC Troubleshooting Guide Poster. Agilent. [Link]
- What Factors Influence Fragmentation in Mass Spectrometry?. (2023). GenTech Scientific. [Link]
- How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
Sources
- 1. Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hovogen.com [hovogen.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Alkane - Wikipedia [en.wikipedia.org]
- 7. as.uky.edu [as.uky.edu]
- 8. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Chemical ionization - Wikipedia [en.wikipedia.org]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. From the discovery of field ionization to field desorption and liquid injection field desorption/ionization-mass spectrometry—A journey from principles and applications to a glimpse into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Ethyl-3,5-dimethyloctane
Welcome to the technical support guide for the purification of 5-Ethyl-3,5-dimethyloctane. This resource is designed for researchers, chemists, and process development professionals facing the common challenge of separating a target branched alkane from a complex mixture of its structural isomers. The following frequently asked questions (FAQs) and troubleshooting guides are based on established physicochemical principles and field-proven separation techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial analysis of synthesized this compound shows several closely-eluting peaks on the GC. What are these impurities?
Answer: When synthesizing a specific branched alkane like this compound (a C12H26 isomer), it is highly probable that the reaction will produce a variety of other C12H26 structural isomers. These isomers have the same molecular weight but differ in their carbon skeleton arrangement. Due to their similar nonpolar nature and van der Waals forces, they exhibit very close physical properties, particularly boiling points, making them difficult to separate.
Common isomeric impurities could include other dimethyl- or ethyl- substituted octanes, nonanes, or heptanes, such as 3,6-diethyloctane, 2,2,4,6-tetramethylheptane, or various trimethylnonanes. The exact impurity profile depends heavily on your synthetic route (e.g., catalytic reforming, alkylation, or dimerization). The first step is always to identify these impurities, ideally using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm they are indeed isomers with the same mass-to-charge ratio (m/z).
FAQ 2: What is the most straightforward initial approach for purifying this compound on a lab scale?
Answer: For mixtures of liquid compounds with different boiling points, high-efficiency fractional distillation is the primary and most cost-effective purification method. The success of this technique hinges on the difference in boiling points (ΔT) between this compound and its isomeric impurities.
The boiling point of an alkane is influenced by its structure; more highly branched isomers with a more compact, spherical shape have fewer points of contact for intermolecular van der Waals forces, leading to lower boiling points compared to their less branched, more linear counterparts. For example, the boiling point of this compound is approximately 194-196 °C. Isomers with more branching may boil slightly lower, while those with less branching may boil slightly higher.
A successful distillation requires a column with high theoretical plate count, a low distillation rate, and a high reflux ratio to allow the vapor-liquid equilibria to be established effectively at each stage.
Caption: Initial purification workflow for this compound.
FAQ 3: I performed fractional distillation, but the purity only improved marginally. What are the common pitfalls and next steps?
Answer: This is a frequent issue when separating isomers with very close boiling points (ΔT < 5 °C). The lack of separation can typically be attributed to several factors related to the distillation setup and procedure.
Troubleshooting Your Fractional Distillation:
| Potential Issue | Explanation | Recommended Action |
| Insufficient Column Efficiency | The column does not have enough theoretical plates to resolve components with similar volatilities. A packed column (e.g., with Raschig rings or Vigreux indentations) may be insufficient. | Switch to a higher-efficiency column, such as a spinning band distillation apparatus or a column packed with structured packing (e.g., Sulzer or Mellapak). These can offer significantly more theoretical plates. |
| Distillation Rate Too High | A fast takeoff rate prevents the establishment of vapor-liquid equilibrium on each theoretical plate, effectively ruining the separation. | Reduce the heating rate and slow down the collection of distillate to 1-2 drops per second at most. Patience is critical. |
| Poor Reflux Ratio Control | The reflux ratio (ratio of condensate returned to the column vs. condensate collected) is too low. A high reflux ratio (e.g., 20:1 or higher) is necessary to enrich the more volatile component in the vapor phase. | Use a distillation head that allows for precise control of the reflux ratio. For difficult separations, start with total reflux (no product takeoff) to allow the column to equilibrate, then begin collecting distillate very slowly. |
| Heat Loss from Column | Heat loss along the column disrupts the temperature gradient, causing premature condensation and reducing efficiency. | Insulate the distillation column thoroughly from the pot to the head using glass wool, aluminum foil, or a silvered vacuum jacket. |
If optimizing these parameters still fails to provide the desired purity, it indicates that the boiling points of your target compound and key impurities are too close for practical separation by distillation alone. You must then consider techniques that exploit properties other than boiling point.
FAQ 4: Since distillation is not working, what high-resolution purification technique should I use for these alkane isomers?
Answer: When boiling points are nearly identical, Preparative Gas Chromatography (Prep-GC) is the method of choice for achieving high purity, albeit on a smaller scale (milligrams to several grams). Prep-GC operates on the same principles as analytical GC but utilizes larger columns and collection systems to isolate separated compounds.
The separation mechanism relies on the differential partitioning of isomers between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling liquid coated on a solid support). Even subtle differences in the molecular shape and van der Waals interactions of isomers can be exploited by selecting the right stationary phase.
-
Column Selection: This is the most critical parameter. For nonpolar alkanes, a nonpolar stationary phase is a good starting point.
-
Polydimethylsiloxane (PDMS) phases (e.g., DB-1, HP-1): These separate primarily by boiling point. If distillation failed, a standard PDMS column might also fail unless it is extremely long.
-
Squalane or other highly-ordered phases: Squalane is itself a highly branched C30 alkane. Stationary phases like squalane can offer shape selectivity, retaining more linear or less-branched isomers for longer.
-
-
Method Development: First, develop an optimized analytical GC method that shows baseline separation of the target peak from its impurities. This method is then scaled up for preparative work by increasing sample volume and column diameter.
-
Sample Loading: Overloading the column is a common mistake that leads to poor resolution and peak tailing. It is crucial to inject an amount of sample that does not exceed the column's capacity.
-
Analytical Method Optimization:
-
Column: Use a high-resolution capillary column (e.g., 50 m x 0.25 mm, Squalane stationary phase).
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Temperature Program: Start with a slow temperature ramp (e.g., 1-2 °C/min) in the expected boiling range (e.g., 180-210 °C) to maximize resolution.
-
Injection: Inject a small, diluted sample (0.1 µL) to confirm separation.
-
-
Scale-Up to Preparative System:
-
Column: Switch to a preparative column (e.g., 5-10 m length, >5 mm inner diameter) packed with the same stationary phase as the optimized analytical method.
-
Injection: Inject a larger volume of the crude mixture (e.g., 50-100 µL per run). The exact volume must be determined empirically to avoid overloading.
-
Collection: Use a heated transfer line to a fraction collector with cooled traps (e.g., U-tubes immersed in liquid nitrogen or a dry ice/acetone bath) to condense the eluting compounds.
-
Timing: Precisely time the collection of the fraction corresponding to the retention time of this compound based on the analytical chromatogram.
-
-
Post-Run Analysis: Analyze the collected fraction using the initial analytical GC method to confirm its purity. Pool fractions that meet the purity requirement.
FAQ 5: Are there any non-chromatographic methods to separate these highly branched isomers?
Answer: Yes, a powerful but often overlooked technique is Adductive Crystallization , also known as inclusion complexation. This method leverages molecular shape recognition rather than differences in volatility or polarity. Certain host molecules, like urea and thiourea, form crystalline channels into which guest molecules can fit.
-
Urea: Forms adducts with long, linear n-alkanes or molecules with long unbranched chains. It is generally not effective for highly branched isomers like this compound itself, but it can be exceptionally useful for removing any less-branched or linear alkane impurities from your mixture.
-
Thiourea: Forms channels with a larger diameter than urea, making it suitable for accommodating moderately branched alkanes. It is more selective for isomers that are less sterically hindered.
The strategy would be to use thiourea to selectively crystallize either the impurities or the target compound. Given that this compound is quite branched, it may be excluded from the thiourea adduct, allowing for the selective removal of slightly less-branched impurities. This requires empirical testing.
Caption: Workflow for separation via thiourea adductive crystallization.
FAQ 6: How can I definitively confirm the purity and identity of my final product?
Answer: Rigorous analytical validation is essential. A single method is often insufficient.
-
High-Resolution Capillary GC: This is your primary tool for purity assessment.
-
Orthogonal Columns: Analyze the final sample on at least two different capillary columns with different stationary phase polarities (e.g., a nonpolar PDMS column and a slightly more polar wax or ionic liquid column). A co-eluting impurity on one column may be resolved on another.
-
Purity Calculation: Purity is determined by area percent calculation, assuming all isomers have a similar response factor on a Flame Ionization Detector (FID). For highest accuracy, determine the relative response factor for each impurity if standards are available.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): While all C12H26 isomers have the same molecular ion peak, their fragmentation patterns in Electron Ionization (EI) mode can differ. Subtle differences in the relative abundance of fragment ions (e.g., loss of ethyl vs. methyl groups) can help distinguish between isomers and confirm the structure of the main peak by comparing it to a reference spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: This is the ultimate confirmation of structure. The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the number of unique carbon signals in the ¹³C NMR spectrum, provide a definitive fingerprint of this compound. Impurities will present as extra, smaller peaks that do not align with the expected spectrum.
-
By combining high-resolution GC for purity percentage and NMR/GC-MS for structural confirmation, you can be highly confident in the identity and quality of your purified compound.
References
- Boiling Point and Molecular Structure. LibreTexts Chemistry. [Link]
- Intermolecular Forces and Boiling Points. Khan Academy. [Link]
- Gas Chrom
- Inclusion Compounds. IUPAC Gold Book. [Link]
- Urea and Thiourea Adducts with n-Alkanes.
Technical Support Center: Method Development for the Quantification of 5-Ethyl-3,5-dimethyloctane in Complex Mixtures
Welcome to the technical support center for the quantification of 5-Ethyl-3,5-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges associated with analyzing this branched alkane in complex matrices.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
1. What is the optimal analytical technique for quantifying this compound?
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most suitable technique. GC provides the necessary separation for complex mixtures, while FID offers robust quantification for hydrocarbons. MS provides definitive identification and can be crucial when dealing with co-eluting species.
2. Which GC column is recommended for the separation of this compound and its isomers?
A non-polar stationary phase column is the industry standard for analyzing non-polar compounds like branched alkanes.[1] A column with a 100% dimethylpolysiloxane stationary phase is a good starting point. For complex isomer separations, a longer column (e.g., 60-100m) with a thinner film thickness can improve resolution.[1]
3. What are the key challenges in analyzing this compound?
The primary challenges include:
-
Isomeric Co-elution: Numerous structural isomers of C12 alkanes exist, which can have very similar boiling points and chromatographic behavior, making separation difficult.[2]
-
Matrix Effects: Complex sample matrices can interfere with the analysis, causing peak distortion, baseline instability, and inaccurate quantification.
-
Low Volatility: While still suitable for GC, higher molecular weight alkanes like dodecanes require appropriate temperature programming to ensure efficient elution.
4. How can I definitively identify this compound in a complex chromatogram?
Mass spectrometry (MS) is essential for definitive identification. The fragmentation pattern of branched alkanes in electron ionization (EI) MS is characteristic.[3][4] Cleavage is favored at the branching points due to the increased stability of the resulting carbocations.[3] For this compound, key fragments would arise from cleavage around the quaternary carbon at position 5 and the tertiary carbon at position 3. Comparing the obtained mass spectrum with a reference library like the NIST Mass Spectral Library can confirm the identity.[5]
5. What sample preparation techniques are suitable for isolating this compound from a complex matrix?
The choice of sample preparation depends heavily on the matrix.
-
Liquid-Liquid Extraction (LLE): For aqueous matrices, LLE with a non-polar solvent like hexane or dichloromethane is effective.
-
Solid-Phase Extraction (SPE): For cleaner samples or to remove specific interferences, SPE with a non-polar sorbent can be used.
-
Headspace Analysis: For volatile matrices or solid samples, static or dynamic headspace analysis can be employed to sample the vapor phase, minimizing matrix interference.[6][7]
-
Purge and Trap: This technique is suitable for volatile organic compounds (VOCs) in aqueous and solid samples, offering excellent sensitivity.[8][9]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis.
A. Chromatographic Issues
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
-
Answer:
-
Cause: Peak tailing for a non-polar compound like an alkane often points to issues with the gas flow path rather than chemical interactions.[10] Common causes include:
-
Poor Column Installation: Dead volume at the injector or detector connection.
-
Contamination: Active sites in the inlet liner or on the column itself, though less common for alkanes.
-
Inadequate Flow Rates: Carrier gas flow rate may be too low, or if using a splitless injection, the purge activation time might be incorrect.
-
-
Solution:
-
Re-install the Column: Ensure a clean, square cut on the column ends. Follow the manufacturer's instructions for the correct insertion depth into the injector and detector.
-
Clean/Replace the Inlet Liner: Even for inert compounds, the liner can become contaminated over time. Replace it with a new, deactivated liner.
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector. Leaks can affect flow stability and introduce oxygen, which can damage the column.[11]
-
Optimize Flow Rates: Verify your carrier gas flow rate is optimal for your column dimensions. For splitless injections, ensure the purge activation time is sufficient to transfer the analytes to the column but not so long that it causes band broadening.
-
-
Problem 2: Poor Resolution / Co-elution of Isomers
-
Question: I am unable to separate this compound from other C12 alkane isomers. How can I improve the resolution?
-
Answer:
-
Cause: Isomers of branched alkanes often have very close boiling points, making them difficult to separate on standard GC columns.[2]
-
Solution:
-
Optimize the Temperature Program: A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can improve separation.
-
Use a Longer Column: Increasing the column length (e.g., from 30 m to 60 m or 100 m) increases the number of theoretical plates and enhances resolving power.
-
Decrease the Column Internal Diameter: A smaller ID column (e.g., 0.18 mm or 0.15 mm) can provide higher efficiency, but with a lower sample capacity.
-
Consider a Different Stationary Phase: While non-polar phases are standard, slight variations in selectivity between different non-polar phases (e.g., 5% phenyl-methylpolysiloxane) might provide the necessary resolution.
-
-
B. Quantification Issues
Problem 3: Poor Reproducibility of Peak Areas
-
Question: My peak areas for the same standard concentration are highly variable between injections. What should I check?
-
Answer:
-
Cause: Poor reproducibility can stem from the autosampler, the injector, or leaks in the system.
-
Solution:
-
Check the Autosampler Syringe: Look for air bubbles in the syringe during injection. The syringe may be dirty or worn. Clean or replace it.
-
Inspect the Injection Port Septum: A worn or cored septum can cause leaks during injection, leading to variable sample introduction. Replace the septum.
-
Verify Injection Volume and Speed: Ensure the injection volume is appropriate for your liner and that the injection speed is consistent.
-
Check for Leaks: As mentioned previously, leaks in the injector can lead to sample loss and poor reproducibility.[10]
-
-
Problem 4: Low Sensitivity / Poor Signal-to-Noise
-
Question: The peak for this compound is very small, even at what should be a detectable concentration. How can I improve the signal?
-
Answer:
-
Cause: Low sensitivity can be due to a variety of factors, from sample loss to detector issues.
-
Solution:
-
Increase Sample Concentration: If possible, concentrate your sample before analysis.
-
Use a More Sensitive Detector: If using an FID, ensure the gas flows (H2 and air) are optimized. If using an MS, ensure it is properly tuned.
-
Switch to Splitless Injection: If you are using a split injection, switching to splitless will introduce more of your sample onto the column, increasing sensitivity.
-
Check for System Contamination: A high baseline due to contamination will decrease the signal-to-noise ratio. Bake out the column and clean the injector.[12]
-
For MS, Use Selected Ion Monitoring (SIM): Instead of scanning for all ions, SIM mode focuses on specific ions for your analyte, which can dramatically increase sensitivity.[9]
-
-
III. Experimental Protocols & Data
A. Recommended GC-MS Parameters
The following table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for hydrocarbon analysis. |
| Injector | Split/Splitless | Allows for flexibility in concentration ranges. |
| Injector Temp | 280 °C | Ensures complete vaporization of C12 alkanes. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for high sensitivity. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen can allow for faster analysis. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical starting point for a 0.25 mm ID column. |
| GC Column | Agilent DB-1ms, 60 m x 0.25 mm ID, 0.25 µm film thickness | A longer, non-polar column to maximize isomer separation.[1] |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min | A slow ramp rate is crucial for resolving closely eluting isomers. |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable mass selective detector. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching.[2] |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable spectra.[13] |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, SIM for quantification | Full scan is used for initial identification. SIM mode enhances sensitivity for target analytes.[9] |
B. Sample Preparation Workflow
The following diagram illustrates a general workflow for sample preparation and analysis.
Caption: General workflow for sample preparation and GC-MS analysis.
IV. Troubleshooting Logic Diagram
The following diagram provides a logical flow for troubleshooting common GC issues.
Caption: A decision tree for troubleshooting common GC problems.
V. References
-
ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link]
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Demyr, B., & van der Kooi, M. (2025). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1725, 463589.
-
ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
-
Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(5), 643.
-
Teledyne Tekmar. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3. Retrieved from [Link]
-
Matis, V., et al. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. Analytical Chemistry, 58(8), 1667-1672.
-
ASTM International. (2024). D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. Retrieved from [Link]
-
ProQuest. (2021). Device and Method of Sample Preparation for Gas Chromatographic determination of Volatile Organic Compounds in Complex Matrices. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Gas Chromatography-Mass Spectrometry.
-
Hewitt, A. D. (1998). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 32(1), 143-149.
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Alam, M. S., et al. (2019). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC × GC-ToFMS. Atmospheric Measurement Techniques, 12(1), 439-450.
-
Alam, M. S., et al. (2018). Mapping and quantifying isomer sets of hydrocarbons (≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToFMS. Atmospheric Measurement Techniques, 11(5), 3047-3058.
-
Nadkarni, R. A. (Ed.). (2007). Guide to ASTM test methods for the analysis of petroleum products and lubricants. ASTM International.
-
Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Intertek. (n.d.). ASTM Petroleum Test Methods. Retrieved from [Link]
-
University of Bristol. (n.d.). Alkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkane. Retrieved from [Link]
-
YouTube. (2025). Mass Spectrometry of Alkanes. Retrieved from [Link]
-
Matis, V., et al. (1986). Gas Chromatographic Analysis of Branched Olefins. Journal of Chromatographic Science, 24(7), 289-296.
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Analytical Methods for Teaching Laboratories. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-3,3-dimethyloctane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-2,5-dimethyloctane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-3,4-dimethyloctane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. epa.gov [epa.gov]
- 7. Device and Method of Sample Preparation for Gas Chromatographic determination of Volatile Organic Compounds in Complex Matrices - ProQuest [proquest.com]
- 8. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. stepbio.it [stepbio.it]
- 11. books.rsc.org [books.rsc.org]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. amt.copernicus.org [amt.copernicus.org]
Technical Support Center: Column Selection for Optimal Separation of Dodecane Isomers
Welcome to our dedicated technical support center for the chromatographic analysis of dodecane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the analytical challenge of separating these structurally similar compounds. With 355 structural isomers of dodecane (C₁₂H₂₆), achieving optimal separation requires a nuanced understanding of gas chromatography (GC) principles and careful selection of analytical columns.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your experiments.
The Challenge of Dodecane Isomer Separation
The primary challenge in separating dodecane isomers lies in their similar physical and chemical properties.[1] Elution in gas chromatography for non-polar compounds like alkanes is predominantly governed by their boiling points.[1][2] Increased branching in the carbon chain leads to a more compact molecular structure, which in turn reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points for branched isomers compared to their linear counterpart, n-dodecane.[1][3] Consequently, highly branched dodecane isomers will typically elute earlier from a non-polar GC column.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating dodecane isomers?
A1: For the separation of non-polar dodecane isomers, a non-polar capillary column is the industry standard.[1][4] The principle of "like dissolves like" dictates that a non-polar stationary phase will provide the best interaction and separation for these analytes. The most common and effective stationary phase is 100% dimethylpolysiloxane.[1][5] Columns with a 5% phenyl substitution (5% diphenyl/95% dimethylpolysiloxane) can also be used and may offer slightly different selectivity due to π-π interactions with any residual unsaturation in the sample, though for saturated alkanes, the difference is often minimal.
Q2: My dodecane isomers are co-eluting. How can I improve the resolution?
A2: Co-elution of closely boiling isomers is a common issue. Here are several strategies to improve resolution:
-
Optimize the Temperature Program: A slower oven temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance separation.[6] For particularly difficult separations, an isothermal analysis at a lower temperature may provide the necessary resolution.[2]
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) has a significant impact on column efficiency. Operating at the optimal linear velocity (typically 30-40 cm/s for Helium) will minimize peak broadening and maximize resolution.[2][7][8][9]
-
Increase Column Length: Doubling the column length will increase the efficiency by a factor of the square root of two, leading to a 40% improvement in resolution.[10] However, this will also double the analysis time.
-
Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and narrower peaks, leading to better separation.[4][10]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to broad, fronting peaks and poor resolution.[2][11] Diluting your sample or using a higher split ratio can alleviate this issue.[2]
Q3: What are Kovats Retention Indices and how are they useful for dodecane isomer analysis?
A3: The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography.[1][6][12] It normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, making it a more stable and transferable value than the retention time alone.[1][12] For complex mixtures of dodecane isomers where many authentic standards may not be available, comparing experimentally determined RIs to literature or database values can be a crucial tool for tentative peak identification.[2]
Q4: Should I use a split or splitless injection for my dodecane isomer analysis?
A4: The choice between split and splitless injection depends on the concentration of your analytes.
-
Split Injection: This is the most common technique for routine analysis where analyte concentrations are relatively high.[13][14][15] A portion of the injected sample is vented, preventing column overload and ensuring sharp peaks.[13][15]
-
Splitless Injection: This technique is ideal for trace analysis where the concentration of dodecane isomers is very low.[13][14][16] The entire vaporized sample is transferred to the column, maximizing sensitivity.[13][16]
Q5: How do I know if my GC column is degrading and needs to be replaced?
A5: Column degradation will manifest in several ways in your chromatograms:
-
Increased Peak Tailing: This is often one of the first signs, particularly for more polar compounds, but can also affect non-polar analytes if active sites develop on the stationary phase.[17][18]
-
Loss of Resolution: Peaks that were once well-separated may start to merge.[19][20]
-
Shifting Retention Times: Inconsistent or decreasing retention times can indicate a loss of stationary phase.[19][21]
-
Increased Baseline Bleed: A rising baseline, especially at higher temperatures, indicates that the stationary phase is breaking down and eluting from the column.[21]
If you observe these symptoms, you can try trimming the first few centimeters of the column from the inlet side to remove contaminants.[17][19] If this does not restore performance, the column likely needs to be replaced.[18]
Troubleshooting Guide: A Systematic Approach
When encountering separation issues, a logical and systematic approach is key to identifying and resolving the problem.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting common issues in dodecane isomer analysis.
Caption: A logical workflow for troubleshooting poor separation of dodecane isomers.
Experimental Protocols
Protocol 1: Standard GC-MS Method for Dodecane Isomer Profiling
This protocol provides a starting point for the analysis of dodecane isomers. Optimization may be required based on the specific isomer profile of your sample.
1. Sample Preparation:
-
Prepare a standard solution containing a mixture of the dodecane isomers of interest in a volatile, non-polar solvent such as hexane or pentane.
-
A typical concentration is 10-100 µg/mL for each isomer.[1]
-
If analyzing a complex matrix, perform a suitable extraction and clean-up procedure to isolate the hydrocarbon fraction.
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]
-
Injector: Split/splitless inlet.[1]
-
Column: A non-polar capillary column is recommended. A common choice is a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-300.[1]
3. Data Analysis:
-
Identify the peaks corresponding to the dodecane isomers based on their retention times and mass spectra.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).[1]
-
To determine the Kovats Retention Index for each isomer, a separate analysis of a homologous series of n-alkanes (e.g., C10 to C14) must be performed under the identical GC conditions.[1]
Data Presentation: Column Performance Comparison
The choice of a non-polar stationary phase is crucial. While 100% dimethylpolysiloxane is the workhorse, subtle differences in phase chemistry can impact selectivity.
| Stationary Phase | Typical Application | Selectivity for Dodecane Isomers | Potential Advantages |
| 100% Dimethylpolysiloxane | General purpose, non-polar | Primarily boiling point-based separation.[1] | Robust, low bleed, extensive literature data available. |
| 5% Phenyl-95% Dimethylpolysiloxane | General purpose, slightly more polar than 100% dimethylpolysiloxane | Primarily boiling point-based, with minor influence from polarizability. | May offer slightly different elution order for some isomers, useful for confirmation. |
Visualizing the Separation Principle
The relationship between the molecular properties of dodecane isomers and their retention time on a non-polar GC column is fundamental to understanding their separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmta.researchcommons.org [bmta.researchcommons.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kovats retention index - Wikipedia [en.wikipedia.org]
- 13. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 14. Split vs Splitless Injection [discover.restek.com]
- 15. gcms.cz [gcms.cz]
- 16. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Preventing Sample Contamination in Trace Hydrocarbon Analysis
Welcome to the Technical Support Center for Trace Hydrocarbon Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting solutions for preventing, identifying, and mitigating sample contamination. As a Senior Application Scientist, my goal is to provide you with a self-validating system of protocols and insights grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding contamination in trace hydrocarbon analysis, providing concise answers and links to more detailed protocols.
Q1: What are the most common sources of hydrocarbon contamination in the laboratory?
A1: Hydrocarbon contamination can originate from numerous sources, often ubiquitously present in a laboratory environment.[1] Key culprits include:
-
Plasticizers (Phthalates): These are extremely common and can leach from a wide array of laboratory consumables, including pipette tips, plastic syringes, filter holders, and even Parafilm®.[2][3][4] Studies have shown significant leaching of phthalates like diethylhexyl phthalate (DEHP), dibutyl phthalate (DBP), and dimethyl phthalate (DMP) from these materials.[2][3][4]
-
Solvents and Reagents: The purity of solvents and reagents is critical. Even high-grade solvents can contain trace levels of hydrocarbon impurities or become contaminated during use.[1][5]
-
Laboratory Environment: The air in the lab can contain volatile organic compounds (VOCs) from various sources.[1] Dust particles can also carry hydrocarbons.
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce contaminating compounds.
-
Improperly Cleaned Glassware: Residual organic matter on glassware is a frequent source of contamination.[6][7]
-
Analytical Instrumentation: Contamination can arise from the gas chromatograph (GC) itself, including septum bleed, contaminated injection port liners, and residues from previous analyses (carryover).[8][9][10]
Q2: How can I be sure my solvents are not contributing to contamination?
A2: Verifying solvent purity is a critical first step. You should:
-
Select the Appropriate Grade: Use solvents specifically designated for trace analysis, such as HPLC, GC, or spectrophotometric grade.[11][12][13] These grades have guaranteed low levels of impurities.
-
Run a Solvent Blank: Before analyzing your samples, inject a sample of your solvent into the GC-MS. This "blank" run will reveal any contaminants present in the solvent.[5][14]
-
Check the Certificate of Analysis (CofA): Reputable solvent manufacturers provide a CofA detailing the purity and impurity profile of each lot.
If you find that your solvent is contaminated, you may need to purchase a higher purity grade or consider in-house purification methods, though the latter can be complex and may introduce other contaminants if not performed correctly.
Q3: What is the best way to clean glassware for trace hydrocarbon analysis?
A3: A multi-step, rigorous cleaning protocol is essential to remove all traces of organic residues. Simply washing with detergent is often insufficient.
| Step | Procedure | Rationale |
| 1. Initial Rinse | Immediately after use, rinse glassware with tap water to remove the bulk of any material.[6] | Prevents residues from drying and becoming more difficult to remove. |
| 2. Detergent Wash | Soak or scrub with a 2% phosphate-free laboratory detergent solution.[6] | Removes water-soluble substances. |
| 3. Tap Water Rinse | Rinse thoroughly with warm tap water to remove all detergent.[6] | Detergent residues can interfere with analysis. |
| 4. Acid Rinse | Soak in a 10% (v/v) hydrochloric acid or nitric acid solution for at least one hour.[6][15] | Removes acid-soluble residues and trace metals. |
| 5. Final Rinse | Rinse multiple times (at least 3-4) with deionized (DI) water.[6][7] | Removes all traces of acid and inorganic salts. |
| 6. Baking | Dry glassware in an oven at a high temperature (e.g., 550°C for 4 hours) after covering openings with aluminum foil.[15] | Drives off any remaining volatile organic compounds. |
Caution: Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling acids and working with high temperatures.[15]
Q4: I'm seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram, even during a blank run.[8] They are indicative of contamination within your analytical system. Common causes and solutions include:
-
Septum Bleed: The septum in the GC inlet can degrade at high temperatures, releasing siloxanes and other compounds.
-
Contaminated Injection Port Liner: The liner can accumulate non-volatile residues from previous injections.
-
Solution: Clean or replace the liner regularly.[8]
-
-
Sample Carryover: Residues from a previous, more concentrated sample can be injected with the current sample.
-
Solution: Implement a rigorous rinsing and purging procedure for your syringe between injections and run solvent blanks after high-concentration samples.[9]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or rising baseline and ghost peaks.
-
Solution: Use high-purity gas and install traps to remove hydrocarbons, moisture, and oxygen.[16]
-
Section 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving contamination issues encountered during trace hydrocarbon analysis.
Guide 1: Identifying the Source of Contamination
When faced with unexpected peaks or a high background in your analysis, a systematic approach is necessary to pinpoint the source of contamination.
Experimental Workflow for Contamination Source Identification
Caption: A systematic workflow for troubleshooting contamination sources.
Step-by-Step Protocol: Isolating Contamination
-
Run an Instrument Blank: Inject a high-purity solvent directly into the GC-MS.[5]
-
If clean: The instrument itself is likely not the source. Proceed to step 2.
-
If contaminated: The issue lies within the GC-MS system. Check for septum bleed, a dirty liner, or column contamination.[17] Consider baking out the column according to the manufacturer's instructions.
-
-
Prepare a Method Blank: Process a sample of high-purity solvent through your entire sample preparation procedure, including all glassware, reagents, and extraction steps.[18]
-
If clean: Your sample preparation workflow is not introducing contamination. The source may be the sample collection process or the sample matrix itself.
-
If contaminated: The contamination is being introduced during sample preparation. Proceed to step 3.
-
-
Isolate the Source in Sample Preparation: Systematically test each component of your sample preparation workflow.
-
Solvents: Concentrate a larger volume of each solvent used and analyze it.[5]
-
Glassware: Fill a piece of cleaned glassware with a pure solvent, let it sit, and then analyze the solvent.
-
Other Consumables: Test for leachables from items like filter papers or solid-phase extraction (SPE) cartridges by passing a pure solvent through them and analyzing the eluate.[5]
-
Guide 2: Best Practices for Sample Collection and Handling
Contamination can be introduced before the sample even reaches the laboratory. Adhering to strict collection and handling protocols is crucial.
-
Use Appropriate Containers: Collect samples in amber glass bottles with Teflon-lined caps.[19] Avoid plastic containers whenever possible due to the risk of leaching.[19][20]
-
Minimize Headspace for Volatiles: When collecting samples for volatile hydrocarbon analysis, ensure there is no headspace in the container to prevent the loss of volatile compounds.[21]
-
Wear Powder-Free Gloves: Use powder-free nitrile gloves and change them frequently, especially between samples, to prevent cross-contamination.[22][23]
-
Proper Storage: Store samples in a cool, dark place to minimize degradation and evaporative losses.[19] Refrigeration is often required.[24]
-
Field Blanks: If possible, prepare and transport a "field blank" (a container of pure solvent) alongside your samples to account for any contamination introduced during transport and handling.
Sample Collection Workflow
Caption: A workflow for proper sample collection to minimize contamination.
Section 3: Data and Protocols
This section provides quantitative data on common contaminants and detailed experimental protocols.
Table 1: Common GC-MS Contaminants and Their Sources
| m/z Ions | Compound Class | Likely Source(s) |
| 73, 147, 207, 281 | Siloxanes | Septum bleed, column bleed, glassware that has been in contact with silicone grease.[25] |
| 149, 167, 279 | Phthalates | Plasticizers from plastic labware (pipette tips, containers, tubing), gloves, Parafilm®.[2][25] |
| Peaks spaced by 14 amu | Alkanes (Hydrocarbons) | Fingerprints, vacuum pump oil, contaminated solvents.[25] |
| 18, 28, 32, 44 | Air Components (H₂O, N₂, O₂, CO₂) | Air leak in the GC-MS system.[17] |
| 31, 43, 58, 78 | Common Solvents | Methanol, Acetone, Benzene from cleaning or previous analyses.[17] |
Protocol 1: Rigorous Glassware Cleaning for Trace Hydrocarbon Analysis
This protocol is designed to provide glassware that is free from organic contaminants.
Materials:
-
Phosphate-free laboratory detergent
-
Concentrated Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)
-
Deionized (DI) water
-
High-purity solvent (e.g., acetone or hexane)
-
Muffle furnace
Procedure:
-
Disassembly and Initial Rinse: Disassemble all glassware components. Immediately rinse with tap water to remove gross contamination.[6]
-
Degreasing: If grease was used on ground glass joints, wipe them with a paper towel soaked in acetone or another suitable solvent.[26]
-
Detergent Wash: Submerge glassware in a warm 2% solution of phosphate-free detergent and scrub all surfaces with a clean brush.[6]
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent residue.
-
Acid Bath: Submerge the glassware in a 10% (v/v) HCl or HNO₃ solution for a minimum of one hour (overnight is preferable).[15] Ensure all surfaces are in contact with the acid.
-
DI Water Rinse: Remove glassware from the acid bath and rinse thoroughly with DI water. A minimum of three to five rinses is recommended.[6]
-
Solvent Rinse: Rinse with a high-purity solvent (e.g., acetone) to remove any remaining organic residues and to aid in drying.
-
Drying and Baking: Allow the glassware to air dry in a clean environment, or place it in an oven at a low temperature. For the most sensitive analyses, loosely cover the openings with pre-cleaned aluminum foil and bake in a muffle furnace at 550°C for 4 hours.[15]
-
Storage: After cooling, store the glassware in a clean, dust-free environment, with the openings covered with aluminum foil.
References
- Source: vertexaisearch.cloud.google.
- Title: Cleaning Methods Glassware Safety TECHNICAL INFORMATION Source: Thermo Fisher Scientific URL
- Title: An investigation into possible sources of phthalate contamination in the environmental analytical laboratory Source: Taylor & Francis Online URL
- Title: GC Column Troubleshooting Guide Source: Phenomenex URL
- Title: Those Darn Phthalates Source: Chromatography Research Supplies URL
- Title: Background contamination by coplanar polychlorinated biphenyls (PCBs) in trace level high resolution gas chromatography/high resolution mass spectrometry (HRGC/HRMS)
- Title: An investigation into possible sources of phthalate contamination in the environmental analytical laboratory Source: Taylor & Francis Online URL
- Title: 7 Common Problems of Gas chromatography (GC)
- Title: Best Practices for the Collection Analysis and Interpretation of Seabed Geochemical Samples To Evaluate Subsurface Hydrocarbon Generation and Entrapment Source: ResearchGate URL
- Title: Gas Chromatography GC Troubleshooting Guide Source: SCION Instruments URL
- Title: Common GCMS Contaminants Guide Source: Scribd URL
- Title: Chromatography Troubleshooting Guides-Gas Chromatography Source: Thermo Fisher Scientific - US URL
- Title: An investigation into possible sources of phthalate contamination in the environmental analytical laboratory Source: ResearchGate URL
- Title: How To: Clean Glassware Source: University of Rochester, Department of Chemistry URL
- Title: Best Practices for the Collection, Analysis, and Interpretation of Seabed Geochemical Samples To Evaluate Subsurface Hydrocarbon Generation and Entrapment Source: OnePetro URL
- Title: GLASSWARE WASHING PROCEDURES (Rev C)
- Title: GC-MS Contamination Source: CHROMacademy URL
- Title: What are the common contaminants in my GCMS Source: Agilent URL
- Title: M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.
- Title: Troubleshooting GC peak shapes Source: Element Lab Solutions URL
- Title: Has anyone observed phthalate contamination during HPLC analysis of drug products?
- Title: Analysis of Petroleum Hydrocarbons in Environmental Media Source: Hawaii State Department of Health URL
- Title: Tips to Boost Your Trace Analysis Skills Source: LCGC International URL
- Title: Tips to Pinpoint Contamination in Your Extraction Workflow for GC-MS Source: Biotage URL
- Title: Oil Sampling Best Practices Source: Spectro Scientific URL
- Title: Technical Support Center: Minimizing Contamination in Trace Analysis of Insect Hydrocarbons Source: Benchchem URL
- Source: U.S.
- Title: D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography Source: ASTM International URL
- Title: Appendix 5 GUIDELINES FOR THE COLLECTION OF OIL SAMPLES Source: EPA Tasmania URL
- Title: Minimizing Contamination During Sample Preparation For Trace Analysis Source: ELGA LabWater URL
- Title: Sampling Protocols and Analytical Methods for Determining Petroleum Products in Soil and Water Source: Ministry for the Environment URL
- Title: Hydrocarbons Testing Source: SGS URL
- Title: Manual on Hydrocarbon Analysis, 6th Edition Source: ASTM International URL
- Title: ASTM Petroleum Test Methods Source: Intertek URL
- Source: U.S.
- Title: How to Reduce Sample Contamination Source: OMNI International Blog URL
- Title: D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV)
- Title: List of Steps to Prevent Sample Contamination Source: USA Lab URL
- Source: ChemPoint.
- Title: Analytical Methods for Petroleum Hydrocarbons Source: Washington State Department of Ecology URL
- Source: Concord Technology (Tianjin) Co., Ltd.
- Title: Solvents Source: Sigma-Aldrich URL
- Title: A Guide to Solvent Grades Source: CP Lab Safety URL
- Title: D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography Source: ASTM International URL
- Title: EPA Analytical Methods Source: Thermo Fisher Scientific URL
- Title: HYDROCARBON ANALYSIS FOR ENVIRONMENTAL SAMPLES Source: Hill Labs URL
- Title: Contaminants in your lab?
- Title: Hydrocarbons and their Sources, Harmful Effects and Prevention Source: Unacademy URL
- Title: Fisher Chemical: Purity Grades for Every Application Source: Fisher Scientific URL
- Title: Hydrocarbon and NAPL Contamination and Best Treatment Methods Source: ERS Remediation URL
Sources
- 1. biotage.com [biotage.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. watersciences.unl.edu [watersciences.unl.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 11. Purity and Grade of Chemical Reagent - Concord Technology (Tianjin) Co., Ltd. [en.tjconcord.com]
- 12. calpaclab.com [calpaclab.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cores.research.asu.edu [cores.research.asu.edu]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. Background contamination by coplanar polychlorinated biphenyls (PCBs) in trace level high resolution gas chromatography/high resolution mass spectrometry (HRGC/HRMS) analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.tas.gov.au [epa.tas.gov.au]
- 20. researchgate.net [researchgate.net]
- 21. environment.govt.nz [environment.govt.nz]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. usalab.com [usalab.com]
- 24. epa.gov [epa.gov]
- 25. scribd.com [scribd.com]
- 26. How To [chem.rochester.edu]
Validation & Comparative
Validation of 5-Ethyl-3,5-dimethyloctane: A Comparison Guide to 2D NMR Structural Elucidation
Introduction: Beyond the Limits of 1D NMR
In the realm of chemical analysis, particularly for researchers and professionals in drug development, the unambiguous determination of a molecule's structure is paramount. For complex, non-aromatic structures such as branched alkanes, this task presents a significant challenge. 5-Ethyl-3,5-dimethyloctane, a chiral alkane featuring a quaternary stereocenter, serves as an excellent case study. Its ¹H and ¹³C NMR spectra are characterized by severe signal overlap in the upfield region (0.8-1.6 ppm), rendering one-dimensional analysis inconclusive. While techniques like Mass Spectrometry can provide a molecular formula (C₁₂H₂₆)[1][2], it reveals nothing about the specific arrangement and connectivity of the atoms.
This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as the definitive solution for validating such complex structures. We will move beyond simply listing steps and instead explore the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system for structural elucidation. The data and interpretations presented herein are based on simulated experimental results, designed to provide a clear and practical guide for professionals in the field.
The Analytical Challenge: this compound
The core challenge lies in the molecule's structural features. The presence of two chiral centers, C3 and the quaternary C5, results in diastereotopic protons on adjacent methylene groups (C4 and C6). These protons are chemically non-equivalent and will appear as distinct signals, further complicating the ¹H NMR spectrum.[3][4][5]
For clarity throughout this guide, the atoms of this compound are numbered as follows:

Our objective is to use 2D NMR to unequivocally prove the connectivity of this carbon skeleton and assign the corresponding proton and carbon signals.
The 2D NMR Toolkit: A Multi-faceted Approach
No single NMR experiment can solve this structure. The power of the 2D NMR approach lies in combining the information from several experiments, each providing a unique piece of the puzzle.
-
COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton (¹H-¹H) spin systems.[6][7] It generates cross-peaks between protons that are J-coupled, typically those separated by two or three bonds. This allows us to map out connected proton networks, essentially building molecular fragments.[8][9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond ¹H-¹³C correlation).[11][12] It is exceptionally sensitive and allows us to definitively link the proton and carbon frameworks. Modern "edited" HSQC sequences can also distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with higher sensitivity.[12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[15][16] This technique is essential for connecting the fragments identified by COSY and, crucially, for identifying and placing quaternary carbons, which are invisible in HSQC spectra.[17][18][19]
Experimental Protocol and Simulated Data
A robust and reproducible protocol is the foundation of trustworthy results. The following outlines a standard procedure for acquiring the necessary data.
General Experimental Protocol
-
Sample Preparation: Dissolve ~10-15 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its distinct residual solvent signal (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C) which serves as an internal reference.
-
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe to enhance sensitivity.
-
1D Spectra Acquisition: A standard ¹H NMR and a proton-decoupled ¹³C NMR spectrum are acquired first to identify the chemical shift ranges and signal complexity.
-
2D Spectra Acquisition:
-
COSY: A gradient-selected (gCOSY) experiment is run to minimize artifacts.
-
HSQC: A phase-sensitive, edited HSQC using multiplicity editing is acquired to differentiate CH/CH₃ from CH₂ signals.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz, a common compromise value to observe both ²J and ³J correlations.[12]
-
Simulated NMR Data Summary
The following tables summarize the predicted chemical shifts and key correlations for our target molecule.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| 1 | CH₃ | 14.1 | 0.88 | t |
| 2 | CH₂ | 23.0 | 1.25 | m |
| 3 | CH | 34.5 | 1.55 | m |
| 3a | CH₃ | 19.5 | 0.85 | d |
| 4 | CH₂ | 45.0 | 1.35 (H4a), 1.45 (H4b) | m |
| 5 | C | 38.0 | - | - |
| 5a | CH₃ | 25.0 | 0.82 | s (in ¹H) |
| 6 | CH₂ | 36.0 | 1.30 (H6a), 1.40 (H6b) | m |
| 7 | CH₂ | 29.0 | 1.15 | m |
| 8 | CH₃ | 11.5 | 0.86 | t |
| 9 (Et) | CH₂ | 28.0 | 1.38 | q |
| 10 (Et) | CH₃ | 8.5 | 0.80 | t |
Table 2: Key Expected 2D NMR Correlations
| Experiment | From Proton(s) | Correlates To | Bond Path | Purpose of Correlation |
|---|---|---|---|---|
| COSY | H1 | H2 | ³JHH | Establishes one end of the main chain |
| H2 | H1, H3 | ³JHH | Links C1-C2 fragment to C3 | |
| H3 | H2, H3a, H4a/b | ³JHH | Connects main chain to C3-methyl and C4 | |
| H6a/b | H7 | ³JHH | Links C6 to C7 | |
| H7 | H6a/b, H8 | ³JHH | Links C7 to C8, establishing other end of main chain | |
| H9 | H10 | ³JHH | Confirms ethyl group at C5 | |
| HSQC | H1-H10 | C1-C10 | ¹JCH | Directly links every proton to its attached carbon |
| HMBC | H1 (0.88) | C2 (23.0), C3 (34.5) | ²JCH, ³JCH | Confirms C1-C2-C3 connectivity |
| H3a (0.85) | C2 (23.0), C3 (34.5), C4 (45.0) | ³JCH, ²JCH, ²JCH | Links C3-methyl to the main chain | |
| H4a/b (1.35/1.45) | C5 (38.0) , C3 (34.5), C3a (19.5) | ²JCH , ³JCH, ³JCH | Crucially links the C1-C4 fragment to the quaternary C5 | |
| H5a (0.82) | C5 (38.0) , C4 (45.0), C6 (36.0), C9 (28.0) | ²JCH , ³JCH, ³JCH, ³JCH | Definitively places this methyl group on the quaternary C5 | |
| H9 (1.38) | C5 (38.0) , C10 (8.5) | ²JCH , ²JCH | Confirms the ethyl group is attached to C5 |
| | H8 (0.86) | C6 (36.0), C7 (29.0) | ³JCH, ²JCH | Confirms C6-C7-C8 connectivity |
Structure Validation: A Step-by-Step Interpretation
Step 1: Assigning Direct Connections with HSQC
The first step is to use the HSQC spectrum to create a definitive map of all one-bond proton-carbon connections.[14] Each cross-peak in the HSQC spectrum links a proton signal on the F2 (horizontal) axis to a carbon signal on the F1 (vertical) axis.
A key observation in the HSQC spectrum is for the carbons at 45.0 ppm (C4) and 36.0 ppm (C6). Each of these carbon signals shows cross-peaks to two distinct proton signals, confirming the presence of diastereotopic methylene protons.[20][21] The quaternary carbon, C5, shows no correlation in the HSQC spectrum, as it has no directly attached protons.
Step 3: Assembling the Full Structure with HMBC
The HMBC spectrum is the final key, providing the long-range correlations needed to connect Fragments A, B, and C through the unobserved quaternary carbon, C5. [22][23] The pivotal correlations are those to carbon C5 (38.0 ppm):
-
H4a/b → C5: The diastereotopic protons on C4 show a two-bond correlation to C5. This definitively connects Fragment A to the quaternary center.
-
H6a/b → C5: Similarly, the protons on C6 show a two-bond correlation to C5, linking Fragment B to the other side of the quaternary center.
-
H9 → C5: The methylene protons of the ethyl group (Fragment C) show a two-bond correlation to C5.
-
H5a → C5: The protons of the isolated methyl group (H5a) show a strong two-bond correlation to C5.
These four key correlations, all pointing to the same carbon, act as a nexus, confirming that Fragments A, B, and C, along with the C5a methyl group, are all attached to the C5 quaternary carbon. The structure is now fully and unambiguously validated.
Conclusion: The Power of a Corroborative Workflow
This step-by-step analysis demonstrates that while 1D NMR is insufficient for a molecule like this compound, a combination of 2D NMR experiments provides an irrefutable structural proof. The workflow is inherently self-validating:
-
HSQC provides the fundamental C-H building blocks.
-
COSY assembles these blocks into larger, verifiable fragments.
-
HMBC provides the crucial long-range connections to piece the fragments together.
Each piece of data must be consistent with the others. A correlation observed in the COSY spectrum must be between protons on carbons that are adjacent, a fact verifiable through HMBC. The final structure is not merely a suggestion; it is the only one that satisfies the complete, multi-dimensional dataset. For researchers in drug development and chemical sciences, mastering this integrated 2D NMR approach is essential for ensuring the absolute structural integrity of their compounds.
References
- HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. (2022).
- 19: HMBC - Chemistry LibreTexts. (2024).
- Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (2011). SPSR.
- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC.
- Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra - ResearchGate. (2008). Natural Product Communications.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Explains the principles of HSQC for correlating protons and heteronuclei connected by one bond. [Link]
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Provides a visual explanation of COSY, HSQC, and HMBC spectra, including the identification of diastereotopic protons in HSQC. [Link]
- HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Columbia University.
- HMQC and HMBC | PDF - Scribd. (n.d.). Discusses HMQC and HMBC techniques for molecular structure analysis. [Link]
- HMBC vs. H2BC - University of Ottawa NMR Facility Blog. (2017).
- Accurate distinction between two-, three-, and four-bond couplings in HMBC spectra? - ResearchGate. (2015).
- NMR Spectroscopy: Diastereotopism - YouTube. (2021).
- The 1 H– 13 C MS-HSQC spectra for moieties of CH/CH 3 of RNase A... - ResearchGate. (2018). Journal of Biomolecular NMR.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018).
- Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Explains COSY as a technique to identify J-coupled proton interactions. [Link]
- 5.1: COSY Spectra - Chemistry LibreTexts. (2022). Details the interpretation of COSY spectra for identifying coupled protons. [Link]
- 14.21: Two-Dimensional NMR Spectroscopy - Chemistry LibreTexts. (2014).
- 2D-COSY NMR spectrum | How to read COSY Spectrum? - YouTube. (2022). A video tutorial on interpreting COSY spectra. [Link]
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Describes COSY for determining the underlying structure of the carbon backbone in organic molecules. [Link]
- COSY - Queen's University. (n.d.). Provides examples and explanations of COSY spectra for determining neighboring protons. [Link]
- interpreting the 2d h/h cosy spectrum. (n.d.). Describes the basics of interpreting 2D H/H COSY spectra. [Link]
- Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. (n.d.). A general overview of spectroscopic methods including 2D NMR. [Link]
- 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023).
- This compound | C12H26 | CID 53424943 - PubChem. (n.d.). National Center for Biotechnology Information.
- How to identify Homotopic, Enantiotopic & Diastereotopic proton: NMR spectroscopy. (2023). YouTube.
- Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn. (n.d.). Defines diastereotopic protons and their non-equivalence in NMR. [Link]
- This compound - NIST WebBook. (2021). National Institute of Standards and Technology.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013). Discusses the progression from 1D to 2D NMR for complex molecules. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics. (2013). Journal of Analytical & Bioanalytical Techniques.
- How to differentiate diastereotopic protons by NMR in flexible groups? - Chemistry Stack Exchange. (2016). Discusses the NMR behavior of diastereotopic protons in flexible systems. [Link]
Sources
- 1. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. COSY [chem.ch.huji.ac.il]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. sphinxsai.com [sphinxsai.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 23. researchgate.net [researchgate.net]
Comparative analysis of 5-Ethyl-3,5-dimethyloctane and its isomers
An In-Depth Technical Guide to the Comparative Analysis of 5-Ethyl-3,5-dimethyloctane and its Isomers
For professionals in chemical research, materials science, and drug development, a precise understanding of molecular structure is not merely academic; it is a fundamental requirement for predicting material properties, reaction kinetics, and biological activity. The C12H26 hydrocarbons, known as dodecanes, exist as 355 distinct structural isomers, each with the same molecular formula but a unique atomic arrangement.[1][2][3] This guide offers a comprehensive comparative analysis of a representative highly-branched isomer, this compound, and its related structures, focusing on the critical experimental techniques used for their synthesis, differentiation, and characterization.
The Challenge of Isomeric Complexity
Constitutional isomers, such as the various forms of dodecane, often exhibit closely related physical properties, making their separation and individual identification a significant analytical challenge. The degree of branching in an alkane's carbon skeleton directly influences its intermolecular van der Waals forces. This, in turn, dictates bulk properties like boiling point, melting point, and viscosity. For instance, highly branched isomers are crucial components in high-octane fuels and specialized lubricants precisely because their molecular architecture imparts desirable physical characteristics.[4] Therefore, robust analytical methodologies are essential for quality control, process optimization, and fundamental research.
Synthesis of Target Branched Alkanes
While industrial production of branched alkanes relies on large-scale refining processes like catalytic cracking and isomerization, the targeted synthesis of a specific isomer in a laboratory setting requires a more controlled, multi-step approach.[4] A common and effective strategy involves the use of Grignard reagents to construct the desired carbon skeleton, followed by dehydration and hydrogenation.[5]
Experimental Protocol: Laboratory-Scale Synthesis
-
Grignard Reaction: A suitable ketone is reacted with an alkyl magnesium halide (Grignard reagent) to form a tertiary alcohol. For example, reacting 3-methyl-3-heptanone with propylmagnesium bromide would be a potential step towards a C11 backbone, which could be further modified. The choice of ketone and Grignard reagent is critical for creating the specific branching pattern required.[5]
-
Dehydration: The synthesized tertiary alcohol is then dehydrated to form a mixture of alkenes. This is typically achieved by heating the alcohol with a strong acid catalyst, such as phosphoric acid or a catalytic amount of iodine.[4]
-
Hydrogenation: The resulting alkene mixture is catalytically hydrogenated to yield the final saturated alkane. A common method involves dissolving the alkene in a solvent like ethanol, adding a palladium on carbon (10% Pd/C) catalyst, and exposing the mixture to a hydrogen atmosphere until the reaction is complete.[4][5]
This synthetic pathway provides a reliable method for producing specific, highly-branched alkanes for use as analytical standards or for further study.
Caption: General workflow for the targeted synthesis of a branched alkane.
Comparative Physicochemical Properties
The structural differences between isomers manifest clearly in their physical properties. As a general rule, increased branching reduces the molecule's surface area, leading to weaker intermolecular forces and, consequently, lower boiling points compared to the linear isomer.[1]
Table 1: Physicochemical Properties of Selected Dodecane (C12H26) Isomers
| Property | This compound | n-Dodecane (Linear) | 2,2,4,6,6-Pentamethylheptane |
| Molecular Formula | C12H26[6][7] | C12H26[2] | C12H26 |
| Molecular Weight ( g/mol ) | 170.33[6][7] | 170.34 | 170.34 |
| Boiling Point (°C) | ~190-210 (estimated) | 216.3 | 177.3 |
| Density (g/mL at 25°C) | ~0.76 (estimated) | 0.75[8] | 0.749 |
Note: Specific, experimentally verified data for this compound are sparse; values are estimated based on trends for similarly structured C12 isomers.
Spectroscopic Differentiation: The Analytical Fingerprint
To unambiguously distinguish between isomers, researchers rely on powerful spectroscopic techniques that probe the molecule at an atomic level.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for analyzing complex mixtures of volatile organic compounds like alkanes.[1] It provides two dimensions of data: the retention time from the GC, which separates compounds based largely on boiling point, and the mass spectrum from the MS, which provides a structural fingerprint based on fragmentation patterns.[9]
Experimental Protocol: GC-MS Analysis of Dodecane Isomers
-
Sample Preparation: Create a dilute solution (e.g., 100 ppm) of the alkane sample or mixture in a volatile solvent such as hexane.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is heated to ensure rapid vaporization.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane phase) is typically used for hydrocarbon analysis.
-
Carrier Gas: Helium is used at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: A temperature gradient is employed for effective separation, for instance: initial temperature of 50°C (hold for 2 min), then ramp at 10°C/min to 250°C (hold for 5 min).
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-300 amu). The resulting mass spectrum is compared against spectral libraries (like NIST) for identification.[7]
-
Expected Results: Highly branched isomers like this compound will have significantly shorter retention times than the linear n-dodecane due to their lower boiling points. The mass spectra will show characteristic fragmentation patterns, with cleavage favoring the formation of more stable tertiary and secondary carbocations. This leads to a unique fragmentation fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS separates and identifies components in a mixture, NMR spectroscopy provides the definitive structural elucidation of a purified compound.[10] Both ¹³C and ¹H NMR are used to create a detailed map of the carbon and hydrogen environments within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified isomer in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is the most direct method for differentiating isomers, as the number of distinct signals directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[11]
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. The chemical shift (position), integration (area), and multiplicity (splitting pattern) of the signals provide detailed information about the connectivity of hydrogen atoms. For example, a -CH₂- group adjacent to a -CH- group will appear as a doublet of doublets or a more complex multiplet.[12]
-
Expected Results: The symmetry of an isomer dictates its NMR spectrum. n-Dodecane, due to its symmetry, will show only 6 signals in its ¹³C NMR spectrum. In contrast, an asymmetric isomer like this compound, which has no plane of symmetry, will display 12 unique signals, one for each carbon atom. This provides an unambiguous method of differentiation.
Caption: Differentiating isomers using GC-MS retention time and ¹³C NMR signal count.
Conclusion
The comprehensive analysis of this compound and its isomers is a multi-faceted process that relies on a synergistic application of chemical synthesis and advanced spectroscopic techniques. While physicochemical properties provide initial clues, the combination of GC-MS for separation and fragmentation analysis, and NMR spectroscopy for definitive structural mapping, offers a robust and reliable workflow. This guide provides the foundational protocols and expert insights necessary for researchers to confidently navigate the complexities of isomeric analysis, ensuring the accuracy and integrity of their scientific endeavors.
References
- Strickland, J. R., et al. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry. [Link]
- Lehmler, H. J., et al. A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Organic Letters. [Link]
- M. J. T. et al. (2019). Efficiency Estimates for Electromicrobial Production of Branched-chain Hydrocarbons.
- ResearchGate.
- PubMed.
- Pragolab. Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). [Link]
- ResearchGate. Synthesis of highly-branched alkanes for renewable gasoline. [Link]
- OpenOChem Learn. Alkanes. [Link]
- PEARL. Synthesis of H-branch alkanes. [Link]
- W.W. Norton. 2.14 Nuclear Magnetic Resonance Spectra of Alkanes. [Link]
- PubChem. This compound. [Link]
- NIST. This compound. [Link]
- Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]
- PubMed. (1)H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments. [Link]
- ACS Publications.
- Wikipedia. Dodecane. [Link]
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dodecane. [Link]
- PubChem. 5-Ethyl-3,4-dimethyloctane. [Link]
- PubChem. 5-Ethyl-3,3-dimethyloctane. [Link]
- ChemBK. Dodecane(mixture of isomers). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dodecane - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Norton Ebook Reader [nerd.wwnorton.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkanes | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Thermodynamic Stability of Branched vs. Linear Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Isomer Definition
Alkanes, hydrocarbons with the general formula CnH2n+2, can exist as structural isomers—molecules with the same chemical formula but different atomic arrangements.[1] A fundamental question in physical organic chemistry is why branched alkanes are generally more thermodynamically stable than their linear, or "normal," counterparts. This guide will explore the principles governing this stability difference, a concept crucial for fields ranging from fuel development to medicinal chemistry, where molecular stability can profoundly impact efficacy and reactivity.
The Theoretical Framework: Unpacking Stability
The thermodynamic stability of a molecule is inversely related to its potential energy content. A more stable compound possesses less internal energy and will release less energy upon combustion. Two key thermodynamic quantities are used to quantify this: the standard enthalpy of formation (ΔHf°) and the standard enthalpy of combustion (ΔHc°).
-
Standard Enthalpy of Formation (ΔHf°) : This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf° indicates that the molecule is more stable than its constituent elements, and therefore, more stable overall.
-
Standard Enthalpy of Combustion (ΔHc°) : This is the enthalpy change when one mole of a substance is completely burned in excess oxygen. For isomers, which will produce the same quantity of CO2 and H2O upon combustion, the molecule that releases less heat is considered more stable because it started from a lower potential energy state.[1][2] Therefore, a less negative (or smaller absolute value) ΔHc° signifies greater stability.[1]
The prevailing explanation for the enhanced stability of branched alkanes involves a complex interplay of intramolecular forces and electronic effects. While linear alkanes have a larger surface area, leading to stronger intermolecular van der Waals forces and thus higher boiling points, the intramolecular landscape tells a different story.[3][4] Advanced computational analyses, such as Density Functional Theory (DFT), suggest that the stability of branched alkanes is linked to a combination of electrostatic effects and electron correlation, which are more favorable in the compact, branched structure.[5][6] This counters the older, simpler notion that steric hindrance in branched alkanes would be a major destabilizing factor; in reality, stabilizing electronic effects like hyperconjugation and favorable geminal interactions often play a more significant role.[3][6]
Experimental Evidence: A Head-to-Head Comparison
Experimental data consistently demonstrates that branching leads to increased thermodynamic stability. This is evident when comparing the heats of combustion for various alkane isomers. As branching increases, the heat of combustion decreases, indicating a lower initial potential energy for the branched isomer.[1][7][8]
Table 1: Thermodynamic Data for Butane and Pentane Isomers
| Compound | Structure | Isomer Type | ΔHc° (kJ/mol) | Relative Stability |
| n-Butane | CH₃CH₂CH₂CH₃ | Linear | ~ -2877 | Least Stable |
| Isobutane | (CH₃)₃CH | Branched | ~ -2868 | Most Stable |
| n-Pentane | CH₃(CH₂)₃CH₃ | Linear | ~ -3536 | Least Stable |
| Isopentane | (CH₃)₂CHCH₂CH₃ | Branched | ~ -3529 | More Stable |
| Neopentane | (CH₃)₄C | Highly Branched | ~ -3514 | Most Stable |
Data compiled from various sources. Exact values may vary slightly between references but the trend remains consistent.[2][9][10]
The data clearly shows that for the C4 isomers, isobutane is more stable than n-butane, releasing approximately 9 kJ/mol less energy upon combustion.[9] For the C5 isomers, the trend is even more pronounced: stability increases with the degree of branching, from n-pentane to isopentane to the highly symmetric neopentane.[2][10]
The relationship between stability and the energy released during combustion can be visualized as follows:
Caption: Energy diagram comparing combustion of linear vs. branched alkanes.
Experimental Protocol: Measuring Stability via Bomb Calorimetry
The heat of combustion is determined experimentally using a constant-volume bomb calorimeter.[11][12] This technique measures the heat released (qV) during complete combustion, which is equal to the change in internal energy (ΔE) for the reaction.
Principle of Operation
A weighed sample is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat evolved is absorbed by a surrounding water bath of known volume, and the resulting temperature change is precisely measured.[11][12]
Experimental Workflow
Caption: Step-by-step workflow for bomb calorimetry experiment.
Detailed Step-by-Step Methodology
-
Calibration: a. Accurately weigh a pellet of approximately 1 gram of a standard substance, typically benzoic acid, for which the heat of combustion is known with high precision.[13] b. Measure and record the length of the ignition fuse wire (e.g., 10 cm). c. Assemble the bomb, placing the pellet in the sample cup and securing the fuse wire so it is in contact with the pellet. d. Add 1 mL of distilled water to the bomb to saturate the internal atmosphere, ensuring that water formed during combustion is in the liquid state. e. Seal the bomb and charge it slowly with pure oxygen to a pressure of approximately 25 atm. Submerge the bomb in water to check for leaks. f. Place the bomb into the calorimeter, add a precise volume of water (e.g., 2000 mL), and begin stirring. g. Monitor the water temperature until it reaches a steady rate of change. Record the temperature at one-minute intervals for five minutes. h. Ignite the sample. Record the temperature at timed intervals (e.g., every 30 seconds) until it has peaked and begun to fall. Continue recording for at least 5 minutes after the peak.[13] i. After the run, vent the bomb, disassemble it, and measure the length of the remaining fuse wire. j. Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion for benzoic acid and the fuse wire, corrected for the observed temperature rise.
-
Sample Measurement: a. Repeat the entire procedure (steps 1a-1i) using the alkane sample of interest. For volatile liquids, a gelatin capsule may be used to contain the sample. b. The mass of the alkane sample should be chosen so that the total energy released does not exceed the calorimeter's capacity (typically less than 1 gram).[14]
-
Calculations: a. Determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings. b. Calculate the total heat released (q_total) using the formula: q_total = Ccal * ΔT. c. Subtract the heat contributed by the combustion of the fuse wire and any corrections for acid formation (determined by titrating the bomb washings).[13] d. The remaining heat is from the combustion of the sample (q_sample). e. Calculate the molar heat of combustion (ΔHc°) by dividing q_sample by the number of moles of the sample burned.[11]
Conclusion
The assertion that branched alkanes are thermodynamically more stable than their linear isomers is robustly supported by both theoretical models and extensive experimental data.[1][5] This increased stability is quantified by their less exothermic heats of combustion, indicating a lower initial potential energy state.[8] While the precise origins of this stability are a subject of advanced computational chemistry, the empirical evidence is unequivocal. The principles and experimental protocols detailed in this guide provide a comprehensive framework for researchers to understand, verify, and apply these fundamental concepts in their professional endeavors.
References
- Filo. (n.d.). Which produces more heat: isobutane or n-butane?.
- Wikipedia. (n.d.). Alkane.
- PubMed. (2010). Density functional steric analysis of linear and branched alkanes.
- University of Washington. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.
- Royal Society of Chemistry. (n.d.). Measurements of heats of combustion by flame calorimetry. Part 4.—n-Pentane, isopentane, neopentane.
- ResearchGate. (n.d.). Origin of Stability in Branched Alkanes.
- Reddit. (2020). Why branched alkanes are more stable than linear chain alkanes??.
- Sarthaks eConnect. (2019). Which has maximum molar heat of combustion 1)n pentane 2)isopentane 3)neopentane 4)isobutane.
- Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.
- University of Washington. (n.d.). Bomb Calorimetry: Heat of Combustion of Naphthalene.
- BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry.
- Socratic. (2017). How do we compare the heats of combustion of neopentane, isopentane, and n-pentane?.
- Chemistry Stack Exchange. (2019). Deciding the order of heat of combustion of isomeric alkanes.
- University of California, Berkeley. (n.d.). Bomb Calorimetry - Heat of Combustion.
- Quora. (2017). Why does a normal-chain alkane have a higher boiling point than branched-chain alkanes?.
Sources
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. sarthaks.com [sarthaks.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Which produces more heat: isobutane or n-butane? | Filo [askfilo.com]
- 10. Measurements of heats of combustion by flame calorimetry. Part 4.—n-Pentane, isopentane, neopentane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 12. biopchem.education [biopchem.education]
- 13. chemistry.montana.edu [chemistry.montana.edu]
- 14. pages.jh.edu [pages.jh.edu]
A Comparative Guide to the GC Retention Times of Dodecane Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomers presents a significant analytical challenge. Within complex hydrocarbon mixtures, gas chromatography (GC) stands as a cornerstone technique for the separation and characterization of these structurally similar molecules. This guide provides an in-depth comparison of the gas chromatographic retention times of dodecane isomers, underpinned by experimental data and detailed methodologies, to facilitate their accurate identification and analysis.
Dodecane (C₁₂H₂₆) exists as 355 structural isomers, each possessing unique physicochemical properties.[1] The separation of these isomers by gas chromatography is fundamentally governed by their boiling points and molecular structures, with the degree of branching playing a pivotal role.[1] On common non-polar stationary phases, the elution order is primarily dictated by the volatility of the isomers. Consequently, more highly branched isomers, which exhibit lower boiling points, elute earlier than their linear counterpart, n-dodecane.[1]
The Principle of Separation: Boiling Point and Molecular Structure
The elution order of dodecane isomers from a non-polar GC column is inversely related to their boiling points.[2] This phenomenon is a direct consequence of the intermolecular van der Waals forces.[3] Linear alkanes, such as n-dodecane, have a larger surface area, leading to stronger van der Waals interactions between molecules and thus a higher boiling point.[3] As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular interactions. This results in weaker van der Waals forces and a lower boiling point.[3][4]
In gas chromatography with a non-polar stationary phase, such as polydimethylsiloxane (e.g., DB-1, SE-30, OV-101), separation is primarily based on the boiling points of the analytes.[3][5] Compounds with lower boiling points are more volatile, spend more time in the gaseous mobile phase, and therefore travel through the column faster, resulting in shorter retention times.[2]
Comparative GC Retention Data of Dodecane Isomers
To provide a consistent and transferable measure of retention, Kovats Retention Indices (RI) are often employed. The retention index of a compound is its retention time normalized to the retention times of adjacent n-alkanes, making it less susceptible to variations in analytical conditions than absolute retention time.[1]
The following table presents the boiling points and experimentally determined Kovats Retention Indices for a selection of dodecane isomers on a non-polar stationary phase. The data clearly illustrates the inverse relationship between the degree of branching and the retention index.
| Isomer Name | Molecular Structure | Boiling Point (°C) | Kovats Retention Index (Non-Polar Phase) |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 216.3 | 1200 |
| 2-Methylundecane | CH₃CH(CH₃)(CH₂)₈CH₃ | 210.3 | 1178 |
| 3-Methylundecane | CH₃CH₂CH(CH₃)(CH₂)₇CH₃ | 210.1 | 1184 |
| 4-Methylundecane | CH₃(CH₂)₂CH(CH₃)(CH₂)₆CH₃ | 209.8 | 1188 |
| 5-Methylundecane | CH₃(CH₂)₃CH(CH₃)(CH₂)₅CH₃ | 209.5 | 1191 |
| 2,2-Dimethyldecane | (CH₃)₃C(CH₂)₇CH₃ | 203.7 | 1152 |
| 3,3-Dimethyldecane | CH₃CH₂C(CH₃)₂(CH₂)₆CH₃ | 206.5 | 1175 |
| 4,4-Dimethyldecane | CH₃(CH₂)₂C(CH₃)₂(CH₂)₅CH₃ | 207.2 | 1182 |
| 5,5-Dimethyldecane | CH₃(CH₂)₃C(CH₃)₂(CH₂)₄CH₃ | 207.8 | 1189 |
| 2,3-Dimethyldecane | CH₃CH(CH₃)CH(CH₃)(CH₂)₆CH₃ | 208.1 | 1195 |
Note: Kovats indices can vary slightly depending on the specific GC column and analytical conditions. The values presented here are compiled from various sources and should be used as a guide.[1]
Experimental Protocol for Isomer Identification
This section details a robust methodology for the separation and identification of dodecane isomers using gas chromatography-mass spectrometry (GC-MS).
Sample Preparation
Prepare a standard solution containing a mixture of the dodecane isomers of interest in a volatile, non-polar solvent such as hexane or pentane. A typical concentration for each isomer is in the range of 10-100 µg/mL. For complex sample matrices, an appropriate extraction and clean-up procedure should be employed to isolate the hydrocarbon fraction.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: A non-polar capillary column is recommended, such as a DB-1 or SE-30 (100% dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1 (this can be adjusted based on sample concentration).[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-300.[1]
Data Analysis
-
Identify the peaks corresponding to the dodecane isomers based on their retention times and mass spectra.[1]
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library, such as the NIST Mass Spectral Library.[1]
-
To determine the Kovats Retention Index for each isomer, a separate analysis of a homologous series of n-alkanes (e.g., C10 to C14) must be performed under the identical GC conditions. The retention indices can then be calculated using the appropriate formula for temperature-programmed analysis.[1]
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the GC-MS analysis of dodecane isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dodecane, 3-methyl- [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Labyrinth: A Comparative Guide to Mass Spectral Fragmentation of C12 Alkane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of organic molecules is a cornerstone of discovery. While mass spectrometry (MS) stands as a powerful tool for elucidating molecular structures, the analysis of structurally similar compounds, such as alkane isomers, presents a significant analytical challenge. This guide provides an in-depth comparison of the electron ionization (EI) mass spectral fragmentation patterns of C12 alkane isomers, offering insights into how subtle structural differences manifest in their mass spectra.
The Challenge of Isomeric Similarity
Dodecane (C12H26) and its numerous branched isomers share the same molecular weight (170.33 g/mol ), making them indistinguishable by their molecular ion peak alone.[1][2][3] The key to their differentiation lies in the unique fragmentation patterns that arise from the specific arrangement of their carbon skeletons upon electron ionization. However, the similarity in bond types across these isomers often leads to overlapping fragment ions, complicating straightforward identification.[4]
Unraveling the Fragmentation of n-Dodecane: The Archetype
The mass spectrum of the linear isomer, n-dodecane, serves as our baseline. Upon electron impact, the molecular ion (M+) is formed, which is often of low abundance for long-chain alkanes.[5] The subsequent fragmentation is characterized by the cleavage of C-C bonds, which are weaker than C-H bonds.[5] This results in a homologous series of alkyl carbocations (CnH2n+1)+, separated by 14 Da (the mass of a CH2 group).[5][6]
The spectrum typically shows a cluster of peaks for each carbon number, with the most abundant peak in a cluster corresponding to the CnH2n+1+ ion and less intense peaks corresponding to CnH2n+ and CnH2n-1+ ions, formed through hydrogen rearrangements.[5][6] For n-dodecane, prominent peaks are observed at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+), with the relative intensity of these peaks decreasing as the fragment size increases. The base peak, the most intense peak in the spectrum, is often m/z 43 or 57.[6]
The Influence of Branching: A Departure from Linearity
The introduction of branching into the carbon chain dramatically alters the fragmentation pattern. Branched alkanes exhibit a greater tendency for fragmentation at the point of branching.[5] This is due to the increased stability of the resulting carbocations, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations.[5][7]
This preferential cleavage leads to a significant increase in the abundance of fragment ions corresponding to the loss of the larger alkyl radical from the branching point.[8] Consequently, the molecular ion peak for branched alkanes is typically less abundant than for their linear counterpart.[5][9]
Visualizing the Fragmentation Logic:
Caption: Logical workflow of fragmentation for linear vs. branched alkanes.
Comparative Analysis of C12 Alkane Isomer Fragmentation
To illustrate the diagnostic differences, let's consider the hypothetical mass spectra of n-dodecane and a branched isomer, for instance, 2-methylundecane.
| m/z | Ion Formula | n-Dodecane (Relative Abundance) | 2-Methylundecane (Relative Abundance) | Rationale for Difference |
| 170 | [C12H26]+• | Low | Very Low | Increased branching leads to a less stable molecular ion.[5][9] |
| 155 | [C11H23]+ | Low | High | Loss of a methyl group (•CH3) from the 2-position of 2-methylundecane is a favored fragmentation pathway, leading to a stable secondary carbocation. |
| 43 | [C3H7]+ | High | Moderate | A common fragment for all alkanes, but its relative abundance can decrease in branched isomers due to other preferred fragmentation channels. |
| 57 | [C4H9]+ | High (Often Base Peak) | Moderate | Similar to m/z 43, it's a stable fragment but may not be the most abundant in a branched isomer. |
| 71 | [C5H11]+ | Moderate | Moderate | Part of the characteristic homologous series for alkanes. |
| 85 | [C6H13]+ | Moderate | Low | The abundance of larger fragments often decreases more rapidly in branched isomers. |
Key Takeaway: The most telling difference lies in the enhanced abundance of ions formed by cleavage at the branch point. For 2-methylundecane, the peak at m/z 155 (M-15) would be significantly more intense than in the spectrum of n-dodecane. Similarly, an isomer like 5-propyloctane would show a prominent peak corresponding to the loss of a propyl radical.
Experimental Protocol for Mass Spectral Analysis of C12 Alkane Isomers
To obtain high-quality, reproducible mass spectra for comparative analysis, the following experimental workflow is recommended:
-
Sample Preparation:
-
Dissolve a small amount of the C12 alkane isomer in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Ensure the solvent is of high purity to avoid interference.
-
-
Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
A GC-MS system is the preferred instrument as it allows for the separation of isomers prior to mass analysis, which is crucial for analyzing mixtures.[4][10]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkane isomers.
-
Injection: Use a split injection to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the isomers.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at the standard 70 eV.
-
Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and all expected fragments.
-
Ion Source Temperature: Typically around 230°C.
-
Quadrupole Temperature: Typically around 150°C.
-
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum for each separated isomer.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the relative abundances of the key fragment ions to a spectral library (e.g., NIST) for confirmation.[1][3][11][12]
-
For unknown isomers, carefully analyze the fragmentation pattern to deduce the branching structure.
-
Visualizing the Experimental Workflow:
Caption: Step-by-step GC-MS workflow for C12 alkane isomer analysis.
Conclusion
While the mass spectra of C12 alkane isomers can appear deceptively similar at first glance, a detailed analysis of their fragmentation patterns provides the necessary clues for their differentiation. The key lies in understanding the fundamental principles of carbocation stability and how it governs the cleavage of the carbon skeleton. By carefully comparing the relative abundances of characteristic fragment ions, particularly those resulting from cleavage at branching points, researchers can confidently distinguish between these closely related structures. The combination of chromatographic separation with mass spectrometric analysis remains the gold standard for the definitive identification of alkane isomers in complex mixtures.
References
- National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook.
- ChemSpider. (n.d.). Alkanes. Royal Society of Chemistry. Retrieved from an appropriate, general resource on alkane mass spectrometry.
- Patsnap. (2026). How to Distinguish Alkanes in Mixed Hydrocarbon Sources. Patsnap Eureka. Retrieved from a relevant Patsnap article discussing alkane analysis.[4]
- Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization. Retrieved from a relevant Spectroscopy Online article.[15]
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry.
- ResearchGate. (n.d.). Full scan mass spectrum of n-dodecane.
Sources
- 1. Dodecane [webbook.nist.gov]
- 2. Dodecane [webbook.nist.gov]
- 3. Dodecane [webbook.nist.gov]
- 4. How to Distinguish Alkanes in Mixed Hydrocarbon Sources [eureka.patsnap.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dodecane [webbook.nist.gov]
- 12. Dodecane [webbook.nist.gov]
A Comparative Analysis of 5-Ethyl-3,5-dimethyloctane and Other Branched Alkanes as High-Performance Fuel Additives
This guide provides an in-depth technical comparison of 5-Ethyl-3,5-dimethyloctane and other notable branched alkanes for their potential application as fuel additives. Tailored for researchers, scientists, and professionals in fuel and drug development, this document synthesizes fundamental principles of combustion chemistry with available experimental data to offer a comprehensive overview of structure-performance relationships in branched alkane fuel additives.
Introduction: The Imperative for High-Performance, Cleaner-Burning Fuels
The internal combustion engine, a cornerstone of modern transportation, demands fuels that combust efficiently and controllably. Engine knock, a phenomenon of premature fuel detonation, curtails engine performance and can lead to significant mechanical damage. The octane rating of a fuel is the critical measure of its ability to resist knock.[1][2][3] Highly branched alkanes are prized as gasoline additives for their superior anti-knock properties, which allow for higher engine compression ratios and, consequently, greater thermal efficiency and power output.[4][5][6] This guide focuses on this compound, a C12 highly branched alkane, and situates its potential performance within the context of well-established and other relevant branched alkane additives.
The Significance of Molecular Architecture in Fuel Performance
The anti-knock quality of an alkane is intrinsically linked to its molecular structure. Straight-chain alkanes, such as n-heptane (the zero point on the octane scale), are prone to autoignition under pressure.[1] Branching of the carbon skeleton significantly enhances a molecule's resistance to knocking. This is because branched structures lead to the formation of more stable free radicals during the initial stages of combustion, which moderates the rate of reaction and prevents premature detonation.[5][6] The degree and nature of branching—the number of side chains, their length, and their position on the main carbon chain—all influence the octane number. Generally, a more compact and highly branched molecule will exhibit a higher octane rating.[3]
Comparative Analysis of Branched Alkanes
To contextualize the potential performance of this compound, a comparison with established and structurally relevant branched alkanes is essential. This analysis will focus on key fuel properties: Research Octane Number (RON), Motor Octane Number (MON), Reid Vapor Pressure (RVP), and Heat of Combustion.
Key Performance Indicators:
-
Research Octane Number (RON): Indicates a fuel's anti-knock performance under low-speed, mild driving conditions.
-
Motor Octane Number (MON): Measures anti-knock performance under more severe, high-speed, and high-load conditions.
-
Reid Vapor Pressure (RVP): A measure of a fuel's volatility, which is crucial for engine starting in various temperatures and for environmental emissions control.
-
Heat of Combustion: The energy released when a fuel is burned. While important for energy density, it is the controlled release of this energy that is critical for engine performance.
Data Summary:
| Compound | Molecular Formula | Structure | Research Octane Number (RON) | Motor Octane Number (MON) | Reid Vapor Pressure (RVP) (kPa) | Heat of Combustion (kJ/mol) |
| This compound | C12H26 | Highly Branched | Estimated High | Estimated High | Estimated Low | Estimated ~ -8000 |
| Iso-octane (2,2,4-Trimethylpentane) | C8H18 | Highly Branched | 100[7] | 100 | 55-70 | -5461 |
| Triptane (2,2,3-Trimethylbutane) | C7H16 | Very Highly Branched | ~112 | ~101 | ~56 | -4817 |
| 2,2,4,6,6-Pentamethylheptane (iso-dodecane) | C12H26 | Highly Branched | High | High | Low[8] | ~ -8030 |
| n-Dodecane | C12H26 | Straight-Chain | Low | Low | 0.018[8] | -8086[8] |
Note: Values for this compound are estimated based on structure-property relationships. The heat of combustion for branched alkanes is generally slightly lower than their straight-chain isomers, indicating greater stability.[9][10][11]
Discussion of Comparative Performance:
-
This compound possesses a highly branched structure with multiple methyl and ethyl groups. This complex branching is expected to confer a high octane number, likely comparable to or exceeding that of other highly branched C12 isomers like 2,2,4,6,6-pentamethylheptane. Its larger molecular size compared to iso-octane and triptane suggests a lower Reid Vapor Pressure, which is advantageous for reducing evaporative emissions. The heat of combustion is anticipated to be in the range of other dodecane isomers.
-
Iso-octane (2,2,4-Trimethylpentane) is the benchmark for the octane rating scale, with a defined RON and MON of 100.[7] Its high degree of branching makes it an excellent anti-knock agent.
-
Triptane (2,2,3-Trimethylbutane) exhibits one of the highest known octane numbers for an alkane. Its compact, highly symmetrical structure contributes to its exceptional stability and resistance to autoignition.
-
2,2,4,6,6-Pentamethylheptane (iso-dodecane) is a highly branched C12 alkane that has been studied as a surrogate for jet fuel.[8] Its low volatility and high degree of branching suggest excellent anti-knock properties.
-
n-Dodecane , the straight-chain isomer, serves as a crucial reference point. Its low octane number underscores the profound impact of branching on fuel performance.
Experimental Protocols for Fuel Additive Evaluation
The evaluation of new fuel additives is governed by standardized testing procedures to ensure reproducibility and comparability of data. The American Society for Testing and Materials (ASTM) provides a suite of methods for determining key fuel properties.
1. Octane Number Determination (RON and MON):
-
ASTM D2699 (RON) and ASTM D2700 (MON): These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio. The test fuel's knocking intensity is compared to that of primary reference fuels (blends of iso-octane and n-heptane) under controlled conditions to determine its octane number.
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Fuel Sample" -> "CFR Engine" [label=" ASTM D2699/D2700", color="#4285F4", fontcolor="#4285F4"]; "Primary Reference Fuels" -> "CFR Engine"; "CFR Engine" -> "Knock Intensity Comparison" [color="#34A853", fontcolor="#34A853"]; "Knock Intensity Comparison" -> "Octane Number (RON/MON)" [color="#EA4335", fontcolor="#EA4335"]; } *
Figure 1: Workflow for Octane Number Determination.
2. Reid Vapor Pressure (RVP) Measurement:
-
ASTM D5191: This standard test method covers the determination of the vapor pressure of petroleum products using a mini-method. A small, chilled sample is introduced into a temperature-controlled chamber, and the resulting pressure is measured.
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Chilled Fuel Sample" -> "Vapor Pressure Apparatus" [label=" ASTM D5191", color="#4285F4", fontcolor="#4285F4"]; "Vapor Pressure Apparatus" -> "Pressure Measurement" [color="#34A853", fontcolor="#34A853"]; "Pressure Measurement" -> "Reid Vapor Pressure (RVP)" [color="#EA4335", fontcolor="#EA4335"]; } *
Figure 2: Workflow for Reid Vapor Pressure Measurement.
3. Heat of Combustion Determination:
-
The heat of combustion is determined using bomb calorimetry. A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion.
4. Boiling Range Distribution:
-
ASTM D2887: This method uses gas chromatography to determine the boiling range distribution of petroleum fractions. The components of the sample are separated based on their boiling points as they pass through a chromatographic column.
Molecular Structure Visualization
The following diagrams illustrate the molecular structures of the discussed branched alkanes, highlighting the differences in their carbon skeletons.
Conclusion
Based on established structure-performance relationships in alkanes, this compound is predicted to be a high-performing fuel additive. Its highly branched C12 structure suggests a high octane number, contributing to enhanced anti-knock characteristics in gasoline blends. Its expected low volatility would be beneficial for controlling evaporative emissions. While direct experimental data is needed for a definitive quantitative assessment, the comparative analysis with benchmark and structurally similar branched alkanes strongly supports its potential as a valuable component in the formulation of modern, high-efficiency, and cleaner-burning fuels. Further research involving the synthesis and rigorous testing of this compound according to the standardized protocols outlined in this guide is warranted to fully elucidate its performance profile.
References
- ASTM D5191, Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method), ASTM International, West Conshohocken, PA, 2022, www.astm.org
- PubChem. This compound.
- Wikipedia. Dodecane. [Link]
- Study.com. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. [Link]
- Prosen, E. J., & Rossini, F. D. (1944). Heats of isomerization of the five hexanes.
- PubChem. 5-Ethyl-3,4-dimethyloctane.
- Doc Brown's Chemistry. C5H12 isomers. [Link]
- PubChem. 5-Ethyl-3,3-dimethyloctane.
- Chemsrc. This compound. [Link]
- PubChem. Dodecane.
- Wikipedia. List of isomers of dodecane. [Link]
- Chemistry LibreTexts.
- Cheméo. Chemical Properties of Heptane, 2,2,4,6,6-pentamethyl-. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- The Good Scents Company. 2,2,4,6,6-pentamethyl heptane. [Link]
- Chemistry Stack Exchange. Deciding the order of heat of combustion of isomeric alkanes. [Link]
- NIST. Dodecane. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry. 75 C10H22 isomers. [Link]
- University of Connecticut. Iso-Octane and Iso-Dodecane.
- ResearchGate.
- ResearchGate. Vapor pressures of n-heptane, n-decane, n-dodecane (C12) and... [Link]
- Chemistry Stack Exchange. Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? [Link]
- 4College.co.uk. Octane numbers. [Link]
- UCLA. Illustrated Glossary of Organic Chemistry - Dodecane. [Link]
- ResearchGate.
- Wikipedia. Octane. [Link]
- ResearchGate. Cetane number vs. structure in paraffin hydrocarbons. [Link]
- NIST. Dodecane. NIST Chemistry WebBook. [Link]
- PubChem. 4-Ethyl-3,5-dimethyloctane.
- NIST. 3-ethyl-4,5-dimethyloctane. NIST Chemistry WebBook. [Link]
Sources
- 1. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Octane numbers [4college.co.uk]
- 4. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Dodecane - Wikipedia [en.wikipedia.org]
- 9. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to 5-Ethyl-3,5-dimethyloctane as a Lubricant Base Oil
Introduction: The Molecular Architecture of Lubrication
In the intricate world of lubrication, the performance of a lubricant is fundamentally dictated by the molecular structure of its base oil. Constituting 70-90% of a lubricant's formulation, the base oil's properties are paramount to its function.[1] This guide delves into the performance of a specific highly branched alkane, 5-Ethyl-3,5-dimethyloctane, as a potential high-performance lubricant base oil. We will objectively compare its anticipated characteristics with two well-established synthetic base oils: Polyalphaolefins (PAOs) and Esters. This analysis is grounded in the principles of structure-property relationships and supported by standardized experimental methodologies.[2]
For researchers and scientists in the field, understanding the nuances of how molecular geometry influences bulk properties is critical for the development of next-generation lubricants. Highly branched isoparaffins, such as the subject of this guide, are of particular interest due to their potential to offer a unique combination of properties desirable in extreme operating conditions.[2][3]
Comparative Performance Analysis
The following table summarizes the key performance characteristics of this compound in comparison to a representative PAO and a diester-type ester base oil.
| Property | This compound (Hypothetical) | Polyalphaolefin (PAO) (Group IV) | Ester (Diester) (Group V) | Test Method |
| Kinematic Viscosity @ 100°C (cSt) | ~4-6 | 4 - 100 | 2 - 50 | ASTM D445 |
| Kinematic Viscosity @ 40°C (cSt) | ~18-30 | 18 - 1500 | 5 - 250 | ASTM D445 |
| Viscosity Index (VI) | >140 | 120 - 160+ | 120 - 180 | ASTM D2270 |
| Pour Point (°C) | < -50 | -70 to -20 | -95 to -20 | ASTM D97 |
| Oxidative Stability (RPVOT, minutes) | Good to Excellent | Excellent | Good to Excellent | ASTM D2272 |
| Polarity | Non-polar | Non-polar | Polar | N/A |
| Additive Solubility | Moderate | Low | Excellent | N/A |
| Seal Compatibility | Good | Can cause seal shrinkage | Good to excellent (can cause seal swell) | N/A |
The Influence of Molecular Structure
The performance of a lubricant base oil is intrinsically linked to its molecular architecture. The diagram below illustrates the structures of our three comparative base oils.
Caption: Molecular structures of the compared lubricant base oils.
This compound: As a highly branched alkane, its structure is compact and lacks the long, linear chains that can easily align and crystallize at low temperatures. This intricate branching is the primary reason for its predicted excellent low-temperature fluidity (low pour point) and high viscosity index. The absence of polar functional groups renders it non-polar, similar to PAOs.
Polyalphaolefin (PAO): PAOs are synthetic hydrocarbons with a controlled, branched structure.[4] They are essentially oligomers of alpha-olefins, resulting in a wax-free composition with a high viscosity index and excellent low-temperature performance.[5] Their non-polar nature means they have limited ability to dissolve polar additives and can cause seal shrinkage.
Ester: Ester base oils are synthesized from the reaction of an acid and an alcohol.[6] The presence of ester groups introduces polarity to the molecule. This polarity provides inherent lubricity due to attraction to metal surfaces and enhances the solubility of additives.[7] However, this polarity can also lead to seal swell and potential hydrolytic instability in the presence of water.
Experimental Protocols for Performance Evaluation
To ensure a rigorous and standardized comparison of lubricant base oils, a suite of well-defined experimental protocols is employed. The following outlines the methodologies for determining the key performance parameters discussed.
Caption: Experimental workflow for lubricant base oil performance evaluation.
Kinematic Viscosity (ASTM D445)
Principle: This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[1]
Procedure:
-
The sample is brought to the test temperature in a thermostatic bath.
-
A specific volume of the sample is introduced into the viscometer.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[6]
-
This procedure is typically performed at 40°C and 100°C to determine the viscosity index.[8]
Viscosity Index (ASTM D2270)
Principle: The Viscosity Index (VI) is an empirical, dimensionless number that represents the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature.[7]
Calculation:
-
The kinematic viscosities of the sample at 40°C and 100°C are determined using ASTM D445.
-
The VI is calculated using formulas that compare the sample's viscosity change to that of two reference oils.[3]
Pour Point (ASTM D97)
Principle: The pour point of a petroleum product is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.[4]
Procedure:
-
The sample is heated and then cooled at a specified rate in a test jar.
-
At intervals of 3°C, the jar is tilted to observe any movement of the oil's surface.[2]
-
The lowest temperature at which movement is observed is recorded.
-
The pour point is reported as 3°C above this recorded temperature.
Oxidative Stability (Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)
Principle: This test evaluates the oxidation stability of an oil by subjecting it to a controlled, accelerated oxidation environment. The time it takes for the oil to resist oxidation is measured.
Procedure:
-
A sample of the oil is placed in a pressure vessel with water and a copper catalyst.
-
The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.
-
The pressure inside the vessel is monitored. As the oil oxidizes, it consumes oxygen, causing a drop in pressure.
-
The RPVOT value is the time in minutes required for a specified pressure drop to occur. A longer time indicates better oxidative stability.
Discussion and Conclusion
Based on its highly branched, saturated hydrocarbon structure, This compound is anticipated to be a high-performing lubricant base oil, with characteristics that closely mirror those of Polyalphaolefins. Its compact molecular architecture should disrupt the formation of crystalline wax structures at low temperatures, leading to an excellent pour point. The significant branching is also expected to result in a high viscosity index, meaning its viscosity will remain relatively stable over a wide temperature range.
In comparison to PAOs , this compound would likely exhibit similar strengths, such as excellent low-temperature fluidity and thermal stability. Its non-polar nature suggests it would also share the challenge of lower additive solubility compared to more polar base stocks.
Conversely, Ester base oils offer the distinct advantage of polarity, which enhances lubricity and additive solvency.[7] However, this comes with the potential for hydrolytic instability and seal swell, which are not expected to be concerns for a branched alkane like this compound.
References
- MDPI. (n.d.). Fundamental Structure–Function Relationships in Vegetable Oil-Based Lubricants: A Critical Review.
- ResearchGate. (2025). Correlation of structure and properties of groups I to III base oils.
- ResearchGate. (2025). Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene.
- MDPI. (n.d.). Low-Temperature Rheology and Thermoanalytical Investigation of Lubricating Oils: Comparison of Phase Transition, Viscosity, and Pour Point.
- P2 InfoHouse. (n.d.). Synthetic Lubricants.
- ACS Publications. (2022). Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression.
- Semantic Scholar. (2012). Correlation of structure and properties of groups I to III base oils.
- ResearchGate. (n.d.). Viscosity vs. temperature for the synthetic oils PAO8, KR-008, PAG and....
- Lubriplate Lubricants. (n.d.). Base Oils Explained.
- TorcoUSA. (2022). Polyalphaolefin (PAO)
- ResearchGate. (n.d.). Molecular engineering of a high performance base oil molecule.
- Machinery Lubrication. (n.d.). Understanding Differences in Synthetics.
- Oil & Gas Portal. (n.d.). Industrial Lubricant Oils.
- Faraz Oil. (n.d.). Comparison of Properties between Mineral and Synthetic Base Oils.
- Lube Media. (n.d.). Future potential framework for synthetic lubricants.
- TERZO Lubricants. (2025). PAO Vs Conventional Base Oil: The Synthetic Showdown.
- Unknown Source. (2025). What are the differences between synthetic ester engine oil and PAO engine oil?
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-Temperature Rheology and Thermoanalytical Investigation of Lubricating Oils: Comparison of Phase Transition, Viscosity, and Pour Point | MDPI [mdpi.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. torcousa.com [torcousa.com]
- 7. What are the differences between synthetic ester engine oil and PAO engine oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 8. Understanding Differences in Synthetics [machinerylubrication.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Identification of 5-Ethyl-3,5-dimethyloctane
For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of non-polar compounds like 5-Ethyl-3,5-dimethyloctane is a critical aspect of quality control and regulatory compliance. Due to its branched structure, this compound (C12H26)[1][2] presents unique analytical challenges, necessitating robust and reliable identification methods. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose, supported by a detailed cross-validation workflow.
The structural complexity of branched alkanes requires analytical techniques that offer both high resolving power and definitive structural elucidation capabilities. The choice of method can significantly impact the confidence in identification, particularly when differentiating between isomers[3][4][5] which may have similar physical properties. This guide will delve into the causality behind experimental choices and present a self-validating system through cross-validation.
Comparative Analysis of Key Analytical Techniques
The two primary techniques evaluated for the identification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and semi-volatile organic compounds.[6] It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. For branched alkanes, GC-MS provides a distinct fingerprint based on both the retention time of the compound and its mass spectrum.[7]
-
Expertise & Experience: The choice of a long, non-polar capillary column in GC is crucial for achieving baseline separation of this compound from other structurally similar isomers.[8] The subsequent electron ionization (EI) mass spectrometry generates a reproducible fragmentation pattern that is characteristic of the molecule's structure.[7] Preferential cleavage occurs at the branching points, leading to the formation of stable carbocations, which dominate the mass spectrum.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[10][11] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
Expertise & Experience: For a molecule like this compound, ¹H NMR can distinguish between the different types of methyl, methylene, and methine protons based on their chemical shifts and spin-spin coupling patterns. ¹³C NMR provides complementary information by identifying the number of unique carbon environments. While NMR is a powerful tool for unambiguous structure confirmation, it is generally less sensitive than GC-MS and may require a higher concentration of the analyte.[12]
Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical results, a cross-validation study is essential.[6] This process involves analyzing the same sample of this compound using both GC-MS and NMR and comparing the outcomes. The validation of analytical procedures should follow established guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q2(R1).[13][14][15]
Caption: Workflow for the cross-validation of GC-MS and NMR methods.
Experimental Protocols
This protocol is designed for the qualitative identification and purity assessment of this compound.
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.[18]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Mass Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it to a reference spectrum or theoretical fragmentation pattern. The fragmentation of branched alkanes is characterized by cleavage at the branch points.[9]
-
This protocol is for the structural confirmation of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probes: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the this compound structure.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Data Presentation and Interpretation
The data obtained from both GC-MS and NMR should be compared to confirm the identity and purity of this compound.
Table 1: Comparison of Analytical Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Information Provided | Retention time, molecular weight, and fragmentation pattern. | Detailed molecular structure, connectivity, and stereochemistry. |
| Sensitivity | High (ng to pg level). | Lower (µg to mg level). |
| Sample Throughput | High. | Lower. |
| Quantification | Requires a calibration curve with a certified reference standard. | Can be quantitative (qNMR) with an internal standard.[6] |
| Confirmation of Identity | High confidence based on mass spectrum and retention time. | Unambiguous structural confirmation. |
The following diagram illustrates the expected primary fragmentation pathway for this compound in an EI-MS source.
Caption: Predicted fragmentation of this compound in GC-MS.
Conclusion
Both GC-MS and NMR spectroscopy are powerful analytical techniques for the identification of this compound. GC-MS offers high sensitivity and throughput, making it ideal for routine analysis and purity screening.[19][20][21][22] NMR spectroscopy provides unequivocal structural confirmation, which is invaluable for initial characterization and as a reference method.
A robust cross-validation approach, utilizing both GC-MS and NMR, provides a self-validating system that ensures the highest level of confidence in the identity and purity of this compound. This dual-method strategy is highly recommended for regulatory submissions and in any research or development setting where analytical data integrity is paramount. The validation of these methods should be performed in accordance with established guidelines to ensure they are fit for their intended purpose.[23][24]
References
- Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. Benchchem.
- Application Note: Analysis of Branched Alkanes by Mass Spectrometry. Benchchem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1 H-NMR Spectroscopy for Property Prediction. MDPI.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Purity. Benchchem.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Hydrocarbon Identification Using NMR and Openhole Logs. AAPG Datapages/Archives.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Cross-Validation of Analytical Methods for Very Long-Chain Hydrocarbons: A Comparative Guide. Benchchem.
- Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction. PMC - NIH.
- Toward Identification of Molecules in Ill-Defined Hydrocarbons Using Infrared, Raman, and Nuclear Magnetic Resonance (NMR) Spectroscopy. ACS Publications.
- NMR Analysis of Hydrocarbons and Related Molecules. ASTM Digital Library.
- Identification of methyl branched alkanes using GC-MS ion trap?. ResearchGate.
- GCMS Section 6.9.2. Whitman People.
- Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. SciELO.
- Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers.
- Analytical capability and validation of a method for total petroleum hydrocarbon determination in soil using GC-FID. ResearchGate.
- ASTM D2268 – Analysis of High-Purity n-Heptane and Isooctane. ASTM.
- Tuning and validation of an analytical method for the determination of petroleum hydrocarbons in water using gas chromatography. UPO.
- Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- ASTM D2268-93(2013) - Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography. ASTM.
- Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Redalyc.
- Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. RSC Publishing.
- Chapter 18. Validation of Gas Chromatographic Methods. Request PDF - ResearchGate.
- validate analysis methods: Topics by Science.gov.
- This compound. NIST WebBook.
- This compound. PubChem.
- 5-Ethyl-3,4-dimethyloctane. PubChem - NIH.
- 5-Ethyl-2,3-dimethyloctane. PubChem.
- 5-Ethyl-3-methyloctane. PubChem - NIH.
- N-Heptane 99.3% Lab Grade. BVV.
- Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof. Google Patents.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-3,4-dimethyloctane | C12H26 | CID 53424906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Ethyl-3-methyloctane | C11H24 | CID 20682049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
- 10. mdpi.com [mdpi.com]
- 11. Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. ASTM D2268 – Analysis of High-Purity n-Heptane and Isooctane [applications.wasson-ece.com]
- 17. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
- 18. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 22. redalyc.org [redalyc.org]
- 23. researchgate.net [researchgate.net]
- 24. validate analysis methods: Topics by Science.gov [science.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Hydrocarbon Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of hydrocarbons is paramount. Whether quantifying trace contaminants in pharmaceutical products or characterizing complex hydrocarbon mixtures in environmental samples, the reliability of analytical data is non-negotiable. Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of a robust quality assurance program, providing an objective assessment of a laboratory's performance against its peers. This guide offers an in-depth exploration of the principles, methodologies, and data interpretation involved in conducting effective inter-laboratory comparisons for hydrocarbon analysis.
This guide is designed to be a practical resource, moving beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices. We will delve into the critical aspects of designing an ILC, selecting appropriate analytical techniques, and interpreting the statistical data to drive continuous improvement in your laboratory's hydrocarbon analysis capabilities.
The Foundational Role of Inter-laboratory Comparisons
Inter-laboratory comparisons serve multiple critical functions in a scientific setting. They are not merely a regulatory hurdle but a powerful tool for:
-
Performance Evaluation and Validation: ILCs provide an independent validation of a laboratory's measurement capabilities, offering confidence in the accuracy and reliability of the data generated.
-
Method Harmonization: By comparing results from different laboratories using various methods, ILCs can help identify systematic biases and work towards harmonizing analytical procedures.
-
Quality Improvement: Unsatisfactory performance in an ILC can pinpoint areas for improvement in laboratory practices, instrumentation, or personnel training.
-
Accreditation and Compliance: Successful participation in ILCs is often a mandatory requirement for laboratory accreditation to standards such as ISO/IEC 17025.
The relationship between Quality Assurance (QA), Quality Control (QC), and Inter-laboratory Comparisons is hierarchical and interconnected. QA sets the overall framework for quality, QC involves the routine checks to ensure standards are met, and ILCs provide an external validation of the entire system.
Caption: Relationship between QA, QC, and Inter-laboratory Comparisons.
Designing a Robust Inter-laboratory Comparison Study
A successful ILC hinges on a well-designed study protocol. The design must be statistically sound and relevant to the analytical challenges faced by the participating laboratories. Key considerations include:
-
Test Material Homogeneity and Stability: The distributed test materials must be homogenous and stable throughout the duration of the study to ensure that all participants are analyzing identical samples. This is a fundamental prerequisite for a valid comparison.
-
Analyte Concentration Levels: The concentration of target hydrocarbons should be relevant to real-world samples and should ideally cover a range of concentrations to assess laboratory performance across different analytical scales.
-
Clear Instructions and Protocols: Participants must be provided with clear and unambiguous instructions regarding sample handling, analysis, and data reporting to minimize variability arising from procedural differences.
-
Statistical Design: The statistical approach for data analysis should be determined in advance and clearly communicated to the participants. This includes the methods for determining the assigned value, calculating performance scores, and identifying outliers.
Workflow for an Inter-laboratory Comparison Study
The process of an ILC follows a structured workflow, from planning to the final report.
Caption: Workflow of an Inter-laboratory Comparison Study.
Core Analytical Techniques for Hydrocarbon Analysis
The choice of analytical technique is critical and depends on the specific hydrocarbons of interest, the sample matrix, and the required sensitivity. Gas chromatography (GC) is the most common technique for hydrocarbon analysis due to its high resolving power for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and versatile technique that combines the separation capabilities of GC with the identification power of mass spectrometry. It is widely used for the identification and quantification of a broad range of hydrocarbons.
Principle: Volatile and semi-volatile hydrocarbons are separated in the GC column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.
Strengths:
-
High specificity and sensitivity.
-
Excellent for identifying unknown compounds.
-
Applicable to a wide range of hydrocarbons.
Limitations:
-
Can be more complex to operate and maintain than other GC detectors.
-
Matrix effects can sometimes interfere with analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds, particularly hydrocarbons.
Principle: After separation in the GC column, the eluting compounds are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of carbon atoms in the analyte.
Strengths:
-
High sensitivity for most organic compounds.
-
Wide linear dynamic range.
-
Robust and easy to use.
Limitations:
-
It is a destructive technique.
-
Provides limited qualitative information (retention time only).
-
Poor response to certain non-hydrocarbon compounds.
Comparison of GC-MS and GC-FID for Hydrocarbon Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separates by chromatography, identifies by mass-to-charge ratio. | Separates by chromatography, detects by ionization in a flame. |
| Identification | Provides structural information for definitive identification. | Based on retention time comparison with standards. |
| Quantification | Good for both targeted and untargeted quantification. | Excellent for quantifying known hydrocarbons. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | High sensitivity for compounds with C-H bonds. |
| Selectivity | Highly selective, can distinguish between co-eluting compounds. | Less selective, responds to most organic compounds. |
| Complexity | More complex instrumentation and data analysis. | Simpler operation and maintenance. |
| Cost | Higher initial instrument and maintenance costs. | Lower initial instrument and maintenance costs. |
Experimental Protocols
The following are generalized protocols for common hydrocarbon analysis methods. It is crucial to adapt these protocols to the specific requirements of the ILC and the laboratory's instrumentation.
Protocol 1: Analysis of Aliphatic Hydrocarbons by GC-MS
This protocol outlines a general procedure for the quantification of aliphatic hydrocarbons in a solid matrix, such as sediment or soil.
1. Sample Preparation and Extraction: a. Freeze-dry the sample to remove water. b. Homogenize the dried sample by grinding. c. Accurately weigh a known amount of the homogenized sample. d. Spike the sample with a surrogate standard solution (e.g., deuterated alkanes) to monitor extraction efficiency. e. Perform extraction using a suitable technique, such as Soxhlet or ultrasonic extraction, with an appropriate solvent (e.g., dichloromethane/methanol mixture). f. Concentrate the extract to a small volume.
2. Sample Cleanup and Fractionation: a. Pass the concentrated extract through a silica gel column to separate aliphatic and aromatic fractions. b. Elute the aliphatic fraction with a non-polar solvent (e.g., hexane). c. Concentrate the aliphatic fraction and add an internal standard for quantification.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A non-polar capillary column (e.g., DB-5ms) is typically used. c. Carrier Gas: Helium at a constant flow rate. d. Injection: Splitless injection of 1 µL of the extract. e. Oven Temperature Program: A temperature gradient is used to separate the hydrocarbons by their boiling points. A typical program might be:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 5°C/min to 300°C, hold for 10 minutes. f. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
4. Quantification: a. Identify individual n-alkanes and branched alkanes based on their retention times and characteristic mass fragments. b. Quantify the analytes by comparing their peak areas to a calibration curve generated from analytical standards.
Protocol 2: Determination of Benzene, Toluene, and Total Aromatics in Gasoline by GC-MS (Based on ASTM D5769)
This protocol is based on the ASTM D5769 standard test method for the analysis of aromatic compounds in finished gasolines.
1. Sample Preparation: a. Allow the gasoline sample to come to room temperature. b. Add a precise amount of an internal standard solution (e.g., benzene-d6, ethylbenzene-d10, naphthalene-d8) to a known volume of the gasoline sample.
2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A capillary column suitable for separating aromatic hydrocarbons. c. Carrier Gas: Helium. d. Injection: Split injection is typically used due to the high concentration of analytes. e. Oven Temperature Program: A programmed temperature ramp is used to achieve separation of the aromatic compounds. f. Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
3. Calibration and Quantification: a. Prepare a series of calibration standards containing known concentrations of benzene, toluene, and other aromatic compounds, along with the internal standards. b. Generate calibration curves for each analyte by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio. c. Quantify the aromatic compounds in the gasoline sample using the generated calibration curves. The total aromatic content is the sum of the concentrations of all identified aromatic compounds.
Data Analysis and Interpretation
The statistical analysis of ILC data is crucial for evaluating laboratory performance. The primary goal is to determine how a laboratory's results compare to a reference value and to the results of other participating laboratories.
Key Statistical Parameters
-
Assigned Value (x_pt): The value attributed to a particular property of a test item. This can be determined by various methods, including:
-
Consensus Value: The mean or median of the participants' results after the removal of outliers.
-
Formulation: Using a known value based on the preparation of the test material.
-
Certified Reference Value: Using a certified reference material (CRM) as the test item.
-
-
Standard Deviation for Proficiency Assessment (σ_pt): A measure of the dispersion of results that is considered acceptable for the proficiency test.
-
Z-score: A common performance score that indicates how many standard deviations a laboratory's result is from the assigned value. It is calculated as:
-
z = (x - x_pt) / σ_pt
-
Where 'x' is the participant's result.
-
Interpretation of Z-scores
| Z-score | Performance Evaluation | Action |
| |z| ≤ 2.0 | Satisfactory | No immediate action required. |
| 2.0 < |z| < 3.0 | Questionable | The laboratory should investigate the cause of the deviation. |
| |z| ≥ 3.0 | Unsatisfactory | The laboratory must conduct a thorough root cause analysis and implement corrective actions. |
Example of Inter-laboratory Comparison Data
The following table presents hypothetical data from an ILC for the determination of n-C16 in a sediment sample.
| Laboratory ID | Reported Mean (µg/kg) | Standard Deviation (µg/kg) | Z-score |
| Lab A | 18.5 | 1.2 | -0.21 |
| Lab B | 22.1 | 2.5 | 1.53 |
| Lab C | 15.8 | 0.9 | -1.58 |
| Lab D | 25.4 | 3.1 | 3.53 |
| Lab E | 19.2 | 1.5 | 0.11 |
| Consensus Mean | 18.9 | ||
| Standard Deviation | 2.3 |
In this example, Lab D would receive an unsatisfactory performance rating and would need to investigate potential sources of error.
Challenges in Inter-laboratory Comparisons
Achieving consistent and comparable results in hydrocarbon analysis across different laboratories can be challenging. Common sources of variability include:
-
Sample heterogeneity.
-
Differences in extraction and cleanup procedures.
-
Variations in instrument calibration and performance.
-
Inconsistent data processing and integration.
-
Analyst skill and experience.
Conclusion: Driving Excellence in Hydrocarbon Analysis
Inter-laboratory comparisons are an indispensable tool for any laboratory engaged in hydrocarbon analysis. They provide a vital external perspective on a laboratory's performance, fostering confidence in analytical data and driving continuous improvement. By embracing a systematic approach to ILCs, from thoughtful study design to rigorous data analysis, researchers, scientists, and drug development professionals can ensure the highest standards of quality and reliability in their work. This commitment to excellence is not only a professional obligation but also a critical component of ensuring the safety and efficacy of pharmaceutical products and the protection of our environment.
References
- A Guide to Inter-laboratory Comparison of Branched Alkane Analysis - Benchchem.
- Interlaboratory Comparison of Environmental Analyses Associated with Increased Energy Production | Measurement of Organic Pollutants in Water and Wastewater | Selected Technical Papers - ASTM Digital Library.
- ISO-Guide-35-2006.pdf - iTeh STANDARD PREVIEW.
- Interlaboratory Study of Analytical Methods for Petroleum Hydrocarbons - ASTM Digital Library.
- ISO Guide 35: Reference M
- ASTM D5769 - eralytics.
- GC-MS: A Powerful Technique for Hydrocarbon Analysis - Lab Manager.
- Challenges in the determination of petroleum hydrocarbons in water by gas chromatography (hydrocarbon index)
- Accreditation of Reference M
- Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017 - ResearchG
- ASTM D5769; Standard test method for determination of benzene, toluene, and total aromatics in finished gasolines by GC-MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmWfLXHzuL3saz8ulodWAfYUf8QTzzFnSP3S1XtgRAhsESke-KZJrYVl36Tz7fwEi2u1G5DxMce7XY2MZ-0WJWHZHynapXVfzxT0XPuV6-DtDwRgVCNMZCdiM8UurpRYOVVIYojiZE211uM2EMzma4Jw5Ogd7bhzWxWqmnDYBnsAOYNcJLdKJ59Rda5k_sV49HlZQFPPJ946mb5XFr2rQ4XFET6DED6zuAXPodKyg1AwBulSNtlZqA7oJPH6irqQKfqPvN_Gd5OXb8QolJ2WoNnpQpvp-mIvsfogTxmQOnMMhdkOqSGlm1_tXxY-xKsBef3YXx4fTSFHQcVdlgXzVms2w=](
A Senior Application Scientist's Guide to Spectroscopic Databases for the Identification of C12H26 Isomers
For researchers, scientists, and drug development professionals working with aliphatic hydrocarbons, the identification of specific isomers is a frequent and significant challenge. The molecular formula C12H26, representing dodecane, encompasses 355 structural isomers, each with unique physical and chemical properties.[1] Differentiating these compounds is critical for quality control, reaction monitoring, and formulation development. This guide provides an objective, data-driven comparison of key spectroscopic databases and techniques used to identify and distinguish C12H26 isomers, supported by field-proven experimental protocols and data.
The Isomer Challenge: Beyond a Single Formula
The primary difficulty in analyzing C12H26 isomers lies in their structural similarity. While they all share the same molecular weight (170.33 g/mol ), the arrangement of their carbon skeletons drastically affects their properties, such as boiling point and molecular symmetry.[2][3] Spectroscopic techniques exploit these subtle differences to provide unique fingerprints for each isomer. The most powerful approach often involves a combination of chromatographic separation and spectroscopic detection, primarily Gas Chromatography-Mass Spectrometry (GC-MS), followed by definitive structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy serves as a valuable complementary technique.
This guide focuses on the practical application of these methods by leveraging publicly available, authoritative databases, with a special emphasis on the NIST Chemistry WebBook , a comprehensive resource for physical, thermodynamic, and spectroscopic data.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Fingerprinting
GC-MS is the cornerstone for analyzing mixtures of volatile isomers like those of dodecane.[5] The gas chromatograph separates isomers based on differences in their boiling points and interaction with the GC column's stationary phase. Subsequently, the mass spectrometer fragments the eluted molecules, generating a unique mass spectrum that serves as a chemical fingerprint.
Expertise & Experience: The "Why" Behind the Method
The choice of a non-polar GC column is critical. On such columns, separation is dominated by boiling point. Highly branched, compact isomers (e.g., 2,2,4,6,6-pentamethylheptane) are more volatile and have lower boiling points than the linear n-dodecane.[6] Consequently, branched isomers typically elute earlier. The mass spectrum provides the next layer of identification. While all C12H26 isomers have the same molecular ion (m/z 170), their fragmentation patterns differ significantly based on the stability of the carbocations formed. More branching leads to more stable secondary and tertiary carbocations, resulting in characteristic fragment ions.
Authoritative Database: The NIST Mass Spectral Library
The NIST Mass Spectral Library, integrated into the NIST Chemistry WebBook, is the gold-standard for identifying compounds via electron ionization (EI) mass spectrometry.[7][8] By comparing the experimentally acquired mass spectrum of an unknown peak with the entries in the library, a confident tentative identification can be made.
Data Presentation: GC-MS Comparison of Dodecane Isomers
The following table summarizes key GC-MS data for three representative C12H26 isomers, compiled from the NIST Chemistry WebBook. This data illustrates the clear differentiation possible with this technique.
| Isomer | Structure | Boiling Point (°C) | Kovats Retention Index (Non-polar column) | Key Mass Spectrum Fragments (m/z) |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 216.3 | 1200 | 43, 57, 71, 85 |
| Isododecane (2,2,4,6,6-Pentamethylheptane) | (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃ | 177.2 | ~1129[6] | 57, 113 |
| 3,4,5,6-Tetramethyloctane | CH₃CH₂CH(CH₃)CH(CH₃)CH(CH₃)CH(CH₃)CH₂CH₃ | 208.2 | Not Available | 43, 57, 71, 99 |
Data sourced from the NIST Chemistry WebBook and other cited literature.[3][4][6]
Experimental Protocol: GC-MS Analysis of C12H26 Isomers
This protocol describes a standard method for the separation and identification of dodecane isomers.
-
Sample Preparation: Prepare a 10-100 µg/mL solution of the isomer mixture in a volatile solvent like hexane or pentane.[6]
-
GC-MS System & Conditions:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL injection volume with a 50:1 split ratio.[6]
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature 40 °C, hold for 2 minutes; ramp at 5 °C/min to 220 °C; hold for 5 minutes.[6]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40-200.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
For each peak, compare the acquired mass spectrum against the NIST Mass Spectral Library to identify the isomer.
-
Confirm identity by comparing the experimental retention index with literature values.
-
Visualization: GC-MS Workflow
The following diagram illustrates the logical workflow for identifying C12H26 isomers using GC-MS.
Caption: Workflow for C12H26 Isomer Identification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While GC-MS provides excellent tentative identification, NMR spectroscopy is the definitive technique for unambiguous structural assignment of isomers.[5] It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Gives information on the number of distinct proton environments and their connectivity through signal splitting.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. For symmetrical isomers, the number of ¹³C signals will be less than 12.
Expertise & Experience: Decoding Isomers with NMR
The power of NMR lies in its ability to directly probe the molecular structure. For example, n-dodecane, with its high symmetry, will show a relatively simple NMR spectrum with only 6 ¹³C signals.[9] In contrast, a highly branched and asymmetric isomer will display 12 unique ¹³C signals. The chemical shifts and coupling patterns in the ¹H NMR spectrum allow for the complete assembly of the molecular puzzle.
Authoritative Databases and Resources
Data Presentation: Predicted NMR Signatures of Dodecane Isomers
| Isomer | Structure | Expected No. of ¹³C Signals | Expected No. of ¹H Signals (Unique Environments) | Key Structural Features & Expected ¹H NMR Observations |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 6 | 6 | Triplet for terminal CH₃ (~0.9 ppm), complex multiplet for internal CH₂ (~1.2-1.3 ppm). |
| Isododecane (2,2,4,6,6-Pentamethylheptane) | (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃ | 8 | 7 | Multiple singlets for non-equivalent methyl groups, particularly the two tert-butyl groups. |
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-25 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[12]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument for the specific sample.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Count the number of distinct signals to determine the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: A Rapid Tool for Structural Motif Analysis
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. While the IR spectra of alkane isomers can be very similar, subtle differences can be used for differentiation, especially when comparing a known standard to a sample.[13]
Expertise & Experience: Finding Clues in Vibrations
For alkanes, the most informative regions are the C-H stretching region (2850-3000 cm⁻¹) and the C-H bending/rocking region (1350-1470 cm⁻¹ and ~720 cm⁻¹). The ratio of the asymmetric CH₂ stretch (~2925 cm⁻¹) to the asymmetric CH₃ stretch (~2960 cm⁻¹) can provide clues about the degree of branching.[14] Furthermore, a characteristic rocking peak around 720 cm⁻¹ appears only if there is a chain of four or more methylene (-CH₂-) groups, making it a useful marker for less-branched isomers.[14]
Authoritative Database: The NIST/EPA Gas-Phase Infrared Database
The NIST Chemistry WebBook provides access to the NIST/EPA Gas-Phase Infrared Database, which contains high-quality IR spectra for many volatile compounds, including n-dodecane and some of its isomers.[15]
Data Presentation: Key IR Absorptions of Dodecane Isomers
| Isomer | C-H Stretch (cm⁻¹) | CH₂/CH₃ Bending (cm⁻¹) | CH₂ Rocking (cm⁻¹) | Key Differentiating Feature |
| n-Dodecane | ~2962, 2924, 2853 | ~1467, 1378 | ~722 | Strong CH₂ rocking peak present due to long alkyl chain. |
| Isododecane (2,2,4,6,6-Pentamethylheptane) | ~2957, 2906, 2871 | ~1470, 1393, 1366 | Absent | Absence of the ~722 cm⁻¹ rocking peak; strong C-H bending from tert-butyl groups. |
Data sourced from the NIST Chemistry WebBook.[4][15]
Integrated Strategy: A Multi-Technique Approach
No single technique is perfect. A robust identification strategy leverages the strengths of each method in a logical sequence. GC-MS is used for initial separation and screening against a comprehensive library. This provides a set of likely candidates. For absolute certainty, the candidate isomer is then purified (if necessary) and analyzed by ¹H and ¹³C NMR to definitively confirm its structure.
Visualization: Integrated Isomer Identification Workflow
Caption: An integrated workflow for C12H26 isomer identification.
References
- NIST. (n.d.). Heptane, 2,2,4,6,6-pentamethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). 3,4,5,6-Tetramethyloctane, d. NIST Chemistry WebBook.
- NIST. (n.d.). Dodecane. NIST Chemistry WebBook.
- NIST. (n.d.). Dodecane. NIST Chemistry WebBook.
- NIST. (n.d.). Dodecane. NIST Chemistry WebBook.
- NIST. (n.d.). Heptane, 2,2,4,6,6-pentamethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Dodecane. NIST Chemistry WebBook.
- Cunningham, S., et al. (2020). Full scan mass spectrum of n-dodecane d26 showing the selected... ResearchGate.
- SpectraBase. (n.d.). 2,2,4,6,6-Penatmethylheptane.
- NIST. (n.d.). Dodecane. NIST Chemistry WebBook.
- NP-MRD. (2022). Showing NP-Card for n-Dodecane (NP0044902).
- PubChem. (n.d.). 2,2,4,6,6-Pentamethylheptane.
- PubChem. (n.d.). Dodecane-d26.
- Cheméo. (n.d.). Chemical Properties of Heptane, 2,2,4,6,6-pentamethyl- (CAS 13475-82-6).
- SpectraBase. (n.d.). Dodecane, 1,2-dibromo-.
- PubChem. (n.d.). Dodecane.
- Leps, B. (2021). What spectral technique is used to distinguish between structural isomers?. Quora.
- ResearchGate. (n.d.). GC-MS Spectra of Dodecane (Retention time-9.313).
- The Good Scents Company. (n.d.). isododecane, 31807-55-3.
- Glycosciences.de. (n.d.). Dodecane | C12H26 | MD Topology | NMR | X-Ray.
- NIST. (n.d.). Dodecane. NIST Chemistry WebBook.
- Golm Metabolome Database. (n.d.). Dodecane.
- Golm Metabolome Database. (n.d.). Replica Mass Spectra of Dodecane.
- Wikipedia. (n.d.). List of isomers of dodecane.
- NIST. (n.d.). Dodecane. NIST Chemistry WebBook.
- Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy, 30(9), 26-33.
- Study.com. (n.d.). What are the major differences seen in the infrared spectra of an alkane, alkene, and alkyne?.
- Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers?. YouTube.
- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy.
- Bell, J., Nel, P., & Stuart, B. (2019). Non-invasive identification of polymers in cultural heritage collections: evaluation, optimisation and application of portable FTIR (ATR and external reflectance) spectroscopy to three-dimensional polymer-based objects. ResearchGate.
- Golm Metabolome Database. (n.d.). Synonyms of Dodecane.
- Solntsev, K. M. (2023). No signal of isododecane in GC/MS?. ResearchGate.
- Wikipedia. (n.d.). Dodecane.
- Brodnjak-Vončina, D., et al. (2014). Analysis of cosmetic products using different IR spectroscopy techniques. Acta Chimica Slovenica, 61(4), 851-860.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4,5,6-Tetramethyloctane, d [webbook.nist.gov]
- 3. Dodecane [webbook.nist.gov]
- 4. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dodecane [webbook.nist.gov]
- 8. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 9. Dodecane(112-40-3) 13C NMR spectrum [chemicalbook.com]
- 10. NP-MRD: Showing NP-Card for n-Dodecane (NP0044902) [np-mrd.org]
- 11. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Dodecane [webbook.nist.gov]
A Comparative Guide to Branched Alkanes as Solvents in Research and Drug Development
Introduction: The Pivotal Role of Solvent Selection
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, yield, purity, and the overall safety and environmental profile of a process.[1][2] While traditional solvents like chlorinated hydrocarbons or aromatic compounds have been historically prevalent, their associated toxicity and environmental persistence have catalyzed a shift towards safer, more sustainable alternatives.[3] Among these alternatives, branched alkanes (isoparaffins) have emerged as a versatile and effective class of non-polar solvents.[4][5]
This guide provides an in-depth comparative analysis of branched alkanes, contrasting their performance with their linear (n-paraffin) counterparts and other common solvents. We will explore the fundamental structure-property relationships that govern their behavior and provide practical, data-driven insights for researchers, chemists, and drug development professionals aiming to optimize their processes. The narrative is grounded in the causality of molecular interactions, offering not just protocols, but the scientific rationale behind them.
The Molecular Architecture: Why Branching Matters
The fundamental difference between linear and branched alkanes lies in the arrangement of their carbon skeletons.[6] Linear alkanes consist of a straight chain of carbon atoms, while branched alkanes feature one or more carbon substituents along the main chain.[4][6] This seemingly simple structural divergence has profound implications for their physical properties due to its effect on intermolecular van der Waals forces, specifically London dispersion forces.[7][8]
-
Linear Alkanes: Their straight, rod-like shape allows for a large surface area of contact between adjacent molecules. This proximity maximizes the strength of intermolecular London dispersion forces, requiring more energy to separate the molecules.[4][7]
-
Branched Alkanes: Branching creates a more compact, spherical molecular shape.[7][9] This reduces the effective surface area available for intermolecular contact, leading to weaker dispersion forces compared to a linear isomer of the same molecular weight.[7][10][11]
This core principle is the key to understanding the distinct physical properties and, consequently, the unique applications of branched alkanes.
Caption: Impact of branching on intermolecular forces.
Comparative Physicochemical Properties
The structural differences directly translate into distinct, measurable physical properties. Understanding these properties is essential for selecting the appropriate solvent for a given application.
| Property | Linear Alkanes (e.g., n-Hexane) | Branched Alkanes (e.g., Isohexane isomers) | Rationale & Significance for Researchers |
| Boiling Point | Higher (n-Hexane: 69 °C)[12] | Lower (2-Methylpentane: 60.3 °C)[13] | Lower boiling points of branched alkanes facilitate easier and less energy-intensive solvent removal post-reaction or extraction, which is critical for isolating thermally sensitive compounds.[7][11] |
| Melting Point | Generally lower, but trend can be complex. (n-Hexane: -95 °C)[12] | Can be higher if branching leads to high molecular symmetry. (Neopentane: -16°C vs n-Pentane: -130°C)[14] | Higher symmetry in some branched alkanes allows for more efficient packing into a crystal lattice, resulting in a higher melting point. This is relevant for low-temperature applications where the solvent must remain liquid.[14][15] |
| Viscosity | Higher | Lower | Lower viscosity allows for more efficient mass and heat transfer, improving reaction rates and mixing efficiency.[11][13] |
| Density | Higher (n-Hexane: 0.659 g/mL)[12] | Lower (2-Methylpentane: 0.653 g/mL)[13] | Lower density can be advantageous in liquid-liquid extractions, influencing phase separation behavior. Most alkanes are less dense than water.[11][16] |
| Solvency Power | Good for non-polar compounds. | Excellent for non-polar compounds, oils, and greases.[5][17] | Both are non-polar solvents effective for dissolving fats, oils, and other hydrocarbons.[5][10][12] Branched alkanes are often prized for their high purity and ability to dissolve tough residues without leaving a film.[15] |
| Biodegradability | Generally higher | Generally lower | Linear alkanes are typically more readily biodegradable than their branched isomers, a key consideration for environmental impact assessments under green chemistry principles.[6] |
Applications in Drug Development and Synthesis
The unique properties of branched alkanes make them highly suitable for several critical applications in the pharmaceutical and chemical industries.
-
Reaction Solvents: As inert and non-polar media, they are excellent for reactions involving organometallic reagents or other moisture-sensitive compounds. Their lower boiling points simplify product isolation.[5]
-
Purification and Recrystallization: Isooctane, for example, is widely used in the pharmaceutical industry for the purification, recrystallization, and washing of active pharmaceutical ingredients (APIs).[5][18] Its high purity ensures that no unwanted residues contaminate the final product.[15]
-
Extraction: The strong solvency for non-polar substances makes branched alkanes like isohexane effective for the extraction of natural products, oils, and fats from biological matrices.[19]
-
Chromatography: High-purity grades of branched alkanes are used as the mobile phase in gas chromatography (GC) and as a non-polar component in liquid chromatography systems for the separation and analysis of various compounds.[20][21]
Safety, Toxicity, and Green Chemistry Perspective
From a green chemistry standpoint, the ideal solvent should be safe, sourced sustainably, and have minimal environmental impact.[3][22]
-
Toxicity Profile: Branched alkanes generally exhibit low acute oral, dermal, and inhalation toxicity.[23][24] They are typically not skin or eye irritants.[24][25] However, a key hazard is their potential for chemical pneumonitis if aspirated into the lungs.[23][26][27]
-
Environmental Impact: While derived from petroleum, their lower toxicity profile is an advantage over many traditional solvents like benzene or chloroform.[25] As noted, linear alkanes tend to be more biodegradable.[6] The choice between linear and branched isomers may therefore involve a trade-off between process efficiency (e.g., ease of evaporation) and environmental persistence.
-
Flammability: Like all low-molecular-weight alkanes, they are flammable and have low flash points, requiring appropriate handling and storage procedures.[13][23]
Experimental Protocols: A Practical Comparison
To provide actionable insights, we describe two self-validating protocols for comparing solvent performance in a laboratory setting.
Protocol 1: Comparative Solubility Assessment of a Non-Polar Analyte
Objective: To visually and quantitatively compare the solubility of a model non-polar compound (e.g., Sudan III dye) in n-hexane versus isohexane.
Rationale: This experiment provides a direct, empirical measure of the solvency power of each isomer for a representative non-polar solute. The choice of a colored analyte allows for simple visual assessment and straightforward quantification via spectrophotometry.
Caption: Workflow for comparative solubility assessment.
Methodology:
-
Preparation: Label two 20 mL glass vials: "n-Hexane" and "Isohexane." Add 10.0 mL of the respective solvent to each vial.
-
Solute Addition: Accurately weigh 5.0 mg of the non-polar analyte (e.g., Sudan III) and add it to each vial.
-
Mixing: Securely cap the vials and vortex them at a consistent speed for 2 minutes to ensure thorough mixing.
-
Equilibration: Allow the vials to stand undisturbed at room temperature (20-25°C) for 30 minutes.
-
Observation: Visually inspect the vials. Note the extent of dissolved color and the amount of any undissolved solid at the bottom.
-
Quantification (Optional): Carefully filter the supernatant from each vial using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the analyte's λmax. A higher absorbance value corresponds to a higher concentration of dissolved analyte and thus, greater solubility.
Protocol 2: Evaporation Rate Comparison
Objective: To determine the relative evaporation rates of n-hexane and isohexane under controlled conditions.
Rationale: The rate of evaporation is a critical parameter for applications requiring rapid drying or solvent removal. This protocol uses a simple gravimetric method to provide a quantitative comparison, directly reflecting the difference in boiling points and vapor pressures.
Methodology:
-
Preparation: Place two identical watch glasses on an analytical balance and tare the weight.
-
Solvent Dispensing: Using a pipette, dispense exactly 2.0 mL of n-hexane onto the first watch glass. Record the initial mass immediately. Dispense 2.0 mL of isohexane onto the second watch glass and record its initial mass.
-
Evaporation: Place both watch glasses side-by-side in a fume hood with a consistent airflow.
-
Data Collection: Record the mass of each watch glass at 1-minute intervals for 15 minutes or until the solvent has completely evaporated.
-
Analysis: Plot the mass of solvent remaining (Initial Mass - Mass at time t) versus time for both solvents. The solvent with the steeper curve has a faster evaporation rate.
Conclusion
Branched alkanes offer a compelling combination of properties that make them highly effective and often superior alternatives to linear alkanes and other traditional non-polar solvents in research and pharmaceutical applications. Their lower boiling points, reduced viscosity, and high purity are distinct advantages for processes requiring efficient mixing, rapid evaporation, and a residue-free finish.[13][15] While considerations such as biodegradability and flammability must be managed, their low toxicity profile aligns well with the principles of modern green chemistry.[6][24] By understanding the fundamental relationship between molecular branching and intermolecular forces, scientists can make informed, rational decisions to select the optimal solvent, thereby enhancing the efficiency, safety, and sustainability of their chemical processes.
References
- Isohexane as a High-Performance Solvent for Industrial Cleaning and Degreasing. NINGBO INNO PHARMCHEM CO.,LTD.
- Isohexane for Plastic & Rubber Industry – High-Performance Solvent for Efficient Manufacturing.
- Isohexane - Whitaker.
- The Advantages of Using Isohexane Over Traditional Solvents in Cleaning Products.
- Applications of Isohexane in Our Daily Life. Junyuan Petroleum Group.
- How to Compare Linear vs Branched Alkane Effects.
- Alkane. Wikipedia.
- Physical Properties of Alkanes. Jack Westin.
- Physical Properties of Alkanes. Chemistry LibreTexts.
- Solubility Parameters: Theory and Application.
- Solubility Parameters: Theory and Applic
- iso-Octane. Haltermann Carless.
- Physical Properties of Alkanes. OpenOChem Learn.
- Why the boiling points of branched chain alkanes are lower than straight chain alkanes? Quora.
- Isooctane GC | GC9813 | CAS 540-84-1. Chemical Worlds.
- 4.2: Physical Properties of Alkanes. Chemistry LibreTexts.
- 3.5: Properties of Alkanes. Chemistry LibreTexts.
- CH105: Chapter 7 - Alkanes and Halogen
- Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.
- Experimental Hildebrand solubility parameter of alkanes at 298 K
- Understanding Isooctane: Properties, Applic
- Isooctane. American Chemical Society.
- Alkanes, C8–18-branched and linear - Assessment st
- Qualit
- 2,2,4-Trimethylpentane. PubChem.
- Chapter 2: Green Solvents in Analytical Chemistry. Books.
- Alternatives for Conventional Alkane Solvents. PubMed.
- Characterization of the toxicological hazards of hydrocarbon solvents.
- Characterization of the toxicological hazards of hydrocarbon solvents. PubMed.
- Characterization of the toxicological hazards of hydrocarbon solvents.
- pharmaceutical applic
- Solvents and sustainable chemistry. PubMed Central (PMC).
- Green Solvents and Green Technology for Green Chemistry: A Review. GAS Publishers.
Sources
- 1. cool.culturalheritage.org [cool.culturalheritage.org]
- 2. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaspublishers.com [gaspublishers.com]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. How to Compare Linear vs Branched Alkane Effects [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. greenchemindustries.com [greenchemindustries.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The Advantages of Using Isohexane Over Traditional Solvents in Cleaning Products [vinatiorganics.com]
- 16. jackwestin.com [jackwestin.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Isohexane [products.whitaker.company]
- 20. Applications of Isohexane in Our Daily Life - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 21. chemicalworlds.com [chemicalworlds.com]
- 22. books.rsc.org [books.rsc.org]
- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 24. santos.com [santos.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Characterization of the toxicological hazards of hydrocarbon solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating 5-Ethyl-3,5-dimethyloctane from its Structural Isomers using Tandem MS
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, present a significant analytical challenge. Their similar physicochemical properties often lead to co-elution in chromatographic separations, making their individual characterization difficult. This guide provides an in-depth exploration of how tandem mass spectrometry (MS/MS) can be effectively employed to differentiate 5-Ethyl-3,5-dimethyloctane from its structural isomers, a task crucial in fields ranging from petrochemical analysis to metabolomics.
The Challenge of Isomeric Complexity
This compound (C12H26, molecular weight 170.33 g/mol ) and its isomers are non-polar hydrocarbons.[1][2][3] Standard gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) often produces mass spectra for alkane isomers that are remarkably similar, characterized by fragmentation patterns that can be difficult to interpret.[4] While GC can separate some isomers based on boiling point differences, complex mixtures or isomers with very similar retention times necessitate a more powerful analytical approach. Tandem mass spectrometry offers this enhanced specificity by enabling the fragmentation of selected precursor ions and analysis of the resulting product ions, providing a detailed fingerprint of the molecule's structure.[5][6]
Foundational Principles: Tandem MS and Collision-Induced Dissociation (CID)
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation.[5] It involves multiple stages of mass analysis, typically separated by a fragmentation step. The most common fragmentation method is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD).[7][8] In this process, selected ions are accelerated and collided with neutral gas molecules (like argon or nitrogen).[7] This collision converts some of the ion's kinetic energy into internal energy, leading to bond cleavage and the formation of fragment ions.[7][8] The resulting fragmentation pattern is highly dependent on the structure of the precursor ion, allowing for the differentiation of isomers.[9]
The core principle behind using tandem MS to differentiate isomers lies in the fact that different structural arrangements will lead to unique fragmentation pathways. In branched alkanes, fragmentation preferentially occurs at branching points due to the increased stability of the resulting tertiary or quaternary carbocations.[4][10] The relative abundance of these fragments provides a structural signature.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust methodology for the differentiation of this compound and its structural isomers using a triple quadrupole GC-MS/MS system.
Sample Preparation and GC Separation
-
Standard Preparation: Prepare individual solutions of this compound and its selected structural isomers (e.g., n-Dodecane, 2,2,4,6,6-Pentamethylheptane) in a volatile solvent like hexane at a concentration of 10 µg/mL. Also, prepare a mixture of all isomers.
-
GC System: A standard gas chromatograph equipped with a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
GC Method:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
The goal of the GC separation is to resolve the isomers as much as possible, though complete separation is not strictly necessary for tandem MS analysis.
Mass Spectrometry: Precursor Ion Selection
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Full Scan Analysis (MS1): Initially, acquire full scan mass spectra for each individual isomer to identify suitable precursor ions. For C12H26 isomers, the molecular ion (m/z 170) is often weak or absent in EI.[10] Therefore, prominent and structurally significant fragment ions from the initial EI fragmentation should be selected as precursors. Common fragment ions for branched alkanes include those resulting from cleavage at branch points.
Tandem MS (MS/MS): Collision-Induced Dissociation and Product Ion Scanning
-
Precursor Ion Selection: Based on the full scan data, select a common, abundant fragment ion to serve as the precursor for all isomers. For example, a C5H11+ ion (m/z 71) or a C6H13+ ion (m/z 85) could be chosen.
-
Collision Gas: Argon at a pressure of 1.5 mTorr.
-
Collision Energy Optimization: The collision energy is a critical parameter that must be optimized for each precursor ion to generate a rich and informative product ion spectrum. Perform a collision energy ramping experiment (e.g., 5-40 eV) for each isomer to determine the optimal energy that produces the most significant differences in the product ion spectra.
-
Product Ion Scan: Acquire product ion spectra for the selected precursor ion at the optimized collision energy for each isomer.
Visualizing the Workflow
Caption: Tandem MS workflow for isomer differentiation.
Results and Discussion: Interpreting the Fragmentation Patterns
The key to differentiating the isomers lies in the differences in their product ion spectra. Let's consider a hypothetical comparison between this compound and two of its isomers: n-Dodecane and 2,2,4,6,6-Pentamethylheptane.
| Precursor Ion (m/z) | Analyte | Key Product Ions (m/z) and Relative Abundance | Structural Rationale |
| 85 (C6H13+) | This compound | 57 (High), 43 (Moderate), 29 (Low) | The precursor ion likely forms from cleavage at the C5 position. Subsequent fragmentation favors the formation of the stable tertiary butyl cation (m/z 57). |
| 85 (C6H13+) | n-Dodecane | 57 (Low), 43 (High), 29 (Moderate) | The linear precursor ion fragments to produce a series of secondary carbocations, with the propyl (m/z 43) and ethyl (m/z 29) cations being prominent. |
| 85 (C6H13+) | 2,2,4,6,6-Pentamethylheptane | 57 (Very High), 41 (Moderate) | The highly branched structure readily forms the very stable tertiary butyl cation (m/z 57) upon fragmentation. The peak at m/z 41 likely arises from further rearrangement. |
This table demonstrates that even when starting with the same precursor ion, the resulting product ion spectra show significant differences in the relative abundances of key fragments, directly reflecting the underlying molecular structure.
Visualizing Fragmentation Pathways
The following diagrams illustrate the likely primary fragmentation pathways leading to the observed differences in the product ion spectra.
Caption: Fragmentation of this compound.
Caption: Fragmentation of n-Dodecane.
Conclusion
Tandem mass spectrometry provides a powerful and reliable solution for the challenging task of differentiating structural isomers like this compound and its counterparts. By carefully selecting precursor ions and optimizing collision energies, unique and reproducible product ion spectra can be generated for each isomer. This approach, which leverages the inherent structural differences to induce distinct fragmentation pathways, offers a higher degree of confidence in compound identification than conventional single-stage MS analysis. For researchers in fields where unambiguous structural elucidation is critical, mastering this technique is an invaluable asset.
References
- GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]
- Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis. PubMed. [Link]
- GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. DigitalCommons@URI. [Link]
- Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Government. [Link]
- Alkane. Wikipedia. [Link]
- Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry.
- Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring. ETDEWEB - OSTI. [Link]
- GCMS Section 6.9.2. Whitman College. [Link]
- Collision-induced dissoci
- Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Medium. [Link]
- Branched chain alkanes. SlideShare. [Link]
- Electron ionization mass spectra of (a) n-alkane, (b) n-monoalkene, and...
- This compound. Chemsrc. [Link]
- This compound. NIST WebBook. [Link]
- Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. PubMed. [Link]
- Collision-Induced Dissociation.
- 5-Ethyl-3,3-dimethyloctane. PubChem. [Link]
- Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures.
- Collision-Induced Dissociation – Knowledge and References. Taylor & Francis Online. [Link]
- This compound. PubChem. [Link]
- EI (electron ionization) mass spectra of structural isomers: (A) 9 and (B) 10.
- Octane, 5-ethyl-2-methyl-. NIST WebBook. [Link]
- Electron ionization mass spectrometry: Quo vadis?. PubMed. [Link]
Sources
- 1. This compound | CAS#:62183-65-7 | Chemsrc [chemsrc.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 6. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 9. lcms.cz [lcms.cz]
- 10. GCMS Section 6.9.2 [people.whitman.edu]
A Senior Application Scientist's Guide to Benchmarking Computational Models for Predicting Alkane Properties
Introduction
Alkanes, the simplest saturated hydrocarbons, form the backbone of numerous materials, from fuels and lubricants to the building blocks of complex polymers and biological molecules.[1] Accurate prediction of their physical and chemical properties is paramount for applications ranging from drug development, where lipid bilayers composed of alkane-like chains are crucial, to the energy industry, where understanding phase transitions can prevent costly pipeline blockages.[2][3] This guide provides a comprehensive comparison of the predominant computational models used to predict alkane properties, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting the most appropriate method for their specific needs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Landscape of Computational Models
The prediction of alkane properties is approached through a hierarchy of computational methods, each with its own balance of accuracy and computational cost. The primary categories are:
-
Molecular Mechanics (MM) Force Fields: These classical models treat atoms as spheres and bonds as springs, offering a computationally efficient way to simulate large systems over long timescales.
-
Quantum Mechanics (QM) Methods: These first-principles methods solve the Schrödinger equation to provide a highly accurate description of electronic structure and molecular interactions, albeit at a significant computational expense.
-
Machine Learning (ML) Models: A rapidly emerging field, ML models leverage large datasets to learn relationships between molecular structure and properties, offering the potential for high accuracy at a fraction of the cost of QM methods.
The choice of model is dictated by the specific property of interest and the desired level of accuracy. The following diagram illustrates the general relationship between these modeling paradigms.
Caption: Relationship between computational modeling paradigms.
I. Molecular Mechanics (MM) Force Fields: The Workhorse of Alkane Simulations
Molecular mechanics force fields are the most widely used methods for simulating the bulk properties of alkanes due to their computational efficiency.[3] These models employ a set of parameters to describe the potential energy of a system as a function of its atomic coordinates. The choice of force field is critical and depends on the properties being investigated.
Key Force Fields for Alkanes:
-
United-Atom (UA) Models (e.g., TraPPE-UA, PYS): In these models, CH, CH₂, and CH₃ groups are treated as single pseudo-atoms.[3][4] This simplification significantly reduces the number of particles in the simulation, leading to substantial computational savings.[3] The TraPPE-UA force field, for instance, has been shown to be highly accurate for reproducing liquid densities over a wide range of temperatures and pressures.[5]
-
All-Atom (AA) Models (e.g., OPLS, CHARMM36, COMPASS, Williams): These models explicitly represent every atom in the system, providing a more detailed description of molecular interactions.[2][3] The L-OPLS force field, a reparameterization of OPLS for long n-alkanes, has demonstrated high accuracy in reproducing viscosities.[5] The CHARMM36 force field, when used with methods like Lennard-Jones Particle-Mesh Ewald (LJ-PME) for long-range interactions, shows improved agreement with experimental data for properties like density, surface tension, and viscosity.[5]
-
Coarse-Grained (CG) Models (e.g., MARTINI): For very large systems and long timescales, coarse-grained models like MARTINI group several heavy atoms into a single bead.[2][5] While this allows for highly efficient simulations, it comes at the cost of atomic-level detail.
Performance Comparison of MM Force Fields
The following table summarizes the performance of several common force fields for predicting key alkane properties, based on findings from various benchmarking studies.
| Force Field | Model Type | Strengths | Weaknesses | Key Properties Predicted Accurately |
| TraPPE-UA | United-Atom | Excellent for liquid densities and surface tensions.[5] | May not accurately capture detailed conformational dynamics. | Density, Surface Tension[5] |
| L-OPLS | All-Atom | Most accurate for reproducing viscosities.[5] | Can be computationally more expensive than UA models. | Viscosity[5] |
| CHARMM36 | All-Atom | Good for a range of properties when combined with advanced long-range interaction methods.[5] | Performance can be sensitive to simulation parameters. | Density, Surface Tension, Viscosity[5] |
| PYS | United-Atom | Yields accurate melting points.[2][3] | Less commonly used than TraPPE-UA. | Melting Point[2][3] |
| Williams | All-Atom | Reproduces the crystal-to-rotator phase transition.[2][3] | Can overestimate melting points without optimization.[2][3] | Phase Transitions[2][3] |
| COMPASS | All-Atom | Also reproduces the crystal-to-rotator phase transition.[2][3] | Phase Transitions[2][3] | |
| MARTINI | Coarse-Grained | Very successful in reproducing surface tensions; computationally very efficient.[5] | Lacks atomic detail, may not be suitable for all properties. | Surface Tension[5] |
Experimental Protocol: Molecular Dynamics Simulation of n-Hexadecane using GROMACS
This protocol outlines the steps for running a molecular dynamics (MD) simulation of liquid n-hexadecane to calculate its density using the TraPPE-UA force field.
-
System Preparation:
-
Generate a starting configuration of n-hexadecane molecules in a simulation box (e.g., using GROMACS gmx insert-molecules).
-
Define the TraPPE-UA force field parameters for the CH₂ and CH₃ united atoms in the GROMACS topology file (.top).
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the initial structure and remove any steric clashes.
-
-
NVT Equilibration (Constant Volume and Temperature):
-
Equilibrate the system at the desired temperature (e.g., 298 K) using a thermostat (e.g., Nosé-Hoover) to allow the system to reach the correct kinetic energy distribution.
-
-
NPT Equilibration (Constant Pressure and Temperature):
-
Switch to an NPT ensemble using a barostat (e.g., Parrinello-Rahman) to allow the simulation box volume to fluctuate and reach the correct density at the target pressure (e.g., 1 bar).
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 20 ns) in the NPT ensemble to collect statistically meaningful data.[2]
-
-
Data Analysis:
-
Calculate the average density of the system from the production run trajectory.
-
Caption: DFT Calculation Workflow.
III. Machine Learning (ML) Models: The New Frontier
Machine learning is rapidly emerging as a powerful tool for predicting the properties of alkanes, offering the potential to combine the speed of MM methods with the accuracy of QM methods. [1]These models are trained on large datasets of molecular structures and their corresponding properties, which can be obtained from experiments or high-fidelity simulations. [6]
Key ML Approaches for Alkanes:
-
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use regression techniques to establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property. [7][8]Linear regression models have been successfully used to predict the thermochemical properties of long-chain alkanes. [9]* Graph Neural Networks (GNNs): GNNs are a type of neural network that operates directly on the molecular graph, allowing them to learn complex relationships between chemical structure and properties without the need for handcrafted descriptors. [10][11]* Gradient-Boosted Trees (e.g., XGBoost): These are powerful ensemble learning methods that have shown excellent performance in predicting molecular properties. [10][11]
Performance of ML Models
A recent study comparing different ML approaches for predicting the equivalent alkane carbon number (EACN) found that a crystal graph convolutional neural network and XGBoost both performed well, with the GNN having a slight edge in accuracy. [10][11]Another study demonstrated that a high-throughput force field simulation procedure can generate the large datasets necessary to train accurate artificial neural networks for predicting a wide range of alkane properties. [6]
Experimental Protocol: Developing a QSPR Model for Alkane Boiling Points
This protocol outlines the steps to create a simple QSPR model to predict the boiling point of linear alkanes.
-
Data Collection:
-
Gather a dataset of linear alkanes with their corresponding experimental boiling points.
-
-
Descriptor Calculation:
-
For each alkane, calculate a set of molecular descriptors. A simple descriptor is the number of carbon atoms. [7]
-
-
Model Training:
-
Split the dataset into a training set and a test set.
-
Use the training set to fit a linear regression model with the boiling point as the dependent variable and the number of carbon atoms as the independent variable.
-
-
Model Validation:
-
Use the test set to evaluate the predictive performance of the trained model (e.g., by calculating the R² value).
-
-
Prediction:
-
Use the validated model to predict the boiling points of new alkanes.
-
Caption: QSPR Model Development Workflow.
Conclusion
The selection of a computational model for predicting alkane properties is a critical decision that depends on a careful consideration of the desired accuracy, the size of the system, and the available computational resources. For large-scale simulations of bulk properties, well-parameterized molecular mechanics force fields remain the most practical choice. For high-accuracy predictions on smaller systems or for force field parameterization, quantum mechanics methods are indispensable. The burgeoning field of machine learning offers a promising avenue for achieving high accuracy at a lower computational cost, particularly as high-quality datasets become more readily available. By understanding the strengths and limitations of each approach, researchers can make informed decisions to advance their scientific and drug development endeavors.
References
- Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields.
- Benchmarking of molecular dynamics force fields for solid-liquid and solid-solid phase transitions in alkanes. arXiv. [Link]
- Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization.
- Machine Learning-Based Predictions of Henry Coefficients for Long-Chain Alkanes in One-Dimensional Zeolites: Application to Hydroisomerization.
- Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. ePrints Soton. [Link]
- Quantitative Structure-Property Relationships of Linear Alkanes. AIMS. [Link]
- Comparison of Machine Learning Approaches for Prediction of the Equivalent Alkane Carbon Number for Microemulsions Based on Molecular Properties. PubMed. [Link]
- Benchmark Study of Alkane Molecular Chains. The Journal of Physical Chemistry C. [Link]
- Refinement of the Optimized Potentials for Liquid Simulations Force Field for Thermodynamics and Dynamics of Liquid Alkanes. PubMed. [Link]
- Designing a machine learning potential for molecular simul
- Force Fields and Interactions – Practical considerations for Molecular Dynamics. GitHub Pages. [Link]
- Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv. [Link]
- Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning.
- Comparison of Machine Learning Approaches for Prediction of the Equivalent Alkane Carbon Number for Microemulsions Based on Molecular Properties. Bohrium. [Link]
- Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv. [Link]
- Molecular modeling of the physical properties of alkanes. Journal of the American Chemical Society. [Link]
- An ab Initio Study on the Torsional Surface of Alkanes and Its Effect on Molecular Simulations of Alkanes and a DPPC Bilayer. The Journal of Physical Chemistry B. [Link]
- Benchmark Study of Alkane Molecular Chains. TU Delft Research Portal. [Link]
- A Computational Modeling Study of the Low-Temperature Pyrolysis of n-Alkanes; Mechanisms of Propane, n-Butane, and n-Pentane Pyrolyses.
- A DFT and ab initio benchmarking study of metal-alkane interactions and the activation of carbon-hydrogen bonds. PubMed. [Link]
- Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis. MDPI. [Link]
Sources
- 1. Designing a machine learning potential for molecular simulation of liquid alkanes [repository.cam.ac.uk]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. intofuture.org [intofuture.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Machine Learning Approaches for Prediction of the Equivalent Alkane Carbon Number for Microemulsions Based on Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Machine Learning Approaches for Prediction of the Equivalent Alkane Carbon Number for Microemulsions Based on Molecular Properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethyl-3,5-dimethyloctane
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Ethyl-3,5-dimethyloctane, ensuring the safety of your laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, empowering you to make informed decisions in your laboratory.
Understanding the Compound: this compound at a Glance
Before delving into disposal procedures, a foundational understanding of the compound's properties is paramount. This compound is a non-halogenated hydrocarbon, and its characteristics dictate its handling and disposal requirements.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1], NIST[2] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| Physical State | Liquid (at standard conditions) | Inferred from similar alkanes |
| Primary Hazard | Likely Flammable | Inferred from similar alkanes and general alkane properties |
As a saturated alkane, this compound is expected to be a flammable liquid. The primary environmental concern with alkanes is their contribution to greenhouse gases and air pollution upon combustion.[3][4] Therefore, proper disposal is not merely a matter of laboratory safety, but also of environmental stewardship.
The Regulatory Landscape: Adherence to EPA Guidelines
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][5] As this compound is a flammable liquid, it is classified as a hazardous waste due to its ignitability characteristic.[6][7]
The EPA has assigned the waste code D001 to ignitable hazardous wastes.[6][7] This code must be used when labeling and documenting the disposal of this compound waste.
For academic and research laboratories, the EPA provides specific guidelines under 40 CFR Part 262, Subpart K , which allows for more operational flexibility while still ensuring safety and environmental protection.[3] This guide incorporates the principles of these regulations to provide a compliant and practical disposal workflow.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, with each step logically following from the last to ensure a safe and compliant disposal process.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.
-
Hand Protection: Use nitrile gloves. Ensure gloves are inspected for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step 2: Waste Collection - Segregation is Key
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of this compound waste. The container should be made of a material that will not react with or be degraded by the alkane, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". The label should also include the EPA waste code D001 for ignitable liquids.
-
Segregation: Do not mix this compound with other waste streams, especially halogenated solvents or strong oxidizing agents. Mixing non-halogenated and halogenated waste streams can significantly increase disposal costs.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[4][9][10] This is a designated area at or near the point of waste generation.
-
Location: The SAA should be in a well-ventilated, low-traffic area, away from sources of ignition such as heat, sparks, or open flames.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[4] This minimizes the release of flammable vapors.
-
Volume Limits: The amount of hazardous waste in an SAA is limited by regulation. For ignitable liquids, the limit is typically 55 gallons.[9][10]
Step 4: Arranging for Disposal - The Final Step
Once the waste container is full or has been in the SAA for the maximum allowable time (typically one year for partially filled containers), it must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][8]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting a chemical waste collection request form, either online or in hard copy.
-
Provide Documentation: Ensure all information on the waste label is accurate and complete. Your EHS department will use this information to properly manifest the waste for transport and disposal.
-
Maintain Records: Keep a copy of all waste disposal records for your laboratory's files. This is a crucial component of regulatory compliance.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key decision points and actions.
Sources
- 1. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. justrite.com [justrite.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Ethyl-3,5-dimethyloctane
Hazard Identification and Risk Assessment: Understanding 5-Ethyl-3,5-dimethyloctane
This compound is a flammable liquid.[4] The primary hazards associated with this and similar branched alkanes include:
-
Flammability: As a flammable liquid, it poses a significant fire risk when exposed to ignition sources.[4]
-
Aspiration Toxicity: If swallowed, it may be fatal if it enters the airways.[4]
-
Skin and Eye Irritation: Direct contact can cause slight irritation to the skin and eyes.[4]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[4]
Physicochemical Properties Summary
| Property | Value |
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol [1] |
| CAS Number | 62183-65-7[1][2][3] |
| Physical State | Liquid |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed protocol for PPE selection and use.
Hand Protection
Given that this compound is a hydrocarbon, selecting the appropriate glove material is critical to prevent skin contact.
-
Recommended Gloves: Nitrile gloves are a suitable choice for providing splash protection against alkanes. For prolonged or immersive contact, heavier-duty gloves such as Viton™ or butyl rubber should be considered.
-
Protocol:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
For tasks with a high risk of splashing, consider double-gloving with two pairs of nitrile gloves.
-
After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated outer surface.
-
Dispose of used gloves as hazardous waste.
-
Eye and Face Protection
To mitigate the risk of eye irritation from splashes or vapors, appropriate eye and face protection is mandatory.
-
Required Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn.
-
Chemical Splash Goggles: For procedures involving larger volumes or a higher risk of splashing, chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.
-
Protective Clothing
To prevent skin contact, appropriate protective clothing must be worn.
-
Laboratory Coat: A flame-resistant lab coat is recommended.
-
Apron: For tasks involving significant quantities of the chemical, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Full-body Suit: In the case of a large-scale operation or emergency response, a full-body chemical-resistant suit may be necessary.
Respiratory Protection
Engineering controls, such as fume hoods, are the primary method for controlling inhalation exposure. However, in certain situations, respiratory protection may be required.
-
When to Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][6][7]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested annually.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized operational and disposal procedures is crucial for minimizing risk.
Safe Handling Procedures
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and spark-producing equipment.
-
Transferring Liquids: Use appropriate, properly labeled containers. Ground and bond containers when transferring large volumes to prevent static discharge.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the substance.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Provide them with the identity and quantity of the spilled material.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to protect the environment.[8][9][10][11][12]
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for flammable liquid waste.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Flammable Liquid" and include the chemical name.[8]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from ignition sources.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8][10] Do not pour flammable liquids down the drain.[8]
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the proper sequence for donning and doffing PPE and the chemical waste disposal workflow.
PPE Donning and Doffing Sequence
Caption: Proper sequence for putting on and taking off PPE.
Chemical Waste Disposal Workflow
Caption: Workflow for the safe disposal of chemical waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible conduct of your research.
References
- Assessment statement for Alkanes, C8–18-branched and linear. (2023, March 22). Australian Government Department of Health and Aged Care.
- How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental.
- What are the environmental implic
- NIOSH Pocket Guide to Chemical Hazards.
- NIOSH Pocket Guide to Chemical Hazards. (2023, November 28). Centers for Disease Control and Prevention.
- This compound. PubChem.
- Long-chain alkanes in the atmosphere: A review.
- How Do You Dispose Of Flammable Liquids? (2025, August 12). CountyOffice.org.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health.
- How to Safely Dispose of Highly Flammable Chemicals. (2024, September 17). Greenflow.
- Estimating acute cardiorespiratory effects of ambient vol
- Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR.
- Atmospheric implications of large C2-C5 alkane emissions
- NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention.
- Hazardous and liquid wastes. NSW Environment Protection Authority.
- Household Hazardous Waste (HHW). (2025, May 15). US EPA.
- Gloves Chemical Resistance Chart. Gloves By Web.
- This compound | CAS#:62183-65-7. Chemsrc.
- This compound. NIST WebBook.
- Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
- 3-ethyl-5,5-dimethyloctane 62183-71-5 wiki. Guidechem.
- Glove Selection For Specific Chemicals. SUNY New Paltz.
- Nitrile Glove Chemical-Comp
- 3,5-Dimethyloctane - Hazardous Agents. Haz-Map.
- Chemical Resistance of Gloves.pdf.
Sources
- 1. This compound | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62183-65-7 | Chemsrc [chemsrc.com]
- 3. This compound [webbook.nist.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. teamstersafety.org [teamstersafety.org]
- 7. cpwr.com [cpwr.com]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. youtube.com [youtube.com]
- 10. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 11. Hazardous and liquid wastes | EPA [epa.nsw.gov.au]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
